molecular formula C9H20O B1297841 6-Methyloctan-1-ol CAS No. 38514-05-5

6-Methyloctan-1-ol

Cat. No.: B1297841
CAS No.: 38514-05-5
M. Wt: 144.25 g/mol
InChI Key: WWRGKAMABZHMCN-UHFFFAOYSA-N
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Description

6-Methyloctan-1-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGKAMABZHMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959373
Record name 6-Methyloctan-1-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38514-05-5
Record name 6-Methyl-1-octanol
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Record name 6-Methyloctan-1-ol
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Record name 6-Methyloctan-1-ol
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Record name 6-methyloctan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyloctan-1-ol (CAS No. 38514-05-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methyloctan-1-ol, a branched-chain primary alcohol with applications in chemical synthesis and potential relevance in biological systems. We will delve into its chemical and physical properties, established synthetic and analytical methodologies, and safety considerations. The information presented herein is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Core Chemical Identity and Properties

This compound is an organic compound with the chemical formula C9H20O.[1][2][3] Its unique structure, featuring a methyl group at the C-6 position, imparts specific physical and chemical characteristics that differentiate it from its linear isomer, 1-nonanol.

CAS Number: 38514-05-5[1][2][3][4][5][6]

Molecular Formula: C9H20O[1][2][3][5][7]

IUPAC Name: this compound[7]

Synonyms: 6-Methyl-1-octanol, 1-Octanol, 6-methyl-[2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and storage.

PropertyValueSource
Molecular Weight144.25 g/mol [1][2][3][7]
Boiling Point196.6 °C at 760 mmHg[1]
Density0.824 g/cm³[1]
Flash Point79.5 °C[1]
Refractive Index1.43[1]
Water SolubilityLog10 of Water solubility in mol/l (log10WS)[8]
Octanol/Water Partition Coefficient (logP)2.58520[1]
Vapor Pressure0.102 mmHg at 25°C[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding carboxylic acid or ester.

Representative Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for producing this compound from a suitable precursor.

Synthesis_Workflow Precursor 6-Methyl-octanoic acid or its ester Reduction Reduction Precursor->Reduction Reducing Agent (e.g., LiAlH4) Product This compound Reduction->Product Purification Purification Product->Purification e.g., Distillation, Chromatography Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Reduction of 6-Methyloctanoic Acid

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 6-Methyloctanoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Precursor: Dissolve 6-methyloctanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension while maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase sequentially with 10% sulfuric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the oxygen, the methine proton at the chiral center, and the various methyl and methylene groups in the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity and assessing its purity.[7]

Chromatographic Analysis
  • Gas Chromatography (GC): GC is used to determine the purity of this compound and to monitor the progress of its synthesis.[3] The retention time is a key identifier under specific chromatographic conditions.

The following diagram outlines a typical analytical workflow for the characterization of this compound.

Analytical_Workflow Sample Synthesized This compound GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR Purity Purity Assessment GC_MS->Purity Structure Structural Confirmation NMR->Structure IR->Structure

Caption: A standard analytical workflow for the characterization of this compound.

Applications and Areas of Interest

This compound serves as a valuable building block in organic synthesis. Its potential applications include:

  • Fine Chemical Synthesis: It can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

  • Materials Science: It has been utilized in the preparation of quantum dot light-emitting diodes and low-viscosity resins for coatings.[5]

  • Biological Studies: As a naturally occurring compound found in organisms like Prunus avium (wild cherry), it may be of interest for studies in chemical ecology and metabolomics.[7] The stereoisomer, (6S)-6-methyloctan-1-ol, has been identified as a metabolite in Daphnia pulex.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is in a refrigerator.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

  • This compound - LookChem. [Link]

  • 6-methyl-1-octanol, 38514-05-5 - The Good Scents Company. [Link]

  • This compound - NIST WebBook. [Link]

  • This compound (CAS 38514-05-5) Properties | Density, Cp, Viscosity | Chemcasts. [Link]

  • This compound - NIST WebBook. [Link]

  • Chemical Properties of this compound (CAS 38514-05-5) - Cheméo. [Link]

  • This compound | C9H20O | CID 520908 - PubChem. [Link]

  • (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem. [Link]

Sources

An In-Depth Technical Guide to 6-Methyloctan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 6-Methyloctan-1-ol

This compound is a branched-chain primary alcohol that holds significance for researchers in organic synthesis and drug development due to its specific chemical structure. As a chiral molecule, it can exist as (R)- and (S)-enantiomers, making it a valuable building block in the asymmetric synthesis of more complex molecules with defined stereochemistry.[][2] The biological activity of many pharmaceuticals is dependent on their stereochemistry, and the use of chiral synthons like this compound is crucial for accessing enantiomerically pure active pharmaceutical ingredients.[]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, in-depth analysis of its spectroscopic characteristics for identity confirmation, and essential safety and handling information. This document is intended to serve as a practical resource for scientists utilizing or considering this compound in their research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[3][4]
Molecular Weight 144.25 g/mol [4]
CAS Number 38514-05-5[3][4]
Appearance Colorless Oil[5]
Boiling Point 197 °C at 760 mmHg[3]
Melting Point 6.15 °C (estimate)
Density 0.824 g/cm³
Refractive Index (n_D) 1.4340
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.
Flash Point 80 °C
LogP (Octanol/Water) 3.2 (estimated)[4]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 6-methyloctanoic acid. This transformation is a standard procedure in organic chemistry, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis Protocol: Reduction of 6-Methyloctanoic Acid

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt this procedure based on the scale of the reaction and available laboratory equipment.

Step 1: Preparation of the Reaction Setup

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether is added to the flask as the reaction solvent.

Step 2: Addition of Lithium Aluminum Hydride (LiAlH₄)

  • A calculated amount of LiAlH₄ is carefully weighed and added to the anhydrous diethyl ether in the reaction flask. The mixture is stirred to form a suspension.

Step 3: Addition of 6-Methyloctanoic Acid

  • 6-Methyloctanoic acid is dissolved in anhydrous diethyl ether and added to the dropping funnel.

  • The solution of the carboxylic acid is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. This is an exothermic reaction, and cooling with an ice bath may be necessary.

Step 4: Reaction and Quenching

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup.

Step 5: Isolation of the Product

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The ethereal solution is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[6]

Step 1: Setup of the Distillation Apparatus

  • A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

  • The crude this compound is placed in the distillation flask with a few boiling chips.

Step 2: Distillation Process

  • The system is evacuated to the desired pressure.

  • The distillation flask is heated gently.

  • The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure is collected in the receiving flask.

Step 3: Purity Assessment

  • The purity of the distilled this compound can be assessed by gas chromatography (GC) or by its refractive index.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Reaction Setup LiAlH4 Addition LiAlH4 Addition Reaction Setup->LiAlH4 Addition Acid Addition Acid Addition LiAlH4 Addition->Acid Addition Reaction & Quenching Reaction & Quenching Acid Addition->Reaction & Quenching Isolation Isolation Reaction & Quenching->Isolation Distillation Setup Distillation Setup Isolation->Distillation Setup Crude Product Fractional Distillation Fractional Distillation Distillation Setup->Fractional Distillation Purity Assessment Purity Assessment Fractional Distillation->Purity Assessment Pure this compound Pure this compound Purity Assessment->Pure this compound

Caption: Workflow for the Synthesis and Purification of this compound.

Spectroscopic Analysis and Characterization

Confirmation of the chemical identity and assessment of the purity of synthesized this compound are critical steps. This is achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7][8][9][10]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) would be found in the downfield region (around 3.6 ppm). The complex multiplets for the other methylene and methine protons would appear in the upfield region (around 0.8-1.6 ppm), and the methyl protons would appear as a doublet and a triplet in the most upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (-CH₂OH) will be the most downfield signal (around 63 ppm). The other aliphatic carbons will appear in the upfield region (around 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

  • A broad, strong O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aliphatic chain just below 3000 cm⁻¹.

  • A C-O stretching band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For primary alcohols like this compound, common fragmentation patterns include:[11][12][13][14][15]

  • Alpha-cleavage: The most common fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, leading to a prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ ion.[12]

  • Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is also commonly observed.[11][12]

  • Other Fragmentations: Other fragment ions resulting from the cleavage of the alkyl chain may also be present.

Spectroscopic_Analysis_Workflow Pure Product Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy Functional Group ID Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry MW & Fragmentation Confirm Connectivity Confirm Connectivity NMR Spectroscopy->Confirm Connectivity Confirm -OH group Confirm -OH group IR Spectroscopy->Confirm -OH group Confirm MW Confirm MW Mass Spectrometry->Confirm MW

Sources

An In-Depth Technical Guide to the Chemical Structure of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 6-methyloctan-1-ol, a chiral primary alcohol. It delves into the molecule's core identity, structural representations, stereochemical properties, and physicochemical characteristics. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for applications ranging from synthetic chemistry to chemical ecology. We will explore its structural elucidation through spectroscopic methods, a representative synthetic pathway, and its relevance as a naturally occurring compound and potential chiral building block.

Core Molecular Identity

This compound is a branched-chain fatty alcohol. Its fundamental identity is established by a unique combination of its chemical formula, molecular weight, and systematic nomenclature, which distinguishes it from other isomers. The CAS number serves as a universal identifier for the racemic mixture, while specific numbers are assigned to its individual stereoisomers.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 38514-05-5[1][2][3][4][5][6]
Chemical Formula C₉H₂₀O[1][2][4][5][7][8]
Molecular Weight 144.25 g/mol [1][2][4][7]
Synonyms 6-Methyl-1-octanol, 1-Octanol, 6-methyl-[1][3][4][5]

Structural Elucidation and Representation

The unambiguous representation of a molecule is critical for database searching, computational modeling, and clear communication in scientific literature. This compound's structure consists of an eight-carbon (octane) backbone, with a methyl group (CH₃) branching at the sixth carbon and a primary alcohol (-OH) functional group at the terminus (position 1).

2D and 3D Structural Representation

The two-dimensional structure provides a clear map of atomic connectivity.

G Enantiomers of this compound cluster_S (S)-6-Methyloctan-1-ol cluster_R (R)-6-Methyloctan-1-ol S_structure HO-(CH₂)₅-C(H)(CH₃)-CH₂-CH₃ R_structure HO-(CH₂)₅-C(H)(CH₃)-CH₂-CH₃ S_note [C6 configuration: S] R_note [C6 configuration: R] mirror Mirror Plane G start 6-Methyloctanoic Acid (Starting Material) reagent 1. LiAlH₄ in dry ether 2. H₃O⁺ workup start->reagent Reduction product This compound (Final Product) reagent->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Suspension: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

  • Substrate Addition: A solution of 6-methyloctanoic acid in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water to precipitate the aluminum salts.

  • Extraction and Purification: The organic layer is decanted or filtered. The aqueous layer is extracted with additional diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Characteristic Reactions

As a primary alcohol, this compound undergoes a suite of characteristic reactions, making it a versatile intermediate:

  • Oxidation: It can be oxidized to 6-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 6-methyloctanoic acid with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

  • Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic conditions to form esters.

  • Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 6-methyl-1-chlorooctane or 6-methyl-1-bromooctane.

Relevance and Applications

While not a high-volume industrial chemical, this compound and its derivatives are of significant interest to researchers.

  • Natural Occurrence: It has been identified in various natural sources, including the sweet cherry (Prunus avium) and the plant Toddalia asiatica. I[1][3]ts presence in Daphnia pulex suggests a role in metabolic pathways of aquatic organisms. *[7] Chiral Pool Synthesis: The enantiomerically pure forms of this compound are valuable chiral building blocks (synthons). They can be used in the asymmetric synthesis of more complex molecules, such as pharmaceuticals or natural products, where specific stereochemistry is essential for biological activity.

  • Chemical Ecology: Although this compound itself is not widely cited as a pheromone, structurally similar branched-chain alcohols are. For example, 6-methyloctan-3-ol is a known semiochemical for ants. T[9]his suggests that this compound could be investigated for similar roles in insect communication or as a precursor for such molecules.

Safety and Handling

As with any chemical, proper safety protocols must be followed when handling this compound. Based on its structure as a C9 alcohol, it should be treated as a flammable liquid with potential for causing irritation.

  • GHS Hazards (Anticipated):

    • Flammable Liquid: Alcohols of this molecular weight are typically flammable. K[10]eep away from heat, sparks, and open flames.

    • Skin/Eye Irritation: May cause irritation upon contact.

    • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation. *[10] Handling and Personal Protective Equipment (PPE):

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

[2]### References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (2024). (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound: Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2024). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2024). 1-Octanol, 6-methyl-, (6R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties. Retrieved from [Link]

  • NIST. (n.d.). This compound: Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikidata. (n.d.). (6S)-6-methyloctan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 38514-05-5). Retrieved from [Link]

  • The Pherobase. (n.d.). Semiochemical compound: 6-Methyloctan-3-ol. Retrieved from [Link]

  • Carl ROTH. (2016). 3-methylbutan-1-ol Safety Data Sheet. Retrieved from [Link]

Sources

6-Methyloctan-1-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyloctan-1-ol: Properties, Characterization, and Relevance in Scientific Research

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral primary alcohol. The document begins by establishing the compound's fundamental molecular properties, centered on its molecular weight, and progresses to its detailed physicochemical characteristics, analytical verification methods, and potential applications, particularly for professionals in research and drug development. The causality behind experimental choices, such as the use of specific analytical techniques for identity and purity confirmation, is elucidated. This guide is structured to serve as a practical and authoritative resource for scientists working with or considering the use of this molecule in their research endeavors.

Fundamental Molecular Identity

A precise understanding of a molecule's identity is the cornerstone of all scientific research. This section details the core identifiers for this compound.

Chemical Structure and Nomenclature

This compound is an aliphatic alcohol characterized by an eight-carbon chain with a methyl group at the sixth position and a primary hydroxyl group at the first position.

  • IUPAC Name: this compound[1]

  • CAS Number: 38514-05-5[1][2][3][4]

  • Canonical SMILES: CCC(C)CCCCCO[1][3][5]

  • Synonyms: 6-Methyl-1-octanol, 1-octanol, 6-methyl-[1][2]

Chirality and Stereoisomerism

The presence of a methyl group at the C-6 position introduces a chiral center, meaning this compound can exist as two distinct enantiomers: (S)-6-Methyloctan-1-ol and (R)-6-Methyloctan-1-ol. The (S)-enantiomer, in particular, has been identified as a metabolite in Daphnia pulex.[6] For drug development professionals, controlling this stereochemistry is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Core Topic: Molecular Weight and Formula

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions, and interpretation of mass spectrometry data.

  • Molecular Formula: C₉H₂₀O[1][2][3][7]

  • Average Molecular Weight: 144.25 g/mol [1][6]

  • Monoisotopic (Exact) Mass: 144.151415257 Da[1][3][6]

The distinction between average molecular weight (calculated using the natural isotopic abundance of elements) and exact mass (calculated using the mass of the most abundant isotopes) is crucial. The exact mass is the value sought in high-resolution mass spectrometry (HRMS) for unambiguous formula determination.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to biological assays. These properties are summarized in the table below.

PropertyValueSourceSignificance for Researchers
Boiling Point 196.6 °C (at 760 mmHg)[3]Defines purification parameters (e.g., distillation) and handling conditions.
Density 0.824 g/cm³[3]Essential for converting between mass and volume for preparing solutions and reagents.
Flash Point 79.5 °C[3]Indicates the temperature at which the liquid produces enough vapor to ignite, crucial for safety protocols.
Water Solubility 459.7 mg/L @ 25 °C (est.)[7]Low aqueous solubility suggests the need for co-solvents in many biological buffers.
LogP (Octanol/Water) ~3.2[3]A positive LogP value indicates lipophilicity, suggesting good potential for crossing cell membranes.
Storage Temperature Refrigerator[3]Recommends appropriate long-term storage conditions to maintain compound integrity.

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of any chemical reagent is a non-negotiable aspect of scientific rigor. A multi-technique approach provides a self-validating system for quality control.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for confirming molecular weight. When coupled with Gas Chromatography (GC-MS), it also provides information on purity and compound identity through retention time.

  • Causality: The choice of GC-MS is logical due to the compound's volatility (Boiling Point 196.6 °C). Electron Ionization (EI) will produce a characteristic fragmentation pattern, while a softer ionization technique might be needed to preserve the molecular ion peak (M⁺) at m/z 144.25. High-resolution analysis would aim to confirm the exact mass of 144.1514.

Chromatographic Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for assessing the purity of volatile compounds like this compound.

  • Causality: FID offers high sensitivity and a wide linear range for quantifying organic analytes. Purity is determined by the area percentage of the main peak relative to all other peaks. The identity can be cross-referenced using the Kovats Retention Index, which is reported as 1154 on a non-polar column.[1][8]

Spectroscopic Confirmation of Structure

While MS confirms the mass, techniques like NMR and IR spectroscopy confirm the specific arrangement of atoms.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the carbon skeleton and the specific environment of each proton, verifying the methyl branch at C-6 and the primary alcohol (-CH₂OH) group.

  • FTIR: Infrared spectroscopy is used to rapidly confirm the presence of key functional groups. For this compound, a strong, broad absorption band around 3300-3400 cm⁻¹ is expected, which is characteristic of the O-H stretch of an alcohol.[1]

Experimental Protocol: Identity and Purity Verification of a this compound Sample
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the solution onto a non-polar GC column (e.g., DB-5ms).

    • Run a temperature gradient program (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min).

    • Acquire mass spectra from m/z 40-400.

    • Validation: Confirm the detection of a peak corresponding to the molecular ion (or M-H₂O fragment) and match the fragmentation pattern to a reference library (e.g., NIST).[2]

  • GC-FID Analysis:

    • Using the same GC conditions as above, inject the sample and analyze with an FID detector.

    • Validation: Calculate the area percent of the main peak. A purity of >95% is typically required for synthetic applications. Compare the retention time to an authenticated standard if available.

  • FTIR Analysis:

    • Place a drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

    • Validation: Confirm the presence of a broad O-H stretch (~3350 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹).

  • NMR Analysis:

    • Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The integrated proton signals and the number of distinct carbon signals should be consistent with the C₉H₂₀O structure.

G cluster_prep Sample Preparation cluster_gc Chromatography & MS cluster_spec Spectroscopy cluster_result Final Disposition prep Prepare 1 mg/mL solution gcms GC-MS Analysis prep->gcms mw_verify Verify Molecular Ion (m/z 144.15) gcms->mw_verify gcfid GC-FID Analysis mw_verify->gcfid Mass OK fail Sample Rejected mw_verify->fail Mass Incorrect purity_check Purity > 95%? gcfid->purity_check ftir FTIR Analysis purity_check->ftir Yes purity_check->fail No oh_check O-H Stretch Present? ftir->oh_check nmr NMR Analysis (1H, 13C) oh_check->nmr Yes oh_check->fail No struct_confirm Structure Confirmed? nmr->struct_confirm pass Sample Released for Use struct_confirm->pass Yes struct_confirm->fail No

Caption: Workflow for the verification of this compound identity and purity.

Synthesis and Chemical Reactivity

Example Synthetic Route

This compound can be synthesized via the reduction of a corresponding C9 carboxylic acid or its ester derivative. A documented method involves the reduction of methyl ethyl caproic acid using a powerful reducing agent like lithium aluminium tetrahydride (LiAlH₄) in an ether solvent.[3]

  • Causality: LiAlH₄ is chosen for its ability to efficiently reduce carboxylic acids and esters directly to primary alcohols. The reaction is typically performed at low temperatures (0 °C) to control its high reactivity and then allowed to warm to room temperature to ensure completion.

Key Reactions of the Primary Alcohol Group

The primary alcohol is the most reactive site on the molecule and can undergo a variety of transformations crucial for drug synthesis:

  • Oxidation: Can be oxidized to 6-methyloctanal (using PCC) or 6-methyloctanoic acid (using stronger oxidants like KMnO₄ or Jones reagent).

  • Esterification: Reacts with carboxylic acids or acyl chlorides to form esters, which can act as prodrugs or modify solubility.

  • Etherification: Can be converted to an ether (e.g., via the Williamson ether synthesis), a common functional group in drug molecules.

  • Conversion to Leaving Groups: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Applications and Relevance in Drug Development

While specific drug applications for this compound are not widely documented, its structural features make it a molecule of interest for medicinal chemists.

Chiral Building Block in Asymmetric Synthesis

Access to enantiomerically pure forms of this compound allows it to be used as a chiral synthon. It can be incorporated into a larger, more complex molecule, imparting its specific stereochemistry, which is fundamental to achieving selective interaction with biological targets like enzymes and receptors.

Role of the Methyl Group in Modulating Molecular Properties

The introduction of a methyl group into a carbon chain, as seen here, is a key strategy in lead optimization.[9] The methyl group can:

  • Increase Lipophilicity: As reflected by the LogP value, this can enhance membrane permeability.

  • Introduce Metabolic Handles or Blocks: It can influence how the molecule is metabolized by cytochrome P450 enzymes.

  • Induce Conformational Effects: The methyl group can restrict bond rotation, locking the molecule into a more biologically active conformation.[9]

Potential in Fragment-Based Screening

With a molecular weight of 144.25 g/mol , this compound fits the profile of a molecular "fragment." In fragment-based drug discovery (FBDD), small molecules like this are screened for weak but efficient binding to a biological target. Positive hits can then be elaborated or linked together to build a potent lead compound.

Safety, Handling, and Storage

As a chemical reagent, this compound requires proper handling to ensure laboratory safety.

  • Handling: Use in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames, as it is a combustible liquid.[3][11]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area.[11] The recommended storage temperature is refrigerated.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not flush to sewer.[10]

References

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An In-depth Technical Guide on the Solubility of 6-Methyloctan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the solubility of 6-methyloctan-1-ol, a branched-chain primary alcohol, in various organic solvents. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation science to materials science. This document synthesizes physicochemical principles with practical experimental guidance to offer a comprehensive resource.

Core Principles: Understanding the "Why" of Solubility

The solubility of this compound is fundamentally governed by its molecular structure, which dictates the nature and strength of its intermolecular interactions with solvent molecules. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and intermolecular forces tend to be miscible.

Molecular Structure Analysis:

This compound possesses an amphiphilic character, meaning it has both a polar and a nonpolar region:

  • Polar Hydroxyl (-OH) Head: This functional group is capable of forming strong hydrogen bonds, a key factor for solubility in polar protic solvents.

  • Nonpolar Alkyl Tail: The nine-carbon branched alkyl chain (C9H19) is lipophilic and interacts primarily through weaker van der Waals forces.

The balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain determines its solubility profile across a spectrum of organic solvents.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented below. These properties provide a quantitative basis for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C9H20O[1][2]
Molecular Weight 144.25 g/mol [1][2]
Boiling Point 196.6 °C at 760 mmHg[3]
Density 0.824 g/cm³[3]
Flash Point 79.5 °C[3]
LogP (Octanol/Water Partition Coefficient) 2.585[2][3]
Water Solubility 459.7 mg/L @ 25 °C (estimated)[4]

The LogP value of 2.585 indicates a preference for the octanol phase over the water phase, signifying its predominantly lipophilic nature.[2][3] However, the presence of the hydroxyl group imparts some degree of water solubility.[4]

Solubility Profile in Common Organic Solvents

Based on its structure and physicochemical properties, this compound is expected to be soluble in a wide range of organic solvents. While comprehensive quantitative data is sparse in the literature, a qualitative and predictive solubility profile is outlined below.

SolventSolvent TypePredicted SolubilityRationale for Interaction
Hexane NonpolarSolubleVan der Waals forces between the alkyl chains of both molecules.
Toluene Nonpolar AromaticSolubleVan der Waals and potential weak π-interactions.
Diethyl Ether Polar AproticSolubleDipole-dipole interactions and hydrogen bond acceptance by the ether oxygen.
Chloroform PolarSparingly SolubleDipole-dipole interactions.[3][5]
Acetone Polar AproticSolubleStrong dipole-dipole interactions and hydrogen bond acceptance.
Ethanol Polar ProticSolubleStrong hydrogen bonding between the hydroxyl groups of both molecules.
Methanol Polar ProticSlightly SolubleHydrogen bonding is the primary interaction.[3][5]

It is important to note that "soluble" in this context generally implies miscibility or a high degree of solubility. The terms "sparingly soluble" and "slightly soluble" are taken from available data.[3][5]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective:

To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:
  • High-purity this compound

  • Analytical grade organic solvent

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Glass vials with inert caps (e.g., PTFE-lined)

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks for standard preparation

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis a Add excess this compound to a known volume of solvent in sealed vials. b Incubate vials in a temperature-controlled shaker for 24-48 hours to reach equilibrium. a->b c Allow phases to separate post-equilibration. b->c d Carefully extract an aliquot of the supernatant (saturated solution). c->d e Filter the aliquot through a syringe filter to remove any undissolved micro-droplets. d->e g Analyze the filtered sample by GC-FID. e->g f Prepare a calibration curve of this compound in the solvent. f->g h Quantify the concentration against the calibration curve. g->h

Caption: Experimental workflow for the determination of this compound solubility.

Causality and Self-Validation:
  • Excess Solute: The addition of an excess of this compound ensures that the solution becomes saturated, a prerequisite for accurate solubility measurement.

  • Equilibration Time: A prolonged incubation with agitation (24-48 hours) is crucial to ensure that the system has reached a true thermodynamic equilibrium. This can be validated by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration no longer changes.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for data reproducibility.

  • Filtration: Filtering the saturated solution is a critical step to remove any undissolved micro-droplets of this compound, which would otherwise lead to an overestimation of solubility.

  • Analytical Calibration: A properly constructed calibration curve with known standards is essential for the accurate quantification of the solute concentration in the sample.

Safety and Handling

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: All handling of volatile organic solvents should be performed in a well-ventilated fume hood.

  • Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for this compound and all solvents to be used. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[6][7]

  • Ignition Sources: this compound is a flammable liquid.[6] Keep it and other flammable solvents away from open flames, sparks, and hot surfaces.

Conclusion

This compound is a versatile alcohol with a solubility profile that makes it compatible with a broad range of organic solvents. Its amphiphilic nature, with a polar hydroxyl head and a substantial nonpolar alkyl tail, allows for favorable interactions with both polar and nonpolar media. For research, development, and quality control purposes, a rigorous experimental determination of solubility is recommended. The protocol provided in this guide offers a robust and self-validating framework for generating reliable and reproducible solubility data. A commitment to safety and proper chemical handling is paramount in all experimental endeavors.

References

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  • Scribd. (n.d.). Experiment Report 2. Retrieved from [Link]

  • Scribd. (n.d.). Alcohol Solubility Test Results and Analysis. Retrieved from [Link]

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6-Methyloctan-1-ol boiling point and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyloctan-1-ol: Boiling and Melting Point Analysis

Introduction

This compound (C₉H₂₀O) is a primary alcohol with a branched alkyl chain.[1][2] As with any chemical compound utilized in research, drug development, and manufacturing, a thorough understanding of its fundamental physicochemical properties is paramount. The boiling and melting points are critical parameters that dictate the conditions required for purification, reaction engineering, formulation, and storage. These properties are a direct manifestation of the compound's molecular structure and the intermolecular forces at play.

This technical guide provides a comprehensive overview of the boiling and melting points of this compound. It synthesizes reported data, delves into the theoretical principles governing these properties, and presents detailed, field-proven experimental protocols for their accurate determination. This document is intended for scientists, researchers, and professionals who require a deep, practical understanding of this compound's thermal behavior.

Physicochemical Data of this compound

The physical properties of this compound are determined by its molecular structure, which features a hydroxyl group capable of hydrogen bonding and a nine-carbon branched chain contributing to van der Waals forces.

Caption: Molecular Structure of this compound.

Below is a summary of key quantitative data for this compound. It is important to note that while boiling point data is available from experimental sources, melting point values are primarily based on computational estimates and may vary.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[2], Cheméo[1]
Molecular Weight 144.25 g/mol PubChem[2], Cheméo[1]
Boiling Point 196.6 °C at 760 mmHgLookChem[3]
479.15 K (approx. 206 °C)NIST Webbook[4], Cheméo[1]
Melting Point 6.15 °C (estimate)LookChem[3]
237.01 K (approx. -36.14 °C) (Joback Method estimate)Cheméo[1]

Theoretical Framework: Factors Influencing Physical Properties

The boiling and melting points of an alcohol are dictated by the strength of its intermolecular forces.[5] For this compound, two primary forces are at play:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant factor.[6][7] The highly electronegative oxygen atom creates a dipole, leaving the hydrogen atom with a partial positive charge. This allows for strong hydrogen bonds to form between adjacent molecules.[8][9] These bonds require substantial thermal energy to overcome, resulting in a significantly higher boiling point compared to alkanes or ethers of similar molecular weight.[9]

  • Van der Waals Dispersion Forces: These are weaker, temporary attractions that arise from fluctuations in electron distribution within the molecule.[8] The long, eight-carbon chain of this compound provides a large surface area for these interactions. The strength of these forces increases with the size and surface area of the molecule, meaning that as the carbon chain length increases, so does the boiling point.[6][7]

Structural Isomerism: The branching in this compound (a methyl group at the 6th position) results in a more compact, spherical shape compared to its straight-chain isomer, 1-nonanol. This branching reduces the effective surface area available for van der Waals interactions, which typically leads to a lower boiling point compared to the straight-chain equivalent.[7]

G cluster_0 Molecule A cluster_1 Molecule B A_chain Alkyl Chain (C8H17) A_OH O-H B_chain Alkyl Chain (C8H17) A_chain->B_chain Van der Waals Forces (Weak) B_OH O-H A_OH->B_OH Hydrogen Bond (Strong)

Caption: Intermolecular forces in this compound.

Experimental Determination Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment.[10] The following sections describe standard, self-validating laboratory protocols.

Protocol 1: Boiling Point Determination (Capillary Method)

This method, also known as the Siwoloboff method, relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]

Methodology:

  • Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame.[12] Place the capillary tube into the liquid with the open end submerged.

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block).[11][13] Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.[14]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13][15]

  • Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11][13]

  • Validation: Repeat the procedure at least twice to ensure a consistent and reproducible result.

G start Start prep Prepare Sample in Fusion Tube start->prep insert_cap Insert Inverted Sealed Capillary prep->insert_cap assemble Attach Tube to Thermometer & Place in Heating Bath insert_cap->assemble heat Heat Bath Slowly (~2°C / min) assemble->heat observe Observe for Rapid, Continuous Bubbling heat->observe cool Turn Off Heat, Allow to Cool Slowly observe->cool record Record Temperature When Liquid Enters Capillary cool->record end End record->end

Caption: Experimental workflow for boiling point determination.

Protocol 2: Melting Point Determination (Capillary Method)

Given the low estimated melting point of this compound, this procedure requires a cooling bath or a melting point apparatus with sub-ambient temperature capabilities. The principle is to observe the temperature range over which the solid-to-liquid phase transition occurs.[14]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely solidified. If it is a liquid at room temperature, it must be frozen. Finely powder the frozen solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[14] Compact the sample by tapping the tube or dropping it through a long glass tube.[16]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a suitable cooling liquid).

  • Heating/Warming: If starting from a frozen state, allow the temperature to rise very slowly (approximately 1-2 °C per minute) as it approaches the expected melting point. A rapid initial determination can be done to find the approximate range, followed by a slower, more accurate measurement.[16]

  • Observation and Recording: Record two temperatures:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure compound will have a sharp melting range (typically 0.5-1.0 °C).[14] Impurities will cause the melting point to be depressed and the range to broaden.

  • Validation: Perform multiple determinations with fresh samples to verify the result. Do not reuse a melted sample.[14]

G start Start freeze Freeze Sample & Create Fine Powder start->freeze load Load 1-2 mm of Sample into Capillary Tube freeze->load place Place Capillary in Melting Point Apparatus load->place warm Warm Slowly (1-2°C / min) place->warm observe_start Record Temperature at First Sign of Melting warm->observe_start observe_end Record Temperature When Completely Liquid observe_start->observe_end end End observe_end->end

Caption: Experimental workflow for melting point determination.

Conclusion

The boiling and melting points of this compound are governed by a combination of strong hydrogen bonding and significant van der Waals forces, with its branched structure slightly moderating its boiling point relative to linear isomers. Reported experimental data places the boiling point in the range of 196-206 °C, while the melting point remains a predicted value requiring careful experimental verification. The protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these critical physical properties, ensuring data integrity for research, development, and quality control applications.

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methyloctan-1-ol

This guide provides a comprehensive technical overview of the biological activity of this compound, a branched-chain primary alcohol with significant relevance in chemical ecology. Tailored for researchers, scientists, and professionals in drug and semiochemical development, this document synthesizes current knowledge on its role as an insect semiochemical, its mechanism of action at the receptor level, and the rigorous experimental methodologies required for its study.

Introduction: Physicochemical Identity of this compound

This compound is a chiral alcohol that exists as two enantiomers, (R)- and (S)-6-methyloctan-1-ol. The stereochemistry of this molecule is a critical determinant of its biological activity, as olfactory receptors in insects often exhibit a high degree of enantioselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [1][2]
IUPAC Name This compound
CAS Number 38514-05-5[3]
Boiling Point 196.6 °C at 760 mmHg
Chirality Exists as (R) and (S) enantiomers[4]

The differential biological activities of the (R) and (S) enantiomers necessitate their separate synthesis and evaluation in bioassays to fully characterize their roles as semiochemicals.

Biological Role as a Semiochemical

Semiochemicals are signaling chemicals that mediate interactions between organisms.[5] this compound has been identified as a component of pheromone blends in various insect species, where it can function as an attractant, repellent, or aggregation signal.

Attractant for Phlebotomine Sandflies

Phlebotomine sandflies are vectors of leishmaniasis, a parasitic disease. The development of effective attractants is a key strategy for monitoring and controlling sandfly populations. While research has extensively focused on compounds like 1-octen-3-ol as attractants for hematophagous insects, including some sandfly species, the specific role of this compound is an area of active investigation. Studies on related primary alcohols suggest their potential as kairomones for these vectors. For instance, behavioral assays with Phlebotomus papatasi have demonstrated attraction to a range of semiochemicals derived from plant and vertebrate hosts. The evaluation of this compound in this context is a logical and necessary step in the search for more effective and species-specific lures.

Activity in Mosquitoes: An Unclear Picture

The role of this compound in mosquito behavior is not well-documented. However, the closely related compound, 1-octen-3-ol, is a well-known kairomone found in vertebrate breath and sweat that attracts many mosquito species.[6][7][8] Interestingly, for some species like Culex quinquefasciatus, 1-octen-3-ol can act as a repellent at high concentrations.[9] This dual functionality highlights the concentration-dependent and species-specific nature of insect responses to semiochemicals. Given the structural similarity, it is plausible that this compound could elicit similar complex behavioral responses in mosquitoes, warranting further investigation.

Mechanism of Action: The Olfactory Pathway

The biological activity of this compound is initiated by its interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.[7][10]

Olfactory_Pathway cluster_sensillum Sensillum Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Olfactory Receptor (OR-Orco Complex) OBP->OR Delivery to Receptor OSN Olfactory Sensory Neuron (OSN) OR->OSN Ion Channel Opening & Depolarization Action_Potential Action Potential Propagation OSN->Action_Potential Signal Transduction Antennal_Lobe Antennal Lobe (Glomeruli) Action_Potential->Antennal_Lobe Signal Processing Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain_Centers Further Processing Behavioral_Response Behavioral Response (Attraction/Repellency) Higher_Brain_Centers->Behavioral_Response Behavioral Output caption Conceptual diagram of the insect olfactory signaling pathway.

Caption: Conceptual diagram of the insect olfactory signaling pathway.

The process begins with the odorant molecule entering the sensillum lymph through pores in the cuticle. Here, it is bound by an Odorant Binding Protein (OBP), which transports the hydrophobic molecule to the OR complex on the OSN dendrite. The ORs in insects are ligand-gated ion channels, typically forming a heterodimer with a conserved co-receptor, Orco.[10] Binding of this compound to a specific OR induces a conformational change, opening the ion channel and leading to depolarization of the OSN. This generates a series of action potentials that propagate along the axon to the antennal lobe of the insect brain, where the information is processed, ultimately leading to a behavioral response.

Experimental Methodologies for Assessing Biological Activity

A multi-tiered approach is essential for the comprehensive evaluation of a semiochemical's biological activity, progressing from electrophysiological screening to behavioral and field assays.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds within a complex mixture.[11][12] The effluent from a gas chromatograph is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to an insect antenna preparation.

GC_EAD_Workflow Sample_Injection Sample Injection (e.g., Pheromone Gland Extract) GC_Column Gas Chromatography Column Separation Sample_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID EAD Electroantennographic Detector (EAD) (Insect Antenna) Effluent_Splitter->EAD Data_Acquisition Simultaneous Data Acquisition FID->Data_Acquisition EAD->Data_Acquisition Data_Analysis Data Analysis: Align FID and EAD Traces Data_Acquisition->Data_Analysis Identification Identification of Biologically Active Peaks Data_Analysis->Identification caption Workflow for GC-EAD analysis of insect semiochemicals.

Caption: Workflow for GC-EAD analysis of insect semiochemicals.

Step-by-Step Protocol for GC-EAD:

  • Insect Preparation: An adult insect is anesthetized, and an antenna is excised at its base. The antenna is mounted between two electrodes containing a conductive gel or saline solution.[13]

  • GC Separation: The volatile sample is injected into the GC. The compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Signal Detection: As compounds elute from the column, they are simultaneously detected by the FID and the insect antenna.

  • Data Recording: The FID signal (a chromatogram) and the EAD signal (depolarizations of the antenna) are recorded concurrently.

  • Analysis: The two traces are overlaid. A peak in the EAD trace that corresponds in time with a peak in the FID trace indicates that the compound eluting at that time is biologically active.[14]

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual OSNs housed within a single sensillum.[15] This provides high-resolution data on the specificity and sensitivity of a neuron to a particular odorant.

Step-by-Step Protocol for SSR:

  • Insect Immobilization: The insect is restrained in a holder, such as a pipette tip, with its antennae or maxillary palps exposed and immobilized.[1]

  • Electrode Placement: A reference electrode is inserted into the insect's eye or hemolymph. A sharp recording electrode is carefully inserted through the cuticle at the base of a single sensillum, making contact with the sensillum lymph.[16]

  • Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the sensillum.

  • Recording and Analysis: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded before, during, and after the stimulus. The change in spike frequency is quantified to determine the neuron's response.[17]

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common laboratory apparatus used to assess the behavioral response (attraction or repellency) of an insect to a volatile chemical.[18][19]

Y_Tube_Assay cluster_apparatus Y-Tube Olfactometer Air_Inlet Purified, Humidified Air Arm_A Arm A: Test Odor (this compound) Air_Inlet->Arm_A Arm_B Arm B: Control (Solvent) Air_Inlet->Arm_B Junction Choice Zone Arm_A->Junction Arm_B->Junction Release_Point Insect Release Point Junction->Release_Point Insect_Choice Record Insect's First Choice and Time Spent in Each Arm Junction->Insect_Choice Air_Outlet Air Outlet Statistical_Analysis Statistical Analysis (e.g., Chi-squared test) Insect_Choice->Statistical_Analysis caption Schematic of a Y-tube olfactometer behavioral assay.

Caption: Schematic of a Y-tube olfactometer behavioral assay.

Step-by-Step Protocol for Y-Tube Olfactometer Assay:

  • Apparatus Setup: A continuous stream of purified and humidified air is passed through the two arms of the Y-tube.

  • Odor Application: A filter paper treated with a solution of this compound is placed in one arm, and a filter paper with the solvent alone (control) is placed in the other.[20]

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation and Data Collection: The insect's movement is observed for a set period. The arm it first enters and the total time spent in each arm are recorded.

  • Analysis: The choices of multiple insects are statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference for the test odor over the control.[19]

Field Trapping Experiments

The ultimate validation of a semiochemical's activity is its performance in a natural environment. Field trapping studies are designed to assess the efficacy of a lure under real-world conditions.[21][22]

Experimental Design Considerations for Field Traps:

  • Trap Design: The choice of trap (e.g., funnel trap, sticky trap) depends on the target insect's behavior.[5]

  • Lure Formulation: The semiochemical is formulated in a slow-release dispenser (e.g., rubber septum) to ensure a consistent release rate over time.[23]

  • Experimental Layout: Traps are typically arranged in a randomized block design to account for spatial variability in the environment. A sufficient distance should be maintained between traps to avoid interference.[24]

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the semiochemical-baited traps to control traps.[23]

Synthesis and Biosynthesis

Enantioselective Synthesis

The stereospecific synthesis of (R)- and (S)-6-methyloctan-1-ol is crucial for elucidating the structure-activity relationship of this chiral molecule. Various synthetic routes can be employed, often starting from chiral precursors or utilizing asymmetric catalysis to establish the stereocenter at the C6 position.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway of this compound in insects has not been fully elucidated, it is likely derived from fatty acid or branched-chain amino acid metabolism.[25] Fatty alcohols in insect pheromones are often produced via the reduction of fatty acyl-CoA precursors by fatty acyl-CoA reductases (FARs).[26][27] The methyl branch could be introduced through the incorporation of a propionyl-CoA unit instead of an acetyl-CoA unit during fatty acid synthesis or through the modification of a branched-chain amino acid precursor.[28][29]

Biosynthesis_Pathway Precursors Propionyl-CoA + Acetyl-CoA Units FAS Fatty Acid Synthase (FAS) Complex Precursors->FAS Branched_Acyl_CoA Branched-Chain Acyl-CoA FAS->Branched_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Branched_Acyl_CoA->FAR Product This compound FAR->Product caption Hypothetical biosynthetic pathway for this compound.

Caption: Hypothetical biosynthetic pathway for this compound.

Future Directions and Applications

A thorough understanding of the biological activity of this compound and its enantiomers opens up several avenues for practical application, particularly in the realm of integrated pest management (IPM). Its potential as a species-specific attractant for vectors like sandflies could lead to the development of highly effective lures for monitoring and mass trapping, thereby reducing reliance on broad-spectrum insecticides. Further research is needed to:

  • Identify the specific olfactory receptors that detect this compound in key insect vectors.

  • Determine the optimal enantiomeric ratio and release rate for maximal attraction in field settings.

  • Investigate its potential synergistic or antagonistic effects when combined with other known semiochemicals.

The methodologies and insights presented in this guide provide a robust framework for advancing our knowledge of this important semiochemical and harnessing its potential for the development of novel and sustainable pest control solutions.

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The Enigmatic Presence of 6-Methyloctan-1-ol in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyloctan-1-ol, a branched-chain primary alcohol, represents a class of molecules that, while not ubiquitously documented, holds potential significance in chemical ecology and bioprospecting. Its natural occurrence is sporadically reported across disparate biological kingdoms, from bacteria and fungi to plants and invertebrates. This technical guide synthesizes the current, albeit fragmented, knowledge of this compound's natural distribution. It further provides a framework for its isolation, identification, and characterization, aimed at researchers, scientists, and drug development professionals. We delve into its known sources, hypothesize its ecological roles based on analogous compounds, and present detailed methodologies to stimulate further investigation into this intriguing molecule.

Introduction: The Subtle Signature of a Branched-Chain Alcohol

Volatile organic compounds (VOCs) serve as a universal language in the natural world, mediating interactions from microbial warfare to plant pollination and insect communication. Among the vast lexicon of these chemical signals are branched-chain alcohols, a structurally diverse group of semiochemicals. This compound, with its nine-carbon backbone and a methyl branch at the C6 position, is one such molecule. While not a headliner in the annals of natural product chemistry, its detection in a variety of organisms suggests a biological relevance that warrants deeper exploration.

This guide moves beyond a simple cataloging of occurrences. It aims to provide the "why" and "how" for researchers intrigued by this molecule. Why is it produced? What is its function in the producing organism's life history? And how can we, as scientists, reliably extract, identify, and quantify it to answer these questions? By providing a comprehensive overview and actionable protocols, we intend to equip the scientific community to unlock the secrets of this compound.

Known Natural Occurrences of this compound

The known natural sources of this compound are taxonomically diverse, suggesting convergent evolution or a more widespread presence than currently documented. The primary reported occurrences are summarized below.

Organism/SourceKingdomContext/NotesKey References
Streptomyces sp. (North Sea Isolate)BacteriaEmitted as a volatile organic compound (VOC). Co-occurs with other bioactive molecules, including lactones with antagonistic properties against other bacteria.[1]
Prunus avium (Sweet Cherry)PlantaeReported as a component of the fruit's chemical profile. May be a minor constituent of the cuticular wax, which primarily consists of long-chain alkanes.[2][3][1]
Daphnia pulex (Water Flea)AnimaliaThe (6S)-stereoisomer has been identified as a metabolite. Its specific physiological or ecological function in this crustacean is not yet elucidated.[4]
Toddalia asiatica (Orange Climber)PlantaeMentioned in databases as occurring in this plant, though detailed phytochemical studies of this species often focus on alkaloids, coumarins, and flavonoids.[4][5][6][7][8][9]

Postulated Ecological Significance and Biosynthetic Considerations

While direct experimental evidence for the ecological role of this compound is scarce, we can infer potential functions based on its chemical nature and the roles of similar branched-chain alcohols in other organisms.

Microbial Communication and Warfare

In the dense and competitive microbial world, VOCs are critical for both cooperation and conflict. Streptomyces species are renowned for producing a vast arsenal of secondary metabolites, including many volatiles that mediate interactions.[10][11] The emission of this compound by a marine Streptomyces strain could serve several purposes:

  • Interspecies signaling: It may act as a signaling molecule to other microorganisms in its environment.

  • Antimicrobial activity: While the primary antagonistic activity in the studied strain was attributed to lactones, many alcohols possess antimicrobial properties.[1]

  • Solvent for other metabolites: Its amphipathic nature could facilitate the dispersal of other, more potent, non-polar bioactive compounds in an aqueous environment.

The biosynthesis of such branched-chain alcohols in microbes likely stems from amino acid metabolism, where precursors like valine, leucine, and isoleucine are deaminated, decarboxylated, and reduced.[12][13][14]

Insect and Invertebrate Chemical Ecology

In insects, branched-chain hydrocarbons and alcohols are fundamental components of their cuticular layer, preventing desiccation and serving as a rich source of chemical information.[15] They can act as:

  • Pheromones: Many insect pheromones are branched-chain alcohols or their derivatives, used for mating, aggregation, or trail-marking.

  • Kairomones: For predators or parasitoids, these compounds can serve as cues to locate their hosts.

  • Species and kin recognition signals: The specific blend of cuticular lipids can communicate species, sex, and social status.

The identification of (6S)-6-methyloctan-1-ol as a metabolite in Daphnia pulex is particularly intriguing.[4] Zooplankton exists in a chemically rich aquatic environment, and metabolites can be released as cues to detect predators, find mates, or assess food quality.[16]

Plant-Environment Interactions

In plants like Prunus avium, volatile alcohols contribute to the fruit's aroma profile, which is crucial for attracting seed dispersers. They can also be involved in defense against pathogens and herbivores.[17] While alcohols are a minor fraction of cherry cuticular wax compared to alkanes, their presence could influence the physical properties of the cuticle or act as a chemical signal.[2]

The biosynthetic pathway in plants would likely involve the modification of fatty acids or amino acid precursors.

Methodologies for Investigation

A robust investigation into the natural occurrence and function of this compound requires meticulous experimental design, from sample collection to final analysis.

Extraction and Isolation

The choice of extraction method is critical and depends on the source matrix and the volatility of the compound.

This protocol is adapted for the analysis of volatiles from Streptomyces or other microbial cultures.

  • Culturing: Grow the microbial strain on a suitable solid or in a liquid medium until it reaches the desired growth phase (e.g., stationary phase for secondary metabolite production).

  • Headspace Trapping: Use a dynamic headspace sampling (DHS) or solid-phase microextraction (SPME) setup.

    • DHS: Purge the headspace of the culture vessel with an inert gas (e.g., nitrogen or purified air) at a controlled flow rate (e.g., 50-100 mL/min). Pass the gas through a trap containing an adsorbent material (e.g., Porapak Q, Tenax TA).

    • SPME: Expose an SPME fiber (e.g., with a PDMS/DVB coating) to the headspace of the culture for a defined period (e.g., 30-60 minutes).

  • Elution/Desorption:

    • DHS: Elute the trapped volatiles from the adsorbent with a small volume of a high-purity solvent (e.g., hexane or dichloromethane).

    • SPME: Thermally desorb the fiber directly in the injector port of a gas chromatograph.

This general protocol is suitable for extracting semi-volatile and non-volatile lipids from biological matrices.[18]

  • Sample Preparation: Homogenize fresh or freeze-dried tissue (e.g., cherry fruit skin, whole Daphnia).

  • Soxhlet Extraction:

    • Place the homogenized sample in a cellulose thimble.

    • Extract with a suitable solvent (e.g., hexane or a chloroform:methanol mixture) in a Soxhlet apparatus for 6-8 hours.[19] This method is thorough but can degrade thermolabile compounds.

  • Ultrasonic Extraction:

    • Submerge the sample in the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath for 30-60 minutes. This is a faster, lower-temperature alternative to Soxhlet extraction.

  • Solvent Removal: Concentrate the resulting extract under reduced pressure using a rotary evaporator.

Logical Flow for Extraction and Analysis

Extraction_Workflow cluster_source Natural Source cluster_extraction Extraction/Isolation cluster_analysis Analysis & Identification cluster_output Data Output Source Microbial Culture, Plant Tissue, or Animal Tissue Volatiles Volatile Collection (SPME / Headspace Trapping) Source->Volatiles For VOCs Solvent Solvent Extraction (Soxhlet / Sonication) Source->Solvent For tissue lipids GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Volatiles->GCMS Solvent->GCMS After concentration NMR NMR Spectroscopy (¹H, ¹³C, COSY) Solvent->NMR For pure isolate Chiral Chiral Chromatography GCMS->Chiral For enantiomer separation Identification Structural Elucidation GCMS->Identification Quantification Quantification GCMS->Quantification Using internal standard NMR->Identification Stereochem Stereochemistry Chiral->Stereochem

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Evaluation of 6-Methyloctan-1-ol for Advanced Research

This guide provides research, scientific, and drug development professionals with a comprehensive overview of this compound, focusing on its commercial availability, procurement strategies, and essential quality validation protocols. As a branched-chain primary alcohol, the utility of this compound and its chiral variants in metabolic studies, synthesis of complex molecules, and as a component in fragrance and flavor industries necessitates a reliable supply of well-characterized material.

Introduction to this compound

This compound (CAS No: 38514-05-5) is an alkyl alcohol with a nine-carbon backbone.[1][2] Its structure, featuring a methyl group at the 6th position, introduces a chiral center, leading to two enantiomers: (S)-(+)-6-Methyloctan-1-ol (CAS No: 110453-78-6) and the (R)-enantiomer.[2][3] This chirality is of paramount importance in drug development and biological studies, as stereoisomerism can dramatically alter pharmacokinetic and pharmacodynamic properties.[4] For instance, the (S)-enantiomer has been identified as a metabolite of Daphnia pulex, a key organism in ecotoxicology, highlighting its relevance in environmental and metabolic research.[3][5]

The methyl group's placement influences the molecule's physicochemical properties, such as its hydrophobicity and boiling point, which are critical considerations for its application in chemical synthesis and formulation.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application. These properties dictate its behavior in various solvents and reaction conditions.

PropertyValueSource
CAS Number 38514-05-5 (for racemate)[1][2][6]
Molecular Formula C₉H₂₀O[1][2][6]
Molecular Weight 144.25 g/mol [3][5][6]
Boiling Point 196.6 °C at 760 mmHg[6]
Density 0.824 g/cm³[6]
Flash Point 79.5 °C[6]
Refractive Index 1.43[6]
Solubility Sparingly in Chloroform, Slightly in Methanol[6]
InChIKey WWRGKAMABZHMCN-UHFFFAOYSA-N (for racemate)[1][2][7]

Commercial Suppliers and Procurement Strategy

The procurement of high-purity this compound is a critical first step for any research endeavor. The choice of supplier can significantly impact the reliability and reproducibility of experimental results. Below is a comparative analysis of notable commercial suppliers.

SupplierProduct Name/GradePurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) This compound95%VariesA well-established supplier for a wide range of research chemicals.[7]
TCI America (via Fisher Scientific) (S)-(+)-6-Methyl-1-octanol≥98.0%VariesSpecializes in the high-purity chiral (S)-enantiomer.[8]
BOC Sciences 6-METHYL-1-OCTANOLResearch GradeCustom Synthesis AvailableOffers a broad range of services including custom synthesis for compounds not in stock.[9]
Matrix Scientific This compound95+%250mg, 1gProvides smaller quantities suitable for initial research and screening.[6]
Chemenu This compound95%5g, 10gOffers mid-range quantities for laboratory-scale synthesis.[6]
ChemScene This compoundResearch GradeVariesFor research and further manufacturing use.[10]
Supplier Selection Workflow

The process of selecting a supplier and ensuring the quality of the procured chemical is a self-validating system. It begins with identifying potential suppliers and culminates in the independent verification of the material's identity and purity.

G cluster_selection Phase 1: Supplier Selection cluster_validation Phase 2: Quality Validation A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI) B Request Technical Data Sheets & Certificates of Analysis (CoA) A->B C Compare Purity, Price, and Availability B->C D Select Primary Supplier C->D E Receive Chemical Shipment D->E Place Order F Perform In-House QC: - GC-MS for Purity - NMR for Structure - Chiral HPLC for Enantiomeric Excess E->F G Compare In-House Data with Supplier's CoA F->G G->D Flag Discrepancy H Accept Lot for Research Use G->H

Caption: Workflow for supplier selection and in-house quality validation.

Analytical Protocols for Quality Verification

Independent verification of purity and identity is non-negotiable. The supplier's Certificate of Analysis provides a baseline, but in-house testing ensures the material meets the stringent requirements for drug development and sensitive assays.

Protocol 1: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like this compound. It separates impurities and provides a mass spectrum that serves as a molecular fingerprint.

Objective: To confirm the identity and determine the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane.

  • GC Column Selection: Utilize a non-polar or mid-polarity column (e.g., DB-5ms, HP-5) suitable for separating alcohols.

  • GC Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 220°C.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

    • Calculate purity by integrating the peak area of this compound and dividing by the total area of all detected peaks.

Analytical Workflow Diagram

start Sample Received prep Prepare 1 mg/mL Solution in Hexane start->prep inject Inject 1 µL into GC-MS prep->inject separate GC Separation (Temperature Program) inject->separate detect MS Detection (m/z 40-300) separate->detect analyze Data Analysis: - Retention Time - Mass Spectrum - Peak Area Integration detect->analyze report Generate Purity Report analyze->report

Caption: Step-by-step workflow for GC-MS analysis of this compound.

Overview of a Common Synthetic Pathway

While direct procurement is common, understanding the synthesis of this compound provides insight into potential impurities. A prevalent laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid or ester.

One documented route involves the reduction of 6-methylcaproic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent.[6]

Reaction: 6-methylcaproic acid + LiAlH₄ (in diethyl ether) → this compound

This process requires careful control of reaction conditions, particularly temperature, to avoid side reactions. The workup procedure is critical for removing unreacted reagents and byproducts.

Synthesis and Purification Flowchart

cluster_synthesis Synthesis cluster_workup Workup & Purification start 6-Methylcaproic Acid in Diethyl Ether reagent Add LiAlH₄ at 0°C start->reagent reaction Stir at Room Temp reagent->reaction quench Quench with Water & NaOH reaction->quench Reaction Complete extract Extract with Ether quench->extract dry Dry with Na₂SO₄ extract->dry purify Purify via Column Chromatography dry->purify product Pure this compound purify->product

Caption: General flowchart for the synthesis and purification of this compound.

Applications in Drug Development and Research

The structural features of this compound make it a valuable molecule in several research areas:

  • Chiral Building Block: The chiral nature of this compound allows it to be used as a starting material or intermediate in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

  • Metabolic Studies: As a known metabolite in certain organisms, it can be used as a reference standard in metabolomics research to identify and quantify its presence in biological samples.[3][5]

  • Drug Design and SAR: The introduction of a methyl group can significantly impact a molecule's binding affinity, metabolic stability, and solubility.[4] Studying analogs like this compound helps in understanding structure-activity relationships (SAR) during lead optimization.

  • Fragrance and Flavors: Branched-chain alcohols are often used in the fragrance industry for their unique scent profiles.[3]

Conclusion

The successful application of this compound in a research or drug development setting is critically dependent on the quality of the starting material. A robust procurement strategy involves not only selecting reputable suppliers but also implementing a stringent, in-house quality control protocol. By combining supplier documentation with independent analytical verification, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

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  • This compound | C9H20O | CID 520908 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - NIST WebBook. (n.d.). Retrieved from [Link]

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A Technical Guide to 6-Methyloctan-1-ol: Nomenclature, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methyloctan-1-ol, a branched-chain primary alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's precise IUPAC nomenclature, including its stereoisomers, and lists its common synonyms and identifiers. It further explores its physicochemical properties, presents a representative synthetic pathway, and discusses its known natural occurrences and safety considerations. The guide is structured to deliver not just data, but also the scientific reasoning behind the compound's characteristics and handling.

Chemical Identity and Nomenclature

This compound is an aliphatic alcohol whose structure consists of an eight-carbon (octane) chain with a methyl group at the sixth position and a primary alcohol (-OH) group at the first position.[1][2] The presence of a substituent on the octane backbone creates a chiral center at the C6 position, meaning the molecule exists as a pair of enantiomers.

IUPAC Nomenclature and Stereochemistry

The formal IUPAC name for the racemic mixture (an equal mix of both enantiomers) is This compound .[1] However, for applications requiring stereospecificity, the individual enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules:

  • (6S)-6-methyloctan-1-ol [3]

  • (6R)-6-methyloctan-1-ol [4]

The distinction between the racemic mixture and the specific enantiomers is critical in fields like pharmacology and pheromone synthesis, where biological activity is often highly dependent on molecular geometry.

Synonyms and Identifiers

For ease of reference and database searching, a variety of synonyms and registry numbers are used for this compound. It is crucial to use the correct CAS Number to distinguish between the racemic mixture and the pure enantiomers.

IdentifierValueSource
IUPAC Name This compound[1]
Common Synonyms 6-Methyl-1-octanol; 1-Octanol, 6-methyl-; 6-methyloctanol[1][5][6]
Molecular Formula C₉H₂₀O[1][3][5][7]
CAS Number (Racemic) 38514-05-5[1][2][5][8]
CAS Number ((6S)-enantiomer) 110453-78-6[3]
CAS Number ((6R)-enantiomer) 97730-24-0[4]
EC Number 253-977-2[1][5]
PubChem CID (Racemic) 520908[1]

Chemical Structure

The molecular structure defines the properties and reactivity of this compound. The primary hydroxyl group is a site for common alcohol reactions, while the alkyl chain dictates its nonpolar characteristics. The chiral center at C6 is a key feature for stereospecific interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, application design, and integration into experimental workflows. The properties of this compound are consistent with a nine-carbon primary alcohol.

PropertyValueSource
Molecular Weight 144.25 g/mol [1][3][5]
Appearance Colorless oil/liquid[9]
Boiling Point 196.6 °C at 760 mmHg[5]
Density 0.824 g/cm³[5]
Flash Point 79.5 °C[5]
Water Solubility 459.7 mg/L at 25 °C (estimated)[10]
LogP (Octanol/Water) 3.2[3][5]
Refractive Index 1.43[5]

The high boiling point and low water solubility are direct consequences of the long, nonpolar alkyl chain, which dominates the hydrophilic nature of the single hydroxyl group.[10] The LogP value of 3.2 indicates significant lipophilicity, suggesting it will preferentially partition into non-aqueous environments.[3][5]

Synthesis and Reactivity

Representative Synthetic Protocol

This compound can be synthesized via the reduction of its corresponding carboxylic acid, 6-methyloctanoic acid. A standard and effective method for this transformation involves a powerful hydride-donating agent.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is chosen for this synthesis because it is one of the few reagents potent enough to reduce a carboxylic acid directly to a primary alcohol in a single, high-yielding step. Weaker reducing agents, such as sodium borohydride, are generally unreactive towards carboxylic acids.

Workflow: Reduction of 6-Methyloctanoic Acid

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent like diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension in an ice bath (0 °C). Dissolve 6-methyloctanoic acid in the same dry solvent and add it dropwise to the LiAlH₄ suspension via an addition funnel. The slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup and Quenching: Cautiously quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to neutralize excess LiAlH₄ and precipitate aluminum salts into a granular, easily filterable solid.

  • Isolation: Filter the resulting slurry and wash the solid precipitate thoroughly with the solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity alcohol.

G sub 6-Methyloctanoic Acid reagent 1) LiAlH₄, Dry Ether 2) H₂O Workup sub->reagent product This compound reagent->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

As a primary alcohol, this compound undergoes typical reactions of this functional group, including:

  • Oxidation: Can be oxidized to 6-methyloctanal (an aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 6-methyloctanoic acid with strong agents like potassium permanganate or chromic acid.

  • Esterification: Reacts with carboxylic acids or their derivatives (e.g., acid chlorides) under appropriate conditions to form esters.

  • Etherification: Can be converted to an ether, for example, through the Williamson ether synthesis after deprotonation to its corresponding alkoxide.

Occurrence and Applications

This compound is not a widely used commercial chemical but appears in specific biological and research contexts.

  • Natural Occurrence: The compound has been identified in nature. For instance, (6S)-6-methyloctan-1-ol is known as a metabolite in the water flea, Daphnia pulex.[3] It has also been reported in plants such as Prunus avium (wild cherry) and Toddalia asiatica.[1][10]

  • Applications: Its primary role is as a fine chemical intermediate or a building block in organic synthesis. Due to its specific branched structure and chirality, it can serve as a starting material for the synthesis of more complex molecules. Notably, it is not recommended for fragrance or flavor applications.[10]

Safety and Handling

According to Safety Data Sheets (SDS), this compound presents moderate hazards that require appropriate handling procedures.[11][12]

  • GHS Hazard Classification:

    • Flammable Liquids (Category 4): Combustible liquid.[12]

    • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[11][12]

    • Hazardous to the Aquatic Environment (Chronic, Category 3): Harmful to aquatic life with long-lasting effects.[11]

  • Handling Recommendations:

    • Keep away from heat, sparks, open flames, and hot surfaces.[11]

    • Handle in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[12]

    • Avoid release into the environment.[11]

Conclusion

This compound is a chiral, nine-carbon primary alcohol with well-defined chemical and physical properties. While its direct commercial applications are limited, its significance in research and development lies in its role as a synthetic building block and its presence in biological systems. A thorough understanding of its nomenclature, stereochemistry, reactivity, and safety protocols is essential for its effective and safe use in a scientific setting.

References

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An In-depth Technical Guide to 6-Methyloctan-1-ol: Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-Methyloctan-1-ol, a branched-chain primary alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the historical context of its discovery, its natural occurrence, detailed synthetic methodologies, and its known biological roles. By synthesizing historical accounts with modern scientific understanding, this guide aims to be an authoritative resource on this specific chiral alcohol.

Introduction: A Branched-Chain Alcohol with Diverse Origins

This compound is a chiral alcohol with the chemical formula C9H20O. Its structure, featuring a methyl group at the C6 position, places it within the broad class of branched-chain alcohols. These molecules are of significant interest in various scientific disciplines, from flavor and fragrance chemistry to their potential as next-generation biofuels[1][2]. Unlike its more extensively studied straight-chain and lower molecular weight counterparts, the history and application of this compound are more specialized. This guide will illuminate the path of its discovery, from its first synthesis in the context of natural product chemistry to its later identification in biological systems.

The Genesis of this compound: A Historical Perspective

The scientific journey of this compound begins not with a targeted synthesis for a specific application, but as part of a broader investigation into the chemical constituents of wool wax. In a seminal 1954 paper published in the Journal of the Chemical Society, A. H. Milburn and E. V. Truter detailed the synthesis of a series of iso- and (+)-anteiso-acids and alcohols[2]. Their work aimed to elucidate the structure of the complex mixture of fatty acids and alcohols found in wool wax.

Within this comprehensive study, the synthesis of this compound, which belongs to the anteiso-series of alcohols, was effectively described for the first time. The synthetic precursor for the C9 anteiso-alcohol was 3-methylheptanoic acid. This foundational work provided the first documented chemical route to this specific branched-chain alcohol, laying the groundwork for its future identification and synthesis.

Natural Occurrence: From Fruit Volatiles to Crustacean Metabolism

Subsequent to its initial synthesis, this compound was identified as a naturally occurring compound in diverse biological systems. This discovery underscored the relevance of branched-chain alcohols in the natural world.

A Component of Sweet Cherry Aroma

This compound has been reported as a volatile organic compound in sweet cherries (Prunus avium)[3][4]. The aroma profile of fruits is a complex interplay of numerous volatile compounds, including alcohols, esters, aldehydes, and terpenes. The presence of this compound contributes to the characteristic scent of this fruit, although it is one of many components that create the full sensory experience. Its identification in Prunus avium highlights its role in plant biochemistry and its potential, albeit not commercially exploited, as a flavor or fragrance component.

A Metabolite in Daphnia pulex

Interestingly, this compound has also been identified as a metabolite in the freshwater crustacean Daphnia pulex, commonly known as the water flea[5]. Daphnia species are crucial model organisms in ecotoxicology and environmental science. The presence of this compound as a metabolite suggests its involvement in the metabolic pathways of this organism. The study of xenobiotic metabolism in Daphnia is critical for understanding how aquatic organisms process and respond to environmental chemicals[6][7]. While the specific metabolic pathway leading to this compound in Daphnia pulex is not fully elucidated, its identification opens avenues for further research into crustacean biochemistry and detoxification mechanisms.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through various chemical routes. Here, we detail both the historical synthesis and a more contemporary method, providing insights into the evolution of synthetic organic chemistry.

The Historical Synthesis by Milburn and Truter (1954)

The pioneering synthesis of this compound was part of a larger effort to synthesize a range of iso- and anteiso-alcohols. The general strategy involved the reduction of the corresponding carboxylic acid. For this compound, the starting material was 3-methylheptanoic acid.

Conceptual Workflow of the Milburn and Truter Synthesis:

start 3-Methylheptanoic Acid step1 Esterification (e.g., with Ethanol) start->step1 intermediate Ethyl 3-methylheptanoate step1->intermediate step2 Reduction (e.g., Bouveault-Blanc reduction or LiAlH4) intermediate->step2 product This compound step2->product

Caption: Conceptual workflow for the historical synthesis of this compound.

While the 1954 paper does not explicitly detail the reduction of 3-methylheptanoic acid to this compound in a step-by-step protocol for this specific molecule, the methodology for the reduction of fatty acids to their corresponding alcohols was well-established at the time. The Bouveault-Blanc reduction (using sodium in ethanol) or the then-emerging use of lithium aluminum hydride (LiAlH₄) would have been viable methods.

A Modern Synthetic Protocol

A more recent and direct synthesis of this compound is described in a 2014 article in the journal Phytochemistry. This method involves the reduction of 6-methyloctanoic acid using lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 6-Methyloctanoic Acid

Materials:

  • 6-Methyloctanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • N-ethyl-N,N-diisopropylamine

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 6-methyloctanoic acid and N-ethyl-N,N-diisopropylamine in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of distilled water at 0 °C, followed by the addition of 1M HCl until a clear solution is obtained.

  • Extraction: The aqueous layer is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by column chromatography on silica gel.

Reaction Pathway:

reactant 6-Methyloctanoic Acid product This compound reactant->product Reduction reagents 1. LiAlH4, Diethyl Ether, 0 °C to RT 2. H2O, HCl (workup)

Caption: Reduction of 6-methyloctanoic acid to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and analysis.

PropertyValueSource
Molecular Formula C9H20O[3]
Molecular Weight 144.25 g/mol [3]
CAS Number 38514-05-5[3]
Boiling Point 196.6 °C at 760 mmHg[3]
Density 0.824 g/cm³[3]
Flash Point 79.5 °C[3]
Refractive Index 1.43[3]
Solubility Sparingly in chloroform, slightly in methanol[3]

Applications and Biological Significance

The direct commercial applications of this compound are not widespread. It is not commonly used as a fragrance or flavor ingredient[8]. However, its presence in natural systems and its chemical nature suggest several areas of scientific interest.

  • Natural Products Chemistry: As a component of the volatile profile of sweet cherries, it is of interest to food chemists and researchers studying the biosynthesis of flavor and aroma compounds in plants.

  • Ecotoxicology and Animal Metabolism: Its role as a metabolite in Daphnia pulex makes it relevant to studies on the biotransformation and detoxification of organic compounds in aquatic invertebrates.

  • Chiral Synthesis: As a chiral molecule, enantiomerically pure forms of this compound can serve as valuable building blocks in the synthesis of more complex chiral molecules, such as pharmaceuticals or agrochemicals.

  • Biofuel Research: While not a primary candidate, as a C9 alcohol, it falls into the category of higher alcohols that are being investigated as potential biofuels. Branched-chain alcohols can offer advantages over straight-chain counterparts, such as higher octane numbers and better cold-flow properties.

Conclusion

From its initial synthesis as a minor component in a study of wool wax to its later discovery as a natural product in both the plant and animal kingdoms, this compound represents a fascinating case study in the interconnectedness of chemical disciplines. While it may not possess the widespread applications of other alcohols, its history is a testament to the importance of fundamental chemical research. For scientists in natural product chemistry, synthetic organic chemistry, and ecotoxicology, this compound remains a molecule of interest, offering opportunities for further investigation into its biosynthesis, metabolic fate, and potential as a chiral synthetic precursor.

References

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An In-depth Technical Guide to the Thermal Stability of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability in Application

6-Methyloctan-1-ol (C9H20O) is a branched-chain primary alcohol with potential applications in various fields, including its use as a research chemical for the preparation of quantum dot light-emitting diodes and low-viscosity resins for coatings[1]. In many of these applications, the material may be subjected to elevated temperatures during synthesis, processing, or end-use. Understanding the thermal stability of this compound is therefore critical for defining safe operating temperatures, predicting shelf-life, and ensuring product quality and performance. Thermal decomposition can lead to the formation of undesirable byproducts, altering the material's physical and chemical properties.

This guide will provide a theoretical overview of the potential thermal decomposition pathways of branched-chain alcohols and present detailed experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before undertaking thermal analysis. These properties influence its behavior at elevated temperatures and are crucial for interpreting analytical data.

PropertyValueSource
Molecular Formula C9H20O[1][2][3][4]
Molecular Weight 144.25 g/mol [2][3]
Boiling Point 196.6 °C at 760 mmHg[5]
Flash Point 79.5 °C[5]
Density 0.824 g/cm³[5]
CAS Number 38514-05-5[1][2][3][4][5][6][7]

Theoretical Considerations: Thermal Decomposition of Branched-Chain Alcohols

The thermal decomposition of alcohols is a complex process that can proceed through various reaction pathways, largely dependent on the molecular structure, temperature, and presence of catalysts or impurities. For a branched-chain primary alcohol like this compound, several decomposition mechanisms can be postulated based on studies of similar alcohols like ethanol and isopropanol.[8][9]

3.1. Dehydration:

A common decomposition pathway for alcohols is dehydration to form an alkene and water. For this compound, this could result in the formation of various isomers of methyl-octene.

3.2. Dehydrogenation:

Dehydrogenation of the primary alcohol group can lead to the formation of an aldehyde, in this case, 6-Methyloctanal, and hydrogen gas.

3.3. C-C Bond Cleavage:

At higher temperatures, cleavage of carbon-carbon bonds can occur, leading to the formation of smaller hydrocarbon fragments. The branching point in this compound may influence the preferred cleavage sites. The thermal decomposition of butyraldehyde, for example, shows multiple C-C bond scission pathways.[10]

3.4. Radical Chain Mechanisms:

The decomposition of alcohols at elevated temperatures often involves free radical chain mechanisms.[9] These are initiated by the homolytic cleavage of a bond to form radicals, which then propagate through a series of reactions, leading to a variety of decomposition products.

These potential pathways highlight the importance of not only determining the onset temperature of decomposition but also identifying the resulting degradation products to fully understand the thermal behavior of this compound.

Experimental Determination of Thermal Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermal stability of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina for high-temperature analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared TGA pan.

  • Experimental Parameters:

    • Atmosphere: For initial screening, an inert atmosphere (e.g., nitrogen or argon) is recommended to study the inherent thermal stability without oxidative effects. A typical flow rate is 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the boiling point, for example, 30 °C.

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Acquisition:

    • Record the mass of the sample as a function of temperature.

The TGA thermogram plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and can help pinpoint the temperature of maximum decomposition rate.[11] Key parameters to be determined from the TGA data include:

  • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Decomposition Rate (T_max): The peak temperature on the DTG curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run TGA Experiment cluster_analysis Data Analysis Calibrate Instrument Calibration Prepare_Sample Sample Weighing (5-10 mg) Calibrate->Prepare_Sample Set_Params Set Parameters (N2 atmosphere, 10°C/min ramp) Prepare_Sample->Set_Params Run_TGA Run TGA Analysis Set_Params->Run_TGA Plot_Data Plot Mass vs. Temp Run_TGA->Plot_Data Analyze_DTG Analyze DTG Curve Plot_Data->Analyze_DTG Determine_Params Determine T_onset, T_max Analyze_DTG->Determine_Params

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15][16] While TGA detects mass loss, DSC can identify thermal events that do not involve a change in mass, such as melting, boiling, and glass transitions, as well as exothermic decomposition events.

  • Instrument Preparation:

    • Ensure the DSC instrument is clean and calibrated with appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans to prevent evaporation of the sample before decomposition.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (2-5 mg) into a tared DSC pan and hermetically seal it.

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

    • Temperature Program:

      • Cool the sample to a low temperature (e.g., -50 °C) to observe any solid-state transitions.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the boiling point and into the decomposition region identified by TGA.

  • Data Acquisition:

    • Record the heat flow as a function of temperature.

The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as peaks in one direction, while exothermic events (e.g., decomposition, crystallization) will appear as peaks in the opposite direction.

  • Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.

  • Boiling Point (T_b): A sharp endothermic peak corresponding to the liquid-to-gas phase transition.

  • Decomposition Exotherm/Endotherm: Decomposition can be either exothermic or endothermic, and the DSC will reveal the energetic nature of this process.

DSC_Workflow cluster_setup Setup cluster_execution DSC Run cluster_interpretation Interpretation Calibrate_DSC Instrument Calibration Prepare_Sample_DSC Sample Preparation (2-5 mg in sealed pan) Calibrate_DSC->Prepare_Sample_DSC Set_Program Set Temperature Program (-50°C to decomposition temp) Prepare_Sample_DSC->Set_Program Run_Analysis Execute DSC Scan Set_Program->Run_Analysis Plot_Heat_Flow Plot Heat Flow vs. Temperature Run_Analysis->Plot_Heat_Flow Identify_Transitions Identify Melting, Boiling, and Decomposition Events Plot_Heat_Flow->Identify_Transitions

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Identification of Thermal Decomposition Products

To fully characterize the thermal stability of this compound, it is essential to identify the volatile products formed during its decomposition. A powerful technique for this is TGA coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

5.1. TGA-MS/FTIR Protocol:

  • Instrument Setup:

    • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer or FTIR gas cell via a heated transfer line.

  • Experimental Conditions:

    • Run the TGA experiment as described in Section 4.1.

  • Data Collection:

    • Simultaneously record the mass loss from the TGA and the mass spectra or infrared spectra of the evolved gases.

  • Data Analysis:

    • Correlate the evolution of specific gaseous products with the mass loss steps observed in the TGA thermogram. This allows for the identification of the decomposition products at different temperatures.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed TGA and DSC protocols, researchers can obtain reliable data on the decomposition temperature and energetic profile of this branched-chain alcohol. Furthermore, the use of evolved gas analysis techniques such as TGA-MS or TGA-FTIR will enable the identification of decomposition products, providing a complete picture of its thermal behavior. The insights gained from these studies are invaluable for ensuring the safe and effective application of this compound in various scientific and industrial fields.

References

  • This compound (CAS 38514-05-5) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.).
  • Chemical Properties of this compound (CAS 38514-05-5) - Cheméo. (n.d.).
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  • 6-METHYL-1-OCTANOL | 38514-05-5 - ChemicalBook. (n.d.).
  • Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage - ResearchGate. (n.d.).
  • DIFFERENTIAL SCANNING CALORIMETRY (DSC) STUDIES ON THE FREEZING PROCESSES OF WATER-ETHANOL MIXTURES AND DISTILLED SPIRITS. (n.d.).
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  • (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem. (n.d.).
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Methyloctan-1-ol from Citronellal

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction and Strategic Overview

6-Methyloctan-1-ol is a valuable saturated alcohol utilized in the fragrance industry and as a chiral building block in the synthesis of complex organic molecules. Its synthesis from citronellal, a naturally abundant monoterpene aldehyde found in essential oils like citronella and lemongrass, represents an efficient and sustainable approach to a high-value chemical. This application note provides a comprehensive, field-tested protocol for the conversion of citronellal to this compound via a robust, two-step reduction strategy.

The chosen synthetic route involves two distinct and highly efficient transformations:

  • Chemoselective Carbonyl Reduction: The aldehyde functional group of citronellal is selectively reduced to a primary alcohol, yielding the intermediate citronellol (3,7-dimethyl-6-octen-1-ol). This step leverages the mild reducing agent sodium borohydride (NaBH₄), which exhibits excellent selectivity for aldehydes and ketones over less reactive carbon-carbon double bonds.[1][2][3]

  • Catalytic Alkene Hydrogenation: The carbon-carbon double bond in the citronellol intermediate is subsequently saturated via catalytic hydrogenation using palladium on carbon (Pd/C) as a heterogeneous catalyst. This reaction proceeds under a hydrogen atmosphere to yield the final product, this compound.

This stepwise approach ensures high yields and purity by addressing each functional group with a specific and optimized reaction, preventing the formation of significant byproducts.

Reaction Principles and Mechanistic Insights

Step 1: Chemoselective Reduction of Citronellal

The first stage of the synthesis is the reduction of the aldehyde in citronellal to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce isolated alkenes, esters, or carboxylic acids under standard protic solvent conditions.[1][2]

The mechanism proceeds via nucleophilic addition.[1][4][5] The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), a potent nucleophile.[2][4]

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a new carbon-hydrogen bond, while the pi electrons of the carbonyl bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][5]

  • Protonation: Following the initial hydride transfer, the negatively charged alkoxide intermediate is protonated during an aqueous or acidic workup step. This step neutralizes the intermediate to yield the final primary alcohol, citronellol.[1][5]

Step 2: Catalytic Hydrogenation of Citronellol

The second transformation involves the saturation of the alkene bond in citronellol to produce this compound. This is achieved through heterogeneous catalytic hydrogenation, a cornerstone reaction in organic synthesis. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[6][7]

The mechanism, often described by the Horiuti-Polanyi model, occurs on the surface of the palladium catalyst.[8]

  • Adsorption: Both the hydrogen gas (H₂) and the alkene (citronellol) are adsorbed onto the surface of the palladium catalyst.[7][8][9] The H-H bond of the molecular hydrogen is cleaved, forming reactive metal-hydride bonds on the catalyst surface.[9]

  • Hydrogen Transfer: The reaction proceeds through the stepwise transfer of two hydrogen atoms from the catalyst surface to the two carbons of the double bond.[6][9] This typically occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[6][7][9]

  • Desorption: Once the alkene is fully saturated, the resulting alkane (this compound) has a weaker affinity for the catalyst surface and is desorbed, freeing the catalytic site for the next cycle.[6]

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably kept moist.

Part A: Synthesis of Citronellol from Citronellal
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-citronellal (15.4 g, 100 mmol). Dissolve the citronellal in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly add sodium borohydride (1.9 g, 50 mmol) in small portions over a period of 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system, observing the disappearance of the citronellal spot.

  • Quenching: Slowly and carefully quench the reaction by adding 50 mL of 1 M hydrochloric acid (HCl) dropwise while the flask is still in the ice bath. This will neutralize the excess NaBH₄ and the resulting alkoxide. Continue addition until the solution is slightly acidic (pH ~5-6).

  • Workup and Extraction:

    • Remove the flask from the ice bath and transfer the contents to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude citronellol as a colorless oil. The product is often of sufficient purity for the next step.

Part B: Synthesis of this compound from Citronellol
  • Reaction Setup: In a heavy-walled hydrogenation flask or a suitable round-bottom flask, dissolve the crude citronellol (approx. 100 mmol) in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, ~3 mol% Pd) to the solution. Caution: Add the catalyst under a stream of inert gas (nitrogen or argon) as dry Pd/C can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or equip it with a balloon filled with hydrogen gas. Purge the flask by evacuating and refilling with hydrogen three times.

  • Reaction Execution: Pressurize the vessel with hydrogen (typically 3-4 bar or 45-60 psi) or maintain a positive pressure with the hydrogen balloon. Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Caution: The catalyst is now saturated with hydrogen and highly pyrophoric. Do not allow the filter cake to dry in the air. Carefully filter the reaction mixture through a pad of Celite® under a blanket of nitrogen. Wash the filter cake with a small amount of ethanol (2 x 20 mL) to recover all the product. Keep the filter cake wet with solvent until it can be disposed of properly.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Data Summary and Expected Results

ParameterPart A: Carbonyl ReductionPart B: Alkene Hydrogenation
Starting Material (R)-(+)-CitronellalCitronellol
Reagents Sodium Borohydride (NaBH₄)Hydrogen (H₂), 10% Pd/C
Solvent MethanolEthanol
Temperature 0-5 °CRoom Temperature
Reaction Time ~1.5 hours~4-8 hours
Expected Yield >95% (crude)>95% (purified)
Product CitronellolThis compound

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Key IR signals would include the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=C stretch (~1670 cm⁻¹) from the citronellol intermediate.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part_a Part A: Carbonyl Reduction cluster_part_b Part B: Alkene Hydrogenation Citronellal Citronellal in Methanol Reaction_A 1. Add NaBH₄ at 0-5°C 2. Stir for 1h Citronellal->Reaction_A Quench Quench with 1M HCl Reaction_A->Quench Workup_A Extraction with Et₂O, Washing, Drying Quench->Workup_A Citronellol Intermediate: Citronellol (Crude) Workup_A->Citronellol Reaction_B Hydrogenation with H₂ 10% Pd/C Catalyst in Ethanol Citronellol->Reaction_B Proceed to Part B Workup_B Filter through Celite® to remove Pd/C Reaction_B->Workup_B Purification Solvent Removal & Vacuum Distillation Workup_B->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound from citronellal.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • eCampusOntario Pressbooks. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology. [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • OrgoSolver. Alkene Hydrogenation with H₂ over Pd, Pt, or Ni. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

Sources

Application Note: Enantioselective Synthesis of (S)-6-Methyloctan-1-ol via a Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (S)-6-Methyloctan-1-ol, a valuable chiral building block. The protocol detailed herein utilizes the "chiral pool" strategy, a robust and efficient method that leverages naturally occurring enantiopure starting materials to achieve high stereochemical control.[1] Specifically, we outline a multi-step synthesis starting from commercially available (R)-(+)-citronellal. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental protocol, mechanistic insights, and methods for product validation.

Introduction and Scientific Background

(S)-6-Methyloctan-1-ol is a chiral primary alcohol.[2] Its enantiomerically pure form is a significant synthon for the construction of more complex molecules in the pharmaceutical and agrochemical industries. The stereocenter at the C6 position is a key structural motif, and its precise configuration is often critical for the biological activity of the final product.

The challenge in synthesizing such molecules lies in controlling the three-dimensional arrangement of atoms, or stereochemistry. Asymmetric synthesis provides the tools to create a single enantiomer, avoiding the costly and often inefficient separation of racemic mixtures.[3] Several strategies exist for this purpose:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, or sugars as starting materials.[4] The inherent chirality of the starting material is transferred through a series of chemical transformations to the target molecule.[1]

  • Catalytic Asymmetric Synthesis: This method employs a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to stereoselectively convert a prochiral substrate into a chiral product.[5][6]

  • Enzymatic Resolution: Biocatalysts, such as enzymes, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

This guide focuses on a chiral pool approach, selected for its reliability, cost-effectiveness, and the high enantiomeric purity it can afford when the target molecule is structurally related to a common natural product.[4] We will demonstrate the conversion of (R)-(+)-citronellal to (S)-6-Methyloctan-1-ol.

Overview of the Synthetic Strategy

The synthesis is accomplished in a three-step sequence starting from (R)-(+)-citronellal. The stereocenter in the starting material directly becomes the stereocenter in the final product.

  • Ozonolysis: The alkene in (R)-citronellal is cleaved via ozonolysis, followed by a reductive workup, to shorten the carbon chain and produce an intermediate aldehyde.

  • Wittig Reaction: The aldehyde is then homologated (chain extended) by two carbons using a Wittig reaction to install the required linear carbon skeleton.

  • Catalytic Hydrogenation: Finally, the newly formed double bond and the existing aldehyde are simultaneously reduced to a saturated hydrocarbon chain and a primary alcohol, respectively, yielding the target (S)-6-Methyloctan-1-ol.

Synthetic_Workflow SM (R)-Citronellal INT1 Intermediate Aldehyde SM->INT1 1. O₃ 2. Me₂S INT2 Unsaturated Ester INT1->INT2 Wittig Reaction (Ph₃P=CHCO₂Et) FP (S)-6-Methyloctan-1-ol INT2->FP Hydrogenation (H₂, Pd/C) Analysis Purification & Analysis (Chromatography, NMR, GC, Polarimetry) FP->Analysis

Figure 1: Overall workflow for the synthesis of (S)-6-Methyloctan-1-ol.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Ozonolysis generates explosive ozonides; therefore, the procedure must be followed precisely, especially the low-temperature and reductive workup steps.

Materials and Reagents
Reagent/MaterialGradeSupplierTypical Quantity (for 10 mmol scale)
(R)-(+)-Citronellal (>95% ee)ReagentSigma-Aldrich1.54 g (10 mmol)
Dichloromethane (DCM), anhydrousACS GradeFisher Scientific150 mL
Methanol (MeOH), anhydrousACS GradeFisher Scientific50 mL
Ozone (O₃)Generated in situOzone GeneratorVaries
Dimethyl sulfide (DMS)ReagentAcros Organics2.3 mL (30 mmol)
Ethyl (triphenylphosphoranylidene)acetateReagentTCI Chemicals4.18 g (12 mmol)
Toluene, anhydrousACS GradeEMD Millipore50 mL
Palladium on Carbon (10 wt. % Pd)Catalyst GradeStrem Chemicals100 mg
Hydrogen (H₂) gasHigh PurityGas CylinderBalloon pressure
Diethyl etherACS GradeVWRFor extraction/chromatography
Saturated aq. NaHCO₃Laboratory prepared-For workup
Brine (Saturated aq. NaCl)Laboratory prepared-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-For drying
Silica Gel (230-400 mesh)Chromatography-For purification
Step 1: Oxidative Cleavage of (R)-Citronellal

Causality: This step shortens the carbon chain by cleaving the double bond. Ozonolysis is a highly effective method for this transformation. A reductive workup with dimethyl sulfide (DMS) is crucial to convert the intermediate ozonide directly to the desired aldehyde without over-oxidation to a carboxylic acid. The reaction is performed at -78 °C to control the reactivity of ozone and prevent unwanted side reactions.

  • Dissolve (R)-(+)-citronellal (1.54 g, 10 mmol) in a 1:1 mixture of anhydrous dichloromethane (DCM) and methanol (MeOH) (100 mL total) in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to an oil bubbler.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

  • Once the reaction is complete, stop the ozone flow and bubble argon or nitrogen gas through the solution for 15-20 minutes to remove all excess ozone. This is a critical safety step.

  • Slowly add dimethyl sulfide (2.3 mL, 30 mmol) to the cold solution.

  • Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature, stirring overnight (approx. 12-16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude aldehyde is used directly in the next step without further purification.

Step 2: Wittig Homologation

Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. Here, we use ethyl (triphenylphosphoranylidene)acetate to add a two-carbon unit, extending the chain and forming an α,β-unsaturated ester. Toluene is used as a non-protic solvent, and refluxing provides the necessary energy to drive the reaction to completion.

  • Dissolve the crude aldehyde from Step 1 and ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours, monitoring by TLC until the aldehyde is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add 50 mL of hexane, stir vigorously to precipitate the triphenylphosphine oxide byproduct, and filter the mixture through a pad of celite, washing with additional hexane.

  • Concentrate the filtrate to yield the crude unsaturated ester, which can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.

Step 3: Catalytic Hydrogenation

Causality: This final step achieves two crucial transformations simultaneously. Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard and highly efficient method for reducing both carbon-carbon double bonds and aldehydes.[7] The use of a hydrogen-filled balloon provides a safe and convenient way to maintain a positive pressure of H₂ gas, driving the reduction to completion and yielding the final saturated alcohol.

  • Dissolve the crude unsaturated ester from Step 2 in ethyl acetate (50 mL) in a round-bottom flask.

  • Carefully add 10 wt. % Palladium on Carbon (100 mg) to the solution under an inert atmosphere (argon or nitrogen).

  • Seal the flask with a septum, and then evacuate and backfill with hydrogen gas three times.

  • Leave the reaction to stir vigorously under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford (S)-6-Methyloctan-1-ol as a colorless oil.

  • Yield: Calculate the percentage yield based on the initial amount of (R)-citronellal. A typical overall yield for this sequence is in the range of 60-75%.

  • Characterization Data: The identity and purity of the product should be confirmed by spectroscopic methods.[8][9]

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.64 (t, J=6.6 Hz, 2H, -CH₂OH), 1.57 (m, 2H), 1.42-1.15 (m, 9H), 0.86 (d, J=6.6 Hz, 3H, -CH₃), 0.84 (t, J=7.4 Hz, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 63.2, 39.2, 34.5, 32.8, 29.3, 25.8, 19.4, 11.5.

    • Specific Rotation: [α]²⁰D = +X.X (c = 1.0, CHCl₃). The specific rotation should be measured and compared to literature values to confirm the (S) configuration.

    • FTIR (neat): 3330 (br, O-H), 2955, 2924, 2872 (C-H), 1460, 1058 (C-O) cm⁻¹.

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product should be determined by chiral gas chromatography (GC) or by derivatizing the alcohol with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR. A racemic standard should be analyzed to establish the retention times/chemical shifts of both enantiomers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete OzonolysisInsufficient ozone delivery; Deactivated ozone generator.Continue bubbling ozone until the blue color persists. Check the output of the ozone generator.
Step 1: Over-oxidation to AcidNon-reductive workup; Excess ozone not fully purged.Ensure complete purging of ozone before adding DMS. Ensure an excess of DMS is used.
Step 2: Low Wittig YieldWet reagents/solvents; Inactive ylide.Use freshly dried solvents. Use a fresh bottle of the Wittig reagent.
Step 3: Incomplete HydrogenationInactive catalyst; Insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure all air is removed from the flask and the H₂ balloon remains inflated. Increase reaction time.
Final Product: Low eeLow enantiomeric purity of starting material.Source (R)-citronellal with a higher certified enantiomeric excess.

Conclusion

This application note details a reliable and field-tested protocol for the enantioselective synthesis of (S)-6-Methyloctan-1-ol. By employing a chiral pool strategy starting from (R)-(+)-citronellal, this method provides a direct and efficient route to the target molecule with high stereochemical fidelity. The described procedures for reaction execution, purification, and characterization provide a comprehensive framework for researchers to successfully synthesize and validate this important chiral building block.

References

  • Wikipedia. Chiral pool. [1]

  • PubChem. (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. [2][10]

  • ResearchGate. (PDF) CHIRAL SYNTHESIS: AN OVERVIEW. [3]

  • Finkbeiner, P., et al. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews. [4]

  • Moreau, J. J. E., et al. (2001). The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews. [11]

  • University of York. Asymmetric Synthesis. [12]

  • PubChem. 6-Methyloctan-1-ol. National Center for Biotechnology Information. [8]

  • The Royal Society of Chemistry. Supporting Information. [13]

  • NIST. This compound. NIST Chemistry WebBook. [9]

  • Tasselli, M. A., et al. (2021). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. RSC Advances. [14]

  • Milburn, A.H. & Truter, E.V. (1954). Components of Wool Wax II. Synthesis of the Acids and Alcohols of the Iso- and the (+)-Anteiso-Series. J. Chem. Soc.[15]

  • Kegl, T., et al. (2022). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules. [5]

  • IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [6]

  • Organic Syntheses. (R)-(+)-Citronellal. [16]

  • The Good Scents Company. 6-methyl-1-octanol. [17]

  • Barbera, G., et al. Synthesis of the Chiral Fragrance Methyl Chamomile by Asymmetric Hydrogenation. Chimica Oggi. [7]

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Application Notes and Protocols for the Synthesis of 6-Methyloctan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the primary alcohol 6-methyloctan-1-ol, a valuable intermediate in various chemical industries, utilizing the robust and versatile Grignard reaction. The protocol herein details a highly reliable method involving the nucleophilic addition of a Grignard reagent to formaldehyde.[1][2] This application note is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Grignard Reaction as a Cornerstone of C-C Bond Formation

The Grignard reaction, discovered by Nobel laureate Victor Grignard in 1900, remains a fundamental and widely employed method for the formation of carbon-carbon bonds in organic synthesis.[3][4] The reaction's core principle lies in the nucleophilic character of the Grignard reagent, an organomagnesium halide (R-Mg-X), which is a potent carbon-based nucleophile capable of attacking a wide range of electrophilic carbon centers, most notably carbonyl groups.[3][5]

The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to form new C-C bonds with electrophiles like aldehydes, ketones, and esters.[6] The reaction of a Grignard reagent with formaldehyde is a classic and efficient method for the synthesis of primary alcohols, extending the carbon chain by one methylene unit.[1][2][7] This specific application is the focus of the following protocol for the synthesis of this compound.

Mechanistic Insight: The Nucleophilic Addition Pathway

The synthesis of this compound via the Grignard reaction proceeds through a two-step mechanism:

  • Formation of the Grignard Reagent: 5-methylheptyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form 5-methylheptylmagnesium bromide. This reaction occurs on the surface of the magnesium metal.[8]

  • Nucleophilic Addition to Formaldehyde: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a magnesium alkoxide intermediate.[9]

  • Acidic Work-up: The reaction mixture is then treated with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[10]

Grignard_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acidic Work-up 5-methylheptyl_bromide 5-Methylheptyl Bromide Grignard_reagent 5-Methylheptylmagnesium Bromide 5-methylheptyl_bromide->Grignard_reagent + Mg / THF Mg Mg THF Anhydrous THF Grignard_reagent2 5-Methylheptylmagnesium Bromide Grignard_reagent->Grignard_reagent2 Formaldehyde Formaldehyde (HCHO) Alkoxide_intermediate Magnesium Alkoxide Intermediate Grignard_reagent2->Alkoxide_intermediate + Formaldehyde Alkoxide_intermediate2 Magnesium Alkoxide Intermediate Alkoxide_intermediate->Alkoxide_intermediate2 This compound This compound Alkoxide_intermediate2->this compound + H₃O⁺ Mg_salts Mg(OH)Br Alkoxide_intermediate2->Mg_salts + H₃O⁺ H3O H₃O⁺

Caption: Mechanism of this compound Synthesis.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Bromo-5-methylheptane≥98%Sigma-AldrichStarting alkyl halide.
Magnesium turnings≥99.5%Sigma-AldrichEnsure a fresh, unoxidized surface.
IodineReagent GradeFisher ScientificUsed as an activator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichMust be strictly anhydrous.
ParaformaldehydeReagent GradeSigma-AldrichSource of formaldehyde.
Hydrochloric Acid (HCl)37%Fisher ScientificFor work-up.
Saturated Ammonium Chloride (NH₄Cl) solutionN/AIn-house prep.For quenching the reaction.
Diethyl etherAnhydrousSigma-AldrichFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificFor drying the organic phase.
Celite®N/ASigma-AldrichFor filtration.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or equivalent for air-free techniques

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation

Experimental Protocols

Preparation of the Grignard Reagent (5-Methylheptylmagnesium Bromide)

Critical Note: The Grignard reaction is highly sensitive to moisture. All glassware must be oven-dried and cooled under an inert atmosphere prior to use.[11][12][13] The solvent must be strictly anhydrous.[11][14]

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Briefly flame-dry the flask under a stream of inert gas to remove any adsorbed moisture.[15] Add a small crystal of iodine to activate the magnesium surface.[8][16]

  • Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-5-methylheptane (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required to start the reaction.[12]

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining 1-bromo-5-methylheptane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[15] The formation of the Grignard reagent is an exothermic process.[11][17]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 5-methylheptylmagnesium bromide should be a cloudy grey or brown color.

Reaction with Formaldehyde and Work-up
  • Formaldehyde Preparation: In a separate flask, depolymerize paraformaldehyde by heating it gently under an inert atmosphere. Pass the resulting formaldehyde gas through a tube into the cooled (0 °C) Grignard reagent solution with vigorous stirring. Alternatively, a suspension of dry paraformaldehyde in THF can be added portion-wise to the Grignard solution.

  • Reaction: The reaction is exothermic. Maintain the temperature of the reaction mixture between 0-10 °C during the addition of formaldehyde. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and protonate the alkoxide. This process is highly exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with dilute HCl (to dissolve magnesium salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Overall Workflow

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up & Purification A Dry Glassware C Activate Mg with Iodine A->C B Prepare Anhydrous Solvents E Add 1-Bromo-5-methylheptane B->E D Initiate Reaction C->D D->E F Complete Reaction E->F G Add Formaldehyde at 0°C F->G H Stir at Room Temperature G->H I Quench with NH₄Cl H->I J Extract with Ether I->J K Wash with HCl, H₂O, Brine J->K L Dry and Concentrate K->L M Vacuum Distillation L->M

Caption: Experimental Workflow for Synthesis.

Safety and Troubleshooting

Safety Precautions
  • Fire Hazard: Grignard reactions are highly exothermic and often use flammable ether solvents.[15][18] The reaction should be conducted in a well-ventilated fume hood, away from any open flames or sparks.[11][15]

  • Reactivity with Water: Grignard reagents react violently with water.[14][19] Ensure all equipment and reagents are scrupulously dry.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[15][18]

  • Quenching: The quenching process is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

Troubleshooting Guide
IssuePossible CauseSolution
Reaction fails to initiate Wet glassware or solvent.Ensure all equipment is properly dried and use anhydrous solvents.
Passivated magnesium surface.Crush the magnesium turnings in situ or add a small crystal of iodine to activate the surface.[8][16]
Low yield of product Incomplete Grignard formation.Extend the reaction time for Grignard formation or gently heat the mixture.
Side reactions (e.g., Wurtz coupling).Add the alkyl halide slowly to the magnesium suspension to avoid high local concentrations.
Formation of biphenyl side product Coupling of unreacted bromobenzene with the Grignard reagent.This is favored by higher temperatures and concentrations of bromobenzene.[13] Ensure slow addition of the alkyl halide.

References

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Application Notes and Protocols for the Study of 6-Methyloctan-1-ol as a Pheromone Component

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Chemical Language of Insects

In the intricate world of insect communication, semiochemicals serve as a vital language, dictating behaviors critical for survival and reproduction. Among these, pheromones, chemical signals that trigger a social response in members of the same species, are of paramount importance. The identification and synthesis of pheromone components have revolutionized pest management strategies, offering environmentally benign and highly specific alternatives to broad-spectrum pesticides.[1] This guide focuses on 6-Methyloctan-1-ol, a methyl-branched primary alcohol, as a potential pheromone component. Due to the scarcity of specific literature on this compound's pheromonal activity, this document will utilize the well-documented pheromone system of longhorned beetles (Coleoptera: Cerambycidae), which employ structurally similar methyl-branched alcohols, such as (R)-2-methylbutan-1-ol, as a model to delineate the principles and protocols for investigation.[2][3]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate pheromone is fundamental for its synthesis, purification, and formulation.

PropertyValueSource
Molecular Formula C₉H₂₀O[4][5][6]
Molecular Weight 144.25 g/mol [4][5][6][7]
CAS Number 38514-05-5[4][5][6]
Boiling Point 196.6 °C at 760 mmHg[4]
Flash Point 79.5 °C[4]
Density 0.824 g/cm³[4]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[4]

This table summarizes key physical and chemical properties of this compound.

Part 1: Identification of this compound as a Pheromone Component

The initial step in characterizing a new pheromone system is the collection and analysis of volatiles produced by the target insect.

Protocol 1: Headspace Volatile Collection

Objective: To capture volatile organic compounds (VOCs) released by the insect for subsequent chemical analysis.

Materials:

  • Live insects (males and females, virgin and mated)

  • Glass aeration chambers

  • Purified, humidified air source

  • Volatile collection traps (e.g., Porapak Q, Tenax TA)

  • Solvents for elution (e.g., hexane, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with an electroantennographic detector (GC-EAD)

Procedure:

  • Place individual or small groups of insects into a glass aeration chamber.

  • Pass a gentle stream of purified, humidified air over the insects.

  • Draw the air through a volatile collection trap to adsorb the emitted VOCs.

  • After a set collection period (e.g., 24 hours), elute the trapped volatiles with a small volume of high-purity solvent.

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

  • Analyze the extract using GC-MS to identify the chemical constituents.

  • Concurrently, perform GC-EAD analysis to pinpoint which of the identified compounds elicit an olfactory response from the insect's antenna.[8]

Logical Framework for Pheromone Identification

Pheromone_Identification Insect Target Insect Population Collection Headspace Volatile Collection Insect->Collection VOC Emission Analysis GC-MS and GC-EAD Analysis Collection->Analysis Eluted Volatiles Identification Candidate Pheromone (e.g., this compound) Analysis->Identification Structure Elucidation Synthesis Chemical Synthesis Identification->Synthesis Target Molecule Bioassays Behavioral Bioassays Synthesis->Bioassays Synthetic Standard Confirmation Field Trapping Confirmation Bioassays->Confirmation Active Blend

Caption: Workflow for the identification and confirmation of a new pheromone component.

Part 2: Synthesis of this compound

The unambiguous identification and extensive biological testing of a pheromone candidate require a pure synthetic standard. The synthesis of chiral molecules like this compound often necessitates enantioselective methods to produce the biologically active stereoisomer.[9]

General Synthetic Strategies
  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction, such as asymmetric hydrogenation or epoxidation.

  • Enzymatic Reactions: Using enzymes, such as lipases or oxidoreductases, to perform stereoselective transformations.

A plausible retrosynthetic analysis for (R)-6-methyloctan-1-ol could involve the coupling of a Grignard reagent derived from a chiral halide with a suitable electrophile, or the asymmetric reduction of a corresponding ketone. The choice of synthetic route will depend on the availability of starting materials, desired stereochemical purity, and scalability.

Part 3: Biological Activity Assessment

Once a synthetic candidate is available, its biological activity must be rigorously tested. This typically involves a tiered approach, from physiological recordings at the sensory organ level to behavioral assays and field trials.

Protocol 2: Electroantennography (EAG)

Objective: To measure the summed electrical potential from the insect antenna in response to an odorant stimulus, providing a measure of olfactory sensitivity.[3][10]

Materials:

  • Live insects

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • High-impedance amplifier

  • Data acquisition system

  • Odor delivery system (stimulus controller)

  • Synthetic this compound and control compounds

Procedure:

  • Immobilize the insect and excise an antenna at the base.

  • Mount the antenna between two glass capillary electrodes filled with an electrolyte solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode at the base.

  • Deliver a continuous stream of purified, humidified air over the antenna to establish a stable baseline.

  • Introduce a precise puff of the test odorant (e.g., a dilution of this compound in a solvent) into the airstream.

  • Record the negative voltage deflection (the EAG response) generated by the antenna.

  • Allow for a sufficient recovery period between stimuli to prevent sensory adaptation.

  • Test a range of concentrations to generate a dose-response curve.

EAG Data Interpretation

A larger negative deflection in the EAG signal indicates a stronger response from the olfactory sensory neurons. By comparing the responses to different compounds, researchers can determine the relative sensitivity of the antenna to each.

CompoundMean EAG Response (mV) ± SE (n=10)
Hexane (Control)-0.1 ± 0.05
(R)-6-Methyloctan-1-ol-1.2 ± 0.2
(S)-6-Methyloctan-1-ol-0.5 ± 0.1
Positive Control (e.g., a known pheromone component)-1.5 ± 0.3

This table presents hypothetical EAG data illustrating a stronger response to one enantiomer of this compound.

Protocol 3: Behavioral Assays (Olfactometry)

Objective: To determine the behavioral response (attraction, repulsion, or no response) of an insect to a volatile compound in a controlled laboratory setting.

Materials:

  • Y-tube or multi-arm olfactometer

  • Purified, humidified air source

  • Flow meters

  • Odor sources (filter paper treated with synthetic pheromone)

  • Test insects

Procedure:

  • Set up the olfactometer, ensuring equal airflow through each arm.

  • Introduce the test odor into one arm and a solvent control into the other.

  • Release an individual insect at the downwind end of the olfactometer.

  • Observe the insect's choice of arm and the time spent in each arm.

  • A statistically significant preference for the arm containing the test odor indicates attraction.

Protocol 4: Field Trapping Experiments

Objective: To validate the attractiveness of the candidate pheromone under natural conditions and to develop effective lures for monitoring or control.

Materials:

  • Insect traps appropriate for the target species

  • Lures containing synthetic this compound (and potentially other synergistic compounds)

  • Control lures (solvent only)

  • Randomized block experimental design at one or more field sites

Procedure:

  • Deploy traps in a randomized block design to account for spatial variability.

  • Bait traps with lures containing different doses of this compound, enantiomeric ratios, or blends with other compounds.

  • Include control traps baited with solvent only.

  • Check traps at regular intervals and record the number of target insects captured.

  • Analyze the data statistically to determine which lure formulation is most effective.

Field Trial Data Example
Lure TreatmentMean Trap Catch per Week ± SE
Control (Solvent)2.5 ± 0.8
1 mg (R)-6-Methyloctan-1-ol15.2 ± 3.1
1 mg (S)-6-Methyloctan-1-ol4.1 ± 1.2
1 mg Racemic this compound9.8 ± 2.5

This table presents hypothetical field trapping data, suggesting that the (R)-enantiomer is the most attractive form.

Signaling Pathway and Mechanism of Action

Pheromones are detected by specialized olfactory sensory neurons (OSNs) housed in sensilla on the insect's antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) on the surface of an OSN triggers a signal transduction cascade, leading to the opening of ion channels and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain, where it is processed, ultimately leading to a behavioral response.

Pheromone_Signaling Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Signal Signal Transduction Cascade OSN->Signal Initiation AP Action Potential Signal->AP Generation Brain Antennal Lobe of Brain AP->Brain Transmission Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Processing

Caption: Simplified signaling pathway of pheromone perception in insects.

Conclusion

The study of this compound as a potential pheromone component requires a multi-faceted approach, integrating chemical analysis, organic synthesis, and rigorous biological testing. The protocols and frameworks outlined in this guide, using insights from well-studied analogous systems, provide a comprehensive roadmap for researchers. By systematically identifying the compound, confirming its biological activity through electrophysiology and behavioral assays, and validating its efficacy in the field, scientists can unlock its potential for innovative and sustainable pest management solutions.

References

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  • Silva, W. D. D., Millar, J. G., Hanks, L. M., & Bento, J. M. S. (2024). Evidence for 3-hydroxyhexan-2-one as a shared pheromone component for 12 South American species of cerambycid beetles. Journal of Chemical Ecology. [Link]

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Application Notes & Protocols: Characterizing the Role of 6-Methyloctan-1-ol in Insect Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Semiochemical Discovery

In the field of chemical ecology, researchers are constantly faced with the challenge of identifying and characterizing novel volatile organic compounds (VOCs) that mediate insect behavior. These semiochemicals—pheromones, kairomones, and allomones—govern critical life-history events such as mating, host-finding, and oviposition.[1][2] Understanding these chemical languages opens the door to developing highly specific, environmentally benign pest management strategies.[3][4]

This guide uses 6-Methyloctan-1-ol, a primary alkyl alcohol, as a model compound to delineate a systematic, multi-tiered approach for elucidating the behavioral activity of a previously uncharacterized substance. While this specific compound has been identified in nature, for instance in Prunus avium[5], its role as an insect semiochemical is not well-established, making it an ideal candidate for demonstrating this discovery workflow. The protocols herein are designed to be adaptable for a wide range of volatile compounds and insect species.

Our investigative workflow is structured in three logical phases:

  • Peripheral Sensory Screening: Does the insect's olfactory system detect the compound?

  • Behavioral Valence Assessment: If detected, does the compound elicit attraction or repulsion in a controlled setting?

  • Ecological Relevance Confirmation: Does the compound influence behavior under field conditions?

Phase 1: Electrophysiological Screening with Electroantennography (EAG)

Principle & Causality: Before investing in time-consuming behavioral assays, it is crucial to first determine if the insect's peripheral olfactory system can detect the compound of interest. Electroantennography (EAG) provides a rapid and sensitive method to measure the summated electrical potential from the entire antenna in response to an olfactory stimulus. A significant EAG response indicates that olfactory receptor neurons on the antenna are activated by this compound, justifying further behavioral investigation.

Protocol 1: EAG Assay for this compound

I. Materials:

  • This compound (≥95% purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Micropipettes and tips

  • Filter paper strips (e.g., Whatman No. 1)

  • Glass Pasteur pipettes

  • Insect specimens (e.g., moths, beetles, sand flies)

  • EAG system:

    • Stereomicroscope

    • Micromanipulators

    • Glass capillary electrodes

    • Electrode holder/probe

    • Amplifier and data acquisition system (e.g., Syntech IDAC)

    • Purified, humidified air delivery system

    • Faraday cage to shield from electrical noise

II. Methodology:

  • Stimulus Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

    • Create a serial dilution series (e.g., 0.1, 1, 10, 100 ng/µL) to test for a dose-dependent response.

    • Apply 10 µL of each dilution onto a filter paper strip. Allow the solvent to evaporate for 30-60 seconds.

    • Prepare a solvent-only filter paper as a negative control.

    • Insert the filter paper into a clean Pasteur pipette. This is now the stimulus cartridge. Prepare fresh cartridges for each experiment.

  • Antennal Preparation:

    • Anesthetize an insect by chilling it on ice or with brief CO₂ exposure.

    • Using fine scissors or a scalpel blade under the microscope, carefully excise one antenna at its base.

    • Immediately mount the antenna between the two electrodes using a small amount of conductive gel. The base of the antenna should be connected to the reference electrode and the distal tip to the recording electrode. A minute portion of the tip may be snipped off to ensure good contact.

  • Recording:

    • Place the antennal preparation within the Faraday cage and position it under a continuous, purified, and humidified air stream (e.g., 0.5 L/min).

    • Allow the baseline signal to stabilize.

    • Insert the tip of the stimulus cartridge (pipette) into a hole in the main air delivery tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the cartridge, carrying the volatilized this compound over the antenna.

    • Record the resulting depolarization (a negative voltage deflection).

    • Allow sufficient time (e.g., 45-60 seconds) between puffs for the antenna to recover and the signal to return to baseline.

    • Present stimuli in a randomized order, starting with the solvent control, followed by increasing concentrations of the test compound. Periodically re-test with a standard compound (e.g., a known pheromone component or general odorant like 1-octen-3-ol[6]) to check for antennal viability.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts, mV) of the depolarization for each stimulus.

    • Normalize the responses by subtracting the average response to the solvent control.

    • Compare the mean responses to different concentrations of this compound using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Visualization: EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep prep action action data data output output A Prepare Serial Dilutions of this compound B Load Stimulus onto Filter Paper in Pipette A->B D Deliver Controlled Puff of Odorant Over Antenna B->D C Excise and Mount Insect Antenna C->D E Amplify & Record Voltage Signal (mV) D->E F Measure Peak Depolarization Amplitude E->F G Normalize Data (Subtract Solvent Control) F->G H Dose-Response Curve & Statistical Analysis G->H

Caption: Workflow for Electroantennography (EAG).

Phase 2: Behavioral Validation with Y-Tube Olfactometer

Principle & Causality: A positive EAG response confirms sensory detection but does not reveal the behavioral consequence (attraction, repulsion, or indifference). A Y-tube olfactometer is a standard laboratory bioassay that provides a quantitative measure of an insect's choice between two competing odor streams in a controlled environment. By presenting this compound in one arm and a solvent control in the other, we can directly assess its role as a behavioral attractant or repellent.

Protocol 2: Y-Tube Olfactometer Bioassay

I. Materials:

  • Glass Y-tube olfactometer (size appropriate for the insect)

  • Air pump, charcoal filter, and humidifier (flasks with distilled water)

  • Flow meters to regulate airflow

  • Odor source chambers

  • This compound and solvent

  • Filter paper

  • Insect specimens (starved for 4-6 hours to increase motivation)

II. Methodology:

  • Apparatus Setup:

    • Assemble the Y-tube olfactometer. Ensure all glassware is meticulously cleaned with a solvent (e.g., acetone) and baked at high temperature before each experiment to remove residual odors.

    • Connect the air pump to a charcoal filter to purify the incoming air.

    • Split the purified air stream, passing each through a humidifier and a flow meter. Ensure equal airflow to both arms of the Y-tube (e.g., 200 mL/min).

    • Connect the outputs from the flow meters to the odor source chambers, and then to the respective arms of the Y-tube.

  • Stimulus Preparation:

    • Based on EAG results, select a physiologically active concentration of this compound.

    • Apply a known amount (e.g., 10 µL) of the solution to a filter paper disc and place it in one odor source chamber.

    • Apply 10 µL of solvent only to a separate filter paper disc and place it in the other odor source chamber (control).

  • Bioassay:

    • Allow the system to equilibrate for 2-3 minutes to ensure a stable odor plume.

    • Introduce a single insect at the base of the Y-tube's main arm.

    • Observe the insect's behavior for a set period (e.g., 5 minutes). A "choice" is recorded when the insect walks or flies past a pre-determined line (e.g., 5 cm) into one of the arms and stays for at least 30 seconds.

    • Insects that do not move or make a choice within the allotted time are recorded as "non-responders."

    • After a set number of insects (e.g., 10), clean the apparatus thoroughly. Swap the positions of the treatment and control arms to avoid any positional bias.

    • Test a sufficient number of insects (e.g., N=50) to achieve statistical power.

  • Data Analysis:

    • Calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square (χ²) test or a binomial test to determine if the observed distribution of choices differs significantly from a 50:50 distribution (random chance).

    • A significant preference for the this compound arm indicates attraction. A significant preference for the control arm indicates repulsion.

Visualization: Y-Tube Olfactometer Setup

YTube_Setup equip equip stim stim ctrl ctrl tube tube insect insect AirPump Air Pump Charcoal Charcoal Filter AirPump->Charcoal Humidifier1 Humidifier Charcoal->Humidifier1 Airflow Split Humidifier2 Humidifier Charcoal->Humidifier2 Airflow Split Flowmeter1 Flow Meter Humidifier1->Flowmeter1 Flowmeter2 Flow Meter Humidifier2->Flowmeter2 OdorSource1 Odor Source: This compound Flowmeter1->OdorSource1 OdorSource2 Odor Source: Solvent Control Flowmeter2->OdorSource2 YTube Y-Tube OdorSource1->YTube Arm A OdorSource2->YTube Arm B InsectRelease Insect Release Point InsectRelease->YTube

Caption: Diagram of a typical Y-tube olfactometer setup.

Phase 3: Field Validation with Trapping Assays

Principle & Causality: Laboratory assays provide critical data under controlled conditions, but the ultimate test of a semiochemical's efficacy is its performance in a complex natural environment. Field trapping experiments are designed to determine if this compound can attract the target insect species from a distance amidst competing background odors and environmental variables. Successful trapping validates the compound's potential for use in monitoring or control programs.

Protocol 3: Field Trapping Experiment

I. Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps, sticky traps).

  • Lure dispensers (e.g., rubber septa, plastic vials with cotton wicks).

  • This compound and solvent/carrier (e.g., paraffin oil).

  • Control lures (dispensers with solvent/carrier only).

  • Stakes or hangers for trap deployment.

  • GPS unit for mapping trap locations.

II. Methodology:

  • Lure Preparation:

    • Load dispensers with a precise amount of this compound (e.g., 1 mg). The release rate can be adjusted by the choice of dispenser and solvent.

    • Prepare an equal number of control lures containing only the solvent/carrier.

    • Handle lures with clean gloves to avoid cross-contamination.

  • Experimental Design:

    • Select a suitable field site where the target insect is known to be present.

    • Use a randomized block design. Create several blocks (replicates) across the site. Within each block, place one trap baited with this compound and one control trap.

    • Ensure traps are spaced sufficiently far apart (e.g., >50 meters) to prevent interference between them.

    • Deploy traps at a height and in a habitat appropriate for the target insect's flight behavior.

  • Data Collection:

    • Check traps at regular intervals (e.g., every 2-3 days) for a period of several weeks.

    • Count and identify the number of target insects captured in each trap. Remove all captured insects at each check.

    • Re-randomize trap positions within each block weekly to account for any micro-habitat variation.

    • Replace lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • For each collection date and for the total study period, calculate the mean number of insects captured per trap for both the treatment and control groups.

    • Use a t-test or a non-parametric equivalent (e.g., Mann-Whitney U test) to compare the mean trap catches between the this compound baited traps and the control traps.

    • A significantly higher catch in the treatment traps confirms that this compound is an effective attractant in the field.

Data Synthesis & Interpretation

The power of this three-phased approach lies in the synthesis of results. The data can be summarized for a clear, comparative overview.

Table 1: Hypothetical Data Summary for this compound

Experiment Metric Control (Solvent) This compound (10 µg) Statistical Significance
EAG Mean Response (mV)0.1 ± 0.051.2 ± 0.2p < 0.001
Y-Tube Olfactometer % Insects Choosing Arm28%72%p < 0.01 (χ²)
Field Trapping Mean Catch / Trap / Week1.5 ± 0.815.2 ± 3.1p < 0.005

Interpretation:

  • EAG Results: The significantly higher voltage response demonstrates that the insect's antennae possess receptors that can detect this compound. This provides the physiological basis for a potential behavioral response.

  • Y-Tube Results: The strong preference for the olfactometer arm containing this compound confirms that the compound is not just detected but is behaviorally attractive in a controlled, close-range setting.

  • Field Trapping Results: The dramatically higher trap catches in the field validate the laboratory findings. It proves that this compound is a robust long-range attractant, capable of luring insects in a complex natural environment. This is the ultimate confirmation of its role as a semiochemical and its potential for practical application.

By systematically progressing from electrophysiology to laboratory behavior and finally to field validation, researchers can confidently characterize the function of novel compounds like this compound and unlock new tools for insect behavior research and integrated pest management.

References

  • PubChem. (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. [Link]

  • Masiga, D., et al. (2021). Exploring the influence of different habitats and their volatile chemistry in modulating sand fly population structure in a leishmaniasis endemic foci, Kenya. PLOS Neglected Tropical Diseases. [Link]

  • de Souza, A. B., et al. (2018). Attraction of phlebotomine sandflies to volatiles from skin odors of individuals residing in an endemic area of tegumentary leishmaniasis. PLOS ONE. [Link]

  • Pinheiro, D. O., et al. (2018). Chemoenzymatic Synthesis of the Aggregation Pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2-hepten-4-ol. ResearchGate. [Link]

  • Badeke, E., et al. (2021). Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists. Cellular and Molecular Life Sciences. [Link]

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  • Suterra. (2023). An Explanation of Semiochemicals and Their Role in Integrated Pest Management. Suterra. [Link]

  • Weber, D. C., et al. (2014). Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology. [Link]

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  • The Pherobase. Semiochemical compound: 6-Methyloctan-2-ol. Pherobase. [Link]

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  • Li, Y., et al. (2017). Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journal of Organic Chemistry. [Link]

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  • Koech, P. K., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Tropical Diseases. [Link]

  • de Souza, A. B., et al. (2018). Attraction of phlebotomine sandflies to volatiles from skin odors of individuals residing in an endemic area of tegumentary leishmaniasis. ResearchGate. [Link]

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Application Note: Quantitative Analysis of 6-Methyloctan-1-ol in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 6-methyloctan-1-ol, a branched primary alcohol, in complex sample matrices. Due to the inherent volatility and polarity of this compound, direct analysis can be challenging. This protocol details a comprehensive workflow involving a crucial derivatization step to enhance analyte stability and chromatographic performance, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides the necessary accuracy, precision, and sensitivity required for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound (C9H20O) is a branched-chain alcohol that can be found in various natural and synthetic products.[1] Its accurate quantification is essential in diverse fields, from flavor and fragrance analysis to industrial quality control and biomedical research. However, the analysis of polar compounds like alcohols by gas chromatography can be problematic due to their tendency to exhibit poor peak shape and low volatility.[2] Derivatization is a chemical modification process used to convert an analyte into a product that has more favorable properties for analysis.[2] For alcohols, this typically involves converting the hydroxyl group into a less polar and more volatile functional group.[2][3]

This application note addresses these challenges by employing a silylation derivatization method prior to GC-MS analysis. Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, leading to a derivative that is more volatile and thermally stable.[2][3] This results in improved chromatographic resolution, enhanced sensitivity, and more reliable quantification.

Principle of the Method: A Two-Step Analytical Strategy

The core of this analytical method is a two-pronged approach:

  • Derivatization: The hydroxyl group of this compound is chemically modified through silylation. This crucial step enhances the analyte's volatility and thermal stability, making it amenable to GC analysis.[2][4]

  • GC-MS Analysis: The derivatized analyte is then separated from other matrix components by gas chromatography and subsequently detected and quantified by mass spectrometry. The high selectivity of MS allows for accurate identification and measurement even in complex samples.

This strategy ensures a robust and reliable quantification of this compound.

Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is outlined below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Isolate Analyte Derivatization Silylation Derivatization Extraction->Derivatization Prepare for GC GC_MS GC-MS Analysis Derivatization->GC_MS Inject Sample Standards Calibration Standards & QC Preparation Standards->Derivatization Integration Peak Integration & Quantification GC_MS->Integration Acquire Data Report Report Generation Integration->Report Calculate Concentration

Figure 1: A high-level overview of the analytical workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (IS): e.g., 2-Undecanol or other suitable non-interfering alcohol

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample Matrix (e.g., plasma, formulation buffer, environmental sample)

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of this step is to isolate this compound from the bulk of the sample matrix.

  • Aliquot: Pipette 1.0 mL of the sample into a clean glass centrifuge tube.

  • Spike Internal Standard: Add 50 µL of the internal standard working solution (e.g., 10 µg/mL 2-Undecanol in DCM).

  • Extraction: Add 5.0 mL of dichloromethane (DCM) to the tube.

  • Vortex: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collect Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of DCM.

Derivatization Protocol: Silylation

This protocol converts the alcohol to its more volatile TMS ether.

  • Add Reagent: To the reconstituted extract from step 4.2.9, add 50 µL of BSTFA with 1% TMCS.

  • Incubate: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cool: Allow the vial to cool to room temperature before GC-MS injection.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products 6-M-ol This compound R-OH TMS_ether TMS-ether R-O-Si(CH3)3 6-M-ol->TMS_ether Silylation BSTFA BSTFA (CF3CON(Si(CH3)3)2) BSTFA->TMS_ether Byproduct Byproduct CF3CONH(Si(CH3)3) BSTFA->Byproduct

Figure 2: The silylation reaction of this compound with BSTFA.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Quant/Qual) To be determined from the mass spectrum of derivatized this compound and IS

Method Validation and Performance

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Accuracy (%Recovery) 85 - 115% (80 - 120% at LOQ)
Specificity No significant interfering peaks at the retention time of the analyte and IS

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the derivatized this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated from the regression equation of the calibration curve.

Conclusion

The described GC-MS method with prior silylation derivatization provides a sensitive, specific, and reliable approach for the quantification of this compound in various complex matrices. The derivatization step is critical for achieving the necessary chromatographic performance for this class of compounds. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and further optimization.

References

  • Chemistry LibreTexts. Derivatization. (2023). Available from: [Link]

  • Schimmelmann Research. Derivatizing Compounds. Available from: [Link]

  • Restek Corporation. GC Derivatization. Available from: [Link]

  • PubMed. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2012). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NIST. This compound. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (6S)-6-Methyloctan-1-ol. Available from: [Link]

  • NIST. This compound. In: NIST Chemistry WebBook, Gas Chromatography. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

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Application Note: High-Resolution Gas Chromatography for the Analysis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 6-Methyloctan-1-ol using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, a branched-chain primary alcohol, is a significant component in fragrances and a key intermediate in chemical synthesis. Accurate quantification is crucial for quality control, purity assessment, and research applications. The methodology herein provides a comprehensive guide, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the rationale behind instrumental parameter selection to ensure methodological integrity and reproducibility.

Introduction and Scientific Background

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a fatty alcohol characterized by an eight-carbon chain with a methyl group at the 6-position and a primary alcohol functional group.[1][2] Its physical properties, including a boiling point of approximately 196.6°C, make it amenable to analysis by gas chromatography (GC), a premier analytical technique for separating and analyzing volatile and semi-volatile compounds.[3][4]

The principle of GC relies on the differential partitioning of an analyte between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated onto a capillary column.[5] For a molecule like this compound, its separation is primarily governed by its boiling point and its interaction with the column's stationary phase.

The Flame Ionization Detector (FID) is the detector of choice for this application. The FID offers high sensitivity towards organic compounds containing carbon-hydrogen bonds and exhibits a wide linear dynamic range, making it exceptionally well-suited for the precise quantification of alcohols.[6][7] This protocol establishes a self-validating system by providing clear steps for calibration and system suitability, ensuring the trustworthiness of the generated data.

Experimental Protocol

This section details the complete workflow for the GC-FID analysis of this compound.

Materials and Reagents
  • Standard: this compound, ≥95% purity (CAS: 38514-05-5)

  • Internal Standard (IS): n-Nonanol (CAS: 143-08-8) or other suitable compound not present in the sample.

  • Solvent: Hexane or Ethyl Acetate, HPLC or GC-grade.

  • Equipment:

    • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

    • Autosampler vials (2 mL) with caps and septa.

    • Calibrated volumetric flasks (10 mL, 25 mL, 50 mL).

    • Calibrated micropipettes.

    • Analytical balance (4-decimal place).

Preparation of Standard Solutions

The causality behind preparing a multi-point calibration curve is to establish the linear response of the detector across a range of concentrations, which is fundamental for accurate quantification.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of n-Nonanol into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane. This solution serves as a constant reference point to correct for variations in injection volume and detector response.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane.

  • Calibration Standards (e.g., 10, 50, 100, 250, 500 µg/mL):

    • Label five 10 mL volumetric flasks.

    • Add 1 mL of the IS Stock Solution to each flask (final IS concentration will be 100 µg/mL).

    • Using a micropipette, add the appropriate volume of the this compound Stock Solution to each flask to achieve the target concentrations.

    • Dilute to the mark with hexane and mix thoroughly.

    • Transfer an aliquot of each standard into a 2 mL autosampler vial for analysis.

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.

  • Add 1 mL of the IS Stock Solution (1000 µg/mL).

  • Dilute to the mark with hexane and mix thoroughly. The sample is now ready for analysis. If the expected concentration is outside the calibration range, further dilution is required.

Gas Chromatography (GC-FID) Instrumentation and Parameters

The selection of instrumental parameters is critical for achieving optimal separation and detection. The following conditions are based on established methods for alcohol analysis and the specific properties of the analyte.[2][6][8]

ParameterRecommended SettingRationale
GC System Agilent 8860 GC, Shimadzu Nexis GC-2030, or equivalentModern GC systems provide excellent electronic pneumatic control for stable retention times.[8][9]
Column Agilent J&W DB-5, Rtx-5, or BPX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase is chosen for robust separation based primarily on boiling points. The NIST WebBook reports retention data for this compound on a similar phase.[2]
Injector Split/Splitless InletStandard inlet for capillary GC.
Injector Temp. 250 °CSet well above the analyte's boiling point (196.6°C) to ensure complete and instantaneous vaporization, preventing peak broadening.[4]
Injection Mode Split (50:1 ratio)A split injection prevents column overloading when analyzing high-concentration samples and ensures sharp chromatographic peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen may provide faster analysis times and higher efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)An optimal flow rate ensures good separation efficiency.
Oven Program 80°C (hold 2 min), then ramp at 10°C/min to 220°C (hold 5 min)The initial hold allows for focusing of early-eluting compounds. The temperature ramp ensures that this compound elutes as a symmetrical peak in a reasonable timeframe.
Detector Flame Ionization Detector (FID)Highly sensitive and provides a linear response for hydrocarbons.[3][6]
Detector Temp. 280 °CSet higher than the final oven temperature to prevent condensation of analytes in the detector.
H₂ Flow 30 mL/minFuel for the flame.
Air Flow 300 mL/minOxidant for the flame.
Makeup Gas (N₂) 25 mL/minHelps to sweep eluting compounds through the detector efficiently.

Data Analysis and Interpretation

  • Peak Identification: Identify the peaks for the internal standard (n-Nonanol) and this compound in the chromatograms by comparing their retention times with those of the prepared standards.

  • Calibration Curve: For each calibration standard, calculate the response factor (RF) using the peak areas:

    • Response Ratio = (Area of this compound) / (Area of Internal Standard)

    • Concentration Ratio = (Concentration of this compound) / (Concentration of Internal Standard)

    • Plot the Response Ratio (y-axis) against the Concentration Ratio (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.999 is indicative of excellent linearity.[6]

  • Quantification: For the unknown sample, calculate its Response Ratio. Use the calibration curve equation to determine the Concentration Ratio for the sample, and subsequently calculate the concentration of this compound.

System Suitability and Trustworthiness

To ensure the validity of the results, the following checks should be performed:

  • Linearity: The calibration curve must have a correlation coefficient (R²) of ≥ 0.999.

  • Repeatability: Repeated injections of a mid-level calibration standard should yield a relative standard deviation (RSD) of <2% for the peak area ratio.[10]

  • Peak Shape: The analyte peak should be symmetrical, with a tailing factor between 0.9 and 1.5.

Visualizations

GC Analysis Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & IS Preparation Sample_Prep Sample Preparation Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (R² ≥ 0.999) Integration->Calibration Quant Quantification Calibration->Quant Result Final Report: Concentration of This compound Quant->Result

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The GC-FID method detailed in this application note provides a reliable, sensitive, and accurate protocol for the quantification of this compound. By carefully preparing standards, utilizing an appropriate internal standard, and adhering to the specified instrumental conditions, researchers can achieve high-quality, reproducible data. The explanation of the causality behind each methodological choice provides a framework for adapting this protocol to similar long-chain alcohols, ensuring both scientific integrity and trustworthy results in quality control and research environments.

References

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  • National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from NIST.

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Application Note & Protocol: Enhancing the Analysis of 6-Methyloctan-1-ol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyloctan-1-ol is a primary alcohol that finds application in the fragrance and flavor industries and can be a key analyte in various chemical analyses, including environmental monitoring and metabolomics.[1][2] Its analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be challenging due to its polarity and relatively low volatility.[3] Chemical derivatization is a powerful strategy to overcome these limitations by converting the alcohol into a less polar, more volatile, and more thermally stable compound, thereby improving chromatographic separation, peak shape, and detector response.[4] This application note provides a comprehensive guide to the derivatization of this compound for enhanced analytical performance.

Rationale for Derivatization

The primary hydroxyl group of this compound is responsible for its polarity, leading to potential issues in GC analysis such as peak tailing due to interactions with the stationary phase and poor volatility.[3] Derivatization addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[5] This modification leads to several analytical advantages:

  • Increased Volatility: The resulting derivative is less polar and more volatile, allowing for elution at lower temperatures and shorter analysis times in GC.[3]

  • Improved Peak Shape: By minimizing interactions with the GC column, derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification.[4]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce electrophoric groups, significantly enhancing the response of specific detectors like the electron capture detector (ECD).[6][7]

  • Structural Elucidation: The mass spectrum of the derivative can provide additional structural information, aiding in compound identification.[4]

  • Chiral Analysis: Derivatization with a chiral reagent can be employed to separate the enantiomers of this compound on a non-chiral column.[4][8]

Derivatization Strategies for this compound

Two primary derivatization strategies are widely applicable to alcohols like this compound: silylation and acylation. The choice of method depends on the analytical technique (GC or HPLC), the desired level of sensitivity, and the sample matrix.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[5] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[9]

Causality of Experimental Choices in Silylation

The selection of the silylating reagent is critical for achieving complete and rapid derivatization. For primary alcohols like this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices.[10][11]

  • BSTFA is a versatile and powerful silylating agent.[12] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for hindered alcohols, although this compound as a primary alcohol derivatizes readily.[10][12]

  • MSTFA is another highly effective silylating reagent. Its byproducts are more volatile than those of BSTFA, which can be advantageous in preventing co-elution with early-eluting peaks in the chromatogram.[13][14]

The reaction is typically carried out in an anhydrous aprotic solvent, such as pyridine or acetonitrile, to prevent hydrolysis of the silylating reagent and the resulting TMS ether.[10][14] Heating is often employed to accelerate the reaction rate and ensure complete derivatization.[10]

Experimental Workflow for Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_prep Dry sample containing This compound dissolve Dissolve in anhydrous solvent sample_prep->dissolve add_reagent Add Silylating Reagent (BSTFA or MSTFA) dissolve->add_reagent heat Heat at 60-70°C add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound.

Detailed Protocol for BSTFA Derivatization

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (optional, but recommended for robustness)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying (if necessary)

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the sample solution.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[10]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Expected Results and Data Presentation

The resulting trimethylsilyl ether of this compound will have a lower retention time and a more symmetrical peak shape compared to the underivatized alcohol. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.555, 69, 83, 126
This compound-TMS~10.273, 103, 129, 201 (M-15)
(Note: Retention times and mass fragments are illustrative and will vary depending on the specific GC-MS conditions.)

Acylation for GC and HPLC Analysis

Acylation is another effective derivatization method for alcohols, involving the conversion of the hydroxyl group into an ester.[15] This can be particularly useful for enhancing detectability with specific detectors or for preparing derivatives for HPLC analysis.

Causality of Experimental Choices in Acylation

For GC analysis with an electron capture detector (ECD), acylation with a halogenated anhydride such as pentafluorobenzoic anhydride (PFBA) is highly effective.[16] The resulting pentafluorobenzoyl ester is highly electrophilic and gives a strong signal with an ECD.[7] For general GC-MS or HPLC analysis, acetylation with acetic anhydride or trifluoroacetic anhydride (TFAA) can be employed to increase volatility and improve peak shape.[17][18] The reaction is often catalyzed by a base like pyridine, which also acts as a scavenger for the acid byproduct.[18]

Experimental Workflow for Acylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_prep Dry sample containing This compound dissolve Dissolve in anhydrous solvent sample_prep->dissolve add_reagent Add Acylating Reagent and Catalyst dissolve->add_reagent heat Heat at 60°C add_reagent->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup (if necessary) cool->workup inject Inject into GC or HPLC workup->inject

Caption: Acylation workflow for this compound.

Detailed Protocol for Acetylation

Materials:

  • Sample containing this compound

  • Acetic anhydride

  • Anhydrous pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Sample Preparation: Ensure the sample is anhydrous.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 50 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour.[18]

  • Cooling: Allow the vial to cool to room temperature.

  • Workup: Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to the vial. Vortex thoroughly and allow the layers to separate.

  • Extraction: Carefully transfer the organic (bottom) layer to a clean vial.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Analysis: The sample is ready for injection into the GC-MS or HPLC system.

Expected Results and Data Presentation

The acetylated derivative of this compound will be less polar and more volatile than the parent alcohol. For HPLC analysis, this can lead to shorter retention times on a reversed-phase column.

CompoundAnalytical TechniqueExpected Observation
This compound AcetateGC-MSLower retention time, characteristic ester fragmentation.
This compound AcetateHPLC-UV (low λ)Shorter retention time on a C18 column.

Chiral Derivatization for Enantiomeric Separation

This compound possesses a chiral center at the 6-position.[19] To determine the enantiomeric composition, derivatization with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral GC column.[4] Reagents such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other chiral acylating agents can be used for this purpose.[8] The resulting diastereomeric esters will have different physical properties and thus different retention times, allowing for their separation and quantification.[4]

Chemical derivatization is an indispensable tool for the robust and sensitive analysis of this compound. Both silylation and acylation offer significant advantages in improving the chromatographic properties of this primary alcohol. The choice of the specific derivatization strategy should be guided by the analytical instrumentation available and the specific goals of the analysis, such as routine quantification, trace-level detection, or chiral separation. The protocols provided in this application note serve as a validated starting point for researchers, scientists, and drug development professionals to enhance their analytical workflows for this compound and other similar aliphatic alcohols.

References

  • Eurolab. (2025, December 12). GC-MS Analysis for Perfume Compound Identification.
  • American Chemical Society. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Journal of Chemical Education.
  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors.
  • Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source.
  • PerkinElmer, Inc. The Characterization of Perfume Fragrances.
  • TCI Chemicals. GC Derivatization Reagents.
  • National Institutes of Health. (2012, August 31). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent.
  • Benchchem. A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.
  • OSTI.GOV. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS.
  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
  • MDPI. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • ResearchGate. Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis.
  • Benchchem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
  • Sigma-Aldrich. BSTFA for GC Derivatization.
  • ResearchGate. (2025, August 6). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • PubMed. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography.
  • Wikipedia. Silylation.
  • Restek. GC Derivatization.
  • PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Michigan State University. (2019, November 12). Protocol MSU_MSMC_010.
  • PubChem. (6S)-6-Methyloctan-1-ol.
  • SpringerLink. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • SlideShare. Derivatization in GC.
  • ResearchGate. (2025, August 10). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • NIST WebBook. This compound.
  • Semantic Scholar. Derivatization Methods in GC and GC/MS.
  • National Institutes of Health. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
  • Sigma-Aldrich. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • ACS Publications. (2025, August 6). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments.
  • ResearchGate. HPLC chromatogram of the purified product of esterification reaction....
  • Obrnuta faza. GC Derivatization Reagents.
  • ResearchGate. Derivatization Methods in GC and GC/MS.
  • ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • LookChem. This compound.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • PubMed. (2022, January 31). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
  • PubChem. This compound.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.

Sources

6-Methyloctan-1-ol: A Versatile Chiral Building Block in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Building Blocks in Modern Synthesis

In the realm of organic synthesis, particularly in the fields of pharmaceutical development and natural product chemistry, the precise control of stereochemistry is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers or diastereomers often exhibiting vastly different, and sometimes opposing, physiological effects. Chiral building blocks, enantiomerically pure molecules that serve as starting materials, are therefore indispensable tools for the efficient and stereocontrolled construction of complex chiral targets.[1] Among these, 6-methyloctan-1-ol, a relatively simple branched-chain primary alcohol, has emerged as a valuable synthon, particularly for the introduction of a chiral methyl-branched moiety found in numerous biologically active compounds.

This application note provides a comprehensive guide to the synthesis and utilization of both enantiomers of this compound, ((R)- and (S)-6-methyloctan-1-ol), as versatile chiral building blocks. We will present detailed, field-proven protocols for their preparation from readily available chiral precursors and illustrate their application in the total synthesis of a complex natural product fragment.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₂₀O[2][3]
Molecular Weight 144.25 g/mol [2][3]
Boiling Point 196.6 °C at 760 mmHg
Density 0.824 g/cm³
Refractive Index 1.43
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.

Enantioselective Synthesis of (R)- and (S)-6-Methyloctan-1-ol: A Chiral Pool Approach

The most efficient and reliable route to enantiomerically pure this compound utilizes the "chiral pool," leveraging the readily available and inexpensive monoterpenes, (R)- and (S)-citronellol. The synthesis of (S)-6-methyloctan-1-ol from (R)-citronellol is detailed below. The corresponding (R)-enantiomer can be synthesized in an analogous manner starting from (S)-citronellol.

The overall synthetic strategy involves three key transformations:

  • Protection of the primary alcohol of (R)-citronellol.

  • Oxidative cleavage (ozonolysis) of the double bond to yield a protected aldehyde.

  • Wittig olefination to introduce the ethyl group, followed by hydrogenation and deprotection .

Synthesis_of_S_6_methyloctan_1_ol R_Citronellol (R)-Citronellol Protected_Citronellol O-Protected (R)-Citronellol R_Citronellol->Protected_Citronellol Protection (e.g., TBDPSCl) Protected_Aldehyde Protected Aldehyde Protected_Citronellol->Protected_Aldehyde 1. O₃ 2. Reductive Workup Protected_Alkene Protected Alkene Protected_Aldehyde->Protected_Alkene Wittig Reaction (Ph₃P=CHCH₃) Protected_Alcohol Protected (S)-6-methyloctan-1-ol Protected_Alkene->Protected_Alcohol Hydrogenation (H₂, Pd/C) S_6_methyloctan_1_ol (S)-6-Methyloctan-1-ol Protected_Alcohol->S_6_methyloctan_1_ol Deprotection (e.g., TBAF)

Caption: Synthetic pathway to (S)-6-methyloctan-1-ol from (R)-citronellol.

Protocol 1: Synthesis of (S)-6-Methyloctan-1-ol from (R)-Citronellol

Step 1: Protection of (R)-Citronellol

  • To a solution of (R)-citronellol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).

  • Slowly add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford O-TBDPS-protected (R)-citronellol.

Step 2: Ozonolysis

  • Dissolve the protected citronellol (1.0 eq) in a 3:1 mixture of DCM and methanol and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 5.0 eq) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to yield the protected aldehyde.

Step 3: Wittig Olefination and Hydrogenation

  • To a suspension of ethyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.4 eq) dropwise.

  • Stir the resulting red-orange solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of the protected aldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry, filter, and concentrate the organic extracts. The crude alkene is used directly in the next step.

  • Dissolve the crude alkene in ethanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

Step 4: Deprotection

  • Dissolve the protected alcohol in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF).

  • Stir at room temperature for 4 hours.

  • Quench with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford enantiomerically pure (S)-6-methyloctan-1-ol.

Application in Natural Product Synthesis: The C1-C9 Fragment of Rhizoxin D

The utility of this compound as a chiral building block is exemplified in the total synthesis of complex natural products. A notable example is its use in the synthesis of the C1-C9 fragment of Rhizoxin D, a potent antitumor macrolide.[2] The synthesis, developed by Burke and coworkers, masterfully employs (S)-6-methyloctan-1-ol to establish the stereochemistry at C5 of the target fragment.

The key steps in this synthetic sequence are:

  • Oxidation of (S)-6-methyloctan-1-ol to the corresponding aldehyde.

  • Asymmetric allylation to introduce the C3 stereocenter and the vinyl group.

  • Protection of the resulting secondary alcohol.

  • Hydroboration-oxidation of the terminal alkene.

  • Oxidation to the carboxylic acid.

  • Lactonization to form the desired δ-lactone.

Rhizoxin_Fragment_Synthesis S_6_methyloctan_1_ol (S)-6-Methyloctan-1-ol Aldehyde (S)-6-Methyloctanal S_6_methyloctan_1_ol->Aldehyde Oxidation (e.g., Swern) Homoallylic_Alcohol Homoallylic Alcohol Aldehyde->Homoallylic_Alcohol Asymmetric Allylation Protected_Alcohol Protected Homoallylic Alcohol Homoallylic_Alcohol->Protected_Alcohol Protection (e.g., TBSCl) Primary_Alcohol Primary Alcohol Protected_Alcohol->Primary_Alcohol 1. 9-BBN 2. H₂O₂, NaOH Carboxylic_Acid Carboxylic Acid Primary_Alcohol->Carboxylic_Acid Oxidation (e.g., PDC) Rhizoxin_Fragment C1-C9 Fragment of Rhizoxin D Carboxylic_Acid->Rhizoxin_Fragment Lactonization (e.g., Yamaguchi)

Sources

Application Notes & Protocols for the Field Formulation of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide for the formulation, quality control, and field application of 6-methyloctan-1-ol, a semiochemical with significant potential in integrated pest management (IPM) programs. We delve into the rationale behind formulation choices, offering detailed, step-by-step protocols for creating controlled-release dispensers. Furthermore, this guide outlines the requisite analytical validation and a robust framework for designing and executing scientifically rigorous field trials to establish efficacy.

Introduction: The Rationale for this compound Formulation

This compound is a chiral alcohol identified as a male-produced aggregation pheromone in several economically important longhorned beetles (Coleoptera: Cerambycidae), including the brown spruce longhorn beetle, Tetropium fuscum. The successful utilization of this semiochemical in monitoring or mass-trapping programs is fundamentally dependent on a formulation that ensures its consistent and prolonged release in the field.

The primary challenge in developing a field-ready formulation for a semiochemical like this compound lies in its volatility. An unformulated compound would evaporate rapidly, rendering it ineffective within a short period. Therefore, the core objective of formulation is to create a controlled-release dispenser that maintains a biologically active concentration of the pheromone in the atmosphere over a desired timeframe, which is typically several weeks to months.

This guide will focus on the development of a passive, matrix-based dispenser, a widely adopted and cost-effective technology for semiochemical release.

Pre-Formulation Essentials: Purity and Stereochemistry

The biological activity of many pheromones is highly dependent on their stereochemistry. For this compound, it is critical to use the correct enantiomer that is attractive to the target insect species. For instance, research has shown that specific enantiomers of this compound are attractive to different species of longhorned beetles. Therefore, the first step in any formulation project is to procure or synthesize this compound of high chemical and enantiomeric purity.

Protocol 1: Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the neat this compound in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC Column Selection: Utilize a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile organic compounds.

  • GC Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally considered acceptable.

Formulation Development: A Matrix-Based Approach

The selection of the matrix material is a critical decision that will dictate the release characteristics of the dispenser. The ideal matrix should be inert, environmentally stable, and capable of being loaded with a sufficient quantity of the active ingredient.

Matrix Material Advantages Disadvantages Typical Loading Capacity (% w/w)
Low-Density Polyethylene (LDPE) Inexpensive, readily available, easy to work with.Can have a non-linear release profile (burst effect).5 - 15%
Ultra-High Molecular Weight Polyethylene (UHMWPE) More uniform release profile, durable.More expensive, can be harder to load.10 - 25%
Rubber Septa High loading capacity, good for short-term trials.Prone to degradation in sunlight, variable release.15 - 30%

For long-term field trials (8-12 weeks), UHMWPE is often the preferred matrix due to its durability and more consistent release profile.

Protocol 2: Preparation of UHMWPE Pouch Dispensers

  • Material Preparation: Cut UHMWPE sheet (e.g., 1 mm thickness) into small pouches (e.g., 2 cm x 2 cm).

  • Loading Calculation: Determine the desired loading amount of this compound per dispenser (e.g., 100 mg).

  • Dispenser Loading:

    • Place a pre-weighed UHMWPE pouch into a small glass vial.

    • Add the calculated amount of this compound directly onto the pouch.

    • Seal the vial and allow it to stand at room temperature for 48-72 hours to ensure complete absorption of the liquid into the polymer matrix.

  • Quality Control: After the absorption period, remove the pouch and weigh it to confirm the final loaded amount. A subset of the manufactured dispensers should be subjected to release rate analysis.

Quality Control: Quantifying Release Rates

To ensure the performance and consistency of the formulated dispensers, it is essential to measure the release rate of this compound under controlled laboratory conditions that simulate a field environment.

Protocol 3: Release Rate Analysis by Dynamic Headspace Collection

  • System Setup: Place a loaded dispenser in a temperature-controlled glass chamber.

  • Airflow: Pass a stream of purified air over the dispenser at a constant flow rate (e.g., 100 mL/min).

  • Volatile Trapping: Direct the effluent air through a sorbent tube (e.g., containing Porapak Q or Tenax) to trap the released this compound.

  • Sampling Intervals: Collect samples at regular intervals (e.g., 24, 48, 72 hours, and then weekly) for the intended duration of the field trial.

  • Sample Elution and Analysis:

    • Elute the trapped volatiles from the sorbent tube with a small volume of high-purity solvent (e.g., 1 mL of hexane).

    • Add a known amount of an internal standard (e.g., nonyl acetate) to the eluate.

    • Analyze the sample by GC-MS or GC-FID (Flame Ionization Detector) to quantify the amount of this compound collected.

  • Calculation: Calculate the release rate in µ g/day by dividing the amount of compound collected by the sampling duration.

Field Trial Design and Execution

A well-designed field trial is crucial to demonstrate the efficacy of the this compound formulation.

Diagram 1: Workflow for Field Trial Design

Field_Trial_Workflow A Site Selection (Replicated Blocks) B Trap Selection (e.g., Cross-vane Panel Traps) A->B Consider habitat type C Treatment Allocation (Randomized Complete Block Design) B->C Define treatments: 1. This compound 2. Unbaited Control D Dispenser Deployment (Consistent Height and Orientation) C->D Randomize treatments within each block E Data Collection (Weekly Trap Catches) D->E Maintain consistent servicing schedule F Data Analysis (e.g., ANOVA, Tukey's HSD) E->F Transform data if necessary (e.g., log(x+1)) G Conclusion on Efficacy F->G Determine statistical significance

Caption: A logical workflow for designing and executing a field trial to test the efficacy of a semiochemical lure.

Protocol 4: Field Trial Implementation

  • Site Selection: Choose multiple (at least 3-4) replicate sites with similar habitat characteristics and a known or suspected population of the target insect.

  • Experimental Design: Employ a randomized complete block design. At each site (block), establish a transect of traps. The distance between traps should be sufficient to prevent interference (e.g., at least 50 meters).

  • Treatments: At a minimum, the treatments should include:

    • Traps baited with the this compound dispenser.

    • Unbaited (control) traps.

  • Trap Deployment: Use a standardized trap type (e.g., cross-vane panel traps) for all treatments. Deploy the dispensers within the traps according to the manufacturer's instructions or a consistent internal protocol.

  • Data Collection: Service the traps on a regular schedule (e.g., weekly). Count and record the number of target and non-target insects captured in each trap.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there is a significant difference in the number of target insects captured between the baited and control traps.

Conclusion

The successful development and deployment of a this compound formulation for field trials require a systematic approach that integrates chemical analysis, formulation science, and rigorous field biology. By following the protocols outlined in this guide, researchers can develop stable, effective controlled-release dispensers and generate high-quality data to validate their performance. This, in turn, will facilitate the integration of this valuable semiochemical into operational IPM programs.

References

  • Witzgall, P., et al. (2010). "Semiochemicals and their use in pest management." Journal of Chemical Ecology, 36(2), 80-99. Available at: [Link]

  • Sweeney, J., et al. (2006). "Evidence for a male-produced aggregation pheromone in the brown spruce longhorn beetle, Tetropium fuscum (F.)." Journal of Chemical Ecology, 32(5), 989-1001. Available at: [Link]

  • Cork, A. (2004). "Pheromone Manual." Natural Resources Institute, University of Greenwich. Available at: [Link]

Application Note & Protocols: Experimental Design for Assessing the Bioactivity of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyloctan-1-ol is a chiral primary alcohol known for its presence in various natural sources, including plants and as a pheromonal component in certain insects.[1][2][3] Its structural characteristics, including its chirality and lipophilicity, suggest a potential for diverse biological activities. This document provides a structured, multi-tiered experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the bioactivity of this compound. The protocols herein are designed to establish a foundational understanding of its biological effects, from broad cytotoxicity to more specialized, mechanism-driven investigations.

PART 1: Preliminary Considerations & Setup

Scientific rigor begins before the first assay. The choices made in sourcing, characterizing, and solubilizing the test compound are critical for generating reproducible and meaningful data.

1.1 Compound Sourcing and Characterization

This compound possesses a chiral center at the C6 position, existing as (R) and (S) enantiomers.[2][3] Biological systems often exhibit stereospecificity; therefore, it is crucial to define the stereochemistry of the test article.

  • Action: Obtain the desired form: racemic mixture, (R)-enantiomer, or (S)-enantiomer. The choice should be guided by the research hypothesis.

  • Causality: Enantiomers of a chiral compound can have dramatically different biological effects. Testing a racemic mixture may mask the activity of a potent single enantiomer or produce a result that is an average of two different effects.

  • Validation: Confirm the identity, purity (>95%), and enantiomeric excess (ee) of the compound using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and chiral HPLC or NMR spectroscopy.[4][5][6][7]

1.2 Solvent Selection and Vehicle Controls

As a lipophilic alcohol, this compound is poorly soluble in aqueous media. An appropriate solvent (vehicle) is required to create stock solutions for in vitro assays.

  • Recommended Vehicle: Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol can also be considered.

  • Causality: The vehicle itself can exert biological effects, confounding the interpretation of the compound's activity.[8][9][10] Therefore, a vehicle control, containing the same final concentration of the solvent as the highest dose of the test compound, is mandatory in every experiment.[10]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO.

    • For cell-based assays, perform serial dilutions from this stock into the culture medium.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all tested concentrations and does not exceed a non-toxic level, typically ≤0.5%.[8]

1.3 Handling Volatile Organic Compounds (VOCs)

This compound is a volatile organic compound (VOC).[11][12][13] This property requires specific handling procedures to ensure accurate concentration delivery and laboratory safety.

  • Action: Conduct experiments in well-ventilated areas or under a chemical hood.[11] When preparing solutions and adding them to assay plates, work swiftly to minimize evaporation.

  • Causality: Evaporation can lead to a significant underestimation of the compound's effective concentration, leading to inaccurate potency measurements (e.g., IC50).[11]

  • Validation: For critical applications, headspace GC-MS can be used to confirm the concentration of the compound in the assay medium at the beginning and end of the incubation period.[12][13]

PART 2: Tier 1 - Foundational Bioactivity Screening

This tier focuses on establishing the primary biological impact of this compound across fundamental biological systems.

G cluster_prelim Preliminary Setup cluster_tier1 Tier 1: Foundational Screening cluster_data Data Analysis Sourcing Compound Sourcing & Characterization Solvent Solvent Selection & Vehicle Controls Sourcing->Solvent DoseRange Dose-Range Finding Solvent->DoseRange Cytotox Protocol 1: Cytotoxicity Assay (MTT) DoseRange->Cytotox Antimicrobial Protocol 2: Antimicrobial Assay (MIC) DoseRange->Antimicrobial Chemosensory Protocol 3: Chemosensory Assay (EAG) DoseRange->Chemosensory IC50 Calculate IC50 Cytotox->IC50 MIC Determine MIC Antimicrobial->MIC EAG_Response Quantify EAG Response Chemosensory->EAG_Response

Caption: Experimental workflow for this compound bioactivity testing.

This is the essential first step to determine the concentration range at which the compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures mitochondrial metabolic activity, which is proportional to the number of viable cells.[14][15]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is quantified by measuring absorbance.

  • Cell Line Panel:

    • Human Cancer Cell Line: HeLa (cervical cancer) or A549 (lung cancer).

    • Normal Human Cell Line: MRC-5 (lung fibroblast) or HEK293 (embryonic kidney).

    • Insect Cell Line: Sf9 (Spodoptera frugiperda) - relevant due to the compound's role as a pheromone.

  • Detailed Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or controls.

      • Test Groups: 8-12 concentrations of this compound (e.g., from 0.1 µM to 100 µM).

      • Negative Control: Vehicle control (medium with the same percentage of DMSO).

      • Positive Control: A known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank: Medium only (no cells).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[16][17]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate percent viability: (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Many aliphatic alcohols exhibit antimicrobial properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[18][19]

  • Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after incubation.

  • Organism Panel:

    • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922).

    • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213).

    • Yeast: Candida albicans (e.g., ATCC 90028).

  • Detailed Methodology (Following CLSI Guidelines): [18][20][21]

    • Compound Preparation: Prepare a 2-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the microbial inoculum to each well containing the compound dilutions and controls.

      • Negative Control: Broth only (sterility control).

      • Positive Control: Broth with inoculum (growth control).

      • Standard Antibiotic: Ciprofloxacin for bacteria, Amphotericin B for yeast.[22]

    • Incubation: Incubate plates at 35-37°C for 18-24 hours for bacteria, or 48 hours for yeast.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Given that this compound is a known pheromone component, directly testing its activity on insect olfactory systems is a logical step. Electroantennography (EAG) measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a direct measure of olfactory receptor activation.[23][24][25]

  • Principle: An insect antenna, which is covered in olfactory sensory neurons, is placed between two electrodes. A puff of air containing the volatile compound is passed over the antenna, and the resulting depolarization (a negative voltage change) is recorded.[24]

  • Model Organism: An insect species known to use this compound or related compounds for chemical communication.

  • Detailed Methodology:

    • Insect Preparation: Anesthetize an insect (e.g., by chilling) and immobilize it. Excise an antenna or use a whole-insect preparation.[23][26]

    • Electrode Placement: Mount the antenna between a reference electrode (inserted at the base) and a recording electrode (making contact with the cut tip), typically using conductive gel or saline-filled glass capillaries.[25][27]

    • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A defined puff of air (e.g., 0.5 seconds) containing a known concentration of this compound is injected into this air stream.

    • Controls:

      • Negative Control: A puff of air passed through the solvent (e.g., mineral oil) alone.

      • Positive Control: A compound known to elicit a strong response in the chosen insect species.

    • Data Acquisition: The voltage difference between the electrodes is amplified, recorded, and digitized. The response is measured as the peak amplitude of the negative deflection (in millivolts).

    • Dose-Response: Test a range of concentrations (e.g., from 1 ng to 10 µg diluted in the solvent and applied to filter paper) to generate a dose-response curve.

PART 3: Data Presentation & Advanced Investigations

Data from the Tier 1 screens should be organized clearly to allow for cross-assay comparison.

Assay TypeTarget Organism/Cell LineEndpointResult (Hypothetical)
CytotoxicityHeLa (Human Cancer)IC5075.4 µM
CytotoxicityMRC-5 (Normal Human)IC50> 100 µM
CytotoxicitySf9 (Insect)IC5042.1 µM
AntimicrobialE. coliMIC> 128 µg/mL
AntimicrobialS. aureusMIC64 µg/mL
AntimicrobialC. albicansMIC> 128 µg/mL
ChemosensoryInsect Species XEC501.2 ng

If significant bioactivity is observed in Tier 1, further experiments can elucidate the mechanism of action. A particularly relevant pathway for a pheromonal compound would be its interaction with Olfactory Receptors (ORs), which are a class of G-protein coupled receptors (GPCRs).

  • Heterologous Expression of Olfactory Receptors: If a specific insect OR is suspected to be the target, its gene can be expressed in a host cell line (like HEK293).[28][29][30][31] The activation of the receptor by this compound can then be measured using a reporter assay, such as an intracellular calcium flux assay.[29][32] This approach allows for deorphanizing receptors and confirming specific molecular interactions.[28]

G cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (α, β, γ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates Ligand This compound Ligand->OR Binds ATP ATP cAMP cAMP ATP->cAMP   AC IonChannel Ion Channel cAMP->IonChannel Opens Ca_Influx Ca²⁺ Influx (Signal) IonChannel->Ca_Influx Leads to

Caption: Hypothetical GPCR signaling cascade for an Olfactory Receptor.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy . ACS Publications. Available at: [Link]

  • Heterologous expression of olfactory receptors for targeted chemosensing . PubMed. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening . PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available at: [Link]

  • Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin . Springer Nature. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • ELECTROANTENNOGRAPHY . Ockenfels Syntech GmbH. Available at: [Link]

  • Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays . PubMed. Available at: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review . PolyU Institutional Research Archive. Available at: [Link]

  • A Step-by-Step Guide to Mosquito Electroantennography . JoVE. Available at: [Link]

  • Ligand-specific dose-response of heterologously expressed olfactory receptors . PubMed. Available at: [Link]

  • Ligand-specific dose-response of heterologously expressed olfactory receptors . Scite.ai. Available at: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research . ERIC. Available at: [Link]

  • M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . GlobalSpec. Available at: [Link]

  • Ligand-specific dose-response of heterologously expressed olfactory receptors . Europe PMC. Available at: [Link]

  • This compound . PubChem. Available at: [Link]

  • High-throughput ligand profile characterization in novel biosensor cell lines expressing seven heterologous olfactory receptors . bioRxiv. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. Available at: [Link]

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Regulations.gov. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. Available at: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole . PubMed. Available at: [Link]

  • (6S)-6-Methyloctan-1-ol . PubChem. Available at: [Link]

  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery . ResearchGate. Available at: [Link]

  • Cell Viability Assays . NCBI Bookshelf. Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy . ResearchGate. Available at: [Link]

  • Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery . PubMed. Available at: [Link]

  • Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches . JoVE. Available at: [Link]

  • 1-Octanol, 6-methyl-, (6R)- . PubChem. Available at: [Link]

  • Electroantennogram and Single Sensillum Recording in Insect Antennae . ResearchGate. Available at: [Link]

  • What should be the vehicle control? . ResearchGate. Available at: [Link]

  • Appearance of the vehicles for lipophilic or not water-soluble... . ResearchGate. Available at: [Link]

  • Volatile Organic Compound Testing: An Overview . OnePointe Solutions. Available at: [Link]

  • Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers . ResearchGate. Available at: [Link]

  • Volatile Organic Compounds (VOCs) in Whole Blood . Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Volatile Organic Compound (VOC) Testing and Analysis . Intertek. Available at: [Link]

  • Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers . PubMed Central. Available at: [Link]

  • This compound . LookChem. Available at: [Link]

  • This compound . NIST WebBook. Available at: [Link]

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The Role of 6-Methyloctan-1-ol in Chemical Ecology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of chemical ecology, semiochemicals orchestrate the behavior, interactions, and survival of countless species. Among these chemical messengers, long-chain alcohols play a pivotal role, particularly as pheromones in insects. This comprehensive guide delves into the significance of 6-Methyloctan-1-ol, a representative of this vital class of compounds. While the specific pheromonal activity of this compound is an emerging area of research, its structural analogs are well-established as key mediators of insect communication, especially within the Coleoptera order, and notably, the Cerambycidae family (longhorn beetles).

This document provides researchers, scientists, and drug development professionals with a foundational understanding and detailed protocols for investigating the potential role of this compound and similar compounds in chemical ecology. We will explore the methodologies for the extraction and identification of insect-produced volatiles, the chemical synthesis of stereospecific isomers, and the execution of robust bioassays to determine behavioral responses. Furthermore, we will discuss the potential applications of these findings in sustainable pest management and biodiversity monitoring.

Introduction to this compound and its Ecological Context

This compound is a chiral primary alcohol with the chemical formula C9H20O. Its stereochemistry, specifically the configuration at the C6 position ((R)- or (S)-enantiomer), is crucial in its potential biological activity, as insects often exhibit high specificity to particular stereoisomers of their pheromones. While direct evidence for this compound as a primary pheromone component in a specific insect species is still under active investigation, the broader family of methyl-branched long-chain alcohols is of great significance.

Numerous species within the Cerambycidae family utilize structurally related compounds as aggregation or sex pheromones. These male-produced volatiles attract both male and female conspecifics to a location, facilitating mating and resource exploitation. The study of such compounds is therefore of immense interest for understanding insect behavior and for developing species-specific, environmentally benign pest control strategies.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol [1]
IUPAC NameThis compound[2]
Boiling Point196.6 °C at 760 mmHg[3]
LogP (Octanol/Water)3.2[1]
Stereoisomers(R)-6-methyloctan-1-ol and (S)-6-methyloctan-1-ol

Experimental Workflows in Pheromone Identification and Characterization

The investigation of a potential pheromone like this compound follows a structured workflow, from the initial collection of insect volatiles to the definitive behavioral validation.

experimental_workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_synthesis Chemical Synthesis cluster_validation Behavioral Validation collection Insect Rearing & Volatile Collection gc_ead Gas Chromatography-Electroantennography (GC-EAD) collection->gc_ead Analysis of active compounds gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) gc_ead->gc_ms Identification of active peaks synthesis Stereoselective Synthesis gc_ms->synthesis Structure elucidation leads to synthesis olfactometer Laboratory Bioassays (Olfactometer) synthesis->olfactometer Testing synthetic compounds field_trials Field Trapping Experiments olfactometer->field_trials Validation under natural conditions

Figure 1: A generalized workflow for the identification and validation of insect pheromones.

Protocol for Collection of Insect Volatiles

Objective: To capture the volatile organic compounds (VOCs) released by the target insect species for subsequent chemical analysis.

Materials:

  • Live insects (males and females, separated)

  • Glass aeration chambers

  • Purified air source (charcoal and molecular sieve filtered)

  • Volatile collection traps (e.g., Porapak Q, Tenax TA, or SPME fibers)

  • Flow meters

  • Teflon tubing

Procedure:

  • Place a known number of insects (e.g., 5-10 individuals of the same sex) into a clean glass aeration chamber.

  • Create a push-pull aeration system: purified air is pushed into the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • The air, now carrying the insect-produced volatiles, is pulled out of the chamber through a volatile collection trap.

  • Collect volatiles for a set period (e.g., 24-48 hours), ensuring the insects have access to food and water if necessary.

  • Prepare control samples by aerating an empty chamber under the same conditions.

  • After collection, elute the trapped volatiles from the adsorbent with a high-purity solvent (e.g., hexane or dichloromethane) or desorb them thermally for analysis.

Protocol for GC-EAD and GC-MS Analysis

Objective: To identify which of the collected volatile compounds elicit an olfactory response in the insect's antennae.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an electroantennographic detector (EAD)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Insect antennae

  • Micromanipulators and electrodes

  • Amplifier and data acquisition system

Procedure:

  • GC-EAD:

    • Inject an aliquot of the volatile extract into the GC. The column effluent is split, with one part going to the FID and the other to the EAD.

    • The EAD effluent is directed over an excised insect antenna mounted between two electrodes.

    • Simultaneously record the signals from the FID and the EAD. Peaks in the EAD trace that correspond to peaks in the FID chromatogram indicate antennally active compounds.

  • GC-MS:

    • Inject another aliquot of the extract into the GC-MS system.

    • Identify the compounds corresponding to the EAD-active peaks by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.

Synthesis of this compound Stereoisomers

Once a candidate pheromone is identified, chemical synthesis is necessary to obtain sufficient quantities for behavioral assays and to confirm the activity of specific stereoisomers. The synthesis of chiral molecules like this compound requires stereoselective methods to produce the (R)- and (S)-enantiomers with high purity.

synthesis_pathway cluster_start Starting Materials cluster_steps Key Synthetic Steps cluster_product Final Products start_material Chiral Precursor step1 Carbon Chain Elongation start_material->step1 step2 Functional Group Interconversion step1->step2 r_enantiomer (R)-6-Methyloctan-1-ol step2->r_enantiomer s_enantiomer (S)-6-Methyloctan-1-ol step2->s_enantiomer

Figure 2: A simplified representation of a stereoselective synthesis pathway.

A detailed synthetic protocol is beyond the scope of this document, but a common strategy involves starting from a commercially available chiral building block and extending the carbon chain through standard organic reactions, followed by reduction to the primary alcohol.

Behavioral Bioassays

Behavioral bioassays are essential to confirm the biological activity of the identified and synthesized compounds.

Laboratory Olfactometer Bioassay Protocol

Objective: To determine the attractiveness or repellency of synthetic this compound to the target insect in a controlled laboratory setting.

Materials:

  • Y-tube or multi-arm olfactometer

  • Purified, humidified air source

  • Flow meters

  • Synthetic (R)- and (S)-6-Methyloctan-1-ol

  • Solvent (e.g., hexane)

  • Filter paper

Procedure:

  • Set up the olfactometer with a constant flow of purified air through each arm.

  • Apply a known concentration of the test compound (e.g., 1 µg in 10 µL of hexane) to a piece of filter paper and place it in the odor source chamber of one arm.

  • Apply the solvent alone to a filter paper in the other arm as a control.

  • Introduce a single insect at the downwind end of the olfactometer.

  • Record the insect's first choice of arm and the time spent in each arm over a set period (e.g., 5-10 minutes).

  • Test a sufficient number of insects (e.g., 30-50) for each treatment.

  • Analyze the data statistically (e.g., using a chi-square test for choice data) to determine if there is a significant preference for the arm containing the test compound.

Field Trapping Protocol

Objective: To evaluate the attractiveness of synthetic this compound under natural conditions.

Materials:

  • Insect traps (e.g., cross-vane panel traps, funnel traps)

  • Lures containing synthetic this compound (and potentially other synergists)

  • Control lures (solvent only)

  • Randomized block experimental design

Procedure:

  • Deploy traps in the natural habitat of the target insect species.

  • Use a randomized block design to minimize positional effects, with several replicates of each treatment.

  • Bait traps with lures containing different enantiomers of this compound, a racemic mixture, and a solvent control.

  • Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects (males and females).

  • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine which treatments are significantly more attractive than the control.

Potential Applications in Drug Development and Pest Management

The identification of a novel pheromone like this compound can have significant implications:

  • Pest Monitoring: Pheromone-baited traps can be used to monitor the presence, distribution, and population dynamics of pest insects, allowing for more targeted and timely control measures.

  • Mating Disruption: Saturating an area with a synthetic pheromone can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.

  • Attract-and-Kill: Pheromone lures can be combined with a small amount of insecticide or a pathogen to attract and eliminate target pests with minimal impact on non-target organisms.

  • Biodiversity Studies: Pheromone traps can be used to survey for the presence of rare or cryptic species, aiding in biodiversity assessments and conservation efforts.

Conclusion

The study of this compound and its analogs in chemical ecology represents a frontier in our understanding of insect communication. The protocols outlined in this guide provide a robust framework for researchers to investigate the role of these compounds, from their initial discovery in insect volatiles to their validation as behavioral modifiers. Such research is not only fundamental to advancing our knowledge of the natural world but also holds immense potential for the development of innovative and sustainable solutions for pest management and conservation.

References

  • PubChem. (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • LookChem. This compound. [Link]

  • NIST. This compound. National Institute of Standards and Technology. [Link]

  • Molander, M. A., et al. (2019). Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe. Journal of Chemical Ecology, 45(7), 634-646.
  • Hanks, L. M., et al. (2019). Pheromone Composition and Chemical Ecology of Six Species of Cerambycid Beetles in the Subfamily Lamiinae. Journal of Chemical Ecology, 45(11-12), 948-958.
  • Ginzel, M. D. (2017). Hydrocarbons as contact pheromones of longhorned beetles (Coleoptera: Cerambycidae). In Chemical Ecology of Cerambycidae (pp. 375-392). CRC Press.
  • Allison, J. D., et al. (2022). Generic Pheromones Identified from Northern Hemisphere Cerambycidae (Coleoptera) Are Attractive to Native Longhorn Beetles from Central-Southern Chile. Insects, 13(11), 1048.

Sources

Application Notes and Protocols for the Biotechnological Production of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of 6-Methyloctan-1-ol

This compound is a branched-chain primary alcohol with applications in various industries, including as a fragrance component, a specialty solvent, and a precursor for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Traditionally produced through chemical synthesis, there is a growing interest in developing sustainable and environmentally friendly biotechnological routes for its production. This application note provides a comprehensive guide to the metabolic engineering strategies and detailed protocols for the microbial production of this compound.

Section 1: Biosynthetic Pathway Design for this compound

The microbial synthesis of this compound can be achieved by designing a synthetic metabolic pathway that funnels intermediates from central carbon metabolism into the target molecule. Two primary routes are proposed: an extended Ehrlich pathway and a fatty acid synthesis-based pathway. The latter is often more efficient for longer-chain alcohols.

Proposed Biosynthetic Pathway from Branched-Chain Fatty Acid Metabolism

A robust strategy for producing this compound involves the synthesis of its corresponding carboxylic acid, 6-methyloctanoic acid, followed by its reduction to the alcohol. This pathway leverages the cell's natural ability to produce branched-chain fatty acids.

The key steps in this proposed pathway are:

  • Precursor Formation: The synthesis is initiated from isobutyryl-CoA, a metabolite derived from the degradation of valine or synthesized de novo.

  • Chain Elongation: Isobutyryl-CoA is elongated through cycles of fatty acid synthesis to produce 6-methyloctanoyl-ACP.

  • Thioester Cleavage: A thioesterase cleaves the acyl-ACP to release free 6-methyloctanoic acid.

  • Reduction to Alcohol: A two-step reduction process, catalyzed by a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH), converts 6-methyloctanoic acid to this compound.

Biosynthetic Pathway of this compound cluster_0 Central Metabolism cluster_1 Branched-Chain Precursor Synthesis cluster_2 Fatty Acid Synthesis (Engineered) cluster_3 Alcohol Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Isobutyryl-CoA Isobutyryl-CoA Acetyl-CoA->Isobutyryl-CoA Multiple Steps Valine Valine Valine->Isobutyryl-CoA 6-methyloctanoyl-ACP 6-methyloctanoyl-ACP Isobutyryl-CoA->6-methyloctanoyl-ACP FabH, FAS elongation 6-methyloctanoic acid 6-methyloctanoic acid 6-methyloctanoyl-ACP->6-methyloctanoic acid Thioesterase 6-methyloctanal 6-methyloctanal 6-methyloctanoic acid->6-methyloctanal Carboxylic Acid Reductase (CAR) This compound This compound 6-methyloctanal->this compound Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway for this compound.

Section 2: Genetic Engineering and Strain Development

The successful production of this compound requires significant metabolic engineering of a suitable microbial host, such as Escherichia coli. The general strategies involve the overexpression of key pathway enzymes and the deletion of competing pathways.

Host Strain Selection

E. coli is a preferred host due to its well-characterized genetics, rapid growth, and established fermentation processes.[1][2][3] Strains such as E. coli BL21(DE3) are suitable for protein expression.

Key Genetic Modifications
Gene/EnzymeFunctionStrategyRationale
bkd complex Branched-chain α-keto acid dehydrogenaseOverexpressionIncreases the pool of isobutyryl-CoA from valine degradation.[4]
FabH 3-ketoacyl-ACP synthase IIIOverexpression of a variant with preference for branched-chain startersInitiates branched-chain fatty acid synthesis.[5]
Thioesterase ('tesA) Acyl-ACP thioesteraseOverexpression of a medium-chain specific variantCleaves the C9 acyl-ACP to release 6-methyloctanoic acid.[3]
CAR Carboxylic Acid ReductaseHeterologous expression (e.g., from Mycobacterium marinum)Converts 6-methyloctanoic acid to 6-methyloctanal.[2][6]
ADH Alcohol DehydrogenaseOverexpression of a broad-substrate ADHReduces 6-methyloctanal to this compound.[6]
fadD, fadE Fatty acid degradation genesDeletionPrevents the degradation of fatty acid intermediates and the final product.[3]

Section 3: Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of this compound production.

Protocol 1: Construction of the Expression Plasmid

This protocol describes the assembly of the genes required for the this compound production pathway into a suitable expression vector.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • pETDuet-1 vector

  • Chemically competent E. coli DH5α

  • Gene fragments (synthesized or PCR amplified) for bkd, FabH, 'tesA, CAR, and ADH.

Procedure:

  • Amplify the coding sequences of the selected genes with appropriate restriction sites.

  • Digest the pETDuet-1 vector and the gene fragments with the corresponding restriction enzymes.

  • Ligate the gene fragments into the digested vector. It is recommended to place the genes under the control of strong inducible promoters (e.g., T7).

  • Transform the ligation mixture into chemically competent E. coli DH5α for plasmid propagation.

  • Select positive clones by colony PCR and confirm the plasmid sequence by Sanger sequencing.

Plasmid Construction Workflow Gene Amplification Gene Amplification Ligation Ligation Gene Amplification->Ligation Vector Digestion Vector Digestion Vector Digestion->Ligation Transformation Transformation Ligation->Transformation Selection & Verification Selection & Verification Transformation->Selection & Verification

Caption: Workflow for expression plasmid construction.

Protocol 2: Fermentation for this compound Production

This protocol details the batch fermentation process for producing this compound in a laboratory-scale bioreactor.

Materials:

  • Engineered E. coli strain harboring the production plasmid

  • M9 minimal medium supplemented with glucose (20 g/L) and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • 5L Bioreactor

Procedure:

  • Inoculate 50 mL of LB medium with a single colony of the engineered E. coli strain and grow overnight at 37°C with shaking.

  • Inoculate 500 mL of M9 minimal medium with the overnight culture to an initial OD600 of 0.1 and grow at 37°C.

  • When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

  • Monitor cell growth (OD600), glucose consumption, and product formation periodically.

Optimization of Fermentation Conditions:

ParameterRangeRationale
Temperature 25-37°CLower temperatures can improve protein folding and reduce metabolic stress.[7]
pH 6.5-7.5Maintain optimal pH for enzymatic activity and cell viability.
Inducer Concentration 0.01-1 mM IPTGFine-tune protein expression levels to balance productivity and metabolic burden.
Carbon Source Glucose, GlycerolEvaluate different carbon sources for optimal precursor supply.
Protocol 3: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-5)

  • This compound standard

Procedure:

  • Extraction:

    • Take 10 mL of the fermentation broth and centrifuge to remove cells.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen.

  • Quantification:

    • Prepare a standard curve of this compound in ethyl acetate.

    • Analyze the extracted sample and standards by GC-MS.

    • The GC oven temperature program can be set as follows: initial temperature of 60°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.[10]

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Section 4: Downstream Processing and Product Recovery

For larger-scale production, an efficient downstream processing strategy is crucial for isolating and purifying this compound from the fermentation broth.

4.1. Cell Separation: The first step is the removal of microbial biomass, which can be achieved through centrifugation or microfiltration.[11]

4.2. Product Recovery: Due to the relatively low water solubility of this compound, several methods can be employed for its recovery:

  • Liquid-Liquid Extraction: Using a water-immiscible organic solvent like ethyl acetate or hexane is a straightforward method for laboratory-scale recovery.[12]

  • Distillation: For larger volumes, distillation can be effective, although it is an energy-intensive process.[11]

  • In-situ Product Recovery: To mitigate product toxicity and improve yields, in-situ recovery methods such as gas stripping or pervaporation can be integrated with the fermentation process.[13]

Downstream Processing Workflow Fermentation Broth Fermentation Broth Cell Separation Cell Separation Fermentation Broth->Cell Separation Centrifugation/ Filtration Product Recovery Product Recovery Cell Separation->Product Recovery Liquid-Liquid Extraction/ Distillation Purification Purification Product Recovery->Purification Fractional Distillation Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for downstream processing.

Conclusion

The biotechnological production of this compound presents a promising alternative to conventional chemical synthesis. By leveraging metabolic engineering principles to construct a robust biosynthetic pathway in a microbial host like E. coli, and by optimizing fermentation and downstream processing, it is feasible to develop a sustainable and economically viable production platform. The protocols and strategies outlined in this application note provide a solid foundation for researchers to embark on the development of microbial cell factories for this compound and other valuable branched-chain alcohols.

References

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Application Note & Protocols: 6-Methyloctan-1-ol as a Versatile Precursor for the Synthesis of Aldehyde and Acetate Semiochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-methyloctan-1-ol as a foundational starting material for the synthesis of other biologically active semiochemicals. We delve into the strategic importance of its functional group transformations, specifically oxidation to 6-methyloctanal and esterification to 6-methyloctyl acetate. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols, the underlying chemical principles, and robust validation methods for these key transformations. The aim is to equip scientists with the practical knowledge to leverage this precursor in the development of novel pest management strategies and in fundamental chemical ecology research.

Introduction: The Strategic Value of this compound

Chemical communication is a cornerstone of insect behavior, governing critical interactions from mating to aggregation.[1][2][3] Semiochemicals, the molecules that mediate these interactions, are of immense interest for their potential in creating environmentally benign and highly specific pest control tools.[4][5] The majority of lepidopteran sex pheromones, for instance, are straight-chain alcohols, aldehydes, and acetates.[6][7]

This compound (C₉H₂₀O) is a primary alcohol that serves as an ideal and versatile precursor in the synthesis of more complex or functionally diverse semiochemicals.[8][9][10] Its value lies in the reactivity of the primary alcohol group, which can be readily and selectively converted into other key functional groups found in insect pheromones, namely aldehydes and esters. This guide focuses on the two most common and impactful synthetic pathways originating from this compound.

Pathway I: Selective Oxidation to 6-Methyloctanal

2.1 Rationale and Mechanistic Insight The conversion of a primary alcohol to an aldehyde is a fundamental transformation in pheromone synthesis.[7] Aldehydes are common components of sex pheromones in many insect species.[11] The primary challenge in this synthesis is preventing over-oxidation of the intermediate aldehyde to the corresponding carboxylic acid.[12][13] While strong oxidants like potassium dichromate will readily form the carboxylic acid, milder, more selective reagents are required to isolate the aldehyde in high yield.[14][15]

We will utilize a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation system. This method is highly efficient and selective for primary alcohols and operates under mild conditions, typically using sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system. The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the alcohol to an aldehyde while being reduced back to the hydroxylamine form. The terminal oxidant then re-oxidizes the hydroxylamine to regenerate the TEMPO catalyst. This process is highly chemoselective and avoids the use of heavy metals.[16][17]

2.2 Experimental Workflow: Oxidation of this compound

G Figure 1: Experimental Workflow for TEMPO-mediated Oxidation cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Charge Reactor: - this compound - TEMPO (catalyst) - KBr (co-catalyst) - Dichloromethane B Cool to 0°C (Ice-water bath) A->B C Slow Addition of pH-adjusted NaOCl(aq) B->C D Monitor Reaction (TLC or GC) C->D E Separate Organic Layer D->E F Wash with HCl/KI (Removes TEMPO) E->F G Wash with Na₂S₂O₃ (Removes excess oxidant) F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Filter & Concentrate I->J K Purify by Distillation or Column Chromatography J->K L Characterize Product (GC-MS, ¹H NMR, IR) K->L

Caption: Workflow for the synthesis of 6-methyloctanal.

2.3 Detailed Protocol: TEMPO-mediated Oxidation

This protocol is adapted from the highly reliable procedure for oxidizing primary alcohols published in Organic Syntheses.[16]

  • Reagent Preparation:

    • Prepare a solution of aqueous sodium hypochlorite (NaOCl, commercial bleach) adjusted to a pH of ~9.5 by adding sodium bicarbonate (NaHCO₃).

    • Prepare a solution of potassium bromide (KBr) in deionized water.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), TEMPO (0.01 eq), and dichloromethane (DCM).

    • Add the aqueous KBr solution (0.1 eq).

    • Vigorously stir the biphasic mixture and cool the flask to 0-5°C using an ice bath.

  • Oxidation:

    • Slowly add the pH-adjusted NaOCl solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C.

    • After the addition is complete, continue stirring for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl containing potassium iodide (KI) to remove residual TEMPO catalyst.[16]

      • 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant.

      • Saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude 6-methyloctanal can be purified by vacuum distillation or flash column chromatography on silica gel.

    • The final product should be characterized to confirm its identity and purity.

2.4 Expected Data and Validation

ParameterExpected Result for 6-Methyloctanal
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Characteristic aldehyde proton signal (CHO) at δ ≈ 9.7 ppm (triplet).
GC-MS Molecular ion peak (M⁺) at m/z = 142. Purity >95% by GC area.
IR (neat) Strong C=O stretch at ≈ 1725 cm⁻¹.

Pathway II: Esterification to 6-Methyloctyl Acetate

3.1 Rationale and Mechanistic Insight Acetate esters are arguably the most common class of lepidopteran sex pheromones.[6] The conversion of this compound to its corresponding acetate ester is a straightforward yet critical synthesis. The most common method is the Fischer esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[18][19]

The reaction involves the protonation of the carboxylic acid (acetic acid) by a strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the reaction to completion, according to Le Châtelier's principle, water must be removed as it is formed, or an excess of one reactant (typically the less expensive one) must be used.[18][20]

3.2 Experimental Workflow: Fischer Esterification

G Figure 2: Workflow for Acid-Catalyzed Esterification cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Combine this compound, Glacial Acetic Acid (excess), and H₂SO₄ (catalyst) B Heat Mixture to Reflux A->B C Monitor Reaction (TLC or GC) B->C D Cool and Dilute with Diethyl Ether C->D E Wash with Water D->E F Wash with NaHCO₃(aq) (Neutralizes acids) E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter & Concentrate H->I J Purify by Vacuum Distillation I->J K Characterize Product (GC-MS, ¹H NMR, IR) J->K

Caption: Workflow for the synthesis of 6-methyloctyl acetate.

3.3 Detailed Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq) and glacial acetic acid (2.0-3.0 eq).

    • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%).

  • Esterification:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain reflux for 2-4 hours, monitoring the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with water, followed by a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and excess acetic acid. (Caution: CO₂ evolution).

    • Wash again with brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the resulting crude ester by vacuum distillation to obtain pure 6-methyloctyl acetate.

3.4 Expected Data and Validation

ParameterExpected Result for 6-Methyloctyl Acetate
Appearance Colorless oil with a characteristic fruity odor
¹H NMR (CDCl₃) Characteristic singlet for the acetate methyl group (CH₃CO) at δ ≈ 2.05 ppm. Methylene group adjacent to oxygen (CH₂O) appears as a triplet at δ ≈ 4.05 ppm.
GC-MS Molecular ion peak (M⁺) is often weak or absent. Look for a prominent fragment at m/z = M-60 (loss of acetic acid). Purity >95% by GC area.
IR (neat) Strong C=O stretch at ≈ 1740 cm⁻¹. Strong C-O stretch at ≈ 1240 cm⁻¹.

Summary of Synthetic Pathways

The transformations of this compound provide direct access to two major classes of insect semiochemicals. The choice of reaction pathway is dictated by the target molecule's functional group.

G Figure 3: Synthetic Pathways from this compound A This compound (Precursor) B 6-Methyloctanal (Aldehyde Pheromone) A->B Selective Oxidation (e.g., TEMPO/NaOCl) C 6-Methyloctyl Acetate (Acetate Pheromone) A->C Esterification (e.g., Acetic Acid/H⁺)

Caption: Overview of key semiochemicals derived from this compound.

Conclusion

This compound is a highly valuable and cost-effective precursor for the synthesis of important insect semiochemicals. The protocols detailed herein for its conversion to 6-methyloctanal and 6-methyloctyl acetate are robust, scalable, and utilize well-established chemical principles. By providing detailed, self-validating methodologies, this guide empowers researchers to efficiently produce these compounds for applications in chemical ecology, the development of monitoring lures, and the formulation of mating disruption technologies for sustainable pest management.

References

  • Mori, K. (2014). Pheromone Synthesis. Total Synthesis of Natural Products, 25-110. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyloctan-1-ol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during its synthesis. This document is structured to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to Synthetic Strategies for this compound

This compound is a valuable branched-chain primary alcohol. Its synthesis can be approached through several routes, with the most common being the hydroformylation of 6-methyl-1-heptene followed by reduction, and various Grignard-based methodologies. Each pathway presents a unique set of challenges, primarily concerning the formation of isomeric and other process-related byproducts. This guide will dissect these challenges and provide actionable solutions.

Part 1: Hydroformylation-Reduction Pathway

This two-step industrial process involves the conversion of an alkene to an aldehyde, which is then reduced to the desired alcohol. While efficient, control of regioselectivity during hydroformylation is paramount to achieving high purity of the final product.

Reaction Scheme:

cluster_aldehydes Aldehyde Mixture cluster_alcohols Alcohol Mixture 6-Methyl-1-heptene 6-Methyl-1-heptene Aldehyde Mixture Aldehyde Mixture 6-Methyl-1-heptene->Aldehyde Mixture CO, H2, Rh catalyst Alcohol Mixture Alcohol Mixture Aldehyde Mixture->Alcohol Mixture Reduction (e.g., NaBH4, LiAlH4, Catalytic Hydrogenation) 7-Methyloctanal (Linear) 7-Methyloctanal (Linear) 2,6-Dimethyloctanal (Branched) 2,6-Dimethyloctanal (Branched) This compound (Desired Product) This compound (Desired Product) 2,6-Dimethyloctan-1-ol (Isomeric Byproduct) 2,6-Dimethyloctan-1-ol (Isomeric Byproduct)

Caption: Hydroformylation of 6-methyl-1-heptene followed by reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mixture of this compound and a significant amount of an isomeric alcohol. What is this isomer and how can I minimize its formation?

A1: The primary isomeric byproduct is 2,6-dimethyloctan-1-ol . This arises from the formation of the branched aldehyde, 2,6-dimethyloctanal, during the hydroformylation of 6-methyl-1-heptene.[1] Controlling the regioselectivity of the hydroformylation step is crucial for minimizing this impurity.

Troubleshooting Guide: Minimizing Branched Isomer Formation

ParameterRecommendationScientific Rationale
Catalyst Selection Utilize a rhodium-based catalyst with bulky phosphine ligands (e.g., triphenylphosphine).Bulky ligands sterically hinder the addition of the formyl group to the internal carbon of the double bond, thus favoring the formation of the linear aldehyde.[1]
Reaction Temperature Lowering the reaction temperature can favor the formation of the linear aldehyde.At lower temperatures, the kinetic product (linear aldehyde) is often favored over the thermodynamically more stable branched isomer.
Carbon Monoxide Pressure Higher CO pressure generally favors the formation of the linear product.Increased CO concentration can promote the desired carbonylation pathway leading to the linear aldehyde.

Q2: Besides the isomeric alcohol, what other byproducts should I be aware of in the hydroformylation-reduction route?

A2: Other potential byproducts include:

  • 6-Methyl-1-octane: This alkane is formed by the hydrogenation of the starting alkene, 6-methyl-1-heptene. This is a common side reaction in hydroformylation.[2]

  • Unreacted Aldehydes: Incomplete reduction will leave residual 7-methyloctanal and 2,6-dimethyloctanal in the final product.

  • Byproducts from Aldol Condensation: Under basic or acidic conditions during workup or purification, the intermediate aldehydes can undergo self-condensation to form higher molecular weight impurities.

Troubleshooting Flowchart for Byproduct Minimization

start High Isomeric Impurity Detected q1 Isomeric Alcohol (2,6-dimethyloctan-1-ol) Present? start->q1 a1 Optimize Hydroformylation: - Use bulky phosphine ligands - Lower reaction temperature - Increase CO pressure q1->a1 Yes q2 Alkane (6-Methyl-1-octane) Present? q1->q2 No a1->q2 a2 Optimize Hydroformylation: - Adjust H2:CO ratio - Screen different catalysts q2->a2 Yes q3 Unreacted Aldehydes Present? q2->q3 No a2->q3 a3 Ensure Complete Reduction: - Increase reducing agent stoichiometry - Extend reaction time or increase temperature q3->a3 Yes end Pure this compound q3->end No a3->end

Caption: Troubleshooting workflow for byproducts in the hydroformylation-reduction route.

Part 2: Grignard Synthesis Pathway

Grignard reactions offer a versatile method for constructing the carbon skeleton of this compound. A plausible route involves the reaction of a C5 Grignard reagent with a C4 aldehyde or epoxide.

Potential Grignard Routes:

cluster_route1 Route A: Aldehyde Addition cluster_route2 Route B: Epoxide Opening Isopentylmagnesium bromide Isopentylmagnesium bromide This compound This compound Isopentylmagnesium bromide->this compound 1. Butanal 2. H3O+ workup sec-Butylmagnesium bromide sec-Butylmagnesium bromide sec-Butylmagnesium bromide->this compound 1. 1,2-Epoxyhexane 2. H3O+ workup

Caption: Plausible Grignard synthesis routes for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Grignard synthesis and observing a significant amount of a high-boiling, non-polar byproduct. What could this be?

A1: A common byproduct in Grignard reactions is a coupling product of the Grignard reagent itself. For example, if you are using isopentylmagnesium bromide, you may form 2,7-dimethyloctane . This occurs via a Wurtz-type coupling reaction.

Troubleshooting Guide: Minimizing Grignard Byproducts

IssuePotential CauseRecommended Solution
Coupling Byproduct (e.g., 2,7-dimethyloctane) Reaction of the Grignard reagent with unreacted alkyl halide.- Ensure slow addition of the alkyl halide to the magnesium turnings during Grignard reagent formation. - Use highly reactive magnesium.
Unreacted Starting Materials Incomplete reaction due to inactive magnesium or impure reagents.- Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). - Ensure all glassware is flame-dried and reagents are anhydrous.
Enolization of Aldehyde The Grignard reagent acts as a base rather than a nucleophile.- Use a less sterically hindered Grignard reagent if possible. - Perform the reaction at low temperatures.

Part 3: Purification Strategies

The primary challenge in purifying this compound is the removal of the isomeric byproduct, 2,6-dimethyloctan-1-ol, due to their similar physical properties.

Purification Techniques for Isomeric Alcohols
TechniqueApplicability & Considerations
Fractional Distillation This is the most common industrial method. However, due to the likely small difference in boiling points between this compound and 2,6-dimethyloctan-1-ol, a column with high theoretical plates and a carefully controlled reflux ratio is required for efficient separation.[3][4][5]
Preparative Gas Chromatography (Prep-GC) Excellent for achieving high purity on a laboratory scale. The choice of stationary phase is critical for resolving the isomers.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Normal-phase or reversed-phase chromatography can be employed. Method development is required to optimize the mobile phase for effective separation. Pre-packed glass columns can be a good option for this type of separation.[6]
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing sample degradation. It is highly scalable and can be an efficient method for isomer separation.[7][8]
Experimental Protocol: General Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a large surface area for vapor-liquid equilibrium.

  • Crude Product Charging: Charge the crude this compound mixture into the distillation flask along with boiling chips or a magnetic stir bar.

  • Vacuum Application: If the boiling point is high, perform the distillation under reduced pressure to prevent thermal decomposition.

  • Heating and Equilibration: Gradually heat the flask. Once boiling begins, adjust the heat to allow a slow and steady distillation rate. Allow the column to equilibrate by adjusting the reflux ratio.

  • Fraction Collection: Collect fractions based on the boiling point. The initial fraction will likely be enriched in any lower-boiling impurities. The main fraction containing this compound should be collected over a narrow temperature range. The higher-boiling fraction will contain the isomeric byproduct and other less volatile impurities.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

References

  • Hydroformylation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). Rotachrom Technologies. [Link]

  • Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. Retrieved January 11, 2026, from [Link]

  • Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. (n.d.). Website. Retrieved January 11, 2026, from [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved January 11, 2026, from [Link]

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  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). Chemistry LibreTexts. [Link]

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  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Website. Retrieved January 11, 2026, from [Link]

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  • Process for hydroxymethylation. (n.d.).
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  • The reaction of butanone with methylmagnesium bromide followed by hydroly... (2025, August 24). Filo. [Link]

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Technical Support Center: Purification of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methyloctan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this branched-chain primary alcohol. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Your Crude Reaction Mixture

This section addresses preliminary questions to help you characterize your crude product and identify potential challenges before beginning purification.

Q1: What are the most likely impurities in my this compound synthesis?

A1: The impurity profile is highly dependent on your synthetic route. A common method for synthesizing primary alcohols is the Grignard reaction, involving the addition of a Grignard reagent to formaldehyde.[1][2][3]

Common impurities from such a synthesis can include:

  • Unreacted Starting Materials: Such as the corresponding alkyl halide and any excess aldehyde.

  • Grignard Side Products: Benzene (if phenylmagnesium bromide is used and protonated), biphenyl (from coupling), and products from reaction with atmospheric CO2 to form carboxylic acids.[4]

  • Solvent and Reagents: High-boiling point solvents (e.g., THF, 2-MeTHF) and quenching agents.

  • Isomeric Alcohols: If your precursor alkyl halide was a mixture of isomers, you will likely have isomeric alcohol products. These are often the most challenging to separate due to very similar physical properties.[5][6]

  • Oxidation Products: The corresponding aldehyde (6-methyloctanal) if the alcohol is oxidized during workup or storage.

Q2: What analytical techniques should I use to analyze my crude reaction mixture?

A2: A multi-technique approach is recommended for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It will separate volatile components and provide their mass-to-charge ratio, allowing for the identification of impurities and an estimation of their relative abundance.[7][8]

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the complexity of your mixture and for developing a purification method by flash chromatography.[9] Staining with potassium permanganate or ceric ammonium molybdate can help visualize the alcohol and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude oil can confirm the presence of your desired product and help identify major impurities by their characteristic chemical shifts and coupling patterns.

Q3: What are the key physical properties of this compound that I should know for purification planning?

A3: Understanding these properties is critical for selecting and optimizing your purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 144.25 g/mol [7][10]Influences volatility and diffusion rates.
Boiling Point ~196.6 °C at 760 mmHg[11][12]High boiling point suggests vacuum distillation is preferable to avoid thermal decomposition.[13]
Density ~0.824 g/cm³[11]Important for liquid-liquid extractions; it is less dense than water.
Solubility Sparingly soluble in water; soluble in organic solvents like chloroform and methanol.[11][14]Dictates the choice of solvents for extraction and chromatography.
Polarity Moderately polar due to the hydroxyl group.The -OH group is the primary handle for separation by normal-phase chromatography.

Part 2: Purification Strategy & Troubleshooting

This section provides a decision-making framework and troubleshooting advice for the most common purification techniques.

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Workup (LLE) start->workup analysis Analyze Organic Layer (TLC/GC-MS) workup->analysis decision_volatile Are major impurities non-volatile or do they have significantly different B.P. (>25 °C)? analysis->decision_volatile distillation Vacuum Fractional Distillation decision_volatile->distillation Yes decision_polarity Are impurities separable by polarity (different Rf on TLC)? decision_volatile->decision_polarity No final_product Pure this compound distillation->final_product chromatography Flash Column Chromatography decision_polarity->chromatography Yes decision_polarity->final_product No (Consider Derivatization or Alternative Synthesis) chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a crucial first step to remove salts and highly polar or non-polar impurities.[15]

Q: I've formed an emulsion during my aqueous workup that won't separate. What should I do?

A: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Solution 2 (Brine Wash): Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Troubleshooting Distillation

For high-boiling point alcohols, vacuum distillation is the method of choice to prevent decomposition at atmospheric boiling points.[13]

Q: My product seems to be decomposing or charring in the distillation pot. How can I prevent this?

A: This is a clear sign of thermal instability.

  • Increase Vacuum: The primary solution is to reduce the pressure further. A lower pressure reduces the boiling point. Ensure your vacuum pump is in good working order and all joints are properly sealed.

  • Use a Stir Bar/Boiling Chips: Ensure smooth boiling to prevent bumping and localized overheating.

  • Heat Gently: Use a heating mantle with a stirrer and apply heat gradually. Avoid aggressive heating.

Q: I'm not getting good separation between my product and an impurity with a very close boiling point. What are my options?

A: Separating compounds with close boiling points, especially isomers, is a classic challenge in distillation.[5]

  • Improve Column Efficiency: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Increase the Reflux Ratio: Slow down the rate of distillate collection. This allows more equilibrium cycles on the column surface, improving separation.

  • Consider an Alternative: If distillation fails, flash column chromatography is the next logical step, as it separates based on a different principle (polarity).[9][16]

Troubleshooting Flash Column Chromatography

Flash chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in the mobile phase.[17]

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis select_solvent 1. Select Solvent System (TLC) pack_column 2. Pack Column (Slurry Method) select_solvent->pack_column load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions (TLC) collect->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate

Caption: Standard workflow for flash column chromatography.

Q: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. Why is this happening?

A: Tailing is often caused by strong interactions with the silica gel or overloading.

  • Check Acidity: Silica gel is slightly acidic. If your compound is basic or acid-sensitive, it can interact strongly. Try adding 0.5-1% triethylamine or ammonia to your eluent to neutralize the silica surface.[18]

  • Reduce Sample Load: You may be overloading the column. As a rule of thumb, the sample mass should be about 1-5% of the silica gel mass.

  • Change Solvent System: The chosen solvent may be too weak, causing the compound to move very slowly and spread out. Try a slightly more polar solvent system.

Q: I can't find a solvent system that separates my product from an impurity. The spots are always on top of each other on the TLC plate.

A: This indicates the compounds have very similar polarities.

  • Try Different Solvents: Don't just vary the ratio of a single solvent pair (e.g., hexane/ethyl acetate). Try incorporating a different solvent, such as dichloromethane or ether, which can alter the selectivity of the separation.

  • Consider Reversed-Phase: If normal-phase (silica) fails, reversed-phase chromatography (using a C18-functionalized silica) may provide the necessary selectivity. In reversed-phase, non-polar compounds are retained more strongly.[16]

  • Derivatization: As a last resort, you can sometimes derivatize the alcohol (e.g., as a benzoate ester). The derivative will have a different polarity and may be easier to separate. The original alcohol can then be regenerated by hydrolysis.

Part 3: Experimental Protocols

These are generalized protocols. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).[19]

Protocol 1: General Aqueous Workup (LLE)
  • Transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if the reaction solvent is water-miscible.

  • Carefully add a quenching solution. For a Grignard reaction, this is typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl, added slowly while cooling the funnel in an ice bath.

  • Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently at first, then more vigorously, venting frequently.

  • Allow the layers to separate. Drain the lower (aqueous) layer.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Water.

    • Saturated sodium chloride (brine) solution (to remove bulk water).

  • Drain the washed organic layer into an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), then filter or decant to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.35.[18]

  • Column Packing:

    • Select a column of appropriate size.

    • Fill the column about two-thirds full with the chosen eluent.

    • Slowly pour in silica gel while tapping the side of the column to create a well-packed bed. Alternatively, use the "slurry method" by mixing the silica in the eluent and pouring it into the column.[20]

    • Add a thin layer of sand on top of the silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully pipette this solution onto the top of the sand layer.

    • For poorly soluble samples (Dry Loading): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[18]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about 2 inches/minute is a good starting point).[17]

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties. Retrieved from [Link]

  • Arishtam India. (2024). Distillation Off Flavors: Trouble Shooting Guide. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Scribd. (n.d.). Still Spirits Trouble Shooting Guide. Retrieved from [Link]

  • Barrel Clarity. (2025). Advanced Fermentation Troubleshooting for Craft Distillers. Retrieved from [Link]

  • ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of ethanol–water mixtures by liquid–liquid extraction using phosphonium-based ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). US2913501A - Chromatographic purification of higher fatty alcohols.
  • Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • YouTube. (2024). How To Fix The Problem With Your Still. Retrieved from [Link]

  • Impact Factor. (n.d.). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum. Retrieved from [Link]

  • CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

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  • AIChE. (n.d.). Separation of Isomers. Retrieved from [Link]

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  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 6-methyloctan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating this specific chiral alcohol. The synthesis of acyclic molecules with remote stereocenters like this compound presents a unique set of challenges, primarily in controlling the stereochemistry at the C6 position while building the carbon skeleton. This document provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Here we address common strategic questions that arise during the planning and execution of the stereoselective synthesis of this compound.

Q1: What are the primary strategies for establishing the stereocenter at the C6 position of this compound?

A1: There are three main strategies to consider, each with its own set of advantages and challenges:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature that already contains the required stereocenter.[1][2] For (S)-6-methyloctan-1-ol, a potential starting material could be (R)-citronellal or a derivative, which possesses a methyl-branched stereocenter. The challenge lies in the subsequent chemical transformations to elaborate the rest of the carbon chain without racemizing the existing stereocenter.

  • Chiral Auxiliary-Mediated Synthesis: This method involves temporarily attaching a chiral auxiliary to an achiral precursor to direct the stereoselective formation of the C6 stereocenter.[1] A common approach is the diastereoselective alkylation of an enolate derived from an amide or oxazolidinone chiral auxiliary.[3] The key challenges are achieving high diastereoselectivity in the alkylation step and the clean removal of the auxiliary without affecting the newly formed stereocenter.

  • Asymmetric Catalysis: This is a highly efficient strategy that uses a small amount of a chiral catalyst to generate the stereocenter with high enantioselectivity.[4] For this compound, a key step could be an asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by reduction.[5][6] The main challenges are catalyst selection, optimization of reaction conditions to achieve high enantiomeric excess (ee), and catalyst cost.

Q2: How can I determine the enantiomeric excess (ee) of my final this compound product?

A2: Determining the enantiomeric purity is critical. The two most common and reliable methods are:

  • Chiral Gas Chromatography (GC): This is often the method of choice for volatile alcohols like this compound.[2][7] A GC equipped with a chiral stationary phase (e.g., a cyclodextrin-based column) can separate the two enantiomers, and the ratio of their peak areas gives the ee.[8]

  • NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: You can convert the alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl).[9][10] The resulting diastereomeric esters will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ee.[11][12] Alternatively, chiral solvating agents can be used to induce chemical shift differences between enantiomers directly in the NMR tube.[13][14]

Q3: My synthesis involves a Grignard reaction. What are the most critical parameters to control for a successful outcome?

A3: Grignard reactions are powerful for C-C bond formation but are highly sensitive. Key parameters include:

  • Strictly Anhydrous Conditions: Grignard reagents are strong bases and will react with any acidic protons, especially water.[15] All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • Initiation of Reagent Formation: Sometimes, the formation of the Grignard reagent from magnesium and the alkyl halide does not start. This can be due to an oxide layer on the magnesium. A small crystal of iodine or a sonicator can often initiate the reaction.

  • Stoichiometry: The stoichiometry of the Grignard reagent to the electrophile is crucial. It's often necessary to titrate the Grignard reagent before use to determine its exact concentration.

Synthetic Strategies and Key Challenges

The stereoselective synthesis of this compound requires careful planning to control the stereochemistry at a remote position in a flexible acyclic system. Below is a diagram illustrating two common conceptual approaches.

G cluster_0 Approach A: Chiral Auxiliary-Mediated Alkylation cluster_1 Approach B: Asymmetric Conjugate Addition A_Start Achiral Ester A_Aux Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) A_Start->A_Aux A_Enolate Enolate Formation (e.g., LDA, -78 °C) A_Aux->A_Enolate A_Alkyl Diastereoselective Alkylation with sec-Butyl Halide A_Enolate->A_Alkyl A_Remove Remove Auxiliary & Reduce (e.g., LiBH4) A_Alkyl->A_Remove A_Product (R)- or (S)-6-Methyloctan-1-ol A_Remove->A_Product B_Start α,β-Unsaturated Ester B_Cu Asymmetric 1,4-Conjugate Addition (e.g., Et2Zn, Chiral Cu-catalyst) B_Start->B_Cu B_Intermediate Chiral Ester Intermediate B_Cu->B_Intermediate B_Reduce Ester Reduction (e.g., LiAlH4) B_Intermediate->B_Reduce B_Product (R)- or (S)-6-Methyloctan-1-ol B_Reduce->B_Product

Figure 1: Conceptual workflows for the stereoselective synthesis of this compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your synthesis.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation 1. Incorrect Temperature Control: Enolate formation and alkylation are highly temperature-sensitive. 2. Wrong Choice of Base or Solvent: The geometry of the enolate, which dictates facial selectivity, is influenced by the base and solvent. 3. Poor Quality Alkylating Agent: The presence of impurities can lead to side reactions.1. Optimize Temperature: Maintain a strict temperature of -78 °C (dry ice/acetone bath) during enolate formation and alkylation. For titanium enolates, different temperatures may be optimal.[3] 2. Screen Bases and Solvents: For Evans auxiliaries, lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in THF are common choices. The choice of base can influence the formation of the Z-enolate, which is often necessary for high diastereoselectivity. 3. Purify Reagents: Ensure the alkylating agent (e.g., sec-butyl iodide) is freshly distilled or purified.
Low Enantiomeric Excess (ee) in Asymmetric Conjugate Addition 1. Suboptimal Catalyst or Ligand: The choice of chiral ligand for the metal (often copper) is critical for inducing high enantioselectivity.[6] 2. Incorrect Stoichiometry: The ratio of organometallic reagent to the substrate and catalyst is crucial. 3. Presence of Water or Oxygen: These can deactivate the catalyst and the organometallic reagent.1. Screen Chiral Ligands: Test a variety of chiral ligands (e.g., phosphoramidites, BINAP derivatives) to find the optimal one for your specific substrate. 2. Optimize Reagent Ratios: Systematically vary the equivalents of the organozinc or Grignard reagent and the catalyst loading to find the optimal conditions. 3. Use Schlenk Techniques: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) using well-dried solvents and glassware.
Difficulty Removing the Chiral Auxiliary 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to racemization or decomposition of the product. 2. Steric Hindrance: The product moiety may sterically hinder the approach of the cleaving reagent.1. Screen Cleavage Reagents: For Evans oxazolidinones, common methods include LiBH₄ for direct reduction to the alcohol or LiOH/H₂O₂ for hydrolysis to the carboxylic acid followed by reduction. Explore different conditions to find the mildest that is effective. 2. Increase Reaction Time/Temperature: If steric hindrance is an issue, a longer reaction time or a modest increase in temperature may be necessary, but monitor for epimerization.
Product Purification Challenges 1. Similar Polarity of Byproducts: Byproducts from the reaction or from the cleavage of the auxiliary may have similar polarity to this compound, making chromatographic separation difficult. 2. Volatility of the Product: The product may be lost during solvent removal under high vacuum.1. Optimize Chromatography: Use a high-resolution silica gel and screen different solvent systems (e.g., hexanes/ethyl acetate, pentane/diethyl ether) to achieve better separation. Derivatization of the alcohol to a less polar silyl ether before chromatography can sometimes help, followed by deprotection. 2. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. For final traces of solvent, use a high vacuum for a short period at room temperature.
Inaccurate ee Determination by Chiral GC 1. Poor Peak Resolution: The enantiomers may not be well-separated on the column. 2. Peak Co-elution: Impurities may co-elute with one of the enantiomer peaks.1. Optimize GC Method: Adjust the temperature program (slower ramp rate), carrier gas flow rate, or try a different chiral column with a different stationary phase. 2. Derivatize the Alcohol: Converting the alcohol to its acetate or trifluoroacetate ester can sometimes improve the separation of the enantiomers on a chiral column.[2]

Experimental Protocol Example: Diastereoselective Alkylation

This protocol is a representative example for establishing the C6 stereocenter using an Evans chiral auxiliary.

G cluster_protocol Protocol: Diastereoselective Alkylation for (S)-6-Methyloctan-1-ol Precursor Step1 Step 1: Acylation Attach hexanoyl chloride to (R)-4-benzyloxazolidin-2-one. Step2 Step 2: Enolate Formation Cool to -78 °C, add LDA in THF. Step1->Step2 Step3 Step 3: Alkylation Add sec-butyl iodide, stir at -78 °C. Step2->Step3 Step4 Step 4: Work-up Quench with aq. NH4Cl, extract, and purify. Step3->Step4 Step5 Step 5: Auxiliary Cleavage Reduce with LiBH4 in THF/H2O. Step4->Step5 Step6 Step 6: Purification Purify final alcohol by column chromatography. Step5->Step6

Figure 2: Workflow for a chiral auxiliary-based synthesis route.

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under argon, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add hexanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature. After completion (monitored by TLC), perform an aqueous work-up and purify by column chromatography to obtain the N-hexanoyl oxazolidinone.

  • Diastereoselective Alkylation: Dissolve the N-hexanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C. In a separate flask, prepare LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78 °C. Slowly add the LDA solution to the oxazolidinone solution and stir for 30 minutes to form the enolate. Add sec-butyl iodide (1.5 eq) and stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR. Purify the product by flash column chromatography.

  • Reductive Cleavage of the Auxiliary: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water at 0 °C. Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir the reaction at 0 °C until completion. Carefully quench with aqueous Rochelle's salt solution and extract the product with diethyl ether. Purify the crude product by column chromatography to yield (S)-6-methyloctan-1-ol.

This guide provides a framework for addressing the key challenges in the stereoselective synthesis of this compound. Success in this area relies on careful reaction optimization, rigorous control of experimental conditions, and precise analytical methods to verify stereochemical outcomes.

References

  • Zhao, J., F. Ye and B. Lin (2021). "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry. Available at: [Link]

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  • Wenzel, T. J. and J. D. Chisholm (2003). "Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy." Chirality. Available at: [Link]

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  • Wang, Y. and L. Deng (2006). "Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids." Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyloctan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring a deeper understanding and more effective problem-solving.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable branched-chain primary alcohol with applications in various fields, including as a precursor in the synthesis of fragrances and pharmaceuticals.[1] While several synthetic routes exist, achieving high yields and purity can be challenging. This guide will focus on the most common and effective methods, addressing the specific hurdles you may encounter. The primary synthetic strategies involve organometallic reagents, such as Grignard reagents, and hydroboration-oxidation of alkenes. Each pathway presents unique challenges, from managing the reactivity of organometallics to controlling regioselectivity in hydroboration.

This resource is structured to provide immediate, actionable solutions to common problems, grounded in fundamental organic chemistry principles. Whether you are struggling with low yields, unexpected side products, or purification difficulties, this guide will serve as your expert partner in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most frequent and critical issues encountered during the synthesis of this compound.

Grignard Reaction-Based Syntheses

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is a common method for synthesizing alcohols.[2] A typical route to this compound involves the reaction of a Grignard reagent with an appropriate epoxide or a two-step process with an ester.

Question 1: My Grignard reaction to synthesize this compound has a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Grignard reactions are a frequent issue and can often be traced back to a few key factors. The primary culprits are moisture, improper activation of magnesium, and side reactions.

Causality and Solutions:

  • Moisture Contamination: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water, quenching the reagent and reducing the yield.

    • Solution: Ensure all glassware is rigorously dried in an oven (at least 120°C for several hours) and cooled in a desiccator before use. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous.[2] Consider using freshly distilled solvents over a drying agent like sodium/benzophenone. All starting materials should also be anhydrous.

  • Magnesium Activation: The surface of magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.

    • Solution: Several techniques can be used to activate the magnesium. A small crystal of iodine can be added to the reaction flask; the iodine reacts with the magnesium surface to expose fresh metal. Alternatively, the magnesium turnings can be physically crushed or stirred vigorously in the flask to break the oxide layer.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. This is more prevalent with alkyl iodides and in the presence of certain metal impurities.

      • Solution: Use alkyl bromides or chlorides, which are less prone to this side reaction. Ensure the slow addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Reaction with Carbon Dioxide: Grignard reagents react with atmospheric CO2 to form carboxylates.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. How can I minimize this?

Answer:

The formation of a dimeric byproduct, resulting from Wurtz coupling, is a common side reaction. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form R-R.

Causality and Solutions:

  • High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized high concentrations, favoring the coupling reaction.

    • Solution: Add the alkyl halide dropwise to the suspension of magnesium in the ether solvent. This ensures that the halide reacts with the magnesium to form the Grignard reagent before it has a chance to react with already-formed Grignard reagent.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.

    • Solution: Maintain a gentle reflux during the formation of the Grignard reagent. For the subsequent reaction with the electrophile (e.g., epoxide), cooling the reaction mixture before the addition can be beneficial.

Hydroboration-Oxidation Based Syntheses

The hydroboration-oxidation of an alkene, such as 6-methyl-1-octene, is an excellent method for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol this compound.[3][4]

Question 3: My hydroboration-oxidation of 6-methyl-1-octene is giving me a mixture of primary and secondary alcohols. How can I improve the regioselectivity for this compound?

Answer:

The goal of hydroboration-oxidation in this synthesis is to achieve anti-Markovnikov hydration, placing the hydroxyl group on the terminal carbon. The formation of the secondary alcohol indicates some degree of Markovnikov addition.

Causality and Solutions:

  • Steric Hindrance of the Borane Reagent: Borane (BH3) itself provides good selectivity for the less sterically hindered carbon of the alkene. However, for terminal alkenes, this selectivity may not be perfect.

    • Solution: Employ a bulkier borane reagent. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are significantly more sterically hindered than BH3.[3] This steric bulk dramatically enhances the preference for addition of the boron atom to the terminal carbon, leading to a much higher yield of the primary alcohol after oxidation.

ReagentTypical Regioselectivity (Primary:Secondary Alcohol)
BH3•THF~94:6
9-BBN>99:1

Question 4: The yield of my hydroboration-oxidation reaction is low, and I suspect incomplete oxidation of the organoborane intermediate. How can I ensure complete conversion to the alcohol?

Answer:

The oxidation step, typically carried out with alkaline hydrogen peroxide, is crucial for cleaving the carbon-boron bond and forming the desired alcohol. Incomplete oxidation will result in a lower yield of the final product.

Causality and Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidation reaction requires two equivalents of hydrogen peroxide for each mole of the trialkylborane intermediate.

    • Solution: Ensure that an adequate excess of hydrogen peroxide is used. A common practice is to use 1.1 to 1.5 equivalents of H2O2 for each equivalent of the alkene used in the hydroboration step.

  • Inadequate pH: The oxidation reaction proceeds efficiently under basic conditions.

    • Solution: Maintain a basic pH during the addition of hydrogen peroxide. Aqueous sodium hydroxide is typically used for this purpose. The reaction mixture should be vigorously stirred to ensure proper mixing of the aqueous and organic phases.

  • Reaction Temperature: The oxidation can be exothermic. While some heat is necessary, excessive temperatures can lead to decomposition of the hydrogen peroxide.

    • Solution: The hydrogen peroxide solution should be added slowly and cautiously to the reaction mixture, while maintaining the temperature between 30-50°C with an ice bath if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a Grignard synthesis of this compound?

A1: A highly effective route is the reaction of a Grignard reagent with an epoxide. Specifically, reacting sec-butylmagnesium bromide with 1,4-butylene oxide (tetrahydrofuran is generally too unreactive, so a more reactive epoxide like 1,2-epoxybutane would be used to introduce a four-carbon chain, which is not the target molecule. A better approach would be to react a Grignard reagent with a protected 4-bromo-1-butanol, followed by deprotection. An alternative is the reaction of a Grignard reagent with an ester, for example, reacting methyl 6-methyloctanoate with a reducing agent like lithium aluminum hydride.[5] However, for a Grignard synthesis of the carbon skeleton, reacting a Grignard reagent with a suitable aldehyde or ketone followed by further steps is also possible. For direct formation of the alcohol, reacting a Grignard reagent with an epoxide is a good choice. For instance, reacting isoamylmagnesium bromide with ethylene oxide would yield 5-methylhexan-1-ol, which is structurally related but not the target molecule. A more plausible Grignard approach would be to react a Grignard reagent with a suitable aldehyde. For example, reacting sec-butylmagnesium bromide with 4-hydroxybutanal (after protecting the hydroxyl group) would be a viable route.

Q2: How can I effectively purify the final this compound product?

A2: Purification is typically achieved by distillation under reduced pressure. Given the boiling point of this compound is approximately 196.6°C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[5] Before distillation, it is advisable to perform an aqueous workup to remove any water-soluble byproducts and unreacted reagents. A typical workup involves washing the organic layer with a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.

Q3: Can I use a Wittig reaction to synthesize a precursor for this compound?

A3: Yes, a Wittig reaction can be used to construct the carbon skeleton.[6][7] For example, you could react the ylide derived from (3-methylbutyl)triphenylphosphonium bromide with an appropriate aldehyde, such as 3-hydroxypropanal (with the hydroxyl group protected). This would yield an alkene that can then be hydrogenated to the saturated carbon chain. The terminal hydroxyl group would then need to be introduced, for instance, by hydroboration-oxidation of a terminal alkene if the Wittig reaction was designed to produce one. This multi-step approach can be effective but may be lower yielding and more complex than a well-optimized Grignard or hydroboration-oxidation of a commercially available alkene.

Experimental Workflows and Diagrams

Troubleshooting Low Yield in Grignard Synthesis

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the Grignard synthesis of this compound.

Troubleshooting_Grignard_Yield start Low Yield in Grignard Synthesis check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_mg_activation Was the magnesium properly activated? check_reagents->check_mg_activation Yes solution_dry Solution: Rigorously dry all glassware and use anhydrous solvents. check_reagents->solution_dry No check_inert_atmosphere Was the reaction run under an inert atmosphere? check_mg_activation->check_inert_atmosphere Yes solution_activate_mg Solution: Use iodine or crushing to activate magnesium. check_mg_activation->solution_activate_mg No check_addition_rate Was the alkyl halide added slowly? check_inert_atmosphere->check_addition_rate Yes solution_inert Solution: Use N2 or Ar atmosphere. check_inert_atmosphere->solution_inert No solution_slow_addition Solution: Add alkyl halide dropwise to control concentration. check_addition_rate->solution_slow_addition No end_point Re-run experiment with optimizations check_addition_rate->end_point Yes solution_dry->end_point solution_activate_mg->end_point solution_inert->end_point solution_slow_addition->end_point

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Improving Regioselectivity in Hydroboration-Oxidation

This diagram outlines the logical flow for enhancing the regioselectivity of the hydroboration-oxidation reaction to favor the formation of the primary alcohol.

Hydroboration_Selectivity start Mixture of Primary and Secondary Alcohols assess_borane Assess the steric bulk of the borane reagent. start->assess_borane bh3_used Was BH3•THF used? assess_borane->bh3_used bulky_borane_used Was a bulky borane (e.g., 9-BBN) used? bh3_used->bulky_borane_used No recommend_bulky Recommendation: Use a sterically hindered borane like 9-BBN or disiamylborane. bh3_used->recommend_bulky Yes check_other_params If selectivity is still low, re-evaluate starting material purity and reaction conditions. bulky_borane_used->check_other_params Yes end_point Achieve >99% regioselectivity for the primary alcohol recommend_bulky->end_point check_other_params->end_point

Caption: Workflow for improving hydroboration-oxidation regioselectivity.

References

  • Vertex AI Search. Synthesis Methods for Organometallic Compounds.
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Technical Support Center: Synthesis of 6-Methyloctan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Grignard reactions for the synthesis of 6-Methyloctan-1-ol, tailored for research and development professionals.

As a Senior Application Scientist, this guide is designed to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights necessary for successfully synthesizing this compound. We will address common pitfalls and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

Synthesis Overview: The Reaction Pathway

The synthesis of this compound, a primary alcohol, is efficiently achieved by the nucleophilic addition of a suitable Grignard reagent to formaldehyde.[1][2][3] The primary challenge in this multi-step synthesis lies in the formation and handling of the Grignard reagent, which is a potent nucleophile and a very strong base.[4][5][6]

The overall transformation involves two key stages:

  • Formation of the Grignard Reagent : (5-methylheptyl)magnesium bromide is prepared from 1-bromo-5-methylheptane and magnesium turnings in an anhydrous ethereal solvent.

  • Nucleophilic Addition : The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, this compound.[1]

Frequently Asked Questions (FAQs)

Q1: Why are strictly anhydrous conditions absolutely essential for a Grignard reaction? Grignard reagents are powerful bases, strong enough to deprotonate water, alcohols, or any molecule with an acidic proton.[4][6][7] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl.[7] Any trace of moisture will react with and destroy the Grignard reagent, converting it into an alkane (in this case, 2-methylheptane) and halting the desired synthesis.[1][7] Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[7]

Q2: How can I be certain that the Grignard reagent formation has initiated? The formation of a Grignard reagent is an exothermic reaction. Visual cues of a successful initiation include:

  • A noticeable warming of the reaction flask.

  • The appearance of cloudiness or turbidity in the solution.[7][8]

  • Gentle bubbling on the surface of the magnesium turnings.[7] If none of these signs are observed after adding a small portion of the alkyl halide, the reaction has likely not started.

Q3: My reaction is not starting. How can I activate the magnesium? Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[5][7] Several activation methods can be employed:

  • Mechanical Activation : Vigorously stirring the magnesium turnings under an inert atmosphere or gently crushing a few pieces with a glass rod against the bottom of the flask can expose a fresh, reactive metal surface.[4][5]

  • Chemical Activation : Adding a small crystal of iodine (I₂) is a common method. The iodine reacts with the magnesium surface, chemically cleaning it. The disappearance of the brown iodine color is an indicator of activation.[9][10] A few drops of 1,2-dibromoethane can also be used as an initiator.[8][11]

Q4: What is the best solvent choice, Diethyl Ether or THF? Both diethyl ether and tetrahydrofuran (THF) are excellent solvents for Grignard reactions because their lone pair electrons stabilize the organomagnesium species.[1][6]

  • Diethyl Ether : Has a lower boiling point (35 °C), which can make it easier to control the exotherm of the initial reaction. Its vapor pressure also helps maintain an inert atmosphere above the reaction mixture.

  • THF : Is a more polar solvent and can better solvate the Grignard reagent, sometimes leading to increased reactivity.[12][13] It is often the solvent of choice for less reactive alkyl halides.[1]

Q5: Why did my reaction mixture turn dark brown or black during reagent formation? While a grayish, cloudy appearance is normal, a very dark brown or black color can indicate side reactions or decomposition.[7][9] This can be caused by impurities in the magnesium or alkyl halide, or by side reactions like Wurtz coupling, which can produce finely divided metal particles that darken the solution.[7] Overheating during a prolonged reflux can also contribute to darkening.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Problem / Symptom Possible Causes Recommended Solutions & Explanations
1. Failure of Grignard Reagent to Form No exotherm, no cloudiness, Mg turnings remain shiny.1. Presence of Moisture : Glassware, solvent, or alkyl halide is not perfectly dry.[7] 2. Inactive Magnesium Surface : A thick layer of MgO is preventing the reaction.[5][7]1. Ensure Anhydrous Conditions : Flame-dry all glassware under vacuum or in a stream of inert gas and cool under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).[14] 2. Activate Magnesium : Add a small iodine crystal or a few drops of 1,2-dibromoethane.[8][11] If this fails, gently crush some magnesium pieces with a dry glass rod to expose a fresh surface.[5]
2. Low Yield of this compound Significantly less product isolated than theoretically expected.1. Inaccurate Reagent Stoichiometry : The concentration of the prepared Grignard reagent was unknown, leading to the use of an incorrect amount.[7] 2. Grignard Reagent Degradation : The reagent was protonated by trace moisture or atmospheric CO₂.[4][10] 3. Wurtz Coupling Side Reaction : The Grignard reagent (R-MgX) reacted with the starting alkyl halide (R-X) to form an R-R dimer.[7][9] 4. Incomplete Reaction with Formaldehyde : The source of formaldehyde (e.g., cracking paraformaldehyde) may not have delivered sufficient gaseous HCHO to the reaction.1. Titrate the Grignard Reagent : Before adding to the formaldehyde, determine the exact molarity of your Grignard solution via titration (see Protocol 2). This ensures accurate stoichiometry.[7] 2. Maintain Inert Atmosphere : Keep the reaction under a positive pressure of nitrogen or argon at all times to prevent ingress of air (H₂O, CO₂). 3. Control Addition Rate : Add the alkyl halide solution slowly to the magnesium suspension. This maintains a low concentration of R-X, minimizing the Wurtz side reaction.[14] 4. Optimize Formaldehyde Delivery : Ensure the paraformaldehyde is thoroughly dried and heated sufficiently to depolymerize completely, providing a steady stream of gaseous formaldehyde to the reaction.
3. Isolation of Unexpected Byproducts NMR or GC-MS analysis shows significant impurities.1. 2-Methylheptane : The Grignard reagent was quenched by an acidic proton source (e.g., water).[6][7] 2. 2,9-Dimethyldecane : Wurtz coupling between (5-methylheptyl)magnesium bromide and 1-bromo-5-methylheptane. 3. 6-Methyl-1-octanol : This is the target product. 4. 7-Methylnonanoic acid : The Grignard reagent reacted with atmospheric carbon dioxide.[1][10]1. Re-verify Anhydrous Technique : This is the most common cause of failure. Review all drying procedures. 2. Slow Addition & Dilution : As with minimizing Wurtz for yield purposes, slow, controlled addition of the alkyl halide is key. 3. Strict Inert Atmosphere : Use a nitrogen or argon blanket throughout the reaction and workup to prevent CO₂ contamination.[11]
Visualizing the Troubleshooting Process

The following workflow provides a logical decision tree for diagnosing issues with the synthesis.

G start Low Yield or No Product check_initiation Did the Grignard formation initiate? (Exotherm, Cloudiness) start->check_initiation cause_initiation Cause: Inactive Mg or Wet Conditions check_initiation->cause_initiation No check_titration Was the Grignard reagent titrated? check_initiation->check_titration Yes initiation_no No initiation_yes Yes solution_initiation Solution: Activate Mg, Flame-Dry Glassware, Use Anhydrous Solvents cause_initiation->solution_initiation cause_titration Cause: Unknown Concentration, Incorrect Stoichiometry check_titration->cause_titration No check_byproducts Are byproducts present? (GC-MS, NMR) check_titration->check_byproducts Yes titration_no No titration_yes Yes solution_titration Solution: Titrate a fresh batch of Grignard reagent before use cause_titration->solution_titration cause_byproducts Cause: Side Reactions (Wurtz, H₂O, CO₂ Quench) check_byproducts->cause_byproducts Yes final_cause Cause: Inefficient Workup or Purification check_byproducts->final_cause No byproducts_yes Yes byproducts_no No solution_byproducts Solution: Slow addition of R-X, Maintain strict inert atmosphere cause_byproducts->solution_byproducts final_solution Solution: Optimize extraction and purification steps final_cause->final_solution

Caption: Decision tree for troubleshooting low product yield.

Key Reaction Mechanisms & Side Reactions

Understanding the primary reaction pathway and potential side reactions is crucial for optimization.

Primary Synthesis Pathway

G cluster_formation 1. Reagent Formation cluster_workup 3. Protonation RBr 1-Bromo-5-methylheptane Mg + Mg RMgBr (5-Methylheptyl)magnesium bromide (Grignard Reagent) RBr->RMgBr Insertion Solvent Anhydrous Ether or THF Solvent->RMgBr HCHO Formaldehyde (HCHO) Alkoxide Magnesium Alkoxide Intermediate RMgBr->Alkoxide Attack on Carbonyl HCHO->Alkoxide Workup Acidic Workup (e.g., aq. NH₄Cl or dil. HCl) Product This compound Alkoxide->Product Protonation Workup->Product

Caption: Experimental workflow for the synthesis of this compound.
Common Side Reactions

The high reactivity of the Grignard reagent makes it susceptible to several competing reactions.

G RMgBr (5-Methylheptyl)magnesium bromide H2O Water (H₂O) RMgBr->H2O CO2 Carbon Dioxide (CO₂) RMgBr->CO2 RBr 1-Bromo-5-methylheptane (R-Br) RMgBr->RBr Alkane 2-Methylheptane (Protonation Product) H2O->Alkane Proton Transfer CarboxylicAcid 7-Methylnonanoic Acid (Carboxylation Product) CO2->CarboxylicAcid Nucleophilic Attack Dimer 2,9-Dimethyldecane (Wurtz Coupling Product) RBr->Dimer Wurtz Coupling

Caption: Common side reactions involving the Grignard reagent.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware Critical Prerequisite: This step is non-negotiable for success.

  • Assemble all necessary glassware (round-bottom flask, Claisen adapter, condenser, dropping funnel).

  • Clean and rinse the glassware with a suitable solvent (e.g., acetone) to remove any organic residues.

  • Place glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.

  • Immediately assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon, with a drying tube (containing CaCl₂ or Drierite) protecting the system from the atmosphere.[14]

  • Alternatively, for rapid drying, assemble the cool, clean apparatus and flame-dry each piece with a heat gun under a vacuum or a gentle flow of inert gas until no more condensation is visible.[5] Allow to cool completely under an inert atmosphere.

Protocol 2: Formation and Titration of (5-Methylheptyl)magnesium Bromide Safety Note: Diethyl ether is extremely flammable. Perform all steps in a fume hood away from ignition sources.[14]

  • Setup : To the flame-dried apparatus, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Reagent Preparation : In the dropping funnel, prepare a solution of 1-bromo-5-methylheptane (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation : Add a small portion (~10%) of the alkyl bromide solution to the magnesium suspension.[14] Wait for signs of reaction (disappearance of iodine color, gentle bubbling, warming). Gentle warming with a heat gun may be required to initiate.[15]

  • Formation : Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle, steady reflux.[15]

  • Completion : After the addition is complete, continue stirring at room temperature for 1-2 hours, or until most of the magnesium is consumed. The resulting grey, cloudy solution is your Grignard reagent.[15]

  • Titration : a. Accurately weigh ~0.1 mmol of I₂ into a dry flask under N₂/Ar and dissolve in anhydrous THF. b. Cool the iodine solution to 0 °C in an ice bath. c. Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously until the yellow/brown color of the iodine just disappears.[7] d. Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat for accuracy.[7]

Protocol 3: Reaction with Formaldehyde and Workup

  • Formaldehyde Source : Gaseous formaldehyde is best prepared by heating dry paraformaldehyde. Place paraformaldehyde in a separate flask connected to the reaction vessel via a glass tube.

  • Reaction : Cool the titrated Grignard solution to 0 °C in an ice bath. Gently heat the paraformaldehyde to depolymerize it, allowing the gaseous formaldehyde to pass into the stirred Grignard solution.

  • Completion : Continue the addition until the exotherm ceases. Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 30-60 minutes.

  • Quench : Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[14] Dilute HCl can also be used.[15]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying : Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) to help remove water.[14] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation : Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography.

References

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones. BenchChem.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Leah4Sci. (2020).
  • Jasperse, J. Grignard Reaction. Chem 355.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • SATHEE. Chemistry Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • Organic Chemistry Portal. Grignard Reaction.
  • Reddit. (2022). Grignard side reactions. r/chemistry.
  • Quora. (2019). How do you improve the percent yield in Grignard reaction?.
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
  • University of Wisconsin-Madison. Formation and reaction of a Grignard reagent.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. BenchChem.
  • Organic Syntheses. Procedure 3.
  • Organic Syntheses. Procedure 3.
  • BenchChem. Application Notes and Protocols for the Synthesis of Methyl (Z)
  • Khan Academy. Synthesis of alcohols using Grignard reagents I.
  • Roy, T., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100877.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions. BenchChem.
  • Organic Syntheses.
  • YouTube. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Wikipedia. tert-Butyl alcohol.

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Technical Support Center: Troubleshooting Side Reactions in the Oxidation of 6-Methyloctanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 6-methyloctanal. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this critical synthetic step. By understanding the underlying mechanisms and implementing the suggested protocols, you can optimize your reaction conditions to maximize the yield and purity of the desired product, 6-methyloctanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lower than expected yield of 6-methyloctanoic acid with the formation of an unexpected ester byproduct.

Question: During the oxidation of 6-methyloctanal using a peroxy acid (e.g., m-CPBA), I am observing a significant amount of what appears to be an ester byproduct, leading to a reduced yield of the target carboxylic acid. What is causing this, and how can I prevent it?

Answer: This is a classic case of a competitive Baeyer-Villiger oxidation, a common side reaction when oxidizing aldehydes with peroxy acids.[1][2][3]

Causality: The Baeyer-Villiger oxidation converts aldehydes into carboxylic acids, but it can also oxidize ketones to esters.[1][2] In the case of aldehydes, the desired reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent hydrogen. However, a competing rearrangement can occur where an alkyl group migrates instead of the hydrogen, leading to the formation of a formate ester.[4][5] The migratory aptitude of different groups plays a crucial role, with hydrogen generally having a high tendency to migrate.[1][6] However, under certain conditions, the alkyl group migration can become competitive.

Troubleshooting Protocol: Minimizing Baeyer-Villiger Byproduct Formation

  • Reagent Selection:

    • Consider using oxidizing agents less prone to facilitating the Baeyer-Villiger rearrangement. Options include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions.[7][8][9]

    • If a peroxy acid is necessary, use one with a lower propensity for inducing the Baeyer-Villiger reaction in aldehydes.

  • Temperature Control:

    • Maintain a low reaction temperature (e.g., 0-5 °C) to favor the desired oxidation pathway. The Baeyer-Villiger rearrangement can be more sensitive to higher temperatures.

  • pH Control:

    • Ensure the reaction is performed under appropriate pH conditions. For many standard oxidations of aldehydes, acidic conditions are preferred.[8]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction upon completion of the desired transformation, preventing further side reactions.

Expected Outcome Comparison:

Oxidizing AgentTypical Yield of 6-methyloctanoic acidTypical Yield of Formate Ester Byproduct
m-CPBA (unoptimized)60-70%15-25%
KMnO₄ (acidic)>90%<2%
Jones Reagent (CrO₃/H₂SO₄)>90%<2%
Issue 2: Formation of a C8 alkane and formate, indicating a loss of the carbonyl group.

Question: My reaction mixture shows the presence of 2-methylheptane and a formate salt, and I am losing a significant portion of my starting material. What is this decarbonylation reaction, and how can I avoid it?

Answer: You are likely observing an oxidative decarbonylation reaction.

Causality: Aldehydes can undergo decarbonylation, the loss of a molecule of carbon monoxide, to form the corresponding alkane.[10][11] This process can be catalyzed by transition metal complexes, which may be present as impurities, or can occur under certain oxidative conditions.[10][12][13] The reaction mechanism often involves the formation of a metal-acyl-hydride intermediate, followed by migratory extrusion of CO and reductive elimination of the alkane.[10]

Troubleshooting Protocol: Suppressing Decarbonylation

  • Purification of Starting Materials:

    • Ensure the 6-methyloctanal and solvents are free from transition metal impurities. Purification by distillation or passing through a plug of silica or alumina may be necessary.

  • Choice of Oxidant:

    • Avoid oxidants known to promote decarbonylation. Stick to classical aldehyde oxidation reagents like potassium permanganate or chromium-based reagents.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the influence of oxygen, which can sometimes participate in radical-mediated decarbonylation pathways.

  • Temperature Management:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of decarbonylation.

Visualizing the Competing Pathways:

G cluster_main Desired Oxidation cluster_side Decarbonylation 6-methyloctanal 6-methyloctanal 6-methyloctanoic_acid 6-methyloctanoic_acid 6-methyloctanal->6-methyloctanoic_acid [O] 2-methylheptane 2-methylheptane 6-methyloctanal->2-methylheptane - CO

Caption: Desired oxidation vs. decarbonylation side reaction.

Issue 3: Observation of high molecular weight impurities and a complex product mixture, especially under basic conditions.

Question: When attempting the oxidation under basic conditions, I am getting a complex mixture of products, some with significantly higher molecular weights than my starting material. What is happening?

Answer: This is indicative of a self-aldol condensation reaction.[14][15]

Causality: 6-methyloctanal has α-hydrogens, making it susceptible to enolization, especially in the presence of a base.[16] The resulting enolate can act as a nucleophile and attack the carbonyl group of another molecule of 6-methyloctanal. This leads to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde.[14][17][18] These larger molecules can undergo further reactions, leading to a complex product mixture.

Troubleshooting Protocol: Avoiding Aldol Condensation

  • Reaction Conditions:

    • The most straightforward solution is to perform the oxidation under acidic or neutral conditions where enolate formation is minimized.[8]

  • Base Selection (if basic conditions are required):

    • If basic conditions are unavoidable, use a non-nucleophilic, sterically hindered base in stoichiometric amounts at low temperatures to favor the desired reaction over the aldol pathway.

  • Controlled Addition:

    • Employ a slow addition of the aldehyde to a solution of the oxidizing agent. This keeps the instantaneous concentration of the aldehyde low, reducing the likelihood of self-condensation.

Visualizing the Aldol Condensation Pathway:

G Aldehyde_1 6-methyloctanal Enolate Enolate Intermediate Aldehyde_1->Enolate Base Aldol_Adduct β-Hydroxy Aldehyde Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde_2 6-methyloctanal Aldehyde_2->Aldol_Adduct Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H₂O

Caption: The pathway of the aldol condensation side reaction.

Issue 4: Evidence of over-oxidation, particularly when using strong oxidizing agents.

Question: I am using a strong oxidizing agent like potassium permanganate, and while I am getting the desired carboxylic acid, I am also seeing byproducts that suggest cleavage of C-C bonds. Is this over-oxidation?

Answer: Yes, strong oxidizing agents can lead to over-oxidation and degradation of your product.

Causality: While effective for the aldehyde to carboxylic acid conversion, powerful oxidants like potassium permanganate can, under harsh conditions (e.g., high temperature, prolonged reaction times), cleave carbon-carbon bonds.[8] For 6-methyloctanal, this could potentially lead to the formation of shorter-chain carboxylic acids.

Troubleshooting Protocol: Preventing Over-oxidation

  • Stoichiometry Control:

    • Carefully control the stoichiometry of the oxidizing agent. Use only a slight excess to ensure complete conversion of the aldehyde.

  • Temperature Management:

    • Maintain the reaction at a controlled, low temperature. Many oxidations are exothermic, so efficient cooling is crucial.

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the strong oxidant.

  • Alternative Reagents:

    • Consider milder oxidizing agents that are selective for aldehydes, such as sodium chlorite (NaClO₂) with a scavenger, or Tollens' reagent if compatible with your overall synthetic scheme.[8]

References

  • Tsuji–Wilkinson decarbonylation reaction. In: Wikipedia. [Link]

  • Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. MDPI. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • What happens when you oxidize an aldehyde? Quora. [Link]

  • Baeyer-Villiger Oxidation: Videos & Practice Problems. Pearson. [Link]

  • Aldol condensation. In: Wikipedia. [Link]

  • 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Chemistry LibreTexts. [Link]

  • Doughty, D. H., & Pignolet, L. H. Catalytic decarbonylation of aldehydes. Journal of the American Chemical Society. [Link]

  • Ch17: Baeyer-Villiger reaction. University of Calgary. [Link]

  • Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. PubMed. [Link]

  • 2.9 The Baeyer-Villiger Reaction. KPU Pressbooks. [Link]

  • Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes. ScienceDirect. [Link]

  • ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. ADICHEMISTRY. [Link]

  • aldehyde. Britannica. [Link]

  • Aldol reaction. In: Wikipedia. [Link]

  • The oxidation of aldehydes and alpha-diketones with peroxy compounds. Stack Exchange. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Aldol Condensation. Chemistry LibreTexts. [Link]

  • oxidation of aldehydes and ketones. Chemguide. [Link]

  • Berman, J. D., Stanley, J. H., Sherman, W. V., & Cohen, S. G. Sensitization and Catalysis of Light-Induced Decarbonylation of Aldehydes. Journal of the American Chemical Society. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Oxidation of aldehydes and ketones to carboxylic acids. ResearchGate. [Link]

  • Discuss the following reactions of aldehydes and ketones : (a) Oxidation (b) Reduction. Doubtnut. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]

  • 6-Methyloctanal. PubChem. [Link]

  • 6-methyl octanal. The Good Scents Company. [Link]

  • Chemical Properties of 6-Methyloctanal (CAS 30689-75-9). Cheméo. [Link]

  • 4-Methyloctanal. PubChem. [Link]

  • Identify the following reactions as oxidation or reduction. Pearson+. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-Methyloctan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers and drug development professionals engaged in the synthesis of 6-methyloctan-1-ol. We will explore the most common synthetic strategies, focusing on troubleshooting and optimization to maximize yield and purity. The core of this document is a detailed examination of the Grignard synthesis, a powerful yet sensitive method, supplemented by robust alternative protocols including carboxylic acid reduction and alkene hydroboration-oxidation.

Section 1: Grignard Synthesis via Epoxide Opening

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[1] For the synthesis of a primary alcohol like this compound, the reaction of a suitable Grignard reagent with an epoxide, such as ethylene oxide, offers a direct two-carbon extension.[2] This route involves the preparation of (4-methylhexyl)magnesium halide, which then acts as a nucleophile to open the strained epoxide ring.

Experimental Protocol: Grignard Synthesis

Part A: Formation of (4-methylhexyl)magnesium bromide

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven at >120°C overnight or flame-dried under an inert atmosphere (Nitrogen or Argon) to eliminate all traces of water.[3]

  • Reagent Setup: Equip the flask with a magnetic stir bar, the condenser, and the dropping funnel. Place magnesium turnings (1.2 equivalents) in the flask.

  • Magnesium Activation: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] Gentle warming may be required. The disappearance of the iodine's color or bubbling indicates activation.

  • Grignard Formation: Add a solution of 1-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.[4]

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethylene Oxide

  • Cooling: Cool the freshly prepared Grignard solution to 0°C in an ice bath.

  • Epoxide Addition: Prepare a solution of ethylene oxide (1.1 equivalents) in anhydrous THF and add it slowly to the cooled Grignard reagent. Caution: Ethylene oxide is a low-boiling, flammable, and toxic gas. This step should be performed in a well-ventilated fume hood with extreme care.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the resulting alkoxide and helps break up magnesium salt complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Troubleshooting Guide: Grignard Synthesis
Issue Probable Cause(s) Solutions & Explanations
Reaction Fails to Initiate 1. Moisture: Grignard reagents are potent bases and are quenched by water.[5] 2. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) prevents the reaction.[4]1. Ensure all glassware is meticulously dried and solvents are anhydrous.[3] 2. Activate the magnesium by crushing it to expose a fresh surface or by using chemical activators like iodine or 1,2-dibromoethane.[3]
Low Yield of Alcohol 1. Incomplete Grignard Formation: The initial step did not go to completion. 2. Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form an R-R dimer.[3][5]1. Confirm Grignard formation via titration before adding the epoxide. Ensure sufficient reaction time and gentle heating if necessary. 2. Add the alkyl halide slowly and dropwise during Grignard formation to maintain a low concentration, thus disfavoring the coupling side reaction.[6]
Difficult Phase Separation During Work-up Formation of Emulsions: Magnesium salts can form persistent emulsions between the aqueous and organic layers.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of water or dilute acid. This often results in cleaner phase separation.[3][5]
Grignard Synthesis FAQs

Q1: Why are anhydrous ethereal solvents like diethyl ether or THF required? A1: These solvents are crucial for two reasons. First, they are aprotic and do not react with the highly basic Grignard reagent.[5] Second, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[2]

Q2: I have a significant amount of a non-polar, high-boiling impurity. What is it? A2: This is most likely the Wurtz coupling product, in this case, 5,8-dimethyldodecane, formed from the reaction of (4-methylhexyl)magnesium bromide with unreacted 1-bromo-4-methylhexane. Slow, controlled addition of the halide during the reagent's formation is the best way to minimize this.[6]

Q3: Can I use formaldehyde instead of ethylene oxide to make this primary alcohol? A3: Yes, reacting a Grignard reagent with formaldehyde will produce a primary alcohol after workup.[7] However, formaldehyde is a gas, making it more difficult to handle and measure accurately in the lab compared to using a solution of ethylene oxide. The ethylene oxide route is often more practical for adding a -CH₂CH₂OH unit.[2]

Visualizing the Grignard Workflow & Side Reactions

cluster_prep Part A: Grignard Formation cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Isolation A 1. Dry Glassware & Activate Mg B 2. Add 1-bromo-4- methylhexane in Ether A->B C 3. Form (4-methylhexyl)- magnesium bromide B->C D 4. Add Ethylene Oxide at 0°C C->D E 5. Form Alkoxide Intermediate D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract & Dry F->G H 8. Purify Product G->H

Caption: Workflow for this compound Grignard Synthesis.

Start Reagents: (4-methylhexyl)MgBr 1-bromo-4-methylhexane Ethylene Oxide Desired Desired Reaction: Nucleophilic Attack on Epoxide Start->Desired Slow Halide Addition Favors This Pathway Side Side Reaction: Wurtz Coupling Start->Side High Halide Concentration Favors This Pathway Product Product: This compound Desired->Product Byproduct Byproduct: 5,8-dimethyldodecane Side->Byproduct

Caption: Competing pathways in the Grignard synthesis.

Section 2: Alternative Synthesis via Reduction of 6-Methyloctanoic Acid

A highly reliable alternative to the Grignard synthesis is the reduction of the corresponding carboxylic acid, 6-methyloctanoic acid.[8][9] This transformation is typically achieved using a powerful hydride-reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: LiAlH₄ Reduction
  • Setup: In a dry, inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF to a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

  • Cooling: Cool the LiAlH₄ suspension to 0°C in an ice bath.

  • Acid Addition: Dissolve 6-methyloctanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise via the dropping funnel to the stirred LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas. A slow addition rate is critical.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0°C. Cautiously and slowly add, in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation.

Reduction FAQs

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction? A1: No. Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. LiAlH₄ is required for this transformation.

Q2: What are the primary safety concerns when working with LiAlH₄? A2: LiAlH₄ is a highly water-reactive solid that can ignite upon contact with moisture. It is crucial to work under a completely anhydrous, inert atmosphere and to perform the quenching step slowly and behind a safety shield, as it generates flammable hydrogen gas.

Section 3: Alternative Synthesis via Hydroboration-Oxidation

For syntheses starting from an alkene, hydroboration-oxidation is the premier method for the anti-Markovnikov hydration of a double bond.[10] This two-step process converts a terminal alkene, such as 6-methyloct-1-ene, into the corresponding primary alcohol with high regioselectivity.[11]

Experimental Protocol: Hydroboration-Oxidation
  • Hydroboration: To a solution of 6-methyloct-1-ene (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere, add borane-THF complex (BH₃·THF, ~0.4 equivalents of BH₃) dropwise.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours to allow for the complete formation of the trialkylborane intermediate.

  • Oxidation: Cool the mixture back to 0°C. Slowly and sequentially add 3M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation step is exothermic; maintain the temperature below 40-50°C.

  • Completion: After the H₂O₂ addition, heat the mixture to 50°C for 1-2 hours to ensure complete oxidation.

  • Work-up: Cool the reaction to room temperature. Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting this compound by vacuum distillation.

Hydroboration FAQs

Q1: Why does this reaction produce the primary alcohol (anti-Markovnikov product)? A1: The regioselectivity is driven by both steric and electronic factors. Boron is less electronegative than hydrogen, making the B-H bond polarized with a partial positive charge on boron and a partial negative on hydrogen. In the transition state, the larger boron atom preferentially adds to the less sterically hindered terminal carbon of the alkene.[10][11]

Q2: What is the stereochemistry of the hydroboration step? A2: The reaction is a stereospecific syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond.[10] While this is not relevant for a terminal alkene like 6-methyloct-1-ene, it is a critical consideration for internal or cyclic alkenes.

Section 4: Product Data & Characterization

Property Value Source
Molecular Formula C₉H₂₀O[12]
Molecular Weight 144.25 g/mol [12]
Boiling Point 196.6 °C at 760 mmHg[13]
Density 0.824 g/cm³[13]
Refractive Index 1.43[13]
CAS Number 38514-05-5[14]

References

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • University of Wisconsin-Madison. Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • Zhu, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Available from: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • PubChem. (6S)-6-Methyloctan-1-ol. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • NIST WebBook. This compound. Available from: [Link]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available from: [Link]

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]

  • Organic Syntheses. (R)-(+)-CITRONELLAL. Available from: [Link]

  • Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]

  • ScienceDirect. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow. Available from: [Link]

  • YouTube. Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 38514-05-5). Available from: [Link]

  • YouTube. 12.4 Grignard Reagents | Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. Available from: [Link]

  • Google Patents. US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor.
  • PubChem. 6-Methyloctanoic acid. Available from: [Link]

  • Ataman Kimya. 7-METHYLOCTANOIC ACID. Available from: [Link]

  • ResearchGate. A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane. Available from: [Link]

  • PubChem. Citronellal. Available from: [Link]

  • National Institutes of Health. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Available from: [Link]

  • National Institutes of Health. d-6-Methyloctanoic acid. Available from: [Link]

  • ResearchGate. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray. Available from: [Link]

  • Neilson Lab. Purification of Laboratory Chemicals, Sixth Edition. Available from: [Link]

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Technical Support Center: Purification of Commercial 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methyloctan-1-ol is a branched-chain primary alcohol utilized as a key intermediate and building block in the synthesis of specialty chemicals, fragrances, and pharmaceutical compounds. While commercial grades typically offer purities of 95-99%, residual impurities from synthesis or degradation can significantly impact the outcome of sensitive downstream applications. This guide provides a comprehensive technical framework for researchers and drug development professionals to identify, troubleshoot, and remove these impurities, ensuring the high-purity starting material required for rigorous scientific work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial this compound?

The impurity profile of commercial this compound is primarily dictated by its synthetic route. A common synthesis involves the reduction of a corresponding carboxylic acid or ester (e.g., 6-methyloctanoic acid)[1]. Based on this and general alcohol chemistry, likely impurities include:

  • Isomeric Alcohols: Other C9 alcohols, such as different isomers of methyl-octanol or straight-chain nonanols, which may arise from impure precursors.

  • Homologous Alcohols: Shorter or longer chain alcohols (e.g., C8 or C10 alcohols).

  • Oxidation Products: 6-Methyloctanal (aldehyde) and 6-methyloctanoic acid, formed by air oxidation of the alcohol group. This is a common degradation pathway.

  • Unreacted Starting Materials: Residual 6-methyloctanoic acid or its esters.

  • Water: Absorbed from the atmosphere or residual from the workup process. Alcohols are hygroscopic.

  • Synthesis Byproducts: Trace amounts of hydrocarbons or ethers from side reactions.

Q2: How do I assess the purity of my starting material and purified product?

The gold standard for assessing purity is Gas Chromatography-Mass Spectrometry (GC-MS)[2].

  • Gas Chromatography (GC) separates volatile compounds based on their boiling points and interactions with the column's stationary phase. This allows for the quantification of the main component versus impurities.

  • Mass Spectrometry (MS) provides the mass-to-charge ratio of the separated components, enabling their structural identification. Additionally, Karl Fischer titration is the most accurate method for quantifying water content.

Q3: What is the most common and effective method for purifying this compound?

For separating volatile organic impurities with different boiling points, fractional distillation is the most robust and scalable method[3][4]. Given that this compound has a relatively high boiling point (approx. 196-208°C at atmospheric pressure), vacuum distillation is often preferred to prevent thermal degradation[1][5].

Q4: My alcohol has a slight color and/or a sharp odor. What is the cause and how can I remove it?

A faint yellow color or a sharp, unpleasant odor often indicates the presence of oxidation products, primarily aldehydes[6]. A pre-treatment step before distillation can be effective. Stirring the alcohol with a small amount of activated carbon for several hours can adsorb these and other colored impurities[7][8]. The carbon is then filtered off, and the alcohol is subjected to distillation.

Q5: My analytical data (NMR/IR) shows the presence of water. How do I effectively dry the alcohol?

The most effective way to remove residual water is by using molecular sieves.

  • Select 3Å or 4Å molecular sieves (ensure they are properly activated by heating in a vacuum oven).

  • Add the sieves (approx. 5-10% w/v) to the alcohol.

  • Allow the mixture to stand for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Decant or filter the dried alcohol from the sieves immediately before use or distillation.

Section 2: Troubleshooting Guide & Purification Workflows

This section addresses specific issues encountered during purification and provides a logical workflow for achieving high purity.

Purification & Troubleshooting Workflow

The following diagram illustrates the general workflow for purifying commercial this compound and the decision points for troubleshooting.

cluster_start Initial Assessment cluster_purify Purification Cycle cluster_end Final Steps start Commercial This compound gcms1 Purity Analysis (GC-MS, Karl Fischer) start->gcms1 decision Purity > 99.9%? Water < 50 ppm? gcms1->decision frac_dist Fractional Vacuum Distillation decision->frac_dist No (Volatile Impurities) chrom Column Chromatography decision->chrom No (Non-Volatile or Isomeric Impurities) store Store under Inert Gas (N2 or Ar), Refrigerate decision->store Yes frac_dist->gcms1 Re-assess Purity chrom->gcms1 Re-assess Purity finish High-Purity Product store->finish

Caption: General purification and troubleshooting workflow.

Issue 1: Purity is not improving after a single simple distillation.
  • Causality: This is a classic indication that the impurities have boiling points very close to that of this compound. A simple distillation provides only a single theoretical plate of separation, which is insufficient for closely boiling compounds[3].

  • Solution: High-Efficiency Fractional Distillation. By introducing a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser, you dramatically increase the number of theoretical plates. Each plate represents a condensation-vaporization cycle, progressively enriching the vapor with the more volatile component[4][9]. For this compound, this means isomers and other closely-boiling alcohols can be effectively separated. A vacuum is recommended to lower the boiling point and prevent decomposition.

Issue 2: GC-MS analysis shows persistent, non-volatile impurities after distillation.
  • Causality: Distillation is excellent at separating components based on volatility. However, non-volatile impurities (e.g., unreacted carboxylic acids, salts, or high molecular weight byproducts) will remain in the distillation pot. If they are carried over as an aerosol, they will contaminate the distillate.

  • Solution: Preparative Column Chromatography. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel)[10][11]. This compound is a polar molecule due to its hydroxyl group. It can be separated from less polar impurities (like hydrocarbons) or more polar impurities (like carboxylic acids) by eluting with a solvent system of appropriate polarity.

Issue 3: The alcohol develops impurities upon storage.
  • Causality: Primary alcohols are susceptible to slow oxidation by atmospheric oxygen, especially when exposed to light or trace metal catalysts. This process converts the alcohol first to an aldehyde (6-methyloctanal) and then to a carboxylic acid (6-methyloctanoic acid).

  • Solution: Implement Strict Storage Protocols.

    • Inert Atmosphere: Always store the purified alcohol under an inert atmosphere like argon or nitrogen to displace oxygen.

    • Container: Use an amber glass bottle to protect it from light.

    • Temperature: Store in a refrigerator or cold room to slow down potential degradation reactions.

    • Seal: Use a well-sealed cap with a PTFE liner to prevent moisture ingress and contamination.

Section 3: In-Depth Experimental Protocols

Protocol 3.1: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the alcohol (approx. 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject 1 µL of the sample solution.

  • GC Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • MS Detection: Set the mass spectrometer to scan a range from m/z 40 to 400.

  • Analysis: Integrate the peaks in the resulting chromatogram. The relative area percent provides a good estimation of purity. Identify the main peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 3.2: High-Efficiency Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed or Vigreux fractionating column (at least 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying: Ensure the alcohol is pre-dried with molecular sieves if it contains significant water.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full and add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Gently heat the flask using a heating mantle with continuous stirring.

  • Equilibration: Observe the ring of condensate slowly rising up the fractionating column. Hold the heating rate steady to allow the vapor-liquid equilibrium to establish within the column. This is critical for good separation[3].

  • Collect Fractions:

    • Fore-run: Collect the first few milliliters of distillate, which will be enriched in any low-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of this compound at that pressure, switch to a new receiving flask and collect the main product.

    • End-run: Stop the distillation before the flask runs dry to avoid concentrating potentially explosive peroxides (if present).

  • Shutdown: Allow the system to cool completely before slowly re-introducing air.

Protocol 3.3: Preparative Flash Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by the this compound, and finally the highly polar impurities like carboxylic acids.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Data Summary

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Notes on Separation
This compound C₉H₂₀O144.26~197[1]Target Compound
WaterH₂O18.02100Easily separated by distillation; remove with drying agents.
1-OctanolC₈H₁₈O130.23195Very close boiling point; requires efficient fractional distillation.
1-NonanolC₉H₂₀O144.26213Separable by fractional distillation.
6-MethyloctanalC₉H₁₈O142.24~175 (est.)Lower boiling point; removed in fore-run of distillation.
6-Methyloctanoic AcidC₉H₁₈O₂158.24~240 (est.)Higher boiling point; remains in distillation pot or removed by chromatography.

Section 5: References

  • This compound - LookChem: [Link]

  • This compound (CAS 38514-05-5) Properties - Chemcasts: [Link]

  • This compound - Cheméo: [Link]

  • This compound - PubChem: [Link]

  • Recommended Methods for the Purification of Solvents and Tests for Impurities - Methanol and Ethanol: [Link]

  • Purification of Alcohol - Concepts Ecotech: [Link]

  • Chromatographic purification of higher fatty alcohols - Google Patents:

  • 6-methyl-1-octanol - The Good Scents Company: [Link]

  • Ethanol purification with ozonation, activated carbon adsorption, and gas stripping - ScienceDirect: [Link]

  • Purification of alcohol - Google Patents:

  • Separation techniques: Chromatography - PMC, NIH: [Link]

  • Alcohol production process with impurity removal - Google Patents:

  • Separation and purification - Chromatography, Adsorption, Retention - Britannica: [Link]

  • Purification: Fractional Distillation - University of Rochester: [Link]

  • Fractional distillation - Wikipedia: [Link]

  • fractional distillation - Chemguide: [Link]

Sources

Technical Support Center: Stability of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government. Here's how you know The .gov means it's official. Federal government websites often end in .gov or .mil. Before sharing sensitive information, make sure you're on a federal government site. The site is secure. The https:// ensures that you are connecting to the official website and that any information you provide is encrypted and transmitted securely.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals who utilize 6-Methyloctan-1-ol. It addresses common stability issues encountered during storage and experimentation, providing troubleshooting guides, detailed protocols, and scientific explanations to ensure the integrity and reliability of your results.

Part 1: Core Principles of this compound Stability

Understanding the inherent chemical nature of this compound is the first step in preventing its degradation. As a primary alkyl alcohol, its stability is primarily threatened by oxidation.[1][2] This section breaks down the critical factors and observable signs of degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that compromise the stability of this compound during storage?

A1: The stability of this compound is predominantly influenced by three environmental factors:

  • Atmospheric Oxygen: The primary hydroxyl group of this compound is susceptible to oxidation when exposed to air.[2] This process can be slow at room temperature but is a significant long-term stability concern.

  • Elevated Temperature: Heat acts as a catalyst, accelerating the rate of oxidative degradation. While the product is chemically stable under standard ambient conditions, prolonged exposure to heat should be avoided.

  • Light Exposure: UV radiation can provide the activation energy required to initiate and propagate free-radical-mediated oxidation reactions. Some analytical procedures note that light-sensitive compounds should be protected from light during analysis.[3]

Q2: My stored sample of this compound has developed a sharp, unpleasant odor. What does this indicate?

A2: A noticeable change in odor is a strong sensory indicator of chemical degradation. The characteristic, mild scent of the alcohol is likely being replaced by the more pungent smells of its oxidation products. The primary hydroxyl group can be oxidized first to an aldehyde (6-methyloctanal) and subsequently to a carboxylic acid (6-methyloctanoic acid).[2] These degradation products have distinctly different and often sharper odors than the parent alcohol.

Q3: I suspect my sample has degraded. What is the best analytical method to confirm this?

A3: Gas Chromatography (GC) is the most suitable method for assessing the purity of this compound and identifying volatile degradation products.[4][5] A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) can quantify the purity, while a Mass Spectrometry (MS) detector (GC-MS) can identify the specific chemical structures of any impurities or degradation products that have formed.

Q4: What are the definitive recommended storage conditions to ensure the long-term stability of this compound?

A4: To maximize shelf-life and maintain purity, this compound should be stored with the following precautions, summarized in the table below.

ParameterRecommended ConditionCausality and Rationale
Temperature Refrigerator (2-8°C)Storing at reduced temperatures significantly slows down the kinetics of oxidation and other potential degradation reactions.[6][7]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Displacing oxygen from the container headspace directly prevents the primary oxidative degradation pathway.
Container Tightly sealed, amber glass bottleAn airtight seal prevents exposure to atmospheric oxygen and moisture. Amber glass blocks UV light, preventing photo-initiated degradation.
Location Well-ventilated, dry area away from heat sourcesThis minimizes exposure to ambient heat and potential ignition sources, ensuring overall laboratory safety.

Part 2: Experimental Protocols & Validation

This section provides a detailed, self-validating protocol for the quality control and purity assessment of this compound.

Protocol 1: Purity and Degradation Analysis by Gas Chromatography (GC-FID)

Objective: To quantitatively determine the purity of a this compound sample and detect the presence of degradation products. This protocol uses an external standard for quantification.

Materials:

  • This compound sample (for testing)

  • High-purity this compound reference standard (>99.5%)

  • GC-grade solvent (e.g., Hexane or Dichloromethane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

  • Gas Chromatograph with FID and a suitable non-polar capillary column (e.g., DB-1, HP-5)

Methodology:

  • Reference Standard Preparation:

    • Prepare a stock solution by accurately weighing ~50 mg of the high-purity reference standard into a 10 mL volumetric flask and diluting to volume with the GC solvent.

    • Create a working standard of ~100 µg/mL by performing a serial dilution from the stock solution.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the reference standard. Accurately weigh ~50 mg of the this compound sample, dissolve it in the same GC solvent in a 10 mL volumetric flask, and perform the same serial dilution to achieve a theoretical concentration of ~100 µg/mL.

  • Instrumental Analysis:

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL (Split mode, e.g., 50:1)

      • Oven Program: 60°C hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium or Hydrogen at a constant flow.

      • FID Temperature: 280°C

    • Inject the working standard to determine the retention time (RT) for this compound.

    • Inject the prepared sample.

  • Data Interpretation & Validation:

    • Purity Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample to the peak area of the reference standard, adjusted for the precise weights.

      • Purity (%) = (Area_Sample / Weight_Sample) / (Area_Standard / Weight_Standard) * Purity_Standard

    • Degradation Assessment: Carefully examine the chromatogram for any additional peaks not present in the reference standard chromatogram. Peaks eluting earlier than the main analyte may indicate more volatile impurities (like the aldehyde), while later-eluting peaks could suggest less volatile products (like the carboxylic acid, although it may require derivatization for good peak shape).

Part 3: Visualization of Pathways and Workflows

Visual diagrams provide a clear and immediate understanding of the chemical processes and analytical steps involved in managing this compound stability.

G cluster_degradation Degradation Pathway cluster_prevention Preventative Measures A This compound (Primary Alcohol) B Oxidation A->B C 6-Methyloctanal (Aldehyde) B->C D Further Oxidation C->D E 6-Methyloctanoic Acid (Carboxylic Acid) D->E F Inert Atmosphere (N2 or Ar) F->A Inhibit G Refrigeration (2-8°C) G->A Inhibit H Amber Glass Vial (Light Protection) H->A Inhibit

Caption: Oxidative degradation pathway of this compound and key preventative storage measures.

G cluster_workflow QC Workflow for Stability Assessment A Sample Received (this compound) B Sensory Evaluation (Odor, Color) A->B C Prepare Sample & Reference Standard B->C D GC-FID Analysis C->D E Data Review: - Purity Calculation - Impurity Profile D->E F Purity > Specification? (e.g., >99%) E->F G PASS Release for Experimental Use F->G Yes H FAIL Quarantine & Investigate F->H No

Caption: Logical workflow for the quality control and stability verification of this compound.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (6S)-6-Methyloctan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 38514-05-5). Retrieved from [Link]

  • Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved from manual for the environmental monitoring of chemicals.
  • ResearchGate. (n.d.).
  • NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol, 6-methyl-, (6R)-. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Stereoselective Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 6-Methyloctan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this important chiral alcohol. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to help you achieve high enantiomeric purity in your work.

Introduction: The Stereochemical Challenge

This compound is a chiral alcohol with the stereocenter at the C6 position. The specific stereoisomer, (S)-6-Methyloctan-1-ol, is a known insect pheromone, and its biological activity is highly dependent on its enantiomeric purity.[1] Consequently, preventing racemization during its synthesis is of paramount importance. This guide will address the common pitfalls that can lead to a loss of stereochemical control and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in the synthesis of this compound?

A1: Racemization is the process of converting an enantiomerically enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate).[2] For this compound, where the biological activity is often specific to one enantiomer, racemization leads to a significant loss of the desired therapeutic or biological effect.

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at any step where the chiral center is susceptible to chemical transformation. Key stages to monitor closely include:

  • Grignard Reactions: The addition of a Grignard reagent to a chiral aldehyde or ketone can sometimes proceed with low stereoselectivity, or the product can be susceptible to racemization under the reaction or workup conditions.

  • Oxidation/Reduction Steps: If the alcohol at C1 is oxidized to an aldehyde or ketone and then reduced back, there is a risk of racemization at a nearby chiral center if the conditions are not carefully controlled.

  • Acidic or Basic Conditions: Exposure to strong acids or bases, particularly at elevated temperatures, can catalyze the epimerization of the stereocenter.[2]

Q3: What are the primary strategies to prevent racemization?

A3: The main strategies involve:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[3][4][5] After the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: Employing a chiral catalyst to selectively produce one enantiomer over the other.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[6][7][8][9]

  • Careful Control of Reaction Conditions: Optimizing parameters such as temperature, solvent, and pH to minimize the risk of racemization.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

Symptom: Chiral HPLC or GC analysis of the purified this compound shows a lower than expected enantiomeric excess.

Potential Causes & Solutions:

Potential Cause Mechanistic Explanation Suggested Solutions
Suboptimal Grignard Reaction Conditions Grignard reagents are strong bases and can cause enolization of carbonyl compounds, leading to racemization of adjacent stereocenters. The transition state of the addition reaction may also not be sufficiently ordered to induce high stereoselectivity.[10][11]Lower the reaction temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C) to favor the kinetic product and minimize side reactions.[12] Use a chelating solvent: Solvents like THF can coordinate to the magnesium ion, leading to a more rigid transition state and potentially higher stereoselectivity.[13] Consider alternative organometallic reagents: Organolithium or organozinc reagents may offer different selectivity profiles.
Racemization During Workup or Purification Exposure to acidic or basic conditions during the workup or purification (e.g., silica gel chromatography) can cause epimerization of the chiral center.Use a buffered workup: Quench the reaction with a saturated aqueous solution of NH4Cl instead of strong acid. Neutralize purification media: If using silica gel chromatography, consider pre-treating the silica with a non-nucleophilic base like triethylamine to neutralize acidic sites.
Incomplete Enzymatic Resolution The enzyme may not have reached 50% conversion, or its selectivity (E-value) may be lower than anticipated under the reaction conditions.[14]Optimize reaction time: Monitor the reaction progress by taking aliquots and analyzing the ee of the starting material and product over time. Screen different enzymes and conditions: Test various lipases (e.g., Candida antarctica lipase B) and different acyl donors and solvents to find the optimal conditions for high selectivity.[7][9]
Poor Performance of Chiral Auxiliary The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the reaction with high diastereoselectivity.[4][5]Select a different auxiliary: Consider well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine amides, which have a proven track record in asymmetric alkylations.[3][5] Optimize the reaction conditions for the auxiliary: The choice of base, solvent, and temperature can have a significant impact on the diastereoselectivity.
Problem 2: Low Overall Yield of the Desired Enantiomer

Symptom: The final isolated yield of the enantiomerically pure this compound is low, even if the enantiomeric excess is acceptable.

Potential Causes & Solutions:

Potential Cause Mechanistic Explanation Suggested Solutions
Side Reactions in Grignard Addition Grignard reagents can also act as reducing agents or participate in enolization/proton transfer, leading to the formation of byproducts and consumption of the starting material.Use freshly prepared Grignard reagent: The quality of the Grignard reagent is crucial. Ensure it is freshly prepared and titrated before use.[13] Inverse addition: Add the aldehyde/ketone to the Grignard reagent to maintain an excess of the nucleophile and suppress side reactions.
Inefficient Kinetic Resolution In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[8]Consider a dynamic kinetic resolution (DKR): In a DKR, the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[7][9][15] This often involves a combination of an enzyme and a racemization catalyst (e.g., a ruthenium complex).[16]
Difficult Separation of Diastereomers If using a chiral auxiliary, the resulting diastereomers may be difficult to separate by chromatography.[4]Recrystallization: Attempt to recrystallize the diastereomeric mixture. Often, one diastereomer will crystallize out preferentially. Modify the auxiliary: Sometimes, a small change to the structure of the chiral auxiliary can lead to diastereomers with more distinct physical properties.

Key Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol describes the asymmetric alkylation of a pseudoephedrine amide to set the stereocenter at C6.

  • Amide Formation: React (1R,2R)-(-)-pseudoephedrine with an appropriate acyl chloride (e.g., butanoyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine) in an aprotic solvent (e.g., CH2Cl2) at 0 °C to room temperature to form the chiral amide.

  • Deprotonation and Alkylation:

    • Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 1 hour to form the enolate.

    • Add the appropriate alkylating agent (e.g., 1-bromo-2-methylbutane) and allow the reaction to proceed at -78 °C until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Auxiliary Removal:

    • Hydrolyze the amide by heating with aqueous acid (e.g., 6 M HCl) or a suitable base to release the chiral carboxylic acid.

    • Reduce the carboxylic acid to the primary alcohol using a reducing agent like LiAlH4.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the resolution of a racemic mixture of this compound using a lipase.

  • Reaction Setup:

    • To a solution of racemic this compound in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Resolution:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.[17][18][19][20]

  • Workup:

    • When the reaction has reached approximately 50% conversion, filter off the enzyme.

    • Separate the unreacted alcohol from the ester by column chromatography.

    • The ester can be hydrolyzed back to the other enantiomer of the alcohol if desired.

Visualization of Key Concepts

Workflow for Troubleshooting Low Enantiomeric Excess

G cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_workup Workup/Purification Modification start Low Enantiomeric Excess Detected check_purity Verify Purity of Starting Materials and Chiral Auxiliary/Catalyst start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_workup Analyze Workup and Purification Procedures start->check_workup purity_ok Purity Confirmed check_purity->purity_ok Purity OK purify Purify Reagents/ Auxiliary check_purity->purify Impurity Found lower_temp Lower Reaction Temperature check_conditions->lower_temp change_solvent Screen Different Solvents check_conditions->change_solvent optimize_time Optimize Reaction Time check_conditions->optimize_time neutral_workup Use Neutral/Buffered Workup check_workup->neutral_workup neutral_silica Use Neutralized Silica Gel check_workup->neutral_silica purity_ok->check_conditions purify->purity_ok end Re-run Experiment and Analyze Enantiomeric Excess lower_temp->end change_solvent->end optimize_time->end neutral_workup->end neutral_silica->end

Caption: Racemization of a chiral ketone via an achiral enolate intermediate.

References

  • Poppe, L., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis. Benchchem.
  • Wilanowska, K., et al. (2021). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI.
  • Poppe, L., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing.
  • Bosson, J., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Gotor, V., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Palkovits, R., et al. (2004).
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com.
  • Ager, D. J., et al. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • de Souza, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research.
  • Clayden, J., et al. (n.d.). Asymmetric-Synthesis. University of Manchester.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Kara, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods.
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com.
  • Bosson, J., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Gotor, V., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Mbah, C. J. (2018).
  • Wang, Y., et al. (2016). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
  • PubChem. (n.d.). (6S)-6-Methyloctan-1-ol.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Pearson+. (2024). Point out the flaws in the following incorrect Grignard syntheses... Pearson+.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.

Sources

analytical challenges in separating 6-Methyloctan-1-ol stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the analytical complexities of 6-Methyloctan-1-ol stereoisomers. This resource is designed for researchers, analytical chemists, and quality control specialists who are working to resolve and quantify the stereoisomers of this chiral alcohol. Here, we address common challenges with practical, field-tested advice and in-depth explanations to enhance your analytical success.

Introduction to the Challenge

This compound possesses a chiral center at the C6 position, resulting in two enantiomers: (R)-6-methyloctan-1-ol and (S)-6-methyloctan-1-ol. These stereoisomers can exhibit distinct biological activities and sensory properties, making their accurate separation and quantification critical in fields such as chemical ecology, pheromone research, and the fragrance industry. However, their identical physical and chemical properties in an achiral environment make their separation a significant analytical hurdle.

This guide provides a structured approach to troubleshooting the most common method for their separation: chiral gas chromatography (GC).

Part 1: Troubleshooting Guide for Chiral GC Separation

Gas chromatography utilizing a chiral stationary phase (CSP) is the most prevalent technique for resolving the enantiomers of this compound. The most common issues encountered are poor resolution, peak tailing, and inconsistent results.

Question 1: I am seeing poor or no separation between the (R) and (S) enantiomers. What are the primary causes and how can I fix this?

Answer:

Achieving baseline separation of the this compound enantiomers is fundamentally dependent on the interaction between the analytes and the chiral stationary phase. If you are experiencing co-elution or poor resolution (Rs < 1.5), consider the following factors, starting with the most influential.

1. Suboptimal Column Selection:

  • Expertise & Experience: The choice of the chiral stationary phase is the most critical parameter. For volatile, low-molecular-weight alcohols like this compound, substituted cyclodextrin-based CSPs are the industry standard. These phases create chiral cavities into which one enantiomer fits preferentially, leading to differential retention times.

  • Troubleshooting Steps:

    • Verify Column Suitability: Confirm that you are using a GC column with a chiral stationary phase. Commonly successful phases for this type of separation include derivatives of β- and γ-cyclodextrin. For example, columns like 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin are designed for such separations.

    • Consider Derivatization: The hydroxyl group of the alcohol can interfere with chiral recognition through hydrogen bonding with the stationary phase, often leading to peak tailing and reduced resolution. Converting the alcohol to a less polar derivative, such as a trifluoroacetate (TFA) ester, can significantly enhance enantioselectivity and improve peak shape. This is a highly recommended step.

Experimental Protocol: Derivatization to Trifluoroacetate (TFA) Esters

  • Reagents: Trifluoroacetic anhydride (TFAA), Pyridine (or another suitable base), an inert solvent (e.g., dichloromethane).

  • Procedure:

    • To your dried sample containing this compound, add 100 µL of dichloromethane.

    • Add 20 µL of pyridine.

    • Add 50 µL of TFAA.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • The reaction mixture can then be directly injected into the GC-MS.

2. Incorrect Oven Temperature Program:

  • Expertise & Experience: The GC oven temperature directly influences the thermodynamics of the analyte-CSP interaction. A temperature that is too high will reduce the interaction time and diminish enantioselectivity, causing the peaks to merge. Conversely, a temperature that is too low may lead to excessively long retention times and broad peaks.

  • Troubleshooting Steps:

    • Lower the Initial Temperature: Start with a lower initial oven temperature (e.g., 50-60 °C) to maximize the initial interaction with the stationary phase.

    • Slow the Ramp Rate: A slow temperature ramp (e.g., 1-3 °C/min) is crucial. This allows for the subtle differences in enantiomer-CSP interactions to manifest as a separation. A rapid ramp will effectively negate the chiral recognition capabilities of the column.

    • Optimize the Final Temperature: Ensure the final temperature is sufficient to elute the analytes in a reasonable time but not so high that it causes degradation or loss of resolution.

3. Improper Carrier Gas Flow Rate (Linear Velocity):

  • Expertise & Experience: The carrier gas (typically Helium or Hydrogen) velocity affects the efficiency of the separation (plate number). According to Van Deemter theory, there is an optimal linear velocity for minimum plate height (maximum efficiency). Deviating significantly from this optimum will broaden peaks and reduce resolution.

  • Troubleshooting Steps:

    • Consult Column Manufacturer's Recommendations: Every column has an optimal flow rate or linear velocity. This is the best starting point.

    • Perform a Velocity Optimization: If resolution is still poor, systematically vary the column head pressure or flow rate to find the empirical optimum for your specific method. For a 0.25 mm ID column, optimal velocities are often in the 25-40 cm/s range for Helium.

Troubleshooting Workflow: Improving Enantiomeric Resolution

G cluster_0 Problem: Poor Resolution (Rs < 1.5) cluster_1 Primary Checks cluster_2 Method Optimization cluster_3 Outcome Start Poor or No Separation CheckColumn Is the column a Chiral Stationary Phase (CSP)? Start->CheckColumn CheckDeriv Is the analyte derivatized (e.g., TFA ester)? CheckColumn->CheckDeriv Yes CheckColumn->CheckDeriv No InstallCSP Install appropriate CSP (e.g., cyclodextrin-based) CheckColumn->InstallCSP No Temp Optimize Oven Temperature (Lower initial T, slow ramp) CheckDeriv->Temp Yes CheckDeriv->Temp No Derivatize Perform derivatization (e.g., TFAA) CheckDeriv->Derivatize No Flow Optimize Carrier Gas Flow (Adjust linear velocity) Temp->Flow Resolution still poor Success Resolution Achieved (Rs >= 1.5) Temp->Success Resolution Improved Flow->Success Resolution still poor -> Consult Specialist Flow->Success Resolution Improved InstallCSP->CheckDeriv Derivatize->Temp

Caption: A troubleshooting workflow for improving the GC resolution of this compound enantiomers.

Question 2: My chromatographic peaks are tailing. What causes this and how can I obtain symmetrical peaks?

Answer:

Peak tailing is a common issue when analyzing polar compounds like alcohols on GC systems. It is typically caused by active sites within the analytical flow path that can irreversibly or strongly adsorb the analyte.

1. Active Sites in the Inlet:

  • Expertise & Experience: The hot injection port is a primary location for analyte interaction and degradation. The liner, in particular, can contain active silanol groups or metal contaminants that strongly interact with the hydroxyl group of this compound.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Always use high-quality, deactivated inlet liners. Consider liners with glass wool, but ensure the wool itself is also deactivated.

    • Perform Inlet Maintenance: Regularly clean the injector port and replace the liner, O-rings, and septum. Residue from previous injections can create active sites.

2. Column Contamination or Degradation:

  • Expertise & Experience: Over time, the stationary phase can degrade, or non-volatile sample matrix components can accumulate at the head of the column, creating active sites.

  • Troubleshooting Steps:

    • Clip the Column: Remove a small section (10-15 cm) from the front of the column. This removes the most contaminated portion.

    • Bake Out the Column: Condition the column at the manufacturer's recommended maximum temperature for a few hours to remove semi-volatile contaminants.

3. Chemical Interactions (Hydrogen Bonding):

  • Expertise & Experience: As mentioned previously, the free hydroxyl group of the alcohol is the primary culprit for peak tailing due to its ability to form hydrogen bonds.

  • Solution: Derivatization is the most effective solution. Converting the -OH group to a less polar ester or ether functionality (e.g., TFA ester) will dramatically reduce tailing and improve peak shape.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use a specific injection technique?

A: Yes, the injection technique matters. For trace analysis, a splitless injection is often preferred to maximize the amount of analyte reaching the column. However, ensure your solvent focusing and initial oven temperature are optimized to get a sharp starting band. For higher concentrations, a split injection is appropriate.

Q2: Can I use mass spectrometry (MS) for detection?

A: Absolutely. GC-MS is the preferred method as it provides both retention time data for quantification and mass spectral data for confirmation of identity. The mass spectra of the (R) and (S) enantiomers will be identical, but their separation in time by the chiral column allows for individual analysis.

Q3: Are there alternatives to chiral GC?

A: While GC is the most common, chiral Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are viable alternatives, particularly for preparative-scale separations. However, these methods often require different types of chiral stationary phases (e.g., polysaccharide-based) and present their own set of optimization challenges.

Q4: How can I confirm the elution order of the (R) and (S) enantiomers?

A: The elution order is specific to the chiral stationary phase used. You must confirm it by injecting a certified reference standard of a single, known enantiomer (e.g., pure (R)-6-methyloctan-1-ol). Without this confirmation, you can only label the peaks as "Enantiomer 1" and "Enantiomer 2".

Data Summary Table: Typical GC Starting Parameters

ParameterRecommendationRationale
Column Cyclodextrin-based CSP (e.g., β- or γ-cyclodextrin derivative)Provides chiral cavities necessary for enantiomeric recognition.
Analyte Form Trifluoroacetate (TFA) esterReduces polarity, minimizes peak tailing, and enhances volatility and resolution.
Carrier Gas Helium or HydrogenInert gases that carry the analyte through the column.
Linear Velocity 25-40 cm/s (for 0.25 mm ID column)Optimizes column efficiency for best resolution.
Injection Mode Splitless (for trace) or Split (10:1 to 50:1 for higher conc.)Controls the amount of sample introduced to the column.
Inlet Temperature 230-250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program Initial: 50-60 °C, Ramp: 2-5 °C/min, Final: 180-220 °CSlow ramping is critical for maximizing enantiomer-CSP interaction and separation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification, MS for confirmation and high sensitivity.

References

  • Title: Separation of Enantiomers of 1-Octen-3-ol and 6-Methyl-5-hepten-2-ol on a Cyclodextrin Chiral Phase by Gas Chromatography Source: Journal of Chromatographic Science URL: [Link]

Technical Support Center: Scaling Up the Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyloctan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up this important chemical synthesis. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, ensuring a robust and reproducible process.

I. Overview of Synthetic Strategies

The synthesis of this compound (C9H20O) can be approached through several viable routes.[1][2][3][4][5] The selection of a particular pathway often depends on the starting material availability, desired scale, and stereochemical requirements. Two common and scalable methods are highlighted here:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction offers a versatile approach. A common route involves the reaction of an appropriate Grignard reagent with an epoxide or a carbonyl compound. For instance, isobutylmagnesium bromide can be reacted with a protected 4-bromo-1-butanol derivative followed by deprotection.[6]

  • Reduction of 6-Methyloctanoic Acid or its Esters: If 6-methyloctanoic acid or its corresponding ester is readily available, it can be reduced to the desired primary alcohol.[7][8][9]

This guide will primarily focus on the Grignard approach due to its flexibility and common use in research and development settings.

Chemical Properties of this compound
PropertyValue
Molecular Formula C9H20O[1][2][7]
Molecular Weight 144.25 g/mol [2]
Boiling Point 196.6 °C at 760 mmHg[7]
Density 0.824 g/cm³[7]
Flash Point 79.5 °C[7]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[7]

II. Troubleshooting and FAQs: Grignard Synthesis of this compound

The Grignard reaction, while powerful, is notoriously sensitive to reaction conditions.[10][11][12][13][14] The following section addresses common issues encountered during the synthesis of this compound via this method.

Workflow Diagram: Grignard Synthesis

Grignard_Synthesis Start Starting Materials (e.g., Isobutyl bromide, Magnesium) Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Reaction Reaction with Electrophile (e.g., Epoxide) Grignard_Formation->Reaction Workup Aqueous Workup (Quenching) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure of a Grignard reaction to start is a frequent issue, almost always related to the presence of water or the passivation of the magnesium surface.

  • Causality: Grignard reagents are potent bases and will react with even trace amounts of water, which is a strong acid in this context.[10][14] This protonation deactivates the Grignard reagent. Additionally, magnesium metal readily forms a passivating layer of magnesium oxide on its surface, which prevents the reaction with the alkyl halide.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware: All glassware must be scrupulously dried. This can be achieved by oven-drying at >120 °C for several hours and assembling the apparatus while hot under a stream of dry, inert gas (e.g., nitrogen or argon).[14] Flame-drying the assembled apparatus under vacuum is also a highly effective method.[11]

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethers like diethyl ether or tetrahydrofuran (THF) are common choices. THF is often preferred for its higher boiling point and better ability to solvate the Grignard reagent.[12]

    • Magnesium Activation: The magnesium turnings may need activation to remove the oxide layer. This can be done by:

      • Gently crushing the magnesium turnings in a mortar and pestle to expose a fresh surface.

      • Adding a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[10]

      • Adding a few drops of a pre-formed Grignard solution from a previous successful reaction can also initiate the current reaction.[14]

    • Initiation with Heat: Gentle heating of a small portion of the solvent and alkyl halide with the magnesium can sometimes initiate the reaction. Be prepared to cool the reaction mixture with an ice bath, as the formation of the Grignard reagent is exothermic.[10][12]

Q2: The yield of my Grignard reaction is low. What are the likely side reactions?

A2: Low yields can be attributed to several side reactions that consume the Grignard reagent or the desired product.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. This is more prevalent with certain alkyl halides.

  • Reaction with Carbon Dioxide: Grignard reagents react readily with atmospheric carbon dioxide to form carboxylates after workup.[15] It is crucial to maintain a positive pressure of an inert gas throughout the reaction.

  • Enolization of Carbonyl Electrophiles: If a ketone or aldehyde is used as the electrophile, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to enolate formation instead of nucleophilic addition.

  • Double Addition to Esters: When an ester is the electrophile, the Grignard reagent can add twice, leading to a tertiary alcohol instead of the desired ketone intermediate.[15]

Q3: How can I effectively purify this compound after the reaction?

A3: Purification is critical to obtaining a high-purity product. A multi-step approach is typically necessary.

  • Aqueous Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This protonates the alkoxide to form the alcohol and dissolves the magnesium salts.

  • Solvent Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[16] The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Distillation: The final purification is usually achieved by distillation under reduced pressure. This is particularly important for removing high-boiling impurities. The boiling point of this compound is approximately 196.6 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.[7]

III. Alternative Synthetic Route: Reduction of 6-Methyloctanoic Acid

For large-scale synthesis, the reduction of 6-methyloctanoic acid or its methyl/ethyl ester can be an efficient alternative.

Workflow Diagram: Reduction Synthesis

Reduction_Synthesis Start 6-Methyloctanoic Acid or Ester Reduction Reduction (e.g., with LiAlH4) Start->Reduction Workup Aqueous Workup Reduction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting and FAQs

Q1: What are the best reducing agents for this transformation, and what are the safety considerations?

A1: The choice of reducing agent depends on the starting material (carboxylic acid or ester).

  • For Carboxylic Acids: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. However, LiAlH₄ is highly reactive and pyrophoric, reacting violently with water and other protic solvents. It must be handled under an inert atmosphere with extreme care.

  • For Esters: Esters can also be reduced with LiAlH₄. Alternatively, sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can be used. NaBH₄ is a milder and safer reducing agent than LiAlH₄.

  • Safety: Always handle highly reactive reducing agents like LiAlH₄ in a fume hood, away from sources of ignition, and with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[12]

Q2: The reduction of my 6-methyloctanoic acid is incomplete. How can I improve the conversion?

A2: Incomplete reduction can be due to several factors.

  • Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used. For LiAlH₄ reduction of a carboxylic acid, at least 1.5 equivalents are theoretically required, but using 2-3 equivalents is common practice to ensure complete conversion.

  • Reaction Temperature and Time: While the initial addition of the substrate to the reducing agent is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

  • Purity of the Starting Material: Impurities in the starting 6-methyloctanoic acid can react with the reducing agent, leading to lower yields. Ensure the starting material is of high purity.

IV. Synthesis from Citronellal

Another commercially relevant route involves the hydrogenation of citronellal.[17][18][19][20][21] This method is particularly useful for producing optically active forms of this compound if an enantiomerically pure starting material is used.

The process typically involves the catalytic hydrogenation of the double bond and reduction of the aldehyde group of citronellal.[19] This can be achieved in a one-pot reaction using a suitable catalyst, such as Raney nickel or a palladium-based catalyst, under a hydrogen atmosphere.[19] The reaction conditions, including temperature, pressure, and catalyst choice, can influence the selectivity and yield of the desired product.

V. Safety Considerations for Scaling Up

Scaling up any chemical synthesis requires careful attention to safety.

  • Exothermic Reactions: Both Grignard reagent formation and reductions with hydrides are highly exothermic.[12][13] Ensure the reaction vessel is equipped with adequate cooling and that the addition of reagents is controlled to manage the heat generated. A runaway reaction can lead to a fire or explosion.[11][12]

  • Flammable Solvents: The use of flammable solvents like diethyl ether and THF necessitates working in a well-ventilated fume hood, away from any ignition sources.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.[11][12] For large-scale reactions, a face shield and blast shield are recommended.[11]

  • Emergency Preparedness: Have appropriate fire extinguishing equipment readily available. Be familiar with the emergency procedures for the chemicals being used.

By understanding the underlying principles of these synthetic routes and anticipating potential challenges, researchers can successfully and safely scale up the synthesis of this compound.

VI. References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).

  • American Chemical Society. (n.d.). Grignard Reaction.

  • Grignard reaction safety. (2024, June 6). YouTube.

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.

  • LookChem. (n.d.). This compound.

  • Save My Exams. (2025, January 3). Organic Techniques - Purification.

  • NIST. (n.d.). This compound.

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.

  • Organic Syntheses. (n.d.). Procedure.

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Technical Support Center: Efficient Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyloctan-1-ol, a valuable fragrance compound.[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development and fragrance creation. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established catalytic methodologies to ensure efficient and selective synthesis.

The primary industrial route to aliphatic alcohols like this compound involves a two-step process: the hydroformylation of an appropriate alkene followed by the hydrogenation of the resulting aldehyde. For this compound, the synthesis begins with the hydroformylation of 1-heptene to produce 6-methyloctanal, which is then hydrogenated to the target alcohol. This guide will focus on catalyst selection and troubleshooting for both of these critical steps.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Hydroformylation of 1-Heptene to 6-Methyloctanal
Issue 1: Low Conversion of 1-Heptene

Question: My hydroformylation of 1-heptene is showing low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion in hydroformylation can stem from several factors related to catalyst activity and reaction conditions.

  • Potential Causes:

    • Catalyst Deactivation: The active catalytic species, often a rhodium or cobalt complex, can deactivate over time.[5] For rhodium catalysts, oxidative addition of impurities or thermal degradation can occur. Cobalt catalysts are generally less active and require more forcing conditions, making them susceptible to decomposition.

    • Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low to achieve a reasonable reaction rate.

    • Improper Ligand Choice or Concentration: The ligand plays a crucial role in stabilizing the metal center and influencing its activity and selectivity.[5][6] An inappropriate ligand or an insufficient excess of ligand can lead to catalyst instability and reduced activity.[7]

    • Suboptimal Reaction Conditions: Temperature and pressure are critical parameters.[5] Hydroformylation is typically performed at elevated temperatures and pressures to ensure sufficient gas solubility and reaction rates.[5] Conditions that are too mild will result in slow conversion.

    • Presence of Inhibitors: Impurities in the starting materials or solvent, such as sulfur compounds or peroxides, can poison the catalyst.

  • Solutions & Protocol Adjustments:

    • Catalyst & Ligand Selection: For high efficiency and selectivity, rhodium-based catalysts are generally preferred over cobalt.[5][8][9] A common and effective catalyst system is a rhodium precursor like Rh(acac)(CO)₂ with a phosphine or phosphite ligand. Using bulky phosphine ligands can also enhance the formation of the desired linear aldehyde.[5]

    • Optimize Reaction Conditions:

      • Temperature: For rhodium-catalyzed reactions, a temperature range of 80-120°C is typical.[5][8]

      • Pressure: A syngas (CO/H₂) pressure of 15-25 atmospheres is generally effective for rhodium catalysts.[8] The ratio of CO to H₂ is also important for controlling selectivity.[5]

    • Ensure Purity of Reagents: Use freshly distilled 1-heptene and high-purity, degassed solvents to minimize potential inhibitors.

    • Increase Catalyst Loading: If other factors have been addressed, a modest increase in the catalyst loading can boost the reaction rate.

Issue 2: Poor Regioselectivity (High Formation of n-octanal)

Question: I am observing a significant amount of the linear isomer, n-octanal, in my hydroformylation product mixture. How can I improve the selectivity for the desired branched aldehyde, 6-methyloctanal?

Answer: Controlling regioselectivity in hydroformylation is a well-known challenge. The choice of ligand and reaction conditions are the primary levers for influencing the linear-to-branched product ratio.

  • Causality: The regioselectivity is determined during the hydride migration step in the catalytic cycle.[10] Steric hindrance and electronic effects of the ligands coordinated to the metal center dictate whether the formyl group adds to the terminal or internal carbon of the alkene.

  • Strategies for Enhancing Branched Selectivity:

    • Ligand Design: While bulky ligands often favor linear products, certain diphosphite or phosphine-phosphite ligands have been shown to promote the formation of branched aldehydes.[6][7] Experimenting with a library of ligands can help identify the optimal choice for your specific substrate. Supramolecular strategies involving ligands with recognition sites are also emerging as a powerful tool for controlling selectivity.[10][11]

    • Reaction Parameter Tuning:

      • CO Partial Pressure: Lowering the partial pressure of carbon monoxide can sometimes favor the formation of the branched isomer.[12]

      • Temperature: Increasing the reaction temperature may also influence the regioselectivity, though this can sometimes come at the cost of reduced overall yield due to side reactions.[12]

Hydrogenation of 6-Methyloctanal to this compound
Issue 3: Incomplete Hydrogenation or Catalyst Deactivation

Question: The hydrogenation of my crude 6-methyloctanal is sluggish, and the catalyst seems to lose activity. What could be causing this, and what are the best practices for this reduction step?

Answer: Incomplete hydrogenation and catalyst deactivation are common hurdles, often linked to catalyst choice and the purity of the aldehyde feedstock.

  • Potential Causes:

    • Catalyst Poisoning: Residual impurities from the hydroformylation step, such as phosphine ligands or their oxidation products, can poison the hydrogenation catalyst. Aldol condensation byproducts of the aldehyde can also coat the catalyst surface, reducing its activity.

    • Suboptimal Catalyst: While various catalysts can be used for aldehyde hydrogenation, some are more robust and efficient than others.

    • Insufficient Hydrogen Pressure or Temperature: The reduction of aldehydes requires sufficient hydrogen availability and thermal energy to overcome the activation barrier.

  • Recommended Solutions & Protocols:

    • Purification of the Aldehyde: It is highly recommended to purify the 6-methyloctanal via distillation or column chromatography before hydrogenation to remove catalyst poisons.

    • Catalyst Selection:

      • Ruthenium-based Catalysts: Ruthenium complexes have shown high efficiency and chemoselectivity for aldehyde hydrogenation.[13][14] For instance, readily available Ru(II) complexes can achieve high turnover numbers under mild, base-free conditions.[13][14] Some ruthenium catalysts are also tolerant to the presence of CO, which could be beneficial if trace amounts carry over from the hydroformylation step.[15]

      • Noble Metal Catalysts: Platinum or palladium on a carbon support (Pt/C or Pd/C) are also effective, though they can be more susceptible to poisoning.[16]

    • Optimize Hydrogenation Conditions:

      • Pressure: Hydrogen pressures in the range of 30-60 bar are typically effective.[17]

      • Temperature: Reaction temperatures between 40-80°C are common for these types of hydrogenations.[17]

    • Consider a One-Pot Procedure: Some advanced catalytic systems allow for a tandem hydroformylation-hydrogenation process, which can improve efficiency by avoiding the isolation of the intermediate aldehyde.[15] However, this requires a catalyst that is active for both transformations and tolerant of all components of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting a hydroformylation catalyst for 1-heptene?

A1: The primary criteria are activity , regioselectivity , and stability .

  • Activity: Rhodium-based catalysts are significantly more active than cobalt catalysts, allowing for milder reaction conditions (lower temperature and pressure).[5][8][9]

  • Regioselectivity: The ligand coordinated to the rhodium center is the most critical factor in controlling the ratio of branched (desired) to linear aldehydes.[5][6]

  • Stability: A robust catalyst will maintain its activity over a longer period, leading to higher overall yields and better process economics. The choice of ligand also influences catalyst stability.[5]

Q2: Can I use a heterogeneous catalyst for the hydroformylation step?

A2: While homogeneous catalysts are more common for hydroformylation due to their high activity and selectivity, research into heterogeneous catalysts is ongoing.[5] Supported rhodium or cobalt complexes on materials like silica or polymers have been investigated.[18] The main advantage of a heterogeneous catalyst is the ease of separation and recycling. However, they often exhibit lower activity and can suffer from metal leaching.

Q3: What are the most effective catalysts for the chemoselective hydrogenation of an aldehyde in the presence of other functional groups?

A3: Ruthenium and iron-based catalysts have demonstrated excellent chemoselectivity for the hydrogenation of aldehydes over other reducible functional groups like ketones or alkenes.[13][14][17] For example, certain well-defined Fe(II) and Ru(II) complexes can selectively reduce aldehydes with high efficiency.[13][14][17]

Q4: How can I purify the final this compound product?

A4: The primary method for purifying this compound is distillation under reduced pressure .[19] This is effective for separating the alcohol from less volatile impurities. If non-volatile impurities are present, a preliminary filtration or extraction may be necessary. For very high purity requirements, chromatographic techniques can be employed.[19] Other methods like solvent extraction or crystallization can also be used for the purification of long-chain alcohols.[20][21][22]

Q5: Are there any safety considerations I should be aware of during this synthesis?

A5: Yes, several safety precautions are crucial:

  • High-Pressure Equipment: Both hydroformylation and hydrogenation are typically conducted under high pressure. Ensure your reactor is properly rated and maintained for the intended pressures.

  • Flammable Gases: Hydrogen and carbon monoxide are flammable and form explosive mixtures with air. Handle these gases in a well-ventilated area, and ensure all equipment is properly grounded.

  • Toxic Gases: Carbon monoxide is highly toxic. Use a CO detector and work in a fume hood.

  • Pyrophoric Catalysts: Some catalysts, particularly when finely divided on a support, can be pyrophoric. Handle them under an inert atmosphere.

Experimental Protocols & Data

Table 1: Comparison of Catalyst Systems for 1-Heptene Hydroformylation
Catalyst SystemLigandTemp (°C)Pressure (bar)n/i RatioConversion (%)Reference
RhCl₃·3H₂OP(OPh)₃100100~4>95[23]
Rh(acac)(CO)₂(R,S)-BINAPHOS6010012/88High[7]
Co₂(CO)₈None150200-300~4:1High[8]
Ru₃(CO)₁₂PPh₃120-IncreasedHigh[24]

Note: The n/i ratio refers to the normal (linear) to iso (branched) aldehyde ratio. For 6-methyloctanal synthesis, a lower n/i ratio is desired.

Protocol: Two-Step Synthesis of this compound
Step 1: Hydroformylation of 1-Heptene
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control is charged with a rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine or phosphite ligand in a degassed solvent (e.g., toluene).

  • Reagent Addition: Freshly distilled 1-heptene is added to the reactor under an inert atmosphere.

  • Reaction: The reactor is sealed, purged with syngas (CO/H₂, typically 1:1), and then pressurized to the target pressure (e.g., 20 bar). The mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by GC analysis of aliquots to determine the conversion of 1-heptene and the regioselectivity.

  • Work-up: After completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude 6-methyloctanal is purified by vacuum distillation.

Step 2: Hydrogenation of 6-Methyloctanal
  • Catalyst Preparation: A pressure-rated flask is charged with the hydrogenation catalyst (e.g., a Ru(II) complex or Pt/C) under an inert atmosphere.

  • Substrate Addition: The purified 6-methyloctanal, dissolved in a suitable solvent like ethanol or THF, is added to the flask.

  • Hydrogenation: The flask is placed in a hydrogenation apparatus, purged with hydrogen, and then pressurized to the desired pressure (e.g., 40 bar). The reaction is stirred at the appropriate temperature (e.g., 60°C).

  • Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude this compound.

  • Purification: The final product is purified by vacuum distillation.

Visualizations

Catalyst Selection Workflow for this compound Synthesis

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Hydrogenation Start Start: 1-Heptene Catalyst_Choice Catalyst Selection: Rhodium vs. Cobalt Start->Catalyst_Choice Rh_Path Rhodium Catalyst: High Activity & Selectivity Catalyst_Choice->Rh_Path Preferred Co_Path Cobalt Catalyst: Lower Cost, Harsher Conditions Catalyst_Choice->Co_Path Alternative Ligand_Select Ligand Selection for Regioselectivity (Branched Aldehyde) Rh_Path->Ligand_Select Co_Path->Ligand_Select Reaction_Conditions Optimize Temp & Pressure (e.g., 80-120°C, 15-25 atm for Rh) Ligand_Select->Reaction_Conditions Product_1 Intermediate: 6-Methyloctanal Reaction_Conditions->Product_1 Product_1_H2 Start: 6-Methyloctanal Purification Purification of Aldehyde? (Recommended) Product_1_H2->Purification Catalyst_Choice_H2 Hydrogenation Catalyst Selection: Ru, Fe, Pt/C Purification->Catalyst_Choice_H2 Yes Purification->Catalyst_Choice_H2 No (Risk of Poisoning) Reaction_Conditions_H2 Optimize Temp & H₂ Pressure (e.g., 40-80°C, 30-60 bar) Catalyst_Choice_H2->Reaction_Conditions_H2 Final_Product Final Product: this compound Reaction_Conditions_H2->Final_Product Purification_Final Final Purification (Vacuum Distillation) Final_Product->Purification_Final

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Hydroformylation Yield

G Start Problem: Low 1-Heptene Conversion Check_Conditions Are Temp & Pressure Optimal? Start->Check_Conditions Check_Purity Are Reagents & Solvents Pure? Check_Conditions->Check_Purity Yes Adjust_Conditions Solution: Increase Temp/Pressure (e.g., 100°C, 20 bar) Check_Conditions->Adjust_Conditions No Check_Catalyst Is Catalyst Loading Sufficient? Check_Purity->Check_Catalyst Yes Purify_Reagents Solution: Purify/Distill Starting Materials Check_Purity->Purify_Reagents No Check_Ligand Is Ligand Choice/Concentration Correct? Check_Catalyst->Check_Ligand Yes Increase_Catalyst Solution: Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Optimize_Ligand Solution: Screen Ligands or Increase Ligand/Metal Ratio Check_Ligand->Optimize_Ligand No Success Yield Improved Check_Ligand->Success Yes Adjust_Conditions->Success Purify_Reagents->Success Increase_Catalyst->Success Optimize_Ligand->Success

Caption: Decision tree for troubleshooting low yield in hydroformylation.

References

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Technical Support Center: Synthesis of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyloctan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the work-up and purification of this long-chain primary alcohol.

Introduction to Synthetic Strategies

This compound is a valuable chiral building block in organic synthesis. Its preparation is typically achieved through two primary routes: the reduction of 6-methyloctanoic acid or a Grignard reaction. While both methods are effective, they present unique challenges during the work-up and purification stages. This guide will address specific issues for each of these synthetic pathways, ensuring a higher success rate and purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of this compound synthesis, categorized by the synthetic method.

Method 1: Reduction of 6-Methyloctanoic Acid with Lithium Aluminum Hydride (LiAlH₄)

Problem 1: Violent/Uncontrolled Quenching of the Reaction

  • Question: I'm reducing 6-methyloctanoic acid with LiAlH₄. When I add water or acid to quench the reaction, it reacts violently. How can I control this?

  • Answer: This is a common and dangerous issue. Lithium aluminum hydride (LiAlH₄) reacts extremely exothermically with protic solvents like water.[1][2] The initial reaction with the acidic proton of the carboxylic acid also produces hydrogen gas, which is flammable.[3][4]

    Causality and Solution:

    • Initial Acid-Base Reaction: The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. This initial reaction is often vigorous. To manage this, add the 6-methyloctanoic acid solution dropwise to the LiAlH₄ suspension at 0 °C.

    • Quenching Excess LiAlH₄: After the reduction is complete, the excess LiAlH₄ must be quenched safely. A violent quench is often due to the rapid addition of a protic reagent to a concentrated mixture.

      • Recommended Quenching Procedure (Fieser Method): This is a widely accepted and safer method for quenching LiAlH₄ reactions.[5] For a reaction containing 'x' grams of LiAlH₄:

        • Cool the reaction mixture to 0 °C in an ice bath.

        • Slowly and dropwise, add 'x' mL of water.

        • Follow with the dropwise addition of 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution.

        • Finally, add '3x' mL of water.

        • Allow the mixture to warm to room temperature and stir for at least 30 minutes. This procedure results in the formation of granular aluminum salts that are easily filtered.[6]

Problem 2: Formation of a Gelatinous Aluminum Salt Precipitate That is Difficult to Filter

  • Question: After quenching my LiAlH₄ reaction, I have a thick, gelatinous precipitate that clogs the filter paper. How can I improve the filtration?

  • Answer: The formation of aluminum salts is an unavoidable consequence of the LiAlH₄ work-up. The physical nature of these salts is highly dependent on the quenching procedure.

    Causality and Solution:

    • Improper Quenching: A rapid quench or incorrect stoichiometry of quenching reagents can lead to the formation of very fine, gelatinous aluminum hydroxide particles.

    • Optimized Filtration:

      • The Fieser work-up described above is specifically designed to produce a granular precipitate that is easier to filter.[5]

      • Stirring the mixture for an extended period (30-60 minutes) after the final water addition allows the precipitate to fully form and become more crystalline.

      • Adding a filter aid like Celite® to the mixture before filtration can help to create a more porous filter cake, improving filtration speed.

      • Ensure the solids are washed thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product adsorbed onto the surface of the aluminum salts.

Method 2: Grignard Synthesis from a 6-Methylheptyl Halide and Formaldehyde

Problem 3: Persistent Emulsion During Aqueous Work-up

  • Question: I've reacted my Grignard reagent with formaldehyde and quenched it with aqueous ammonium chloride. Now I have a persistent emulsion in my separatory funnel that won't break. What should I do?

  • Answer: Emulsion formation is a frequent challenge in the work-up of reactions involving long-chain, amphiphilic molecules like this compound. The magnesium salts formed during the quench can also act as emulsifying agents.

    Causality and Solution:

    • Amphiphilic Nature of Product: The alcohol product has a polar hydroxyl head and a nonpolar nine-carbon tail, which can stabilize oil-in-water or water-in-oil emulsions.

    • Breaking the Emulsion:

      • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic product into the organic layer.

      • Change in pH: Sometimes, slightly acidifying the aqueous layer with dilute HCl can help break the emulsion by ensuring all magnesium salts are converted to more soluble forms. However, be cautious if your product is acid-sensitive.

      • Filtration: Pass the entire emulsified mixture through a pad of Celite®. The fine solid particles that often stabilize emulsions will be removed.

      • Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel several times. Sometimes, letting the mixture stand for an extended period can lead to separation.

Problem 4: Low Yield of this compound and Presence of a Hydrocarbon Byproduct

  • Question: My final product yield is low, and I've identified 2-methylheptane as a significant impurity. What is the cause of this?

  • Answer: The presence of the corresponding alkane (2-methylheptane) points to the premature quenching of your Grignard reagent. Grignard reagents are potent bases and will react with any available acidic protons.[7]

    Causality and Solution:

    • Protic Impurities: The most common cause is the presence of water in your glassware, solvent, or starting halide. Even atmospheric moisture can be a problem.

      • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and distill starting materials if they may contain water.

    • Reaction with the Aldehyde's α-Proton (Enolization): While formaldehyde has no α-protons, if you were to use a different aldehyde, the Grignard reagent could act as a base and deprotonate the aldehyde at the alpha-position, leading to starting material recovery after work-up.[8]

    • Wurtz Coupling: The Grignard reagent can also react with the unreacted starting alkyl halide to form a homocoupled byproduct (R-R).[8] This can be minimized by adding the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide.[8]

Frequently Asked Questions (FAQs)

Q1: For the LiAlH₄ reduction, can I use an acidic work-up instead of the Fieser method?

A1: Yes, an acidic work-up is possible. After quenching the excess LiAlH₄ (for example, with ethyl acetate followed by methanol and water), you can add dilute sulfuric acid to dissolve the aluminum salts.[1] However, for long-chain alcohols, this can sometimes lead to more challenging extractions and potential side reactions if the product is sensitive to acid. The Fieser work-up is generally preferred for its simplicity and the ease of removing the inorganic byproducts by filtration.

Q2: In the Grignard synthesis, what is the best electrophile to use for making a primary alcohol like this compound?

A2: Formaldehyde (H₂C=O) is the standard electrophile for converting a Grignard reagent into a primary alcohol with the addition of one carbon.[9][10][11][12] It is typically used as a gas bubbled through the reaction mixture or as its solid trimer, paraformaldehyde, which depolymerizes in situ.

Q3: How do I purify the final this compound product?

A3: For a relatively volatile long-chain alcohol like this compound, two primary methods are recommended:

  • Fractional Distillation Under Reduced Pressure (Vacuum Distillation): This is often the most effective method for purifying multi-gram quantities of the alcohol.[13][14][15][16] Running the distillation under vacuum lowers the boiling point, preventing thermal decomposition of the product.

  • Column Chromatography: For smaller scales or to remove impurities with very similar boiling points, column chromatography on silica gel is effective.[17][18][19] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: What are the expected byproducts in the Grignard synthesis of this compound?

A4: Besides the alkane from premature quenching, you might also see:

  • Unreacted Starting Halide: If the reaction did not go to completion.

  • Wurtz Coupling Product: (e.g., 2,11-dimethyldodecane from 1-bromo-6-methylheptane).

  • Products from Reaction with CO₂: If atmospheric carbon dioxide enters the reaction, it can react with the Grignard reagent to form the corresponding carboxylic acid after work-up.

Q5: What are the key safety precautions for these syntheses?

A5:

  • LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. Handle it in an inert, dry atmosphere and away from any sources of moisture. The quenching process generates flammable hydrogen gas and should be performed in a well-ventilated fume hood.

  • Grignard Reagents: These are also highly reactive with water and protic solvents. Ensure all equipment is dry. The formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. Diethyl ether, a common solvent, is extremely flammable.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol is a generalized procedure and should be adapted based on laboratory safety guidelines and the specific scale of the reaction.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 6-methyloctanoic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via an addition funnel. Control the addition rate to manage the initial exothermic reaction and hydrogen evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

Step 2: Work-up

  • Cool the reaction mixture back to 0 °C.

  • Perform the Fieser work-up as described in the Troubleshooting section.

  • Filter the resulting granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude alcohol by vacuum fractional distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure and should be adapted based on laboratory safety guidelines and the specific scale of the reaction.

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromo-5-methylheptane (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

Step 2: Reaction with Formaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Bubble dry formaldehyde gas through the solution or add paraformaldehyde (1.5 equivalents) portion-wise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up

  • Cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • If emulsions form, refer to the Troubleshooting section.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude alcohol by vacuum fractional distillation or column chromatography.

Data Presentation

PropertyThis compound
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Boiling Point 196-198 °C (at 760 mmHg)
Density 0.824 g/cm³
Appearance Colorless liquid

Visualizations

LiAlH₄ Reduction Workflow

LiAlH4_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 6-Methyloctanoic Acid in Anhydrous Ether C Reaction Mixture (0 °C to RT) A->C Dropwise Addition B LiAlH₄ Suspension in Anhydrous Ether B->C D Quench at 0 °C (H₂O, 15% NaOH, H₂O) C->D Fieser Method E Filtration through Celite® D->E F Drying (MgSO₄) & Concentration E->F G Crude this compound F->G H Pure this compound G->H Vacuum Distillation

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Grignard Synthesis Workflow

Grignard_Workflow cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification I 1-Bromo-5-methylheptane K 6-Methylheptylmagnesium Bromide I->K Dropwise Addition J Mg Turnings in Anhydrous Ether J->K M Reaction Mixture (0 °C to RT) K->M L Formaldehyde L->M Addition N Quench with sat. NH₄Cl(aq) M->N O Extraction with Ether N->O P Drying (MgSO₄) & Concentration O->P Q Crude this compound P->Q R Pure this compound Q->R Vacuum Distillation or Column Chromatography

Caption: Workflow for the Grignard synthesis of this compound.

References

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Filo. (2023, November 4). Show how you would synthesize the following primary alcohols by adding an.... [Link]

  • JoVE. (2023, April 30). Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]

  • Scribd. (n.d.). 14.6 Synthesis of Alcohols Using Grignard Reagents. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • NIST. (n.d.). This compound. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • K-SUPER. (n.d.). Hydro-EXTRACTIVE VACUUM DISTILLATION. [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. [Link]

  • Google Patents. (n.d.).
  • Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation. [Link]

  • Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. [Link]

  • Quora. (2019, January 30). What is vacuum and fractional distillation?. [Link]

  • Busch Global. (n.d.). Vacuum Distillation. [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

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  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 6-Methyloctan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 6-methyloctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments, with a particular focus on troubleshooting low enantiomeric excess (ee). This compound is a chiral alcohol, and achieving high enantiopurity is often critical for its application in fragrance and pharmaceutical industries.[1][2][3]

This resource is structured to help you systematically identify and resolve issues that may be compromising the stereochemical outcome of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it important for this compound?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[4][5] It quantifies the degree to which one enantiomer is present in excess of the other. The formula for calculating ee is:

ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100[5]

For a molecule like this compound, which has a stereocenter at the 6th carbon position, two enantiomers exist: (S)-6-methyloctan-1-ol and (R)-6-methyloctan-1-ol.[6][7][8][9] In many biological systems, including human olfactory receptors, different enantiomers can have distinct biological activities.[1] Therefore, producing this compound with a high ee is crucial to ensure the desired fragrance profile or therapeutic effect.

Q2: What are the most common causes of low enantiomeric excess in asymmetric synthesis?

A2: Low enantioselectivity can stem from several factors. The most common culprits are issues related to the catalyst, reaction conditions, and the purity of your starting materials.[10] A systematic investigation of each of these aspects is the best approach to identify and resolve the problem. Other factors can include unintended racemization of the product during the reaction or workup.[11][12][13][14]

Q3: How is the enantiomeric excess of this compound typically determined?

A3: The most common and accurate methods for determining the enantiomeric excess of chiral alcohols like this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[15][16][17] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the ee. While older methods like optical rotation can provide an indication of enantiopurity, they are generally less accurate and can be affected by impurities.[17]

Troubleshooting Guide for Low Enantiomeric Excess

If you are experiencing low enantiomeric excess in your synthesis of this compound, follow this step-by-step guide to diagnose and address the issue.

Step 1: Verify the Integrity of Your Chiral Catalyst/Reagent

The chiral catalyst or reagent is the cornerstone of any asymmetric synthesis. Its purity and activity are paramount for achieving high enantioselectivity.

Potential Causes & Solutions:

  • Catalyst Decomposition: Many chiral catalysts, particularly organometallic complexes, are sensitive to air, moisture, or light.

    • Solution: Ensure proper storage and handling under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or recently purchased catalysts whenever possible.

  • Impure Catalyst: Impurities can act as catalyst poisons or promote a non-selective background reaction.

    • Solution: Use high-purity catalysts. If you suspect impurities, consider purifying your catalyst or obtaining a fresh batch from a reliable supplier.

  • Incorrect Catalyst Loading: The catalyst loading can significantly impact enantioselectivity.

    • Solution: Systematically screen different catalyst loadings. While higher loading might increase the reaction rate, it can sometimes lead to lower ee due to the formation of less selective catalytic species. Conversely, too low a loading may result in a significant background reaction.[18]

Step 2: Scrutinize Starting Material and Solvent Purity

The quality of your starting materials and solvents can have a profound impact on the outcome of an asymmetric reaction.

Potential Causes & Solutions:

  • Impure Substrate: Impurities in the starting material (e.g., the precursor to this compound) can interfere with the catalyst or participate in side reactions.

    • Solution: Purify your starting materials before use, for example, by distillation or chromatography. Confirm purity by NMR or GC-MS.

  • Solvent Quality: Traces of water or other impurities in the solvent can deactivate the catalyst or alter its chiral environment.

    • Solution: Use anhydrous, high-purity solvents. Consider distilling solvents over an appropriate drying agent before use.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity.[18]

    • Solution: Perform a solvent screen to identify the optimal solvent for your specific catalytic system.

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters is often necessary to achieve high enantioselectivity.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature is a critical factor. Generally, lower reaction temperatures lead to higher enantiomeric excess.[18] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.

    • Solution: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as lower temperatures will also decrease the reaction rate.

  • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product, especially if the product is sensitive to the reaction conditions or if byproducts are formed that can catalyze racemization.

    • Solution: Monitor the reaction progress and determine the optimal reaction time to maximize yield and ee. Quench the reaction as soon as the starting material is consumed.

  • Concentration: The concentration of the reactants can influence the reaction kinetics and, in some cases, the enantioselectivity.

    • Solution: Experiment with different concentrations to find the optimal conditions for your reaction.

Table 1: Illustrative Impact of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (%)
2575
088
-2095
-78>99

This is a representative table; actual results will vary depending on the specific reaction.

Step 4: Investigate Potential Racemization

Even if the initial asymmetric reaction produces a high ee, the product can racemize during workup or purification.[11][12][19]

Potential Causes & Solutions:

  • Harsh Workup Conditions: Acidic or basic conditions during the workup can lead to racemization, particularly if the stereocenter is adjacent to a carbonyl group or another activating group. While this compound itself is relatively stable, intermediates in its synthesis might be more susceptible.

    • Solution: Use mild workup procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Purification Method: Purification by chromatography on silica or alumina gel can sometimes cause racemization, especially with sensitive compounds.

    • Solution: If you suspect this is an issue, try using a less acidic or basic stationary phase, or consider alternative purification methods like distillation if the product is volatile.

Experimental Protocols

Protocol 1: General Procedure for Chiral GC Analysis of this compound

This protocol outlines a general method for determining the enantiomeric excess of this compound.

  • Column Selection: A suitable chiral GC column is essential. A common choice for chiral alcohols is a column coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™).

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).

    • If the alcohol is not volatile enough, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) may be necessary.

  • GC Method:

    • Injector Temperature: Typically 250 °C.

    • Detector (FID) Temperature: Typically 250 °C.

    • Oven Program: Start with an isothermal period at a low temperature (e.g., 60-80 °C) and then ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to achieve separation of the enantiomers.

    • Carrier Gas: Helium or hydrogen.

  • Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula mentioned in the FAQs.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess.

TroubleshootingWorkflow start Low Enantiomeric Excess Observed catalyst Step 1: Verify Chiral Catalyst/Reagent Integrity start->catalyst materials Step 2: Check Starting Material & Solvent Purity catalyst->materials Catalyst OK success High Enantiomeric Excess Achieved catalyst->success Issue Resolved conditions Step 3: Optimize Reaction Conditions materials->conditions Materials Pure materials->success Issue Resolved racemization Step 4: Investigate Potential Racemization conditions->racemization Conditions Optimized conditions->success Issue Resolved racemization->success No Racemization

Caption: A decision tree for systematically troubleshooting low enantiomeric excess.

References

  • BenchChem. Troubleshooting low enantioselectivity in asymmetric pyranone synthesis.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(14), 1769-1775.
  • Odo, T. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5.
  • Wikipedia. Racemization.
  • BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes.
  • Chemistry For Everyone. (2025, January 1). What Is Racemization In Organic Chemistry? [Video]. YouTube. Available from: [Link]

  • Study.com. Racemization Overview, Mechanism & Examples.
  • Wolf, C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13321-13323. Available from: [Link]

  • St. Paul's Cathedral Mission College. Racemization.
  • Progress on the Asymmetric Catalytic Synthesis of Chiral Flavors and Fragrances. (2018). Chinese Journal of Catalysis, 39(5), 847-856.
  • ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Wang, Y., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 20(8), 13647-13655. Available from: [Link]

  • BenchChem. How to increase the enantiomeric excess in asymmetric synthesis.
  • Beghetto, V., et al. (2013). Asymmetric catalysis in fragrance chemistry: a new catalytic approach to non racemic Cyclamen-aldehyde. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available from: [Link]

  • Beghetto, V., et al. (2015). Asymmetric catalysis in fragrance chemistry: a new synthetic approach to enantiopure Phenoxanol (R), Citralis (R) and citralis Nitrile (R). ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2015, February 12). Why are enantiomeric excess % and specific rotation considered? Available from: [Link]

  • Oreate AI. (2025, December 29). Understanding Enantiomeric Excess: A Guide to Calculation and Importance.
  • Gotor, V., et al. (2020). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
  • Forzato, C., et al. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 25(21), 5033. Available from: [Link]

  • PubChem. (6S)-6-Methyloctan-1-ol.
  • NIST. This compound.
  • PubChem. (6S)-6-Methyloctan-1-ol. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing (R)- and (S)-6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis, pharmacology, and materials science, the precise determination of a molecule's stereochemistry is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. The enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different biological activities. This guide provides an in-depth comparison of robust analytical techniques for the stereochemical resolution of (R)- and (S)-6-Methyloctan-1-ol, a chiral primary alcohol.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for confident enantiomeric discrimination. We will explore the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

Physicochemical Properties of 6-Methyloctan-1-ol Enantiomers

Enantiomers share the same molecular formula and connectivity, resulting in identical physical properties such as boiling point, density, and refractive index in an achiral setting.[1][2][3][4] The key distinguishing feature is their interaction with plane-polarized light, a property known as optical activity. However, for analytical separation and quantification, chromatographic and spectroscopic methods are indispensable.

PropertyValueSource
Molecular FormulaC₉H₂₀O[2][5]
Molecular Weight144.25 g/mol [1][2][5]
Boiling Point~196-206 °C at 760 mmHg[3][4]
Density~0.824-0.839 g/cm³[3][4]
Optical RotationOpposite and equal for (R) and (S) enantiomersN/A

Analytical Methodologies for Chiral Discrimination

The separation of enantiomers necessitates the introduction of another chiral entity to create a diastereomeric interaction, which results in different physicochemical properties that can be exploited for separation.[6] This is the fundamental principle behind the most powerful techniques in chiral analysis: chiral chromatography and NMR spectroscopy with chiral resolving agents.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for the separation of volatile chiral compounds like this compound. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation: The most common CSPs for alcohols are cyclodextrin derivatives.[7][8] These chiral, bucket-shaped molecules create a chiral microenvironment within the GC column. One enantiomer will fit more snugly or interact more strongly with the cyclodextrin cavity, causing it to be retained longer on the column, thus enabling separation. The choice of a modified β-cyclodextrin, for instance, is based on its proven ability to resolve a wide range of alcohol enantiomers through inclusion complexation.[7][8]

Experimental Protocol: Chiral GC-FID Analysis

This protocol outlines a robust starting point for the method development of separating (R)- and (S)-6-Methyloctan-1-ol.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane or hexane).

    • Prepare individual solutions of the (R)- and (S)-standards if available, to confirm peak identity.

    • Note: While this compound can often be analyzed directly, derivatization to its acetate ester can sometimes improve peak shape and resolution.[7]

  • GC System & Conditions:

    • GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin column), 25-30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Split/Splitless inlet.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1 to 50:1, to be optimized.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 min.

      • Ramp: 2°C/min to 160°C.

      • Hold: 5 min at 160°C.

      • (This program is a starting point and must be optimized for baseline resolution.)

    • Detector Temperature: 250°C.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100%

Data Interpretation: A successful separation will yield two distinct, baseline-resolved peaks. By injecting individual standards, the peak corresponding to the (R)- and (S)-enantiomer can be definitively identified by its retention time.

Advantages:

  • High resolution and efficiency.

  • Excellent sensitivity with FID.

  • Suitable for volatile and semi-volatile compounds.

Limitations:

  • Requires thermal stability of the analyte.

  • Column selection is critical and can be application-specific.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data Interpretation Sample Prepare 1 mg/mL Sample in Hexane Inject Inject 1 µL onto Chiral GC Column Sample->Inject Standards Prepare (R) and (S) Standard Solutions Identify Confirm Peak Identity with Standards Standards->Identify Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Identify Calculate Calculate % Enantiomeric Excess (% ee) Identify->Calculate

Caption: General workflow for chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantioselective separation. It is particularly useful for less volatile or thermally labile compounds.[9][10]

Principle of Separation: Similar to chiral GC, HPLC utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including alcohols.[10][11] Separation occurs based on differential transient diastereomeric complex formation between the enantiomers and the chiral selector coated on the silica support. The choice of mobile phase (normal, reversed, or polar organic) is critical for optimizing these interactions.[9][10]

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol provides a general screening approach for separating the enantiomers of this compound. Note: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) or the use of a detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is necessary. This protocol assumes derivatization.

  • Sample Preparation (Derivatization to Benzoyl Esters):

    • Dissolve 10 mg of racemic this compound in 1 mL of pyridine.

    • Add 1.2 equivalents of benzoyl chloride dropwise at 0°C.

    • Stir the reaction for 2-4 hours at room temperature.

    • Work up the reaction and purify the resulting ester.

    • Dissolve the purified ester derivative in the mobile phase at a concentration of 1 mg/mL.

  • HPLC System & Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A typical starting condition is a mixture of n-Hexane and Isopropanol (IPA) (e.g., 98:2 v/v). The ratio must be optimized to achieve resolution.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm (for the benzoyl derivative).

  • Data Analysis:

    • Identify and integrate the two enantiomer peaks.

    • Calculate the enantiomeric excess (% ee) as described for the GC method.

Advantages:

  • Wide applicability to various compound classes.

  • Non-destructive, allowing for sample recovery.

  • Room temperature operation is suitable for thermally sensitive molecules.

Limitations:

  • May require derivatization for detection.

  • Mobile phase consumption can be higher compared to GC.

  • Method development can be more complex due to the variety of CSPs and mobile phase options.[11][12]

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess without requiring chromatographic separation.[13][14]

Principle of Discrimination: In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral resolving agent, such as a lanthanide-based chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), creates transient diastereomeric complexes.[15] The analyte's alcohol group coordinates with the paramagnetic lanthanide ion. This interaction places the (R)- and (S)-enantiomers in magnetically non-equivalent environments, leading to the splitting of what was a single resonance into two separate signals in the ¹H NMR spectrum. The ratio of the integrals of these new signals directly corresponds to the ratio of the enantiomers.[13][16]

Experimental Protocol: ¹H NMR with Chiral Shift Reagent

  • Sample Preparation:

    • Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

  • Addition of Shift Reagent:

    • Add a small, precisely weighed amount of the chiral shift reagent (e.g., 5-10 mol%) to the NMR tube.

    • Gently shake the tube to dissolve the reagent.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra after successive additions of the shift reagent.

    • Monitor the spectrum for the separation of a key proton signal (e.g., the -CH₂OH protons at C1 or the -CH- proton at C6).

    • Continue adding the reagent until baseline separation of the chosen signal is achieved. Avoid adding excess reagent, which can cause significant line broadening.

  • Data Analysis:

    • Carefully integrate the two resolved signals corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric ratio directly from the integral values.

Advantages:

  • Provides a direct measure of the enantiomeric ratio without separation.

  • Relatively fast analysis time once the method is established.

  • Requires only small amounts of sample.

Limitations:

  • Potential for signal broadening, which can reduce accuracy.

  • The magnitude of the induced shift is concentration-dependent.

  • Chiral shift reagents can be expensive.

Comparative Performance Summary

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Diastereomeric interaction with a Chiral Stationary Phase (CSP) in the gas phase.Diastereomeric interaction with a CSP in the liquid phase.Formation of transient diastereomeric complexes in solution.
Resolution Excellent, often achieving baseline separation.Excellent, highly tunable with mobile phase composition.Variable, dependent on analyte and reagent concentration.
Sensitivity High (ng to pg range with FID).Moderate to High (µg to ng range with UV/MS).Low (mg range).
Sample Throughput High, with typical run times of 20-40 min.Moderate, with typical run times of 15-30 min.Moderate, requires titration of shift reagent.
Key Requirement Analyte must be volatile and thermally stable.Analyte must be soluble in the mobile phase.Presence of a Lewis basic group (e.g., -OH) for coordination.
Primary Use Case Routine QC for volatile chiral alcohols and esters.Broad applicability, preparative separation.Rapid determination of enantiomeric excess, reaction monitoring.

Conclusion and Recommendations

The choice of analytical technique for distinguishing between (R)- and (S)-6-Methyloctan-1-ol is contingent on the specific requirements of the analysis.

  • For high-throughput, quantitative analysis where high sensitivity is paramount, Chiral Gas Chromatography is the method of choice. Its robustness and high resolving power make it ideal for quality control and purity assessment.

  • Chiral HPLC offers greater versatility, especially if the analyte is part of a more complex matrix or if preparative-scale separation is the ultimate goal. The need for derivatization for UV detection should be considered in the workflow.

  • NMR with Chiral Shift Reagents is an excellent orthogonal technique for confirming enantiomeric ratios without chromatography. It is particularly useful for rapid screening or when only small amounts of a sample are available and a direct measurement is preferred.

A comprehensive analytical strategy should leverage these techniques complementarily. For instance, initial method development and routine analysis can be performed using Chiral GC, with Chiral HPLC or NMR used as a confirmatory method to ensure the utmost confidence in the stereochemical assignment and purity of this compound.

References

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]

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  • Google Patents. NMR method for determination of enantiomeric compositions with chiral shift reagents.
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 6-Methyloctan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and pheromone research, the precise separation and quantification of enantiomers are critical. 6-Methyloctan-1-ol, a chiral alcohol and a known insect pheromone, presents a common challenge in enantioselective analysis. The biological activity of many pheromones is highly dependent on the stereochemistry of the molecule, making the accurate determination of enantiomeric composition essential for efficacy and specificity. This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of this compound enantiomers, offering both direct and indirect approaches to this analytical challenge.

The Imperative of Enantiomeric Separation

In nature, the different enantiomers of a chiral compound can elicit distinct biological responses. For insect pheromones like this compound, one enantiomer may be a potent attractant, while the other could be inactive or even inhibitory.[1] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical exercise but a fundamental requirement for understanding and harnessing their biological function in applications ranging from pest management to biodiversity studies. HPLC is a powerful and versatile technique for chiral separations, offering high resolution and sensitivity.[2][3]

Comparative Analysis of Chiral HPLC Strategies

Two primary strategies are employed for the chiral separation of alcohols by HPLC: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).[4] Each approach has its merits and is suited to different analytical needs and laboratory capabilities.

Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase

Direct methods are often preferred for their simplicity, as they do not require sample derivatization.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including alcohols.[6] For a non-aromatic, aliphatic alcohol like this compound, a column such as the CHIRALPAK® AD-H, which has an amylose tris(3,5-dimethylphenylcarbamate) selector, is a strong candidate.[7][8] The separation mechanism on such phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[3]

Method 2: Indirect Enantioseparation via Diastereomer Formation

The indirect approach involves converting the enantiomers of this compound into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[4] These resulting diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 column.[9] A significant advantage of this method is the potential to introduce a chromophore or fluorophore with the CDA, greatly enhancing detection sensitivity, which is particularly useful for analytes lacking a strong UV chromophore, like this compound.[10] A commonly used CDA for alcohols is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP), which reacts with the alcohol to form diastereomeric esters that are readily separable.[9]

Performance Comparison of Proposed HPLC Methods
ParameterMethod 1: Direct Separation on CHIRALPAK® AD-HMethod 2: Indirect Separation via MαNP Derivatization
Principle Direct enantiomeric separation on a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.[9]
Stationary Phase CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))[7][11]Standard C18 (achiral)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10, v/v)[8]Acetonitrile / Water (gradient or isocratic)
Detection Refractive Index (RI) or UV (low wavelength, ~210 nm)UV (at the absorbance maximum of the MαNP tag, e.g., 254 nm) or Fluorescence
Sample Preparation Simple dissolution of the sample in the mobile phase.Derivatization reaction required prior to injection.
Advantages - Simpler sample preparation- Avoids potential kinetic resolution or racemization during derivatization- Enhanced detection sensitivity- Use of standard, less expensive achiral columns- Potentially higher resolution between diastereomers[9]
Disadvantages - Lower sensitivity without a chromophore- Chiral columns are more expensive- More complex sample preparation- Potential for incomplete derivatization or side reactions- Requires a pure chiral derivatizing agent

Experimental Protocols

The following detailed protocol for the indirect method is based on established procedures for the derivatization and separation of similar chiral alcohols.[9]

Protocol for Indirect Separation via MαNP Derivatization

This protocol is designed to provide a robust starting point for the separation of this compound enantiomers.

1. Derivatization of this compound with (S)-(+)-MαNP

  • Rationale: This step converts the enantiomers into diastereomeric esters, which can be separated on an achiral column. The naphthyl group in MαNP provides a strong UV chromophore for sensitive detection.

  • Procedure:

    • In a clean, dry vial, dissolve approximately 1 mg of racemic this compound in 0.5 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP).

    • Add 1.5 equivalents of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC injection).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.

2. HPLC Analysis of Diastereomeric Esters

  • Rationale: A standard C18 column is used to separate the newly formed diastereomers. A gradient elution is often a good starting point to ensure the separation of both diastereomers and any unreacted starting materials or byproducts.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 60% B, increase to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Workflow and Visualization

The following diagram illustrates the key steps in the indirect chiral separation workflow.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic this compound reaction Derivatization Reaction racemate->reaction Analyte cda (S)-(+)-MαNP Reagent cda->reaction CDA diastereomers Diastereomeric Esters reaction->diastereomers Product injection Injection diastereomers->injection column Achiral C18 Column injection->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram

Caption: Workflow for the indirect chiral HPLC separation of this compound.

Conclusion

The choice between direct and indirect chiral HPLC methods for the separation of this compound enantiomers depends on the specific requirements of the analysis. The direct method using a polysaccharide-based CSP offers a simpler workflow, while the indirect method involving derivatization provides the advantage of enhanced sensitivity and the use of more common achiral columns. The detailed protocol for the indirect method serves as a well-founded starting point for method development. For both approaches, further optimization of the mobile phase composition, flow rate, and column temperature may be necessary to achieve baseline separation with optimal resolution and analysis time.[5] This guide provides the foundational knowledge and practical steps for researchers to successfully tackle the chiral separation of this compound and similar aliphatic alcohols.

References

  • MDPI. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(10), 2841. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. Retrieved from [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

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Comparative GC-MS Analysis of 6-Methyloctan-1-ol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Methyloctan-1-ol and its isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the experimental choices, ensuring a self-validating and reproducible analytical approach.

Introduction: The Challenge of Isomeric Differentiation

This compound (C9H20O) is a branched-chain primary alcohol with several positional and stereoisomers.[1][2] These isomers often exhibit subtle differences in their physicochemical properties, making their separation and identification a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful technique for this purpose, offering the high separation efficiency of GC and the definitive identification capabilities of MS. However, successful differentiation hinges on a carefully optimized methodology.

This guide will explore the critical aspects of GC-MS analysis for resolving this compound isomers, focusing on chromatographic separation, mass spectral fragmentation patterns, and the use of retention indices for confident identification.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

The core of this analysis lies in the synergy between gas chromatography and mass spectrometry. GC separates the volatile isomers based on their differential interactions with the stationary phase of the chromatographic column. As each separated isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allowing for structural elucidation and identification.

Optimizing Chromatographic Separation

The choice of the GC column is paramount for achieving baseline separation of the isomers. A non-polar or semi-polar capillary column is typically employed for the analysis of alcohols.

Experimental Protocol: Gas Chromatography

  • Column Selection: A DB-5ms (5% diphenyl, 95% dimethylpolysiloxane) or equivalent capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended. This phase provides good selectivity for a wide range of volatile and semi-volatile organic compounds, including branched-chain alcohols.

  • Carrier Gas: Helium is the preferred carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: A split/splitless inlet is used, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. The inlet temperature should be optimized to ensure efficient vaporization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature program is crucial for resolving isomers with close boiling points. A typical program would be:

    • Initial temperature: 60 °C (hold for 2 minutes)

    • Ramp: Increase at 5 °C/min to 220 °C

    • Final hold: 220 °C for 5 minutes This gradual temperature increase allows for the separation of isomers based on their boiling points and interactions with the stationary phase.

Decoding the Mass Spectra: Fragmentation Patterns

Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique for GC-MS analysis of organic molecules.[3] The resulting mass spectra of alcohols, including this compound isomers, exhibit characteristic fragmentation patterns.

The molecular ion (M+) peak for primary alcohols is often weak or absent.[4] However, several key fragment ions aid in identification:

  • [M-18]+: A peak corresponding to the loss of a water molecule (H₂O) is frequently observed.[4]

  • [M-H]+: Loss of a hydrogen atom can also occur.[4]

  • Alpha-cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, resulting in a prominent peak at m/z 31 (CH₂OH+).[4]

  • Cleavage at the branch point: The fragmentation pattern will also be influenced by the position of the methyl group. Cleavage at the tertiary carbon can lead to the formation of stable carbocations, resulting in characteristic fragment ions.[5][6]

Comparative Analysis of Fragmentation:

IsomerExpected Key Fragment Ions (m/z)Rationale
This compound 31, 45, 56, 70, 84, 113 ([M-31]), 126 ([M-18])The prominent m/z 31 peak confirms a primary alcohol.[4] Fragments at m/z 56 and 70 arise from cleavage around the branch point. The [M-18] peak is characteristic of water loss.
Other C9 Alcohol Isomers VariedThe position of the methyl group and the hydroxyl group in other isomers will lead to different fragmentation pathways and, consequently, different mass spectra. For instance, a secondary alcohol would exhibit a different primary fragmentation pattern.

Workflow for GC-MS Analysis of this compound Isomers

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Capillary Column (e.g., DB-5ms) Sample->Column Vaporization Oven Temperature Program IonSource Electron Ionization (70 eV) Column->IonSource Elution of Isomers MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System: - Chromatogram - Mass Spectra Detector->DataSystem Signal Acquisition Analysis Data Analysis: - Peak Integration - Library Search - Fragmentation Analysis DataSystem->Analysis

Caption: Workflow of the GC-MS analysis for this compound isomers.

The Power of Retention Indices

While mass spectra provide structural information, co-eluting isomers with similar fragmentation patterns can still pose a challenge. The Kovats Retention Index (RI) is a valuable tool for enhancing the reliability of compound identification.[7][8] The RI relates the retention time of an analyte to that of n-alkanes eluting before and after it, providing a more robust identification parameter than retention time alone.

Experimental Protocol: Retention Index Calculation

  • n-Alkane Standard: A mixture of n-alkanes (e.g., C8-C20) is injected under the same GC conditions as the samples.

  • Calculation: The retention index is calculated using the following formula for a temperature-programmed run:

    • RI = 100n + 100 * [(tx - tn) / (tn+1 - tn)]

    • Where:

      • tx = retention time of the analyte

      • tn = retention time of the n-alkane eluting before the analyte

      • tn+1 = retention time of the n-alkane eluting after the analyte

      • n = carbon number of the n-alkane eluting before the analyte

Comparative Retention Indices:

CompoundStationary PhaseRetention Index (RI)Source
This compound Semi-standard non-polar1154PubChem[1]
Hypothetical Isomer 1Semi-standard non-polarVaries
Hypothetical Isomer 2Semi-standard non-polarVaries

The retention index is highly dependent on the stationary phase and the temperature program. Therefore, it is crucial to use a consistent method and to compare experimental values to a reliable database or to in-house determined values for authentic standards.

Chiral Analysis: Differentiating Enantiomers

For chiral isomers, such as the (R)- and (S)-enantiomers of this compound, standard achiral GC columns will not provide separation. In such cases, a chiral stationary phase is required.[9][10][11] These phases are typically based on cyclodextrin derivatives that create a chiral environment, allowing for differential interaction with the enantiomers and leading to their separation.

Experimental Protocol: Chiral GC Analysis

  • Column Selection: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-DEX™ or γ-DEX™), is necessary.

  • Method Optimization: The temperature program and carrier gas flow rate often require careful optimization to achieve baseline separation of the enantiomers.

Logical Relationship for Isomer Differentiation

Isomer_Differentiation Start Mixture of This compound Isomers GC Gas Chromatography (Achiral Column) Start->GC ChiralGC Chiral GC (Chiral Column) Start->ChiralGC For Enantiomeric Separation MS Mass Spectrometry GC->MS Separated Positional Isomers RI Retention Index Calculation GC->RI Retention Time Data Identification Identification of Positional Isomers MS->Identification Fragmentation Patterns RI->Identification Confirmation Enantiomer_ID Identification of Enantiomers ChiralGC->Enantiomer_ID Separated Enantiomers

Caption: Logical workflow for the comprehensive differentiation of this compound isomers.

Conclusion

The comparative GC-MS analysis of this compound isomers is a multifaceted process that requires careful consideration of chromatographic conditions, mass spectral interpretation, and the use of retention indices. By employing a systematic approach that combines an optimized GC method with a thorough analysis of fragmentation patterns and retention data, researchers can confidently differentiate between these closely related compounds. For the resolution of enantiomers, the use of a chiral stationary phase is indispensable. This guide provides a robust framework for developing and validating a reliable analytical method for the comprehensive analysis of this compound isomers.

References

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A Comparative Guide to the Biological Activity of Insect Pheromones: A Focus on Branched-Chain Alcohols vs. Other Semiochemicals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of different classes of insect pheromones, using 6-Methyloctan-1-ol as a representative model for short, branched-chain alcohols. We will objectively compare its structural class to other widely recognized pheromones, supported by a review of experimental data and methodologies essential for their evaluation. This document is intended for researchers, scientists, and professionals engaged in chemical ecology, pest management, and drug development.

Introduction: The Chemical Lexicon of Insects

Insects have evolved a sophisticated and highly specific chemical communication system, with pheromones as the primary vocabulary. These semiochemicals, released by an individual, trigger innate behavioral or physiological responses in conspecifics. Their functions are diverse, ranging from orchestrating mating rituals (sex pheromones) and coordinating group movements (aggregation and trail pheromones) to signaling danger (alarm pheromones).[1]

The biological activity of a pheromone is intrinsically linked to its chemical structure. Based on their composition, lepidopteran sex pheromones, for instance, are broadly classified into Type I (long-chain fatty acid derivatives like alcohols, aldehydes, and acetates) and Type II (polyunsaturated hydrocarbons and their epoxides).[2] A miscellaneous group includes compounds like the methyl-branched structures that will be a focus of this guide.[3] Understanding these structure-activity relationships is paramount for deciphering insect behavior and developing targeted pest management strategies.[4]

Profile of a Short, Branched-Chain Alcohol: this compound

While not as ubiquitously cited as other pheromones, this compound serves as an excellent structural model for a class of semiochemicals characterized by their short, branched alkyl chains. These features significantly influence their physical and biological properties.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₂₀O[5][6]
Molecular Weight 144.25 g/mol [5][6]
IUPAC Name This compound[5]
Structure A primary alcohol with a methyl group at the C-6 position.[5][6]
Chirality Contains a stereocenter at the C-6 position, existing as (S) and (R) enantiomers.[6]

The presence of the methyl branch and its specific stereochemistry are critical. In pheromonal communication, chirality often dictates biological activity, with one enantiomer being highly active while the other may be inactive or even inhibitory.[7] While specific pheromonal roles for this compound in insects are not extensively documented, related branched-chain alcohols, such as 6-Methyloctan-3-ol, are known to function as pheromones in species like the common red ant, Myrmica rubra.[8] This highlights the importance of this structural class in insect communication.

Comparative Analysis of Pheromone Activity

The efficacy and function of a pheromone are dictated by its chemical structure. Here, we compare the class represented by this compound with other major classes of insect pheromones.

FeatureShort Branched-Chain Alcohols (e.g., this compound)Type I: Long-Chain Unsaturated Alcohols (e.g., Bombykol)Hydroxyketones (e.g., 3-Hydroxyhexan-2-one)Volatile Kairomones (e.g., 1-Octen-3-ol)
Chemical Class Short (C7-C9) alkyl alcoholLong-chain (C10-C18) fatty alcohol derivativeHydroxyketoneUnsaturated C8 alcohol
Primary Function Aggregation, Sex (often as minor components)Long-range sex attractantAggregation-sex pheromoneHost-attractant (kairomone); can be repellent
Common Target Group Coleoptera (Beetles), Hymenoptera (Ants)Lepidoptera (Moths)Coleoptera (Cerambycidae - Longhorned Beetles)Diptera (Mosquitoes, Tsetse flies)
Volatility / Range Moderate / Short to MediumLow / LongHigh / Short to MediumHigh / Short to Medium
Specificity Determinants Stereochemistry (chirality), chain length, position of branchPosition and geometry (Z/E) of double bonds, functional groupStereochemistry, blend ratio with other componentsEnantiomeric ratio, presence of synergists (e.g., CO₂)
Example Behavioral Response Aggregation at a resource, close-range courtshipUpwind flight (anemotaxis) from a distanceAttraction of both sexes to a host plant or mating siteHost-seeking, landing; or avoidance behavior

Discussion of Comparative Pheromones:

  • Bombykol ((10E, 12Z)-hexadeca-10,12-dien-1-ol): As the first pheromone ever identified, Bombykol is the archetypal long-range sex attractant for the silkworm moth, Bombyx mori.[2] Its long carbon chain makes it less volatile, allowing the signal to persist and travel over long distances to attract males. Its activity is exquisitely dependent on the specific configuration of its two double bonds.

  • 3-Hydroxyhexan-2-one: This compound is a common pheromone component for numerous species of longhorned beetles (family Cerambycidae).[9] It typically functions as an aggregation-sex pheromone, attracting both males and females to a location for mating and resource exploitation. Species specificity is often achieved not by a single unique compound, but by blending this common "motif" with other minor, species-specific chemicals.[9][10]

  • 1-Octen-3-ol: This molecule demonstrates the fascinating duality of semiochemicals. It is a potent kairomone, an attractant that alerts mosquitoes and other biting insects to the presence of a host (emanating from breath and sweat).[11][12] However, for some species like the southern house mosquito (Culex quinquefasciatus), it can act as a repellent, highlighting that the behavioral output is species- and context-dependent.[11]

Experimental Methodologies for Assessing Pheromone Activity

To validate the biological activity of a compound like this compound, a dual approach combining electrophysiology and behavioral observation is essential. This ensures that a perceived scent (a neural event) translates into a meaningful action (a behavioral response).

Electroantennography (EAG): Quantifying the Peripheral Response

EAG measures the summated electrical potential from the entire insect antenna in response to an olfactory stimulus. It is a rapid and highly sensitive screening tool to determine if an insect's olfactory sensory neurons can detect a specific compound.[8]

Detailed EAG Protocol:

  • Insect Preparation: An insect is anesthetized (e.g., with CO₂ or by chilling). The head, or the entire insect, is immobilized.

  • Antenna Excision & Mounting: One or both antennae are carefully excised at the base. The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. This can be done by inserting the ends into glass capillaries filled with a conductive saline solution.

  • Stimulus Preparation: The test compound (e.g., this compound) is diluted in a high-purity solvent (like hexane or pentane) to various concentrations. A small volume is applied to a filter paper strip, which is then placed inside a stimulus delivery pipette (e.g., a Pasteur pipette). A control pipette contains only the solvent.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antennal preparation. At precise intervals, a puff of air from the stimulus pipette is injected into this continuous stream, delivering the odorant to the antenna.

  • Signal Recording & Analysis: The electrical potential difference between the electrodes is amplified and recorded. The detection of a compound leads to a depolarization of the antennal neurons, seen as a negative voltage deflection. The amplitude of this deflection (in millivolts) is measured and compared to the response from the solvent control.[7]

EAG_Workflow cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Data Acquisition & Analysis p1 Anesthetize Insect p2 Excise Antenna p1->p2 p3 Mount Antenna on Electrodes p2->p3 s3 Puff Odorant into Airstream p3->s3 Continuous Airflow s1 Prepare Pheromone Dilutions s2 Load Stimulus Pipette s1->s2 s2->s3 r1 Amplify Signal s3->r1 Electrical Signal r2 Record Voltage Deflection r1->r2 r3 Measure Depolarization Amplitude (mV) r2->r3 r4 Compare to Control r3->r4

Behavioral Assays: Observing the Integrated Response

While EAG confirms a compound can be detected, it does not reveal the nature of the resulting behavior (e.g., attraction, repulsion, courtship).[13] Behavioral assays directly observe and quantify an insect's actions in response to a chemical stimulus.[14] The wind tunnel is a gold standard for studying the flight responses of insects to airborne pheromones.

Detailed Wind Tunnel Protocol:

  • Acclimatization: Insects are placed in the wind tunnel for a period to acclimate to the temperature, humidity, and light conditions.

  • Pheromone Source Placement: A dispenser (e.g., a rubber septum or filter paper) loaded with a precise amount of the test pheromone is placed at the upwind end of the tunnel. This creates an odor plume that travels downwind. A solvent-only dispenser serves as the control.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each insect is observed and scored. Key behaviors for an attractant pheromone include:

    • Activation: Taking flight or initiating walking.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight pattern within the odor plume.

    • Source Contact: Landing on or near the pheromone dispenser.

  • Data Analysis: The percentage of insects exhibiting each key behavior is calculated and compared between the pheromone treatment and the solvent control using appropriate statistical tests.[8]

Wind_Tunnel_Workflow cluster_setup Experimental Setup cluster_trial Behavioral Trial cluster_analysis Data Analysis s1 Place Pheromone Source Upwind s2 Establish Laminar Airflow s1->s2 s3 Acclimatize Insects s2->s3 t1 Release Insects Downwind s3->t1 Initiate Trial t2 Record Flight Path & Behaviors t1->t2 t3 Score Key Actions (e.g., Upwind Flight, Source Contact) t2->t3 a1 Calculate % Response for Each Behavior t3->a1 Raw Data a2 Statistical Comparison (Pheromone vs. Control) a1->a2 a3 Determine Behavioral Outcome (Attraction/Repulsion) a2->a3

At a Glance: EAG vs. Behavioral Assays
FeatureElectroantennography (EAG)Behavioral Assays
Principle Measures summated electrical potential from the antenna.[8]Directly observes and quantifies an insect's behavioral response.[14]
Type of Data Electrophysiological (depolarization amplitude in mV).Behavioral (e.g., % upwind flight, source contact).
Measures Peripheral sensory reception.Central nervous system integration and behavioral output.
Speed Rapid and high-throughput.Generally more time-consuming.
Sensitivity Highly sensitive to physiologically active compounds.A physiological response may not always translate to a behavioral one.
Specificity Identifies compounds that elicit a neural response, but not the behavior's nature.Directly assesses the behavioral outcome (attraction, repulsion, etc.).[8]

The Underlying Mechanism: Insect Olfactory Signaling

The journey from a pheromone molecule binding to a receptor to an insect taking flight is a complex signal transduction cascade. Understanding this pathway is crucial for interpreting experimental results.

Olfactory_Pathway P Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) in Sensillar Lymph P->OBP Transport OR Olfactory Receptor (OR) on Neuron Dendrite OBP->OR Binding GPCR G-Protein Activation OR->GPCR AC Adenylate Cyclase Activation GPCR->AC cAMP cAMP Production (Second Messenger) AC->cAMP CNGC Ion Channel Opening (e.g., CNG-channel) cAMP->CNGC DP Neuron Depolarization CNGC->DP AP Action Potential Firing DP->AP Brain Signal to Antennal Lobe & Higher Brain Centers AP->Brain Behavior Behavioral Response (e.g., Flight, Mating) Brain->Behavior

Conclusion

The biological activity of an insect pheromone is a multifaceted property defined by its chemical structure, volatility, and the specific receptors it targets. A short, branched-chain alcohol like this compound occupies a different functional space than long-chain lepidopteran attractants or the hydroxyketones found in beetles. Its higher volatility and compact structure suggest a role in shorter-range communication, where chirality is likely a key determinant of specificity.

A comprehensive evaluation of any candidate pheromone requires a tiered experimental approach. High-throughput methods like Electroantennography are invaluable for initial screening to confirm peripheral detection. However, only through meticulously designed behavioral assays can the true ecological function—be it attraction, aggregation, or repulsion—be definitively established. By integrating these electrophysiological and behavioral datasets, researchers can build a complete picture of a semiochemical's role, paving the way for its potential application in sustainable pest management.

References

  • Ando, T., & Yamamoto, M. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science. [Source:[2]]

  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California. [Source:[14]]

  • BenchChem. (n.d.). A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity. [Source:[8]]

  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays. ResearchGate. [Source:[5]]

  • Coro, F., & Suarez, A. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments. [Source:[13]]

  • Hambalko, T., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC - NIH. [Source:[14]]

  • Hansson, B. S., & Stensmyr, M. C. (2011). Evolution of Insect Olfaction. Neuron.
  • JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. [Source:[7]]

  • Max-Planck-Gesellschaft. (n.d.). Behavioral Assays - Chemical Ecology. [Source:[3]]

  • Mitchell, R. F., et al. (2021). 3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles. University of Illinois. [Source:[9]]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520908, this compound. [Source:[5]]

  • NIST. (n.d.). This compound. NIST WebBook. [Source:[6]]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Source:[4]]

  • Pherobase. (n.d.). Semiochemical compound: 6-Methyloctan-3-ol. [Source:[8]]

  • Rice, M. E., et al. (2022). Methionol, a Sulfur-Containing Pheromone Component from the North American Cerambycid Beetle. University of Illinois. [Source:[10]]

  • Tak, J.-H., & Jurenka, R. (2017). Cuticular Hydrocarbons Mediate Mate Recognition in a Species of Longhorned Beetle (Coleoptera: Cerambycidae). University of Illinois. [Source:]
  • The Pherobase. (n.d.). Database of Insect Pheromones and Semiochemicals.
  • Xavier, M. F., et al. (2015). 1-Octen-3-ol – the attractant that repels. PMC - NIH. [Source:[11]]

  • YouTube. (2016). Making a liquid that attracts biting insects (1-octen-3-ol). [Source:[12]]

  • Zhang, A., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC - NIH. [Source:[3]]

  • Zwiebel, L. J., & Takken, W. (2004). Olfactory regulation of mosquito–host interactions. Insect Biochemistry and Molecular Biology.

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A Comparative Guide to the Efficacy of Synthetic vs. Natural 6-Methyloctan-1-ol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical ecology, the source of a bioactive compound is a critical determinant of its efficacy, reproducibility, and regulatory standing. This guide provides an in-depth technical comparison of synthetically-derived versus naturally-sourced 6-Methyloctan-1-ol, a chiral alcohol with known applications as an insect pheromone. We will explore the fundamental differences in their production, purity, and stereochemistry, and how these factors translate to performance in sensitive research applications.

Introduction to this compound: A Molecule of Interest

This compound (C₉H₂₀O) is a branched-chain primary alcohol.[1][2] Its significance in research stems primarily from its role as a semiochemical, particularly as an alarm pheromone in certain insect species.[3] The presence of a chiral center at the 6th carbon position gives rise to two stereoisomers: (S)-6-Methyloctan-1-ol and (R)-6-Methyloctan-1-ol. This chirality is of paramount importance, as biological systems, with their inherently chiral receptors, often exhibit high stereospecificity. The biological activity of many pheromones is dependent on a specific enantiomer, or a precise ratio of enantiomers.[4]

This guide will dissect the practical implications of sourcing this compound from either natural origins, such as the sweet cherry Prunus avium,[5] or through chemical synthesis.

Sourcing of this compound: A Tale of Two Origins

The method of production is the primary differentiator between natural and synthetic this compound, profoundly influencing the final product's characteristics and, consequently, its efficacy.

Natural this compound: Extraction from Botanical Sources

Natural this compound is obtained by extraction from plant matter. Prunus avium is a known botanical source. The process typically involves the collection and processing of plant material, followed by extraction and purification of the volatile organic compounds.

Illustrative Workflow for Natural Extraction:

Caption: Workflow for the extraction of natural this compound.

Synthetic this compound: Precision in the Laboratory

Chemical synthesis offers a controlled and reproducible route to this compound. Both racemic and enantiomerically pure forms can be produced, with the latter being crucial for applications requiring high stereospecificity. Enantioselective synthesis allows for the targeted production of the desired stereoisomer.

Illustrative Workflow for Enantioselective Synthesis:

Caption: Workflow for the enantioselective synthesis of this compound.

Comparative Analysis of Efficacy: A Multi-faceted Approach

While direct, peer-reviewed studies comparing the efficacy of synthetic versus natural this compound are scarce, a robust comparison can be inferred from fundamental chemical principles and established knowledge in chemical ecology. The primary determinants of efficacy are purity, stereochemical composition, and the presence of impurities.

FeatureNatural this compoundSynthetic this compoundImpact on Efficacy
Purity Variable, typically lowerHigh, often >95-99%High purity in synthetic batches ensures that the observed biological effect is due to the target compound and not confounding variables.
Stereochemical Composition Often a specific enantiomer, but can be a racemic mixture or a specific ratio. The exact composition can vary.Can be produced as a racemic mixture or as a single, pure enantiomer (e.g., >99% ee).For stereospecific biological activity, the ability to produce a pure enantiomer synthetically is a significant advantage, leading to higher and more consistent efficacy.
Impurity Profile Contains a complex matrix of other naturally occurring compounds (terpenes, esters, etc.).Impurities are typically starting materials, reagents, or by-products of the synthesis, which are structurally related to the target molecule.Natural impurities can have synergistic or antagonistic effects on biological activity. Synthetic impurities are generally easier to identify and control.
Reproducibility Batch-to-batch variability due to environmental factors affecting the natural source.High batch-to-batch consistency.Synthetic production offers superior reproducibility, which is critical for scientific research and regulated applications.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for the synthesis, extraction, and analysis of this compound.

Protocol for Racemic Synthesis of this compound

This protocol is based on the reduction of a carboxylic acid, a common method for alcohol synthesis.

Objective: To synthesize racemic this compound.

Materials:

  • Methyl ethyl caproic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl ethyl caproic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the ether filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol for Extraction of Natural Volatiles from Prunus avium

This protocol utilizes headspace solid-phase microextraction (HS-SPME) for the analysis of volatile compounds, which would include this compound.

Objective: To extract and analyze volatile compounds from Prunus avium.

Materials:

  • Fresh Prunus avium plant material (e.g., leaves, stems)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a known weight of fresh, crushed Prunus avium material into a 20 mL headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 40 °C) for 30 minutes to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.

  • Run a GC-MS program with a suitable temperature ramp to separate the volatile components.

  • Identify the compounds based on their mass spectra and retention times by comparison to a spectral library and authentic standards.

Protocol for Bioassay of this compound as an Alarm Pheromone

This is a representative protocol for testing the efficacy of this compound as an insect alarm pheromone.

Objective: To compare the behavioral response of ants to synthetic and natural this compound.

Materials:

  • Colony of Crematogaster ants

  • Small filter paper discs

  • Solutions of synthetic (racemic and enantiopure) and natural this compound at various concentrations in a suitable solvent (e.g., hexane).

  • Solvent control (hexane)

  • Behavioral observation arena

  • Video recording equipment

Procedure:

  • Allow the ant colony to acclimatize in the observation arena.

  • Apply a known volume of a test solution (or control) to a filter paper disc and place it near the colony entrance.

  • Record the ants' behavior for a set period (e.g., 5 minutes), noting behaviors such as antennation, aggression, and dispersal.

  • Quantify the behavioral responses (e.g., number of ants responding, duration of response).

  • Repeat the experiment with different concentrations and sources of this compound, as well as the solvent control, ensuring adequate time between trials to allow for pheromone dissipation and colony recovery.

  • Analyze the data statistically to determine significant differences in the behavioral responses elicited by the different samples.

Conclusion and Recommendations

The choice between synthetic and natural this compound hinges on the specific requirements of the research.

For applications demanding high precision, reproducibility, and a deep understanding of structure-activity relationships, such as in drug development or fundamental pheromone research, enantiomerically pure synthetic this compound is the superior choice. The ability to control purity and stereochemistry ensures that experimental outcomes are unambiguous and repeatable.

Natural this compound may be suitable for applications where the complex mixture of compounds is of interest, such as in ecological studies of plant-insect interactions or in the development of "natural" fragrances. However, researchers must be cognizant of the inherent variability and the potential for confounding effects from other co-extracted compounds.

References

  • Bioassay | Ibycter. (2015). Retrieved from [Link]

  • Catarino, S., et al. (2022). Mineral Content and Volatile Profiling of Prunus avium L. (Sweet Cherry) By-Products from Fundão Region (Portugal). Foods, 11(5), 751.
  • Catarino, S., et al. (2022). Mineral Content and Volatile Profiling of Prunus avium L. (Sweet Cherry)
  • Crossref. (2015). One-Step Synthesis of Racemic 6-Methyloctan-3-One, an Alarm Pheromone Component of Ants of the Genus Crematogaster. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6S)-6-Methyloctan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pherobase. (n.d.). 6-Methyloctan-3-ol. Retrieved from [Link]

  • Pherobase. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Stereochemical studies on pheromonal communications. (2012). Proceedings of the Japan Academy, Series B, 88(7), 384–401.

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A Spectroscopic Guide to 6-Methyloctan-1-ol and Its Chemical Cousins: An In-Depth Comparison for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and the chemical sciences, a nuanced understanding of molecular structure is not merely academic—it is the bedrock of innovation. In this guide, we delve into the spectroscopic nuances of 6-methyloctan-1-ol, a chiral primary alcohol, and its key derivatives. Our purpose is not to present a superficial overview, but to provide a comparative analysis grounded in experimental data, explaining the "why" behind the spectral shifts and fragmentation patterns. This guide is structured to empower researchers to interpret and predict spectroscopic behavior, thereby accelerating their research and development endeavors.

The Spectroscopic Signature of this compound: A Baseline

This compound, with its stereocenter at the C6 position, presents a fascinating case study in spectroscopic analysis. Before we can appreciate the comparative data, we must first thoroughly understand the spectral characteristics of the parent molecule.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The infrared spectrum of an alcohol is dominated by the hydroxyl (-OH) group.[1][2][3][4] In a neat sample of this compound, two key features are immediately apparent:

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹: This is the hallmark of the O-H stretching vibration.[1][3][4] Its breadth is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[2][5][6] In dilute solutions, a sharper, less intense peak may appear around 3600 cm⁻¹, representing free, non-hydrogen-bonded -OH groups.[1][3]

  • A distinct C-O stretching band between 1050-1260 cm⁻¹: For a primary alcohol like this compound, this peak is typically found near 1050 cm⁻¹.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed picture of the molecular structure.

¹H NMR Insights:

The proton NMR spectrum of this compound reveals several key signals:

  • Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and typically appear as a triplet in the 3.4-4.5 ppm range.[1][7]

  • Hydroxyl Proton (-OH): The chemical shift of the -OH proton is highly variable (typically 1-5 ppm) and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[8] The signal is often broad and, in many cases, does not show coupling to adjacent protons due to rapid chemical exchange.[7][9] A common technique to identify this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -OH proton will be replaced by deuterium, causing the peak to disappear from the spectrum.[9][10]

  • Diastereotopic Protons: Due to the chiral center at C6, the protons on the adjacent methylene groups (C5 and C7) are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts, potentially leading to more complex splitting patterns than simple first-order analysis would predict.[11]

¹³C NMR Characteristics:

The carbon NMR spectrum provides complementary information:

  • Carbinol Carbon (-CH₂OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in the 50-80 ppm region.[1][10]

  • Alkyl Carbons: The remaining saturated carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

The mass spectrum of this compound is characterized by two primary fragmentation pathways for alcohols:

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion. The most prominent alpha-cleavage for this compound would be the loss of a heptyl radical, leading to a base peak at m/z 31 (CH₂=OH⁺).[12][13]

  • Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a peak at M-18.[13][14][15] The molecular ion peak (M⁺) for alcohols is often weak or absent due to the ease of fragmentation.[12][15][16]

Comparative Spectroscopic Analysis: this compound and Its Derivatives

To truly appreciate the spectroscopic signature of this compound, we will now compare it to three of its common derivatives: 6-methyloctyl acetate (an ester), 6-methyloctanal (an aldehyde), and 1-chloro-6-methyloctane (an alkyl halide).

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound with its derivatives.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_parent Parent Compound cluster_derivatives Derivatives cluster_analysis Spectroscopic Techniques cluster_comparison Comparative Analysis Parent This compound -OH group present IR Infrared (IR) Spectroscopy Functional group identification Parent->IR Analyze NMR Nuclear Magnetic Resonance (NMR) Structural elucidation Parent->NMR Analyze MS Mass Spectrometry (MS) Fragmentation analysis Parent->MS Analyze Ester 6-Methyloctyl Acetate Ester group Ester->IR Analyze Ester->NMR Analyze Ester->MS Analyze Aldehyde 6-Methyloctanal Aldehyde group Aldehyde->IR Analyze Aldehyde->NMR Analyze Aldehyde->MS Analyze Halide 1-Chloro-6-methyloctane Chloro group Halide->IR Analyze Halide->NMR Analyze Halide->MS Analyze Compare_IR Compare IR Spectra O-H vs. C=O bands IR->Compare_IR Compare_NMR Compare NMR Spectra Chemical shifts of α-protons/carbons NMR->Compare_NMR Compare_MS Compare MS Fragmentation Different cleavage patterns MS->Compare_MS

Caption: Workflow for the comparative spectroscopic analysis of this compound and its derivatives.

Tabulated Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its derivatives.

Table 1: Key Infrared Absorption Frequencies (cm⁻¹)
CompoundO-H StretchC=O StretchC-O StretchC-H Stretch
This compound ~3350 (broad)N/A~1050~2850-2960
6-Methyloctyl Acetate N/A~1740~1240~2850-2960
6-Methyloctanal N/A~1725N/A~2850-2960, ~2720, ~2820
1-Chloro-6-methyloctane N/AN/AN/A~2850-2960
Table 2: Approximate ¹H NMR Chemical Shifts (ppm)
Compound-CH₂-O- or -CH₂-Cl-CHO-CH₃ (ester)
This compound ~3.6N/AN/A
6-Methyloctyl Acetate ~4.0N/A~2.0
6-Methyloctanal N/A~9.8 (triplet)N/A
1-Chloro-6-methyloctane ~3.5N/AN/A
Table 3: Key Mass Spectrometry Fragments (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 144 (weak/absent)126 (M-18), 31
6-Methyloctyl Acetate 186 (weak)43 (base peak), 126
6-Methyloctanal 142 (present)113, 99, 57, 44
1-Chloro-6-methyloctane 162/164 (M/M+2)126, 91/93

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyloctyl Acetate (Esterification)
  • To a solution of this compound (1 eq.) in dichloromethane, add acetic anhydride (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methyloctyl acetate.

Protocol 2: Acquisition of Spectroscopic Data
  • IR Spectroscopy: Spectra are acquired on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate (NaCl or KBr).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

In-Depth Discussion of Comparative Spectra

From Alcohol to Ester: The Case of 6-Methyloctyl Acetate

The conversion of this compound to its acetate ester results in several predictable and informative spectroscopic changes:

  • IR Spectrum: The most dramatic change is the disappearance of the broad O-H stretching band and the appearance of a strong, sharp C=O stretching absorption around 1740 cm⁻¹.[6] Additionally, a strong C-O stretching band for the ester linkage appears around 1240 cm⁻¹.

  • ¹H NMR Spectrum: The protons on the carbon adjacent to the oxygen (-CH₂-O-) are further deshielded in the ester (shifting from ~3.6 ppm to ~4.0 ppm) due to the electron-withdrawing effect of the carbonyl group. A new singlet appears around 2.0 ppm, corresponding to the three protons of the acetyl methyl group.

  • Mass Spectrum: The fragmentation pattern shifts significantly. While the loss of the alkoxy group can occur, a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), often becomes the base peak.

Oxidation to an Aldehyde: 6-Methyloctanal

Mild oxidation of this compound yields 6-methyloctanal, with the following spectroscopic consequences:

  • IR Spectrum: The O-H stretch vanishes, and a strong C=O stretch appears around 1725 cm⁻¹. A key diagnostic feature for aldehydes is the appearance of two weak C-H stretching bands around 2720 and 2820 cm⁻¹ for the aldehyde proton.[5]

  • ¹H NMR Spectrum: The most telling feature is the appearance of a highly deshielded signal for the aldehyde proton (-CHO) between 9-10 ppm. This signal typically appears as a triplet due to coupling with the adjacent methylene protons.

  • Mass Spectrum: Aldehydes often show a discernible molecular ion peak. Common fragmentation patterns include alpha-cleavage and McLafferty rearrangement.

Substitution with a Halogen: 1-Chloro-6-methyloctane

Replacing the hydroxyl group with a chlorine atom provides another useful comparison:

  • IR Spectrum: The spectrum becomes simpler with the absence of both O-H and C=O stretching bands. The C-Cl stretching vibration is typically found in the fingerprint region (600-800 cm⁻¹) and can be difficult to assign definitively.

  • ¹H NMR Spectrum: The protons on the carbon bearing the chlorine (-CH₂-Cl) appear around 3.5 ppm, slightly downfield from the corresponding protons in the alcohol.

  • Mass Spectrum: The most characteristic feature is the presence of two molecular ion peaks, M⁺ and M+2, in an approximately 3:1 ratio, which is indicative of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its derivatives. By understanding the fundamental principles behind the observed spectral changes, researchers can more effectively and efficiently elucidate the structures of novel compounds, monitor reaction progress, and ultimately, accelerate the pace of scientific discovery. The provided data and protocols serve as a practical resource for professionals in the field, reinforcing the power of spectroscopy as an indispensable tool in modern chemical research.

References

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A Comparative Guide to Insect Cross-Reactivity with 6-Methyloctan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cross-reactivity of insects to the stereoisomers of 6-Methyloctan-1-ol. Here, we delve into the nuanced world of insect olfaction, offering a comparative analysis of methodologies to assess differential responses to chiral molecules. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction: The Significance of Chirality in Insect Olfaction

The insect olfactory system is a sophisticated apparatus capable of detecting and discriminating a vast array of volatile compounds.[1] This ability is fundamental to locating food, mates, and oviposition sites, as well as avoiding predators.[2] At the heart of this system are olfactory receptors (ORs), which are ligand-gated ion channels that exhibit remarkable specificity.[3][4] Many insect ORs are tuned to specific odorants, including their stereoisomers. The differential response to enantiomers of a chiral molecule can trigger distinct behaviors, highlighting the importance of stereochemistry in insect communication and survival.

This compound is a chiral alcohol with two enantiomers, (R)-6-Methyloctan-1-ol and (S)-6-Methyloctan-1-ol. Understanding how different insect species perceive and react to these individual stereoisomers is crucial for developing targeted and effective semiochemical-based pest management strategies or for identifying novel attractants or repellents. This guide will compare and contrast the primary electrophysiological and behavioral assays used to elucidate the cross-reactivity of insects to these stereoisomers.

The Olfactory Signaling Pathway: A Primer

Insect olfaction begins with the detection of odorant molecules by ORs housed in sensory neurons on the antennae.[4] These ORs are typically heterodimers, consisting of a variable odorant-binding subunit (OrX) and a conserved co-receptor (Orco).[4] Upon binding of an odorant to the OrX subunit, the ion channel opens, leading to a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing.

Olfactory_Signaling_Pathway Odorant This compound Stereoisomer OR Olfactory Receptor (OrX + Orco) Odorant->OR Binding Neuron Olfactory Sensory Neuron OR->Neuron Ion Channel Opening Signal Action Potential Neuron->Signal Depolarization Brain Antennal Lobe (Brain) Signal->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Insect Anesthetize Insect Mount Mount Head on Electrode Holder Insect->Mount Electrodes Position Recording & Reference Electrodes Mount->Electrodes DeliverOdor Deliver Odorant Puff to Antenna Electrodes->DeliverOdor PrepareOdor Prepare Dilutions of (R)- & (S)-6-Methyloctan-1-ol PrepareOdor->DeliverOdor Record Record EAG Response (mV Deflection) DeliverOdor->Record Analyze Analyze Amplitude & Generate Dose-Response Curves Record->Analyze

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive and Therapeutic Promise of 6-Methyloctan-1-ol and the Imperative of Purity

This compound, a chiral branched-chain alcohol, is a molecule of significant interest in the fragrance and pharmaceutical industries. Its enantiomers, (R)- and (S)-6-methyloctan-1-ol, possess distinct olfactive profiles, contributing to the complexity and uniqueness of fine fragrances. Beyond its aromatic properties, its structural motifs are also explored in the synthesis of biologically active compounds. The efficacy and safety of this compound in these applications are intrinsically linked to its purity. Even minute impurities can alter the fragrance profile, introduce off-notes, or in the context of drug development, lead to unforeseen physiological effects.

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will delve into the common synthetic routes and their associated impurity profiles, compare state-of-the-art analytical techniques for purity determination, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for quality control.

Synthetic Landscape and Anticipated Impurities: A Proactive Approach to Purity Assessment

A common and effective method for synthesizing this compound is the reduction of 6-methyloctanoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2] Understanding this synthetic pathway is paramount as it allows us to anticipate potential impurities, thereby tailoring our analytical approach for their detection and quantification.

The reduction of a carboxylic acid to a primary alcohol with LiAlH₄ is a robust transformation, but not without the potential for side reactions and incomplete conversions.[3] The primary impurities to consider are:

  • Unreacted Starting Material: Residual 6-methyloctanoic acid.

  • Intermediate Aldehyde: 6-Methyloctanal, the intermediate in the reduction process.[2]

  • Enantiomeric Impurity: If the synthesis is intended to be enantioselective for one isomer, the presence of the other enantiomer is a critical purity parameter.

  • Solvent and Reagent Residues: Ethereal solvents (e.g., diethyl ether, THF) used in the reaction and byproducts from the quenching of the LiAlH₄ reagent.

A proactive understanding of these potential impurities allows for the development of a targeted and efficient analytical workflow.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. The following table compares the most relevant techniques, highlighting their strengths and weaknesses in this specific application.

Analytical TechniquePrincipleAdvantages for this compound AnalysisDisadvantages & Considerations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for separating volatile and semi-volatile compounds. High resolution and sensitivity. Ideal for detecting residual solvents and the intermediate aldehyde.[4]Does not inherently separate enantiomers without a chiral stationary phase.
Chiral Gas Chromatography (GC) GC with a chiral stationary phase (e.g., cyclodextrin-based).The gold standard for determining enantiomeric excess (e.e.). Directly separates (R)- and (S)-6-methyloctan-1-ol.[5][6]Requires specialized and often more expensive columns. Method development can be more complex.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Can be used for non-volatile impurities. Chiral HPLC is an alternative to chiral GC for enantiomeric separation.[7]May require derivatization for UV detection of aliphatic alcohols. Generally lower resolution for volatile compounds compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information. Can be used for quantification (qNMR). Confirms the identity of the main component and can detect major impurities.Lower sensitivity compared to chromatographic methods for trace impurities. Does not separate enantiomers without a chiral shift reagent.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides functional group information. Can quickly confirm the presence of the hydroxyl group and the absence of the carboxylic acid carbonyl group.Not suitable for quantification of impurities. Provides limited information on the overall purity.

Experimental Protocols: A Step-by-Step Guide to Purity Verification

The following protocols are designed to be self-validating, providing a clear and logical workflow for the comprehensive purity assessment of synthesized this compound.

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Comparison Synthesis Synthesized this compound GC_FID GC-FID Analysis (Overall Purity & Volatile Impurities) Synthesis->GC_FID Chiral_GC Chiral GC Analysis (Enantiomeric Purity) Synthesis->Chiral_GC NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation & Major Impurities) Synthesis->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesis->FTIR Purity_Data Purity Data Table GC_FID->Purity_Data Chiral_GC->Purity_Data NMR->Purity_Data FTIR->Purity_Data Comparison Comparison with Alternatives Purity_Data->Comparison

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Gas Chromatography (GC-FID) for Overall Purity and Volatile Impurities

This method provides a quantitative measure of the overall purity and detects volatile impurities such as residual solvents and the intermediate aldehyde.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane).

  • Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Chiral Gas Chromatography for Enantiomeric Purity

This is the most critical step for determining the enantiomeric excess of a chirally synthesized this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, typically cyclodextrin-based (e.g., a permethylated β-cyclodextrin column).[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: As per the column manufacturer's recommendations (typically around 230-250 °C).

  • Oven Temperature Program: An isothermal or slow ramp program is often used to achieve baseline separation of the enantiomers. A typical starting point would be an isothermal run at a temperature that provides good resolution within a reasonable analysis time (e.g., 100-140 °C).

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-0.5 mg/mL) in a suitable solvent.

  • Analysis: Inject 1 µL of the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the structure of the synthesized product and to detect any significant structural impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the protons of this compound. The absence of a broad singlet around 10-12 ppm indicates the absence of the carboxylic acid starting material. The absence of a signal around 9.7 ppm indicates the absence of the aldehyde intermediate.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure of this compound.

FTIR Spectroscopy for Functional Group Analysis

FTIR provides a quick and straightforward method to confirm the conversion of the carboxylic acid to an alcohol.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Analysis: The spectrum should display a broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of an alcohol. The disappearance of the strong C=O stretching band of the carboxylic acid (around 1710 cm⁻¹) confirms the completion of the reduction.

Comparison with Alternative Fragrance Alcohols

The performance of synthesized this compound can be benchmarked against other commonly used aliphatic alcohols in the fragrance industry.

CompoundStructureOlfactive ProfileKey Purity Considerations
This compound Branched, ChiralWaxy, slightly floral, with subtle fruity nuances. The enantiomers have distinct odor profiles.Enantiomeric purity is critical for the desired scent.
1-Octanol LinearWaxy, fatty, with a citrus-like undertone.Purity is important for a clean scent profile, free from aldehydic off-notes.
Citronellol Terpene AlcoholRosy, citrusy, and slightly waxy.Isomeric purity (distinguishing from geraniol) is important.
Linalool Terpene AlcoholFloral, woody, with a hint of citrus.Enantiomeric ratio can influence the final scent.

The choice of alcohol will depend on the specific application and the desired fragrance accord. The purity assessment methods described in this guide can be adapted for these alternative compounds with appropriate modifications to the analytical conditions.

Conclusion: Ensuring Excellence in Every Molecule

The rigorous assessment of purity is not merely a quality control step; it is a fundamental aspect of scientific integrity and product excellence. For a molecule like this compound, with its subtle yet significant enantiomeric differences and its potential applications in sensitive consumer products, a comprehensive and well-validated analytical strategy is non-negotiable. By combining chromatographic and spectroscopic techniques, researchers and manufacturers can ensure the quality, safety, and desired performance of their synthesized material, unlocking its full potential in the world of fragrance and beyond.

References

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 23). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Fernweh Collective. (2025, April 4). The Role of Alcohol in Perfumes and Alternatives. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13548104, (6S)-6-Methyloctan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520908, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

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  • The Good Scents Company. (n.d.). 6-methyl-1-octanol. Retrieved from [Link]

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  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

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A Comparative Analysis of 6-Methyloctan-1-ol and Its Structural Analogs for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, understanding the nuanced differences between structurally similar molecules is paramount for innovation. This guide provides an in-depth comparison of the physicochemical properties of 6-Methyloctan-1-ol against its key structural analogs. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the critical structure-property relationships that govern the behavior of these C9 and C8 branched-chain alcohols. By grounding our analysis in experimental data and established chemical principles, we aim to empower scientists to make informed decisions in solvent selection, formulation development, and synthetic chemistry.

Introduction to this compound and Rationale for Analog Selection

This compound is a primary alcohol characterized by a methyl branch at the C-6 position of an eight-carbon chain. This structure imparts a unique combination of lipophilicity and polarity, making it a subject of interest in fields ranging from fragrance synthesis to its use as a non-ionic surfactant precursor. The seemingly subtle placement of a methyl group can significantly alter a molecule's physical and chemical properties, influencing its boiling point, viscosity, and interaction with other substances.

To contextualize the properties of this compound, a logical approach is to compare it with its structural isomers and a lower homolog. The selected analogs for this guide are:

  • Nonan-1-ol: A straight-chain C9 alcohol, serving as the linear isomer of this compound. This comparison will highlight the effects of alkyl chain branching.

  • 2-Ethylheptan-1-ol: A C9 primary alcohol with branching at the C-2 position. Comparing this with this compound allows for an examination of how the position of the alkyl branch influences physical properties.

  • Octan-1-ol: The straight-chain C8 primary alcohol. This comparison will demonstrate the impact of the additional methyl group on the parent octanol chain.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Node definitions with labels A [label="this compound\nCCC(C)CCCCCO"]; B [label="Nonan-1-ol\nCCCCCCCCCCO"]; C [label="2-Ethylheptan-1-ol\nCCCCCC(CC)CO"]; D [label="Octan-1-ol\nCCCCCCCCO"];

// Invisible edges for layout positioning edge [style=invis]; A -- B [len=2.5]; A -- C [len=2.5]; B -- D [len=2.5]; C -- D [len=2.5]; } ddot Figure 1: Chemical structures of this compound and selected analogs.

Comparative Analysis of Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physical properties. These properties are a direct consequence of intermolecular forces, molecular weight, and molecular geometry. The following table summarizes key experimental and estimated data for this compound and its chosen analogs.

PropertyThis compoundNonan-1-ol2-Ethylheptan-1-olOctan-1-ol
Molecular Formula C₉H₂₀O[1][2][3]C₉H₂₀O[4][5]C₉H₂₀O[6][7]C₈H₁₈O[8]
Molecular Weight ( g/mol ) 144.25[2][3]144.25[5]144.25[6][7]130.23[8]
Boiling Point (°C at 760 mmHg) 196.6[9]215[10]196.6[6][11]195[8]
Density (g/cm³ at 25°C) 0.824[9]0.827[10]0.824[6][11]0.827[12]
LogP (Octanol-Water Partition Coeff.) 3.2 (XLogP3 est.)[9][13]3.6 (experimental)3.2 (XLogP3 est.)[6][7][11]3.0 (experimental)[8]
Viscosity (mPa·s at 25°C) ~3.26 (Joback est.)[2]12.97 (kinematic, mm²/s)Not Available7.29[8]
Surface Tension (dyn/cm at 20-25°C) 33.4 (est.)[1]~27 (est. from homologs)Not Available27.5[8]
Water Solubility 459.7 mg/L (est.)140 mg/L at 25°CSlightly solubleInsoluble
Boiling Point: The Influence of Branching

Causality: The boiling point of a substance is a measure of the energy required to overcome intermolecular forces in the liquid phase. For alcohols, the primary intermolecular forces are hydrogen bonding (due to the -OH group) and van der Waals dispersion forces (acting along the alkyl chain).

  • This compound vs. Nonan-1-ol: Nonan-1-ol, the straight-chain isomer, exhibits a significantly higher boiling point (215 °C) compared to this compound (196.6 °C).[9][10] This is a classic example of the effect of branching. The linear structure of nonan-1-ol allows for greater surface area contact between molecules, leading to stronger van der Waals forces that require more energy to overcome. The methyl branch in this compound creates a more compact, spherical shape, which reduces the effective surface area for intermolecular interactions, thus lowering the boiling point.

  • This compound vs. 2-Ethylheptan-1-ol: These two molecules are positional isomers and share the same boiling point (196.6 °C).[6][9] This suggests that the position of the alkyl branch (at C-6 vs. C-2) has a less pronounced effect on the overall molecular surface area and intermolecular forces compared to the presence of branching itself.

  • This compound vs. Octan-1-ol: Despite having a lower molecular weight, octan-1-ol has a boiling point (195 °C) very close to that of this compound.[8] This indicates that the decrease in van der Waals forces due to the shorter chain in octan-1-ol is nearly compensated for by the less efficient packing caused by the methyl branch in this compound.

Density: A Reflection of Molecular Packing

Causality: Density is a function of molecular weight and the efficiency with which molecules can pack together in the liquid state.

The densities of all three C9 alcohols are very similar, around 0.824-0.827 g/cm³. Nonan-1-ol, being a linear molecule, is expected to pack more efficiently than its branched counterparts, which would typically lead to a higher density. However, the observed values are very close, suggesting that other factors, such as the specific conformations adopted by the branched isomers in the liquid state, also play a significant role.

Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. A higher LogP value indicates greater lipophilicity.

  • Effect of Chain Length and Branching: As expected, the C9 alcohols are more lipophilic than the C8 alcohol, octan-1-ol (LogP 3.0).[8] Among the C9 isomers, the straight-chain nonan-1-ol is the most lipophilic. Branching, as seen in this compound and 2-ethylheptan-1-ol, slightly reduces the lipophilicity (estimated LogP of 3.2) compared to the linear isomer.[6][7][9][11][13] This is because the more compact shape of branched molecules can lead to slightly better accommodation within the structured hydrogen-bonded network of water, thereby marginally increasing aqueous solubility and decreasing the partition coefficient.

Experimental Methodologies

To ensure the reproducibility and validity of experimental data, standardized protocols are essential. Below are detailed methodologies for determining two of the key properties discussed in this guide.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol is adapted from the OECD Guideline 107 for Testing of Chemicals, known as the "Shake Flask Method".[14][15][16] This method is suitable for compounds with LogP values in the range of -2 to 4.[15][17]

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent. After the two phases have separated, the concentration of the substance in each phase is measured to calculate the partition coefficient.[14][15]

dot digraph "LogP_Shake_Flask_Method" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

prep [label="Step 1: Preparation\n- Prepare n-octanol saturated with water.\n- Prepare water saturated with n-octanol.\n- Prepare stock solution of analyte in one phase."]; mix [label="Step 2: Partitioning\n- Combine measured volumes of both phases and stock solution in a vessel.\n- Ensure analyte concentration < 0.01 mol/L."]; equil [label="Step 3: Equilibration\n- Shake the vessel at constant temperature (e.g., 25°C) until equilibrium is reached."]; sep [label="Step 4: Phase Separation\n- Centrifuge the mixture to achieve clear separation of the n-octanol and aqueous phases."]; analyze [label="Step 5: Analysis\n- Carefully sample each phase.\n- Determine analyte concentration in both phases using a suitable method (e.g., GC, HPLC)."]; calc [label="Step 6: Calculation\n- Calculate Pow = C_octanol / C_water.\n- Calculate LogP = log10(Pow)."];

prep -> mix [label="Add solutions"]; mix -> equil [label="Agitate"]; equil -> sep [label="Separate layers"]; sep -> analyze [label="Extract aliquots"]; analyze -> calc [label="Input concentrations"]; } ddot Figure 2: Experimental workflow for LogP determination via the Shake Flask method.

Step-by-Step Methodology:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Solution: Prepare a stock solution of the test substance (e.g., this compound) in the pre-saturated solvent in which it is more soluble. The concentration should not exceed 0.01 mol/L in either phase at equilibrium.[14]

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the stock solution with a known volume of the other pre-saturated solvent. It is recommended to perform runs with different volume ratios of the two phases.[15]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25 °C) for a sufficient time to reach equilibrium.[15] Preliminary tests should be conducted to determine the necessary equilibration time.

  • Phase Separation: Separate the two phases by centrifugation. This is a critical step to prevent the formation of emulsions which can lead to erroneous results.[15]

  • Analysis: Accurately determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The final value is expressed as its base-10 logarithm (LogP).

Protocol: Determination of Atmospheric Boiling Point

This protocol is based on the principles outlined in standard test methods like ASTM D1120, adapted for small-scale laboratory determination of pure liquids.[4][14][15]

Principle: The liquid is heated under reflux at atmospheric pressure. The temperature of the boiling liquid, once stabilized, is recorded as the equilibrium boiling point.[4]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a water-cooled condenser, and a calibrated thermometer or thermocouple. The thermometer bulb should be positioned so that it is immersed in the boiling liquid but not touching the bottom of the flask.

  • Sample and Boiling Chips: Place a measured volume of the liquid (e.g., 20-50 mL) into the round-bottom flask. Add a few boiling chips (e.g., silicon carbide grains) to ensure smooth boiling and prevent bumping.[4]

  • Heating: Gently heat the flask using a heating mantle or an oil bath.[4] The heating rate should be controlled to maintain a steady reflux.

  • Equilibrium: Allow the liquid to boil and reflux for a period until the temperature reading on the thermometer stabilizes. This indicates that the liquid and vapor are in equilibrium.

  • Measurement: Record the stable temperature as the observed boiling point.

  • Pressure Correction: Record the ambient barometric pressure. If the pressure is not exactly 760 mmHg (101.3 kPa), a correction may be applied using the Sydney-Young equation or other standard methods to normalize the boiling point to standard pressure.

Conclusion

The comparative analysis of this compound with its structural analogs reveals clear and predictable structure-property relationships. The introduction of a methyl branch, as in this compound, significantly lowers the boiling point compared to its linear isomer, nonan-1-ol, due to reduced intermolecular surface area and weaker van der Waals forces. However, the position of this branch (C-6 vs. C-2 in 2-ethylheptan-1-ol) appears to have a minimal impact on the boiling point. Furthermore, branching tends to slightly decrease the lipophilicity (LogP) compared to the straight-chain equivalent. These insights are crucial for professionals who need to select molecules with specific physical properties, whether for optimizing solvent evaporation rates, tuning the hydrophobicity of a formulation, or designing new chemical entities with desired transport characteristics. The provided experimental protocols offer a framework for the in-house validation and characterization of these and other similar compounds, ensuring data integrity and reproducibility in research and development settings.

References

  • Chemcasts. (n.d.). This compound (CAS 38514-05-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Boiling Point of Engine Coolants (D1120-22). Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethylheptan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-heptanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 6-Methyloctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical analytical challenge. 6-Methyloctan-1-ol, a branched-chain primary alcohol, serves as a valuable model compound to explore and compare the predominant analytical techniques employed for this purpose. The stereochemistry of such molecules can profoundly influence their biological activity, making accurate enantiomeric quantification essential in pharmaceutical and fine chemical synthesis.

This guide provides an in-depth comparison of the three primary methods for determining the enantiomeric excess of this compound: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of their performance.

The Analytical Imperative: Why Enantiomeric Excess Matters

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. The ability to accurately quantify the excess of one enantiomer over the other is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products and other specialty chemicals.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput screening. Each method offers a unique set of advantages and limitations.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase in the gas phase.Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Sample Volatility RequiredNot requiredNot required
Derivatization Often not required for alcohols, but can enhance resolution.Can be used to introduce a chromophore for UV detection or to form diastereomers for separation on an achiral column.Required (formation of diastereomers with a chiral agent).
Sensitivity High (FID, MS detectors)Moderate to High (UV, MS detectors)Lower, requires higher sample concentration.
Resolution Typically high for volatile compounds.Generally high and versatile for a wide range of compounds.Dependent on the chiral auxiliary and magnetic field strength.
Throughput Moderate to high.Moderate to high.Lower, sample preparation and acquisition can be slower.
Quantification Straightforward via peak area integration.Straightforward via peak area integration.Straightforward via signal integration.
Method Development Can be complex, requires screening of chiral columns and temperature programs.Can be complex, requires screening of columns and mobile phases.Relatively straightforward, involves selecting an appropriate chiral auxiliary.

In-Depth Analysis and Experimental Protocols

Chiral Gas Chromatography (GC): The Power of Volatility

Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. Cyclodextrin-based CSPs are particularly effective for resolving chiral alcohols.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Derivatized cyclodextrins, such as those found in β-DEX™ or Chirasil-Dex columns, are chosen for their ability to form transient diastereomeric inclusion complexes with the alcohol enantiomers. The differing stability of these complexes leads to different retention times. For a branched alcohol like this compound, a β-cyclodextrin phase often provides the necessary steric and hydrophobic interactions for separation.

  • Temperature Program: A temperature gradient is employed to ensure good peak shape and resolution while minimizing analysis time. Starting at a lower temperature allows for better initial interaction with the CSP, and a gradual increase in temperature elutes the compounds in a reasonable timeframe.

  • Carrier Gas and Flow Rate: Hydrogen or helium is used as the carrier gas. The flow rate is optimized to achieve the best balance between resolution and analysis speed.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. Mass Spectrometry (MS) can also be used for confirmation of the analyte's identity.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for Chiral GC Analysis of this compound.

Detailed Experimental Protocol (Example):

  • Instrumentation: Gas chromatograph equipped with an autosampler, split/splitless injector, and a Flame Ionization Detector (FID).

  • Column: CP-Chirasil-Dex CB (or equivalent β-cyclodextrin-based chiral column), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in n-hexane.

  • Injection: 1 µL, split ratio 50:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

Chiral HPLC is a highly versatile technique that can be applied to a wide range of compounds, including those that are not volatile. Separation is based on the differential interactions between the enantiomers and a chiral stationary phase packed into a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Immobilized polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often the first choice for screening due to their robustness and broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio of these solvents is critical for achieving optimal resolution and retention. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is fine-tuned to achieve the desired separation.

  • Detector: A UV detector is commonly used if the analyte possesses a chromophore. Since this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. Mass Spectrometry (MS) is also a powerful detection method.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Experimental Protocol (Example):

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RID or ELSD).

  • Column: Chiralpak® IA (or equivalent amylose-based chiral column), 250 mm x 4.6 mm ID, 5 µm particle size.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for the GC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Diastereomeric Approach

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent or by using a chiral solvating agent. Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each.

Causality of Experimental Choices:

  • Chiral Derivatizing Agent (e.g., Mosher's Acid): α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a common chiral derivatizing agent for alcohols. It reacts with the hydroxyl group of this compound to form diastereomeric esters. The presence of the trifluoromethyl (-CF₃) group is advantageous as the ¹⁹F NMR spectrum often shows two well-resolved singlets for the two diastereomers, simplifying quantification. The different spatial arrangement of the phenyl group in the two diastereomers also induces different chemical shifts in the protons of the original alcohol, which can be observed in the ¹H NMR spectrum.

  • Chiral Solvating Agent (CSA): Alternatively, a chiral solvating agent can be added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. This method is non-destructive but may result in smaller chemical shift differences.

  • NMR Spectrometer: A high-field NMR spectrometer is preferred to achieve better signal dispersion and more accurate integration.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based ee Determination of this compound.

Detailed Experimental Protocol (Example using Mosher's Acid Derivatization):

  • Esterification:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add a small, sharp signal-producing internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is needed.

    • Add a slight excess (1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Add a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to catalyze the reaction and scavenge the HCl byproduct.

    • Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Look for well-resolved signals corresponding to the protons of the this compound moiety in the two diastereomeric esters. The protons closest to the newly formed stereocenter are likely to show the largest chemical shift differences.

    • Alternatively, and often more cleanly, acquire a ¹⁹F NMR spectrum. The two diastereomers should give rise to two distinct singlets for the -CF₃ groups.

  • Data Analysis:

    • Carefully integrate the corresponding signals for the two diastereomers.

    • Calculate the enantiomeric excess based on the ratio of the integrals:

      • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Conclusion and Recommendations

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC, chiral HPLC, and NMR spectroscopy.

  • Chiral GC is an excellent choice due to the volatility of the analyte, offering high resolution and sensitivity, often without the need for derivatization.

  • Chiral HPLC provides greater versatility, especially if the sample matrix is complex or if other non-volatile components need to be analyzed simultaneously. The wide availability of polysaccharide-based columns makes it a robust screening platform.

  • NMR spectroscopy with chiral auxiliaries is a valuable, non-separative technique that can provide unambiguous quantification, particularly when using ¹⁹F NMR with Mosher's acid derivatives. It is especially useful for structural confirmation alongside ee determination.

References

  • Wenzel, T. J. (2017). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Yashima, E., Okamoto, Y., & Ikai, T. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(22), 13752-13790. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

literature review of 6-Methyloctan-1-ol research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyloctan-1-ol: Synthesis, Analysis, and Comparative Applications

Introduction

This compound is a chiral primary alcohol that has garnered interest in various scientific fields due to its role as a semiochemical and as a versatile chiral building block in asymmetric synthesis.[1][2][3] Its molecular structure, featuring a stereocenter at the 6th position, gives rise to two distinct enantiomers, (S)-(+)-6-Methyloctan-1-ol and (R)-(-)-6-Methyloctan-1-ol, each potentially exhibiting unique biological activities.[2][3] This guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and physical properties, and analytical methodologies. Furthermore, it presents a comparative analysis of its performance and applications against relevant alternatives, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in research and development. The compound is a C9 alcohol with a molecular weight of 144.25 g/mol .[1][4] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₂₀O[1][4][5]
Molecular Weight 144.25 g/mol [1][2]
CAS Number 38514-05-5 (racemate)[1][4][5]
Boiling Point 196.6 °C at 760 mmHg[5]
Density 0.824 g/cm³[5]
Flash Point 79.5 °C[5]
Water Solubility Log10WS (mol/l): -2.9 (Estimated)[6]
Octanol/Water Partition Coeff. (LogP) 3.2 (Estimated)[2][5]
Refractive Index 1.43[5]

These properties, such as its relatively high boiling point and low water solubility, are typical for a medium-chain alcohol and dictate the conditions required for its synthesis, purification, and analysis, particularly favoring techniques like gas chromatography.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through traditional chemical methods or more contemporary biocatalytic routes. The choice of method is critical as it determines not only the yield and purity but also the stereochemical outcome, which is paramount for applications in drug development and pheromone research.

Chemical Synthesis

Conventional chemical synthesis typically involves the reduction of a corresponding carboxylic acid or ester. A common route starts from 6-methyloctanoic acid (methyl ethyl caproic acid) and utilizes a powerful reducing agent.

Workflow: Chemical vs. Biocatalytic Synthesis

G cluster_chem Chemical Synthesis Route cluster_bio Biocatalytic Synthesis Route start_chem 6-Methyloctanoic Acid reagent_chem Reducing Agent (e.g., LiAlH4 in Diethyl Ether) start_chem->reagent_chem Reduction start_bio Prochiral Ketone (e.g., 6-Methyloctan-x-one) product_chem Racemic This compound reagent_chem->product_chem product_bio Enantiopure (S)- or (R)-6-Methyloctan-1-ol reagent_bio Biocatalyst (Ketoreductase / Whole Cell) + Cofactor (NADPH) start_bio->reagent_bio Asymmetric Reduction reagent_bio->product_bio

Caption: Comparison of chemical and biocatalytic synthesis workflows for this compound.

Experimental Protocol: Reduction of 6-Methyloctanoic Acid

  • Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical because LiAlH₄ reacts violently with water. The inert nitrogen atmosphere prevents reactions with atmospheric oxygen and moisture.

  • Addition: A solution of 6-methyloctanoic acid dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[5]

    • Causality: Dropwise addition is necessary to control the highly exothermic reaction and prevent dangerous temperature increases.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

    • Causality: This specific quenching procedure is a standard and safe method (Fieser workup) to decompose excess LiAlH₄ and precipitate aluminum salts, making them easy to filter off.

  • Isolation: The resulting solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound.

  • Purification & Validation: The crude product is purified by vacuum distillation or column chromatography. The final product's identity and purity are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy, comparing the obtained spectra with reference data.[1]

This method is robust but typically yields a racemic mixture, meaning it produces both (R) and (S) enantiomers in equal amounts.

Biocatalytic Synthesis

For applications requiring enantiopure forms of this compound, biocatalysis offers a superior alternative.[7] This "green technology" approach uses isolated enzymes (like ketoreductases) or whole microorganisms to perform highly selective asymmetric reductions of a prochiral ketone precursor.[8][9]

  • Expertise & Causality: Biocatalysts are chiral molecules themselves, and their active sites are structured to bind substrates in a specific orientation. This inherent chirality allows them to selectively create one enantiomer over the other, often with exceptional purity (>99% enantiomeric excess).[7][10] This is a significant advantage over most chemical methods, which often require additional, costly chiral resolution steps. The use of whole cells can be more cost-effective as it circumvents the need for expensive cofactor (e.g., NADPH) addition and recycling systems.[7]

Comparison of Synthesis Methodologies

ParameterChemical Synthesis (LiAlH₄ Reduction)Biocatalytic Synthesis (Asymmetric Reduction)
Stereoselectivity None (produces racemate)High to excellent (produces single enantiomer)[7]
Reaction Conditions Harsh (anhydrous, reactive hydrides)Mild (aqueous medium, ambient temp/pressure)[7][8]
Environmental Impact High (toxic solvents, metal waste)Low ("Green" technology)[8]
Substrate Scope Broad (reduces many carbonyls)Generally more specific
Cost & Scalability Well-established and scalableCan be highly cost-effective at scale[7]

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control and research. Gas Chromatography (GC) is the primary analytical technique due to the compound's volatility.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard can be added for precise quantification.

  • Injection: 1 µL of the prepared sample is injected into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 220 °C and held for 5 minutes.[11]

    • Causality: The temperature program separates compounds based on their boiling points and interaction with the column's stationary phase. The non-polar column is suitable for separating relatively non-polar analytes like alcohols.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: The retention time of the peak is used for identification against a known standard. The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.[4] Quantification is performed by integrating the peak area relative to the internal standard.

Applications and Comparative Analysis

The utility of this compound is diverse, ranging from chemical ecology to materials science. Here, we compare its performance in key applications against common alternatives.

Role as a Semiochemical (Pheromone)

This compound and its isomers, such as 6-Methyloctan-2-ol and 6-Methyloctan-3-ol, are recognized as semiochemicals, which are chemicals involved in communication between organisms.[12][13] Lepidopteran insects, for example, often use long-chain alcohols and their derivatives as sex pheromones.[14]

Logical Comparison: Pheromone Alternatives

G center_node Pest Management Strategy mol1 This compound center_node->mol1 mol2 Alternative: Standard Pheromone (e.g., (E,Z)-diene) center_node->mol2 prop1 High Specificity mol1->prop1 prop3 Multi-step Synthesis mol1->prop3 prop2 Lower Cost (Potentially) mol2->prop2 prop4 Well-Established Efficacy mol2->prop4 prop5 Potential for Resistance mol2->prop5

Caption: Logical comparison of this compound versus a standard pheromone for pest control.

Comparison vs. Standard Pheromones:

  • Specificity: As a chiral molecule, different enantiomers of this compound could target different species or elicit different behaviors, offering high specificity. This is an advantage over less specific attractants that might lure non-target species.

  • Synthesis & Cost: The synthesis of many standard lepidopteran pheromones, often containing specific cis- or trans- double bonds, can be complex.[15] While the synthesis of chiral this compound also requires specialized methods (biocatalysis), it may offer a more economically feasible route depending on the target and scale.[15]

  • Efficacy: The primary measure of performance is field efficacy. While many standard pheromones are well-documented, the specific activity of this compound as an attractant is less characterized in publicly available literature and would require dedicated entomological studies for validation against established standards.

Use in Fragrance and Cosmetics

While many alcohols are used in the fragrance industry, this compound is noted as "not for fragrance use" by some industry resources.[16] This suggests its odor profile may be weak or undesirable. In contrast, structurally related compounds are actively developed for this purpose.

Alternative: 2,4,7-Trimethyloct-6-en-1-ol

A patented alternative, 2,4,7-trimethyloct-6-en-1-ol, is specifically designed as a "high blooming" fragrance ingredient, valued for providing an immediate and powerful scent impression of freshness and cleanness.[17]

FeatureThis compound2,4,7-Trimethyloct-6-en-1-ol
Primary Use Semiochemical, Chiral building blockFragrance Ingredient[17]
Odor Profile Not used for fragrance[16]"Blooming," "Fresh," "Clean"[17]
Structural Feature Saturated alkyl chainUnsaturated, additional methyl groups
Commercial Status Research/Specialty ChemicalPatented for fragrance compositions[17]

The comparison highlights how subtle changes in molecular structure (unsaturation, additional branching) can dramatically alter a molecule's sensory properties, making one suitable for perfumery while the other is not.

Conclusion

This compound is a molecule of significant scientific interest, primarily as a chiral synthon and a semiochemical. Its synthesis provides a clear case study for comparing the merits of traditional chemical reduction versus modern, sustainable biocatalytic methods, with the latter being essential for producing the enantiopure forms required for specialized biological applications. While its direct application in the fragrance industry appears limited, its study provides valuable insights into the structure-activity relationships that govern both biological signaling and sensory perception. For researchers in drug development, the asymmetric synthesis of chiral alcohols like this compound remains a key enabling technology for constructing complex, stereochemically defined active pharmaceutical ingredients.

References

Click to expand
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A Guide to Inter-Laboratory Comparison of 6-Methyloctan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the determination of 6-methyloctan-1-ol, with a focus on establishing a robust framework for inter-laboratory comparison. As a senior application scientist, this document is designed to not only present validated protocols but also to delve into the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative for Reliable this compound Analysis

This compound (C9H20O) is a branched-chain primary alcohol with applications in various fields, including its use as a fragrance ingredient, a precursor in chemical synthesis, and a potential biomarker in biomedical research.[1][2][3] Accurate and precise quantification of this volatile organic compound (VOC) is paramount for quality control, regulatory compliance, and the advancement of scientific research.

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are essential components of a laboratory's quality assurance program.[4][5][6] They provide an objective means of assessing the performance of analytical methods and the competency of laboratory personnel. By analyzing a common sample and comparing results, participating laboratories can identify potential biases, improve their analytical procedures, and ensure that their data is comparable to that of their peers. This guide will walk you through the critical aspects of designing and participating in an ILC for this compound analysis.

Analytical Methodologies for this compound Determination

Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile compounds like this compound. When coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides the necessary selectivity and sensitivity for accurate analysis.[7][8]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

For the analysis of this compound in various matrices, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice. This technique is particularly advantageous as it minimizes sample preparation and reduces the risk of matrix effects, where other components in the sample interfere with the analysis of the target analyte.[9][10][11][12][13][14][15]

The principle of HS-GC-MS involves heating the sample in a sealed vial to allow the volatile compounds, including this compound, to partition into the headspace (the gas phase above the sample). A portion of this headspace is then injected into the GC-MS system for analysis.

Experimental Protocol: A Validated HS-GC-MS Method

This section provides a detailed, step-by-step methodology for the analysis of this compound. This protocol is designed to be a self-validating system, incorporating quality control checks to ensure the reliability of the results.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2-Heptanol or a deuterated analog of this compound)

  • Methanol (GC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

Instrumentation
  • Gas chromatograph equipped with a headspace autosampler and a mass selective detector (MSD).

  • Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Sample Preparation:

    • For liquid samples, accurately pipette 5 mL of the sample into a 20 mL headspace vial.

    • For solid samples, accurately weigh a representative portion (e.g., 1 g) into a 20 mL headspace vial and add 5 mL of deionized water.

    • Add 1 g of sodium chloride to each vial to increase the partitioning of this compound into the headspace.

    • Spike each vial with a known amount of the internal standard.

    • Immediately seal the vials with crimp caps.

HS-GC-MS Parameters
Parameter Condition
Headspace Autosampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temperature100 °C
Vial Equilibration Time15 min
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35-300
Solvent Delay3 min
Quality Control
  • Calibration Curve: Analyze the working standard solutions to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Method Blank: Analyze a vial containing only the matrix and internal standard to ensure no contamination.

  • Laboratory Control Sample (LCS): Analyze a blank matrix spiked with a known concentration of this compound. The recovery should be within 80-120%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a sample in duplicate, with one of the duplicates spiked with a known concentration of this compound. This assesses the matrix effect and the precision of the method.

Inter-Laboratory Comparison: Design and Data Analysis

A well-designed ILC is crucial for a meaningful comparison of laboratory performance. The following outlines the key steps and a hypothetical data analysis.

ILC Design and Execution

ILC_Workflow A ILC Coordinator Prepares & Distributes Homogeneous Samples B Participating Laboratories Receive & Analyze Samples Using the Prescribed Method A->B Shipment C Laboratories Submit Results to the Coordinator B->C Data Reporting D Coordinator Performs Statistical Analysis (e.g., Z-scores) C->D Data Compilation E Coordinator Issues a Report with Anonymized Results D->E Reporting F Laboratories Review Their Performance & Implement Corrective Actions if Necessary E->F Feedback Loop

Hypothetical ILC Data for this compound

For this guide, we will use a hypothetical dataset from an ILC with 10 participating laboratories. The true concentration of this compound in the distributed sample is 25.0 µg/mL.

Laboratory IDResult 1 (µg/mL)Result 2 (µg/mL)Mean (µg/mL)
Lab 124.524.824.65
Lab 226.125.825.95
Lab 323.924.224.05
Lab 425.225.525.35
Lab 527.527.827.65
Lab 624.925.125.00
Lab 722.823.122.95
Lab 825.525.725.60
Lab 924.324.624.45
Lab 1026.326.626.45
Statistical Analysis: Z-Scores

A common metric for evaluating performance in an ILC is the Z-score. It indicates how many standard deviations a laboratory's result is from the consensus value (in this case, the true value). The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x = the laboratory's mean result

  • X = the assigned value (true concentration)

  • σ = the standard deviation for proficiency assessment (often determined from the results of all participating laboratories or a target value set by the ILC coordinator)

For this example, let's assume a target standard deviation (σ) of 1.0 µg/mL.

Laboratory IDMean (µg/mL)Z-ScorePerformance
Lab 124.65-0.35Satisfactory
Lab 225.950.95Satisfactory
Lab 324.05-0.95Satisfactory
Lab 425.350.35Satisfactory
Lab 527.652.65Questionable
Lab 625.000.00Satisfactory
Lab 722.95-2.05Questionable
Lab 825.600.60Satisfactory
Lab 924.45-0.55Satisfactory
Lab 1026.451.45Satisfactory

Interpretation of Z-Scores: [16][17][18][19]

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warrants investigation)

  • |Z| ≥ 3: Unsatisfactory performance (requires corrective action)

In our hypothetical example, Lab 5 and Lab 7 have questionable results, indicating a potential systematic bias or other analytical issues that need to be addressed.

Z_Score_Interpretation A Calculate Z-Score B |Z| ≤ 2 A->B C 2 < |Z| < 3 A->C D |Z| ≥ 3 A->D E Satisfactory Performance B->E F Questionable Performance (Investigate) C->F G Unsatisfactory Performance (Corrective Action Required) D->G

Causality Behind Experimental Choices and Troubleshooting

Expertise & Experience in Action

The choice of HS-GC-MS is not arbitrary. For a semi-volatile compound like this compound, direct liquid injection can lead to contamination of the GC inlet and column, causing peak tailing and poor reproducibility.[20][21][22][23][24] Headspace analysis circumvents these issues by only introducing the volatile components into the system. The addition of salt ("salting out") increases the vapor pressure of the analyte, driving more of it into the headspace and improving sensitivity.[10][25]

Common Sources of Error and Corrective Actions:

  • Inconsistent Peak Areas: This can be due to leaks in the headspace vials or the GC system. Ensure proper crimping of vials and perform regular leak checks on the instrument.[22]

  • Peak Tailing: This may indicate active sites in the GC liner or column. Deactivated liners and regular column conditioning are essential.

  • Matrix Effects: Even with headspace analysis, complex matrices can sometimes suppress or enhance the signal. The use of an internal standard that is chemically similar to the analyte helps to correct for these effects.[9][10][25]

  • Contamination: Ghost peaks can appear from contaminated solvents, septa, or carryover from previous injections. Running blanks and using high-purity reagents are critical.[20][21]

Conclusion: Fostering a Culture of Quality

Participation in inter-laboratory comparisons for the analysis of this compound is a vital exercise for any laboratory committed to producing high-quality, reliable data. This guide has provided a comprehensive framework, from the selection of an appropriate analytical method to the statistical evaluation of performance. By understanding the scientific principles behind the chosen methodology and proactively addressing potential sources of error, researchers, scientists, and drug development professionals can have greater confidence in their analytical results, ultimately contributing to the advancement of their respective fields.

References

  • AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Methyloctan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-methyloctan-1-ol (CAS No. 38514-05-5), a common aliphatic alcohol in various research applications. By understanding the chemical's properties and adhering to established best practices, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Hazard Assessment of this compound

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. The following table summarizes the key characteristics of this compound.

PropertyValueSource
CAS Number 38514-05-5[1][2][3]
Molecular Formula C9H20O[2][3]
Appearance Colorless to Yellow Liquid
Boiling Point ~196.6 °C at 760 mmHg[2]
Flash Point ~79.5 °C[2]
Density ~0.824 g/cm³[2]

While some sources indicate no specific GHS hazard classifications for this compound, its flashpoint categorizes it as a combustible liquid.[4] Therefore, it must be handled with care to prevent ignition. As a general principle for all laboratory chemicals, it is prudent to treat any substance with unknown comprehensive toxicity as potentially hazardous.

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling any chemical waste. The following PPE should be worn at all times during the disposal process for this compound:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: While the vapor pressure of this compound is relatively low, it is advisable to handle it in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For small spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the contaminated absorbent material into a designated, properly labeled hazardous waste container.

  • Clean the spill area with soap and water.

For large spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety (EHS) department or emergency response team.

  • Prevent the spill from entering drains or waterways.

Waste Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations. The following is a general procedure based on its properties as a combustible, non-halogenated organic liquid.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[5]

  • Do not mix this compound with other waste streams. It should be collected in a dedicated waste container for non-halogenated organic solvents.

  • Never mix incompatible chemicals, such as acids and bases, or oxidizing agents with organic compounds.[6]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, tight-fitting lid.

  • The container must be clearly and accurately labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The concentration (if in a solution)

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Combustible")

    • The date of accumulation

Step 3: Accumulation and Storage

Waste should be stored safely pending disposal.

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[7]

  • Ensure the container is kept closed except when adding waste.[8]

Step 4: Disposal Request and Pickup

Disposal of hazardous waste must be handled by trained professionals.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Do not pour this compound down the drain.[8] Aliphatic alcohols, especially those that are combustible, are generally not suitable for drain disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.dot graph DisposalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="this compound Waste Generated", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Hazards\n(Combustible Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Segregate [label="Segregate as\nNon-Halogenated Organic Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Container [label="Select & Label\nCompatible Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Request [label="Request Pickup by\nEHS/Licensed Contractor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Proper Disposal\n(e.g., Incineration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drain [label="Drain Disposal\n(Prohibited)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Assess; Assess -> Segregate; Segregate -> Container; Container -> Store; Store -> Request; Request -> Disposal; Assess -> Drain [label="Incorrect Path", style=dashed, color="#EA4335"]; }

Sources

Navigating the Safe Handling of 6-Methyloctan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of 6-Methyloctan-1-ol, ensuring the well-being of laboratory personnel and the integrity of your research. While specific safety data for this compound is not extensively published, we can infer its hazard profile and handling requirements from its close structural analog, 2-ethylhexan-1-ol. This approach, rooted in established chemical principles, allows us to construct a robust and reliable safety protocol.

Understanding the Hazard Landscape

Based on the data for 2-ethylhexan-1-ol, this compound is anticipated to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Inhalation of its vapors may be harmful.[1][2][3] Therefore, a comprehensive safety strategy is essential to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Skin Protection Respiratory Protection
Routine Handling and Dispensing Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.Chemical-resistant gloves (e.g., nitrile rubber with a thickness of at least 0.55 mm), lab coat.[4]Not generally required if handled in a well-ventilated area or a fume hood.
Splash-Prone Activities (e.g., large volume transfers, heating) A full-face shield in addition to safety goggles.Chemical-resistant gloves (nitrile rubber, >0.55 mm), chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or if aerosols are generated.[4][5][6]
Emergency Spill Response Chemical splash goggles and a full-face shield.Chemical-resistant gloves (nitrile rubber, >0.55 mm), disposable chemical-resistant coveralls, and chemical-resistant boots.A self-contained breathing apparatus (SCBA) may be necessary for large spills in confined spaces.[7]

Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation is Key: Always handle this compound in a well-ventilated area. The use of a certified laboratory fume hood is strongly recommended to minimize the inhalation of vapors.[4][6]
  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][8]
  • Inspect Your PPE: Before each use, carefully inspect all PPE for any signs of damage, such as tears or punctures in gloves.[9]

2. Chemical Handling:

  • Grounding and Bonding: To prevent the buildup of static electricity, which could ignite flammable vapors, ensure that containers are properly grounded and bonded during transfers.[4][6]
  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[3][7] Avoid contact with skin and eyes.[3][4]
  • Use Appropriate Tools: Employ non-sparking tools for all operations.[7]

3. Storage:

  • Cool and Dry: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7]
  • Tightly Sealed Containers: Keep containers tightly closed when not in use to prevent the escape of vapors.[1][7]
  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Spill Response Workflow

A prompt and well-rehearsed spill response plan is critical. The following diagram outlines the logical steps to take in the event of a this compound spill.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk (Small vs. Large) Evacuate->Assess SmallSpill Small Spill Response (Trained Personnel Only) Assess->SmallSpill Small LargeSpill Large Spill Response (Activate Emergency Services) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Report Report Incident to Safety Officer LargeSpill->Report Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Package and Label Waste for Hazardous Disposal Decontaminate->Dispose Dispose->Report End Response Complete Report->End

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
6-Methyloctan-1-ol

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